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  • Product: Benzo[d]isoxazol-5-amine
  • CAS: 239097-74-6

Core Science & Biosynthesis

Foundational

What is Benzo[d]isoxazol-5-amine

An In-depth Technical Guide to Benzo[d]isoxazol-5-amine: A Privileged Scaffold in Modern Drug Discovery Introduction In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerston...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Benzo[d]isoxazol-5-amine: A Privileged Scaffold in Modern Drug Discovery

Introduction

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. These "privileged structures" possess the inherent ability to bind to multiple biological targets with high affinity, making them exceptionally valuable starting points for drug discovery. The benzisoxazole scaffold is a prominent member of this class, featured in a wide range of biologically active compounds.[1][2][3] This guide focuses on a particularly strategic derivative, Benzo[d]isoxazol-5-amine (also known as 5-aminobenzisoxazole), a key synthetic intermediate and versatile building block for creating potent and selective modulators of critical biological pathways.[4]

This document serves as a technical resource for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the physicochemical properties, synthesis, chemical reactivity, and diverse applications of Benzo[d]isoxazol-5-amine, with a particular focus on its role in the development of next-generation therapeutics for oncology and infectious diseases.

Chapter 1: Core Properties and Structural Analysis

Understanding the fundamental characteristics of Benzo[d]isoxazol-5-amine is essential for its effective use in synthesis and drug design.

Physicochemical Data

The key properties of Benzo[d]isoxazol-5-amine are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueReference(s)
CAS Number 239097-74-6[4][5][6]
Molecular Formula C₇H₆N₂O[4][5][7]
Molecular Weight 134.14 g/mol [4][6][7]
IUPAC Name 1,2-benzoxazol-5-amine[4]
Purity Typically ≥98%[7]
Storage Conditions 2-8°C, Inert atmosphere, Protect from light[4][5]
Structural Elucidation

The structure of Benzo[d]isoxazol-5-amine features a bicyclic system where a benzene ring is fused to an isoxazole ring. The critical amine functional group is located at the 5-position of the benzisoxazole core, providing a reactive handle for a wide array of chemical transformations.

Caption: 2D structure of Benzo[d]isoxazol-5-amine.

Chapter 2: Synthesis of the Core Scaffold

The synthesis of Benzo[d]isoxazol-5-amine requires precise control over the regiochemistry to ensure the amino group is installed at the desired 5-position. The most common and effective strategy involves a two-step sequence starting from a benzisoxazole precursor.

Primary Synthetic Pathway: Regioselective Nitration-Reduction

This pathway is favored for its reliability and scalability. The strategy hinges on introducing a nitro group, a precursor to the amine, at the 5-position and then cleanly reducing it.

Step 1: Regioselective Nitration of Benzo[d]isoxazole

  • Rationale: The electronic properties of the benzisoxazole ring system direct electrophilic aromatic substitution, such as nitration, preferentially to the 5- and 7-positions. By carefully controlling reaction conditions (e.g., temperature, nitrating agent), the 5-nitro isomer can be favored.

  • Procedure:

    • Dissolve the benzo[d]isoxazole starting material in a suitable solvent like concentrated sulfuric acid at a reduced temperature (e.g., 0-5°C).

    • Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining the low temperature to control the reaction rate and selectivity.

    • After the addition is complete, allow the reaction to stir for a specified time until analysis (e.g., TLC or LC-MS) indicates the consumption of the starting material.

    • Carefully quench the reaction by pouring it over ice, causing the nitrated product to precipitate.

    • Isolate the 5-nitrobenzo[d]isoxazole product by filtration, wash with water until neutral, and dry.

Step 2: Reduction of the Nitro Group

  • Rationale: The nitro group is efficiently reduced to a primary amine using various reducing agents. Tin(II) chloride (SnCl₂) in an acidic medium (like concentrated HCl) is a classic and effective choice for this transformation, known for its high yield and compatibility with many functional groups.[4]

  • Procedure:

    • Suspend the 5-nitrobenzo[d]isoxazole in a solvent such as ethanol or ethyl acetate.

    • Add an excess of tin(II) chloride dihydrate and concentrated hydrochloric acid.

    • Heat the mixture to reflux and monitor the reaction's progress.

    • Upon completion, cool the reaction mixture and neutralize it with a base (e.g., aqueous NaOH or NaHCO₃) to precipitate the tin salts and free the amine product.

    • Extract the Benzo[d]isoxazol-5-amine into an organic solvent (e.g., ethyl acetate), dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product.

start Benzo[d]isoxazole Precursor step1 Step 1: Regioselective Nitration (HNO₃, H₂SO₄, 0-5°C) start->step1 intermediate 5-Nitrobenzo[d]isoxazole step1->intermediate step2 Step 2: Reduction (SnCl₂·2H₂O, HCl, Reflux) intermediate->step2 product Benzo[d]isoxazol-5-amine step2->product

Caption: Workflow for the primary synthesis of Benzo[d]isoxazol-5-amine.

Chapter 3: Key Reactions and Derivatization

The synthetic utility of Benzo[d]isoxazol-5-amine lies in the reactivity of its primary aromatic amine. This group serves as an excellent nucleophile and a convenient anchor point for introducing diverse functionalities, thereby enabling the exploration of a vast chemical space.

Synthesis of Sulfonamide Derivatives

The formation of a sulfonamide linkage is a cornerstone reaction in medicinal chemistry. In the context of Benzo[d]isoxazol-5-amine, this modification has proven critical for developing potent inhibitors of epigenetic targets.[4]

  • Rationale: The nucleophilic 5-amino group readily attacks the electrophilic sulfur atom of a sulfonyl chloride, displacing the chloride and forming a stable sulfonamide bond. This reaction is typically performed in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

  • Procedure:

    • Dissolve Benzo[d]isoxazol-5-amine in an aprotic solvent like dichloromethane (DCM) or pyridine.

    • Add a suitable base, such as pyridine or triethylamine.

    • Cool the mixture in an ice bath.

    • Add the desired sulfonyl chloride (R-SO₂Cl) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Work up the reaction by washing with aqueous acid (to remove excess base) and brine, followed by drying and concentration.

    • Purify the resulting sulfonamide derivative using column chromatography or recrystallization.

reagents Benzo[d]isoxazol-5-amine + R-SO₂Cl (Sulfonyl Chloride) conditions Aprotic Solvent (e.g., DCM) Base (e.g., Pyridine) reagents->conditions Reaction product N-(benzo[d]isoxazol-5-yl)sulfonamide Derivative conditions->product Forms

Caption: Logical diagram for the synthesis of sulfonamide derivatives.

Formation of Schiff Bases (Imines)

The condensation of the 5-amino group with aldehydes or ketones yields Schiff bases, a class of compounds that has demonstrated significant potential as antimicrobial agents.[4]

  • Rationale: This reaction involves the nucleophilic attack of the amine on the carbonyl carbon of an aldehyde, followed by dehydration to form the characteristic carbon-nitrogen double bond (imine). The reaction is often catalyzed by a small amount of acid.

  • Procedure:

    • Dissolve Benzo[d]isoxazol-5-amine and an equimolar amount of the desired aldehyde (R-CHO) in a solvent like ethanol or methanol.

    • Add a catalytic amount of a weak acid, such as acetic acid.

    • Heat the mixture to reflux for several hours, often with a Dean-Stark apparatus to remove the water byproduct and drive the equilibrium towards the product.

    • Cool the reaction mixture to induce crystallization or remove the solvent under reduced pressure.

    • Isolate the solid product by filtration and recrystallize from a suitable solvent to obtain the pure Schiff base.

Chapter 4: Applications in Drug Discovery

Derivatives of Benzo[d]isoxazol-5-amine are at the forefront of research in multiple therapeutic areas, most notably in oncology and infectious diseases. The scaffold's ability to be readily modified at the 5-position allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Oncology

The fight against cancer has been significantly advanced by the development of targeted therapies. Benzo[d]isoxazol-5-amine has served as a crucial starting point for inhibitors of several key oncogenic proteins.[4]

  • BET Bromodomain Inhibition: The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, are epigenetic readers that regulate the transcription of key oncogenes like c-Myc.[8] Inhibiting BRD4 is a promising strategy for treating cancers such as acute myeloid leukemia (AML). By attaching various sulfonamide moieties to the 5-amino group of a 3-ethyl-benzo[d]isoxazole core, researchers have developed highly potent BRD4 inhibitors, with compounds 11h and 11r showing remarkable anti-proliferative activity against leukemia cells with IC₅₀ values of 0.78 and 0.87 μM, respectively.[4][8]

  • HIF-1α Transcription Inhibition: Hypoxia-inducible factor-1α (HIF-1α) is a transcription factor that helps tumors survive in low-oxygen environments by promoting angiogenesis and metabolic adaptation. Benzo[d]isoxazole derivatives have been identified as potent inhibitors of HIF-1α transcription, with some compounds exhibiting IC₅₀ values as low as 24 nM in cell-based assays.[4][9]

  • Other Oncology Targets: The versatility of this scaffold has led to the exploration of its derivatives as inhibitors of other important cancer targets, including Tripartite Motif-Containing Protein 24 (TRIM24), the PD-1/PD-L1 immune checkpoint pathway, c-Met tyrosine kinase, and Histone Deacetylases (HDACs).[4]

cluster_targets Key Oncology Targets core Benzo[d]isoxazol-5-amine Derivatives brd4 BRD4 (Epigenetic Reader) core->brd4 Inhibit hif1a HIF-1α (Transcription Factor) core->hif1a Inhibit pd1 PD-1/PD-L1 (Immune Checkpoint) core->pd1 Modulate other c-Met, HDAC, TRIM24 core->other Inhibit

Caption: Major oncology targets modulated by Benzo[d]isoxazol-5-amine derivatives.

Antimicrobial Agents

The scaffold is also a valuable platform for developing new antimicrobial agents. As mentioned, Schiff bases derived from Benzo[d]isoxazol-5-amine show promising in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria.[4] Molecular docking studies suggest these compounds can effectively block the active sites of essential bacterial enzymes, such as glucosamine-6-phosphate synthase, thereby disrupting critical metabolic pathways and inhibiting bacterial growth.[4]

Chapter 5: Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling Benzo[d]isoxazol-5-amine and its derivatives.

  • General Handling: All manipulations should be performed in a well-ventilated fume hood.[10] Avoid the formation of dust and aerosols.[10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[10]

  • Exposure Controls: Avoid contact with skin and eyes. In case of skin contact, wash off immediately with soap and plenty of water.[10] For eye contact, rinse cautiously with water for several minutes.[10]

  • Hazard Profile: While specific toxicity data for this exact compound is limited, related benzoxazole and benzisoxazole amines are classified as skin and eye irritants, with some suspected of causing genetic defects.[10] Therefore, it should be handled with care as a potentially hazardous substance.

  • Storage: For long-term stability, Benzo[d]isoxazol-5-amine should be stored in a tightly sealed container in a dark, dry place under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C).[4][5]

Conclusion

Benzo[d]isoxazol-5-amine has firmly established itself as a privileged scaffold in medicinal chemistry and a cornerstone for modern drug discovery. Its synthetic tractability, coupled with the diverse biological activities of its derivatives, makes it an exceptionally valuable tool for scientists. From potent epigenetic modulators for cancer therapy to novel antibacterial agents, the applications stemming from this simple yet elegant molecule are both broad and profound. As research continues, the Benzo[d]isoxazol-5-amine core will undoubtedly serve as the foundation for the development of many more innovative therapeutic agents, underscoring the enduring power of privileged structures in the quest for new medicines.

References

  • Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC - NIH. (n.d.). National Institutes of Health. [Link]

  • Benzisoxazole: a privileged scaffold for medicinal chemistry - RSC Publishing. (n.d.). Royal Society of Chemistry. [Link]

  • Benzisoxazole Derivatives: Synthesis and Their Therapeutic Significance in Medicinal Chemistry. (2025-01-10). ResearchGate. [Link]

  • Benzisoxazole: A privileged scaffold for medicinal chemistry | Request PDF. (n.d.). ResearchGate. [Link]

  • Benzo[d]isoxazol-5-amine from Aladdin Scientific. (n.d.). Biocompare.com. [Link]

  • Benzisoxazole – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Synthetic pathway of 2-(substitutedbenzyl/phenyl)-5-aminobenzoxazole... (n.d.). ResearchGate. [Link]

  • The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. (2025-08-05). ResearchGate. [Link]

  • Benzo[d]isoxazol-5-amine. (n.d.). Lead Sciences. [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (n.d.). MDPI. [Link]

  • Chemical Safety Data Sheet MSDS / SDS. (n.d.). Heynova. [Link]

  • Discovery of 5-imidazole-3-methylbenz[d]isoxazole derivatives as potent and selective CBP/p300 bromodomain inhibitors for the treatment of acute myeloid leukemia. (n.d.). Europe PMC. [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2024-08-27). Preprints.org. [Link]

  • Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors - PMC - NIH. (2022-09-13). National Institutes of Health. [Link]

  • Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method. (2023-02-23). SAR Publication. [Link]

  • Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. (n.d.). Acta Pharmacologica Sinica. [Link]

  • CAS No. 239097-74-6, Benzo[d]isoxazol-5-amine. (n.d.). 001CHEMICAL. [Link]

Sources

Exploratory

Benzo[d]isoxazol-5-amine: A Core Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Benzo[d]isoxazol-5-amine, a key heterocyclic amine, has emerged as a privileged scaffold in the landscape of medicinal...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Benzo[d]isoxazol-5-amine, a key heterocyclic amine, has emerged as a privileged scaffold in the landscape of medicinal chemistry and drug discovery. Its unique structural and electronic properties make it a versatile building block for the synthesis of a diverse array of bioactive molecules. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and multifaceted applications of Benzo[d]isoxazol-5-amine, with a particular focus on its role in the development of novel therapeutics. The content herein is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of next-generation pharmaceuticals.

Introduction: The Significance of the Benzo[d]isoxazole Moiety

The benzo[d]isoxazole ring system, formed by the fusion of a benzene and an isoxazole ring, is a cornerstone in the architecture of numerous pharmacologically active compounds. The introduction of an amine functionality at the 5-position of this scaffold yields Benzo[d]isoxazol-5-amine, a compound of considerable interest due to its synthetic tractability and its ability to serve as a key intermediate in the construction of more complex molecular entities. This guide will delve into the fundamental aspects of this compound, providing a robust foundation for its application in research and development.

Molecular Structure and Physicochemical Properties

The structural integrity and physicochemical characteristics of a molecule are paramount to its behavior in biological systems. Benzo[d]isoxazol-5-amine possesses a unique combination of aromaticity, hydrogen bonding capability, and reactivity that underpins its utility in drug design.

Chemical Structure and Nomenclature
  • IUPAC Name: 1,2-benzoxazol-5-amine[1]

  • Synonyms: 5-Aminobenzisoxazole, 1,2-Benzisoxazol-5-amine

  • CAS Number: 239097-74-6[1]

  • Molecular Formula: C₇H₆N₂O[1]

  • Molecular Weight: 134.14 g/mol [1]

Caption: Chemical structure of Benzo[d]isoxazol-5-amine.

Physicochemical Data

A comprehensive understanding of the physical properties of Benzo[d]isoxazol-5-amine is essential for its handling, formulation, and application in various experimental settings.

PropertyValueSource
Appearance Solid[2]
Melting Point Not available (experimentally determined)
Boiling Point (predicted) 311.6 ± 15.0 °C[3]
Density (predicted) 1.317 ± 0.06 g/cm³
pKa (predicted) 2.67 ± 0.10
Solubility Information not widely available
Storage 2-8°C, inert atmosphere, protect from light[1]

Synthesis of Benzo[d]isoxazol-5-amine

The synthesis of Benzo[d]isoxazol-5-amine is a critical aspect of its utility. The most common and effective method involves a two-step sequence: regioselective nitration of a benzo[d]isoxazole precursor, followed by the reduction of the resulting nitro group.[1] This approach ensures the precise placement of the amine functionality at the desired 5-position.

General Synthetic Pathway

The overarching synthetic strategy is depicted below:

Synthesis_Pathway Start Benzo[d]isoxazole Precursor Intermediate 5-Nitrobenzo[d]isoxazole Start->Intermediate   Nitration (e.g., HNO₃/H₂SO₄) Product Benzo[d]isoxazol-5-amine Intermediate->Product   Reduction (e.g., SnCl₂/HCl) Applications cluster_core Benzo[d]isoxazol-5-amine cluster_derivatives Derivative Classes cluster_targets Biological Targets & Therapeutic Areas Core Core Scaffold Sulfonamides Sulfonamides Core->Sulfonamides SchiffBases Schiff Bases Core->SchiffBases Amides Amides & Other Analogs Core->Amides Anticancer Anticancer (e.g., BRD4, c-Met) Sulfonamides->Anticancer Antimicrobial Antimicrobial (e.g., Bacterial Enzymes) SchiffBases->Antimicrobial CNS_Disorders CNS Disorders Amides->CNS_Disorders Anti_inflammatory Anti-inflammatory Amides->Anti_inflammatory

Sources

Foundational

Benzo[d]isoxazol-5-amine CAS number 239097-74-6

An In-Depth Technical Guide to Benzo[d]isoxazol-5-amine (CAS No. 239097-74-6) Foreword In the landscape of modern medicinal chemistry, the identification and development of versatile molecular scaffolds are paramount to...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Benzo[d]isoxazol-5-amine (CAS No. 239097-74-6)

Foreword

In the landscape of modern medicinal chemistry, the identification and development of versatile molecular scaffolds are paramount to the discovery of novel therapeutics. Benzo[d]isoxazol-5-amine has emerged as a privileged heterocyclic building block, demonstrating significant potential in the generation of a diverse array of biologically active compounds. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, characterization, and application of this valuable intermediate. Our focus extends beyond mere procedural descriptions to elucidate the underlying chemical principles and biological mechanisms, thereby empowering researchers to leverage the full potential of the benzo[d]isoxazole core in their drug discovery endeavors.

Core Molecular Attributes of Benzo[d]isoxazol-5-amine

Benzo[d]isoxazol-5-amine, also known as 1,2-benzisoxazol-5-amine, is a structurally unique heterocyclic compound characterized by the fusion of a benzene ring and an isoxazole ring.[1] The strategic placement of the amine group at the 5-position renders it an ideal nucleophile for a variety of chemical transformations, making it a cornerstone for combinatorial library synthesis and lead optimization campaigns.

PropertyValueSource
CAS Number 239097-74-6[1][2][3]
Molecular Formula C₇H₆N₂O[1][2]
Molecular Weight 134.14 g/mol [1][2]
IUPAC Name 1,2-benzoxazol-5-amine[1]
Boiling Point 311.6±15.0 °C (Predicted)
Density 1.317±0.06 g/cm³ (Predicted)
Storage 2-8°C, under inert atmosphere, protected from light[1]

Synthesis of Benzo[d]isoxazol-5-amine: A Validated Protocol

The synthesis of Benzo[d]isoxazol-5-amine is most effectively and regioselectively achieved through a two-step process commencing from a benzo[d]isoxazole precursor.[1] This method involves the nitration of the benzo[d]isoxazole ring, followed by the reduction of the resulting nitro-intermediate.

Experimental Protocol: Two-Step Synthesis

Step 1: Regioselective Nitration of Benzo[d]isoxazole

This initial step introduces a nitro group at the 5-position of the benzo[d]isoxazole core.

  • Reagents and Materials:

    • Benzo[d]isoxazole

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Concentrated Nitric Acid (HNO₃)

    • Ice bath

    • Magnetic stirrer and stir bar

    • Round-bottom flask

    • Dropping funnel

    • Crushed ice

    • Deionized water

    • Filtration apparatus

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stir bar, cool concentrated sulfuric acid in an ice bath.

    • Slowly add Benzo[d]isoxazole to the cooled sulfuric acid while stirring to ensure complete dissolution.

    • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid in a dropping funnel.

    • Add the nitrating mixture dropwise to the Benzo[d]isoxazole solution, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

    • Carefully pour the reaction mixture onto crushed ice, which will precipitate the 5-nitro-1,2-benzisoxazole product.

    • Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral.

    • Dry the product under vacuum.

Step 2: Reduction of 5-Nitro-1,2-benzisoxazole to Benzo[d]isoxazol-5-amine

The nitro group is then reduced to the target amine using a standard reducing agent like tin(II) chloride.

  • Reagents and Materials:

    • 5-Nitro-1,2-benzisoxazole (from Step 1)

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

    • Concentrated Hydrochloric Acid (HCl)

    • Ethanol

    • Sodium hydroxide (NaOH) solution

    • Ethyl acetate

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Rotary evaporator

  • Procedure:

    • Dissolve 5-Nitro-1,2-benzisoxazole in ethanol in a round-bottom flask.

    • In a separate flask, dissolve tin(II) chloride dihydrate in concentrated hydrochloric acid.

    • Slowly add the tin(II) chloride solution to the solution of the nitro compound.

    • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature and neutralize with a concentrated sodium hydroxide solution until the pH is basic.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield Benzo[d]isoxazol-5-amine.

Synthesis_of_Benzodisoxazol_5_amine cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction Benzo[d]isoxazole Benzo[d]isoxazole 5-Nitro-1,2-benzisoxazole 5-Nitro-1,2-benzisoxazole Benzo[d]isoxazole->5-Nitro-1,2-benzisoxazole Regioselective Nitration Nitrating_Mixture HNO₃ / H₂SO₄ Benzo[d]isoxazol-5-amine Benzo[d]isoxazol-5-amine 5-Nitro-1,2-benzisoxazole->Benzo[d]isoxazol-5-amine Reduction Reducing_Agent SnCl₂ / HCl

Caption: Synthetic pathway for Benzo[d]isoxazol-5-amine.

Applications in Drug Discovery and Development

The versatility of Benzo[d]isoxazol-5-amine as a synthetic intermediate has led to its use in the development of a range of therapeutic agents.[1]

Antibacterial Agents: Synthesis of Schiff Bases

Benzo[d]isoxazol-5-amine serves as a key precursor for the synthesis of novel Schiff bases with promising in vitro antibacterial activity against both Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., Klebsiella pneumoniae, Escherichia coli) bacteria.[1]

  • Mechanism of Action: Molecular docking studies suggest that these Schiff base derivatives can effectively inhibit bacterial enzymes such as glucosamine-6-phosphate synthase, a crucial enzyme in the bacterial cell wall biosynthesis pathway.[1]

Antibacterial_Workflow Benzodisoxazolamine Benzo[d]isoxazol-5-amine Schiff_Base Schiff Base Derivative Benzodisoxazolamine->Schiff_Base Aldehyde_Ketone Aromatic Aldehyde/Ketone Aldehyde_Ketone->Schiff_Base Bacterial_Enzyme Glucosamine-6-Phosphate Synthase Schiff_Base->Bacterial_Enzyme Binding Inhibition Inhibition of Cell Wall Synthesis Bacterial_Enzyme->Inhibition

Caption: Workflow for developing antibacterial Schiff bases.

Oncology-Focused Therapeutic Modalities

Derivatives of the Benzo[d]isoxazol-5-amine scaffold have shown significant promise in cancer research as inhibitors of key proteins involved in oncogenesis.[1]

  • Bromodomain and Extra-Terminal (BET) Protein Inhibition: Sulfonamide derivatives of Benzo[d]isoxazol-5-amine have been developed as potent inhibitors of BRD4, a member of the BET family.[4] These inhibitors have demonstrated anti-proliferative activity against leukemia cells.[4]

    • Mechanism of Action: These derivatives bind to the acetyl-lysine binding pocket of BRD4, displacing it from chromatin and subsequently downregulating the expression of key oncogenes like c-Myc and CDK6.[4] This leads to cell cycle arrest at the G0/G1 phase and induction of apoptosis.[4]

BRD4_Inhibition_Pathway Sulfonamide_Derivative Benzo[d]isoxazol-5-amine Sulfonamide Derivative BRD4 BRD4 Sulfonamide_Derivative->BRD4 Inhibits Chromatin Chromatin BRD4->Chromatin Binds to Oncogenes Oncogenes (c-Myc, CDK6) Chromatin->Oncogenes Regulates Transcription Transcription Oncogenes->Transcription Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest Transcription->Cell_Cycle_Arrest Apoptosis Apoptosis Transcription->Apoptosis

Caption: BRD4 inhibition by sulfonamide derivatives.

  • Other Oncological Targets: The Benzo[d]isoxazol-5-amine scaffold has been utilized to develop inhibitors for a range of other cancer-related targets, including:

    • Tripartite Motif-Containing Protein 24 (TRIM24) Bromodomain[1]

    • Hypoxia-Inducible Factor-1α (HIF-1α) Transcription[1]

    • Programmed Cell Death Protein 1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) Interaction[1]

    • Tyrosine Kinase c-Met[1]

    • Histone Deacetylases (HDACs)[1]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of Benzo[d]isoxazol-5-amine and its derivatives.

Spectroscopic and Chromatographic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the chemical structure.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition and molecular weight with high accuracy.[1]

  • Chromatography: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are routinely used to assess purity.

X-ray Crystallography

For unambiguous structure determination, single-crystal X-ray crystallography provides precise information on the three-dimensional arrangement of atoms, including bond lengths and angles.[1]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling Benzo[d]isoxazol-5-amine.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.[4]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.[1]

Conclusion

Benzo[d]isoxazol-5-amine stands as a testament to the power of heterocyclic chemistry in modern drug discovery. Its synthetic accessibility and the diverse biological activities of its derivatives underscore its importance as a high-value intermediate. This guide has provided a comprehensive overview of its synthesis, characterization, and applications, with the aim of facilitating its effective utilization in the pursuit of novel therapeutic agents. The continued exploration of this versatile scaffold is poised to yield further breakthroughs in the fields of antibacterial and anticancer drug development.

References

  • Benzo[d]isoxazol-5-amine|CAS 239097-74-6 - Benchchem. (URL: )
  • Benzo[d]isoxazol-5-amine - Lead Sciences. (URL: )
  • CAS No. 239097-74-6, Benzo[d]isoxazol-5-amine - 001CHEMICAL. (URL: )
  • 239097-74-6 | 1,2-Benzoisoxazol-5-amine - ChemScene. (URL: )
  • 239097-74-6 | CAS D
  • 239097-74-6|Benzo[d]isoxazol-5-amine|BLD Pharm. (URL: )
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Exploratory

Physical and chemical properties of Benzo[d]isoxazol-5-amine

An In-Depth Technical Guide to Benzo[d]isoxazol-5-amine: Properties, Synthesis, and Applications This guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of Benzo[d]isoxazol-...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Benzo[d]isoxazol-5-amine: Properties, Synthesis, and Applications

This guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of Benzo[d]isoxazol-5-amine (CAS No. 239097-74-6). It is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging this versatile heterocyclic compound as a key building block in medicinal chemistry. The narrative synthesizes technical data with practical insights into its synthesis and application, grounded in authoritative references.

Benzo[d]isoxazol-5-amine, also known as 1,2-benzoxazol-5-amine, is an aromatic organic compound featuring a benzene ring fused to an isoxazole ring, with an amine group substituted at the 5-position.[1] This structural arrangement confers a unique electronic and steric profile, making it a valuable intermediate in the synthesis of complex bioactive molecules.[1]

Key Physicochemical Data

The fundamental properties of Benzo[d]isoxazol-5-amine are summarized below. These values are critical for experimental design, including reaction setup, purification, and formulation.

PropertyValueSource
CAS Number 239097-74-6[1][2][3][4][5]
Molecular Formula C₇H₆N₂O[1][2][4][5][6]
Molecular Weight 134.14 g/mol [1][2][5][6]
Predicted Boiling Point 311.6 ± 15.0 °C[2]
Predicted Density 1.317 ± 0.06 g/cm³[2]
SMILES Code NC1=CC2=C(ON=C2)C=C1[3]
InChI Key KSYPAYCLSJHBKA-UHFFFAOYSA-N[1]
Solubility and Storage

For optimal stability and to prevent degradation, Benzo[d]isoxazol-5-amine should be stored in a dark place under an inert atmosphere at 2-8°C.[1][3][4] While specific solubility data is not extensively published, its aromatic and amine functionalities suggest solubility in organic solvents like DMSO, DMF, and alcohols. Proper storage is crucial to maintain its purity, which is typically supplied at ≥98%.[4][6]

Spectroscopic and Analytical Profile

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : In ¹H NMR spectra of derivatives, aromatic protons on the benzo[d]isoxazole core are expected to appear in the δ 6.8-8.0 ppm range.[7] The amine protons would likely present as a broad singlet, and any aliphatic substitutions would have characteristic shifts.[7] ¹³C NMR would show distinct signals for the aromatic and heterocyclic carbons.[7]

  • Infrared (IR) Spectroscopy : The IR spectrum would be characterized by N-H stretching vibrations for the amine group (typically 3300-3500 cm⁻¹), C=N stretching of the isoxazole ring (~1610-1640 cm⁻¹), and N-O stretching (~1110-1170 cm⁻¹).[8]

  • Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight. The mass spectrum of synthesized compounds typically shows a molecular ion peak (M+) that corresponds to the calculated molecular weight, confirming the identity of the target molecule.[1]

Synthesis and Chemical Reactivity

The synthesis of Benzo[d]isoxazol-5-amine is a critical process that requires precise control to achieve the desired regioselectivity. Its reactivity is dominated by the nucleophilic character of the 5-amino group, making it an excellent starting point for further functionalization.

Established Synthetic Pathway

A common and effective method for synthesizing Benzo[d]isoxazol-5-amine involves a two-step process. This ensures the correct placement of the amine group on the benzisoxazole scaffold.[1]

  • Regioselective Nitration : A benzo[d]isoxazole precursor is subjected to nitration, which selectively introduces a nitro group (-NO₂) at the 5-position of the aromatic ring.

  • Reduction of the Nitro Group : The 5-nitro-benzo[d]isoxazole intermediate is then reduced to the corresponding amine. This reduction is often achieved using reagents such as tin(II) chloride (SnCl₂) or catalytic hydrogenation.[1]

Synthesis of Benzo[d]isoxazol-5-amine cluster_0 Step 1: Regioselective Nitration cluster_1 Step 2: Reduction Precursor Benzo[d]isoxazole Precursor Nitro_Intermediate 5-Nitro-benzo[d]isoxazole Precursor->Nitro_Intermediate Nitrating Agent (e.g., HNO₃/H₂SO₄) Final_Product Benzo[d]isoxazol-5-amine Nitro_Intermediate->Final_Product Reducing Agent (e.g., SnCl₂/HCl)

Caption: General workflow for the synthesis of Benzo[d]isoxazol-5-amine.

Key Chemical Reactions

The primary utility of Benzo[d]isoxazol-5-amine in medicinal chemistry stems from the reactivity of its amine group. This site serves as a handle for introducing a wide variety of functional groups and building larger molecular architectures.

  • Formation of Schiff Bases : It readily reacts with aldehydes and ketones to form Schiff bases (imines). These derivatives have shown promising in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria.[1]

  • Sulfonamide Synthesis : The amine group can be acylated with various sulfonyl chlorides to produce a library of sulfonamide derivatives.[1][7] This reaction is a cornerstone of many drug discovery programs.

Applications in Research and Drug Development

The Benzo[d]isoxazol-5-amine scaffold is a "privileged structure" in medicinal chemistry, appearing in a range of compounds targeting different diseases. Its rigid bicyclic core provides a well-defined orientation for appended functional groups to interact with biological targets.

Oncology Research

Derivatives of this scaffold have emerged as a promising class of compounds in cancer research.[1] A notable example is the development of inhibitors for BRD4, a member of the Bromodomain and Extra-Terminal (BET) protein family, which is a key target in cancer therapy.[1][7] Researchers have synthesized novel sulfonamide derivatives by modifying the 5-amino position, leading to compounds with potent BRD4 binding and significant anti-proliferative activity against leukemia cells.[1][7]

Antibacterial Drug Discovery

The isoxazole moiety is present in clinically used antibacterial agents like Sulphamethoxazole.[1] Benzo[d]isoxazol-5-amine serves as a key intermediate for creating novel antibacterial compounds. Molecular docking studies have shown that its derivatives can effectively block the active sites of essential bacterial enzymes, such as glucosamine-6-phosphate synthase, highlighting its potential in developing new treatments for bacterial infections.[1]

Applications of Benzo[d]isoxazol-5-amine cluster_oncology Oncology cluster_antibacterial Antibacterial Core Benzo[d]isoxazol-5-amine (Core Scaffold) Sulfonamides Sulfonamide Derivatives Core->Sulfonamides Sulfonylation SchiffBases Schiff Base Derivatives Core->SchiffBases Condensation BRD4 BRD4 Inhibitors Sulfonamides->BRD4 Leukemia Anti-Leukemia Activity BRD4->Leukemia Enzyme Enzyme Inhibitors (e.g., GlcN-6-P synthase) SchiffBases->Enzyme Activity Antibacterial Activity Enzyme->Activity

Caption: Role as a scaffold in developing therapeutic agents.

Safety, Handling, and Disposal

As with any laboratory chemical, Benzo[d]isoxazol-5-amine must be handled with care. This product is intended for research purposes only.

  • Handling : Work in a well-ventilated area.[9] Wear suitable personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9] Avoid the formation of dust and aerosols.[9]

  • First Aid :

    • Skin Contact : Take off contaminated clothing immediately. Wash off with soap and plenty of water.[9]

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[9]

  • Storage : Store locked up in a cool, dry place away from incompatible materials.[9]

  • Disposal : Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[9]

References

  • Benchchem. (n.d.). Benzo[d]isoxazol-5-amine | CAS 239097-74-6.
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  • BLD Pharm. (n.d.). 239097-74-6 | Benzo[d]isoxazol-5-amine.
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Foundational

Biological activity of Benzo[d]isoxazol-5-amine derivatives

An In-Depth Technical Guide to the Biological Activity of Benzo[d]isoxazol-5-amine Derivatives Foreword: The Rise of a Privileged Scaffold In the landscape of medicinal chemistry, certain molecular frameworks consistentl...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Benzo[d]isoxazol-5-amine Derivatives

Foreword: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to interact with diverse biological targets, offering a robust starting point for drug discovery. The benzo[d]isoxazole ring system is a quintessential example of such a scaffold.[1] Its unique electronic properties and rigid, planar structure provide an ideal anchor for designing molecules with high affinity and specificity. This guide focuses specifically on derivatives of Benzo[d]isoxazol-5-amine, a versatile intermediate where the amine group at the 5-position serves as a critical handle for synthetic elaboration, unlocking a vast chemical space and a wide spectrum of pharmacological activities.[2] This document provides an in-depth exploration of these activities, from oncology to neuropharmacology, detailing the underlying mechanisms, experimental validation, and future potential for researchers, scientists, and drug development professionals.

Part 1: The Synthetic Cornerstone: Accessing the Benzo[d]isoxazol-5-amine Core

The therapeutic potential of any scaffold is fundamentally linked to its synthetic accessibility. The Benzo[d]isoxazol-5-amine core is typically constructed through well-established, multi-step synthetic strategies. The causality behind these routes is the need for precise regiochemical control, ensuring the amine functionality is installed at the desired C-5 position. A prevalent and effective method involves the initial construction of the benzo[d]isoxazole ring, followed by regioselective nitration and subsequent reduction.[2]

Experimental Protocol: Regioselective Synthesis of Benzo[d]isoxazol-5-amine

This protocol outlines a standard, reliable two-step process starting from a generic benzo[d]isoxazole precursor. The choice of a nitration/reduction sequence is driven by the powerful and predictable directing effects of the existing ring system and the high efficiency of nitro group reduction.

Step 1: Regioselective Nitration of a Benzo[d]isoxazole Precursor

  • Dissolution: Dissolve the benzo[d]isoxazole starting material (1.0 equivalent) in concentrated sulfuric acid at 0°C with careful stirring. The use of a strong acid ensures the substrate is fully protonated, influencing the directing effect for nitration.

  • Nitrating Agent Addition: Add a nitrating agent (e.g., potassium nitrate, 1.1 equivalents) portion-wise to the solution, maintaining the temperature at 0°C. This slow addition is critical to control the exothermic reaction and prevent undesired side products.

  • Reaction Monitoring: Allow the reaction to stir at 0-5°C for 2-4 hours. Progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The desired 5-nitro-benzo[d]isoxazole derivative will precipitate out of the aqueous solution.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

Step 2: Reduction of the Nitro Group to the 5-Amine

  • Suspension: Suspend the 5-nitro-benzo[d]isoxazole derivative (1.0 equivalent) in a suitable solvent such as ethanol or methanol.

  • Catalyst/Reducing Agent Addition: Add a reducing agent. A common choice is tin(II) chloride (SnCl2·2H2O, 3-5 equivalents) in the presence of concentrated hydrochloric acid, or catalytic hydrogenation using Pd/C under a hydrogen atmosphere. Catalytic hydrogenation is often preferred as a "greener" method with simpler product work-up.

  • Reaction Execution: If using SnCl2, heat the mixture to reflux (approx. 70-80°C) for 3-6 hours. If using catalytic hydrogenation, stir the mixture under a positive pressure of hydrogen gas at room temperature. Monitor the reaction by TLC.

  • Work-up (SnCl2 method): Cool the reaction mixture and neutralize with a saturated sodium bicarbonate or sodium hydroxide solution until the pH is basic (pH 8-9). This will precipitate tin salts and free the amine product.

  • Extraction & Purification: Extract the product into an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude Benzo[d]isoxazol-5-amine can then be purified by column chromatography or recrystallization to yield the final, high-purity product.[3]

Synthesis_Workflow Start Benzo[d]isoxazole Precursor Nitration Step 1: Regioselective Nitration (H₂SO₄, KNO₃) Start->Nitration Nitro_Intermediate 5-Nitro-benzo[d]isoxazole Nitration->Nitro_Intermediate Reduction Step 2: Reduction (e.g., SnCl₂, HCl or H₂, Pd/C) Nitro_Intermediate->Reduction Final_Product Benzo[d]isoxazol-5-amine Reduction->Final_Product Derivatization Functionalization at 5-Amine (e.g., Sulfonylation, Amidation) Final_Product->Derivatization Bioactive_Derivatives Diverse Bioactive Molecules Derivatization->Bioactive_Derivatives

Caption: General workflow for synthesizing bioactive Benzo[d]isoxazol-5-amine derivatives.

Part 2: Broad-Spectrum Biological Activity

The derivatization of the 5-amine group has yielded compounds with a remarkable range of biological activities. This section explores the most significant therapeutic areas, detailing the mechanisms of action and presenting key performance data.

Oncological Applications: Targeting Cancer's Core Machinery

Derivatives of Benzo[d]isoxazol-5-amine have emerged as potent agents in cancer research by inhibiting critical proteins involved in oncogenesis and tumor survival.[2]

Mechanism of Action: BET Bromodomain Inhibition A primary mechanism is the inhibition of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[2] BET proteins are "epigenetic readers" that recognize acetylated lysine residues on histones, recruiting transcriptional machinery to drive the expression of key oncogenes like c-Myc. By competitively binding to the acetyl-lysine binding pocket of BRD4, benzo[d]isoxazole derivatives displace it from chromatin, leading to the transcriptional repression of these oncogenes. This results in cell cycle arrest and apoptosis in cancer cells, particularly in hematological malignancies like acute myeloid leukemia (AML).[3][4]

Other notable anticancer activities include:

  • HIF-1α Inhibition: Suppression of the Hypoxia-Inducible Factor-1α (HIF-1α) transcription factor, which is crucial for tumor adaptation to hypoxic environments, angiogenesis, and metastasis.[2][5]

  • HDAC Inhibition: Some derivatives show potential as Histone Deacetylase (HDAC) inhibitors, another class of epigenetic modulators.[2]

  • CBP/p300 Inhibition: Potent and selective inhibition of the bromodomains of CBP and its homologue p300 has been demonstrated, representing a therapeutic approach for AML.[6]

BET_Inhibition_Pathway cluster_nucleus Cell Nucleus cluster_effects Cellular Effects BRD4 BRD4 Protein Histone Acetylated Histones on Chromatin BRD4->Histone Recognizes TF_Complex Transcriptional Machinery Histone->TF_Complex Recruits BRD4 & Benzo_Deriv Benzo[d]isoxazol-5-amine Derivative Benzo_Deriv->BRD4 Binds & Inhibits cMyc_Gene c-Myc Oncogene TF_Complex->cMyc_Gene Transcription Transcription cMyc_Gene->Transcription Apoptosis Apoptosis Transcription->Apoptosis Repression Leads to CellCycleArrest Cell Cycle Arrest Transcription->CellCycleArrest Repression Leads to

Caption: Mechanism of c-Myc repression via BRD4 inhibition by benzo[d]isoxazole derivatives.

Quantitative Data: Anti-Proliferative Activity

Compound IDTargetCell LineIC₅₀ (µM)Reference
11h BRD4MV4-11 (AML)0.78[2]
11r BRD4MV4-11 (AML)0.87[2]
15 HIF-1αHEK293T0.024[5]
31 HIF-1αHEK293T0.024[5]
16u p300MV4;11 (AML)0.26[6]
Neuropharmacological Activities: Modulating Neural Circuits

The benzo[d]isoxazole scaffold is central to several successful drugs for neurological and psychiatric disorders. Its derivatives have shown significant promise as both antipsychotic and anticonvulsant agents.

Mechanism of Action: Antipsychotic and Anticonvulsant Effects

  • Antipsychotic Activity: Atypical antipsychotics like risperidone and iloperidone, which are built upon this scaffold, exert their therapeutic effects primarily through a combination of potent dopamine D2 and serotonin 5-HT2A receptor antagonism.[7][8] The high affinity for 5-HT2A receptors relative to D2 receptors is believed to be a key factor in their "atypical" profile, which includes efficacy against the negative symptoms of schizophrenia and a reduced propensity to cause extrapyramidal side effects (EPS).[8][9]

  • Anticonvulsant Activity: Certain derivatives have been developed as potent anticonvulsants that act by selectively blocking voltage-gated sodium channels.[10] Specifically, high selectivity for the NaV1.1 channel isoform has been achieved. This selectivity is crucial because other isoforms are critical for normal function in the heart and other parts of the central nervous system, and their inhibition can lead to significant toxicity. By targeting NaV1.1, these compounds can quell the aberrant neuronal firing characteristic of seizures with a potentially wider therapeutic window.[10]

Quantitative Data: Anticonvulsant Efficacy

Compound IDTest ModelED₅₀ (mg/kg)Protective Index (TD₅₀/ED₅₀)MechanismReference
Z-6b MES-induced seizures20.510.3Selective NaV1.1 Blocker[10]
8a MES (oral, rats)14.90>20Not specified[11]
7d scPTZ (oral, rats)42.30>7.0Not specified[11]
Experimental Protocol: Maximal Electroshock (MES) Test for Anticonvulsant Screening

The MES test is a gold-standard preclinical model for identifying compounds effective against generalized tonic-clonic seizures. The choice of this model is based on its high predictive validity for antiepileptic drugs that act by blocking voltage-gated sodium channels.

  • Animal Preparation: Use adult male mice or rats, acclimatized for at least one week. Animals are fasted overnight before the experiment to ensure consistent drug absorption.

  • Compound Administration: Administer the test compound (e.g., compound Z-6b ) intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group (e.g., saline with 0.5% Tween 80) and a positive control group (e.g., Phenytoin) must be included.

  • Time to Peak Effect: Allow a specific time interval between drug administration and the test (e.g., 30 minutes for i.p., 60 minutes for p.o.) to allow the compound to reach its maximal concentration in the brain.

  • Electrode Placement: Apply corneal electrodes, moistened with saline, to the eyes of the animal.

  • Stimulation: Deliver a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, 60 Hz, for 0.2 seconds).

  • Observation: Immediately after stimulation, observe the animal for the presence or absence of a tonic hindlimb extension seizure. The absence of this endpoint is defined as protection.

  • Data Analysis: The percentage of animals protected at each dose is recorded. The ED₅₀ (the dose that protects 50% of the animals) is then calculated using probit analysis. Neurotoxicity (TD₅₀) is assessed separately using tests like the rotorod assay to determine the therapeutic or protective index (PI = TD₅₀/ED₅₀).[10][11]

Anti-inflammatory and Antimicrobial Activities

Anti-inflammatory Action: Derivatives have demonstrated good anti-inflammatory activity, often linked to the inhibition of enzymes like lipoxygenase or by modulating inflammatory signaling pathways.[12] For instance, certain benzoxazole derivatives have been identified as inhibitors of myeloid differentiation protein 2 (MD2), which is essential for lipopolysaccharide (LPS) sensing by Toll-like receptor 4 (TLR4), a key initiator of the innate immune response and inflammation.[13]

Antimicrobial Action: The scaffold has shown a broad spectrum of antimicrobial activity.

  • Antibacterial: Activity has been reported against both Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Klebsiella pneumoniae) bacteria.[1][2][14] The mechanism can involve the inhibition of essential bacterial enzymes, such as glucosamine-6-phosphate synthase.[2]

  • Anti-tubercular: Several series of benzo[d]isoxazole analogs have been synthesized and shown to have potent activity against Mycobacterium tuberculosis, including multi-drug resistant strains.[1] A potential target for these compounds is the mycobacterial pantothenate synthetase (PS) enzyme.[1]

Quantitative Data: Antimicrobial Activity

Compound ClassOrganismActivity MetricValueReference
Schiff basesB. subtilis, K. pneumoniaeMICModerate to Good[2]
Benzisoxazole analogsM. tuberculosis H37RvMIC3.12 µg/mL[1]
Benzisoxazole analogsM. tuberculosis PSIC₅₀120 nM[1]

Part 3: Structure-Activity Relationship (SAR) and Future Perspectives

The biological activity of benzo[d]isoxazole derivatives is highly dependent on the nature and position of substituents. SAR studies have revealed several key principles:

  • 5-Position: The 5-amino group is a critical anchor point. Derivatization into sulfonamides, amides, or Schiff bases is a common and effective strategy for modulating activity across different targets, from BRD4 to bacterial enzymes.[2][3]

  • Benzene Ring: Substitution on the benzene portion of the scaffold significantly impacts potency and selectivity. For example, in anticonvulsant derivatives, halogen atoms at the 5-position increased activity.[1] For antipsychotic agents, a chlorine at the 6-position was shown to increase affinity for the dopamine D3 receptor.[15]

  • Isoxazole Ring: Modifications to the isoxazole ring itself are less common but can be influential. For instance, introducing a 3-ethyl group was a key feature in the design of potent BRD4 inhibitors.[3]

SAR_Summary cluster_sar Structure-Activity Relationship Summary Core label_R1 R1 (Position 3): - Alkyl groups (e.g., Ethyl) can enhance  binding to specific targets like BRD4. label_R2 R2 (Position 5): - CRITICAL handle for derivatization. - Sulfonamides, amides, etc., drive  potency and target engagement. label_R3 R3 (Position 6/7): - Halogens (Cl, F) can increase  neuropharmacological activity. - Methoxy groups can modulate properties.

Caption: Key SAR insights for the Benzo[d]isoxazol-5-amine scaffold. (Note: A chemical structure image would be placed here in a final document)

Future Perspectives

The Benzo[d]isoxazol-5-amine scaffold is far from fully exploited. Future research is likely to focus on several key areas:

  • Multi-Target Ligands: Given the scaffold's promiscuity, designing single molecules that can modulate multiple targets (e.g., combined D2/5-HT2A/AChE inhibitors for Alzheimer's disease) is a promising strategy.

  • Targeted Protein Degradation: The amine handle is ideal for conjugation to E3 ligase ligands, enabling the creation of Proteolysis Targeting Chimeras (PROTACs). This could transform potent inhibitors (like BRD4 inhibitors) into highly effective degraders.

  • Exploration of New Therapeutic Areas: While oncology, neuroscience, and infectious disease are well-explored, the scaffold's potential in areas like metabolic disorders (e.g., as PPARδ agonists) or cardiovascular disease remains relatively untapped.[1]

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  • Mehtr, B. S. (2023). Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method. SAR Publication. Available from: [Link]

  • Zhang, M., et al. (2022). Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. Acta Pharmacologica Sinica. Available from: [Link]

  • Pub-Admin, M. D. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. NIH. Available from: [Link]

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  • Advances in isoxazole chemistry and their role in drug discovery. (2024). RSC Medicinal Chemistry. Available from: [Link]

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  • Sharma, P. K., & Sharma, C. S. (2023). Synthesis, antimicrobial activity and Molecular docking study of some novel isoxazole incorporated benzimidazole derivatives. International Journal of Pharmaceutical Sciences and Drug Research, 15(6), 577-582. Available from: [Link]

  • Lecoutey, C., et al. (2020). Rational design of novel benzisoxazole derivatives with acetylcholinesterase inhibitory and serotoninergic 5-HT4 receptors activities for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 192, 112182. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2022). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. Molecules, 27(9), 3014. Available from: [Link]

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Exploratory

Mechanism of action of Benzo[d]isoxazol-5-amine compounds

An In-Depth Technical Guide to the Mechanism of Action of Benzo[d]isoxazol-5-amine Compounds Audience: Researchers, scientists, and drug development professionals. Abstract The benzo[d]isoxazole scaffold has emerged as a...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of Benzo[d]isoxazol-5-amine Compounds

Audience: Researchers, scientists, and drug development professionals.

Abstract

The benzo[d]isoxazole scaffold has emerged as a privileged structure in modern medicinal chemistry, serving as the core for a multitude of compounds with significant therapeutic potential. Derivatives of benzo[d]isoxazol-5-amine, in particular, have demonstrated a remarkable ability to modulate a diverse array of biological targets implicated in oncology, inflammation, and infectious diseases. This technical guide provides a comprehensive exploration of the mechanisms of action associated with this versatile chemical class. We will delve into the key molecular targets, including epigenetic readers like BRD4 and TRIM24, protein kinases such as Pim-1 and c-Met, and transcription factors like HIF-1α. Furthermore, this guide presents detailed, field-proven experimental protocols for elucidating these mechanisms, from initial target validation using biophysical assays to functional characterization in cellular models. By synthesizing technical accuracy with insights into experimental design and structure-activity relationships, this document serves as an essential resource for researchers engaged in the discovery and development of novel therapeutics based on the benzo[d]isoxazol-5-amine framework.

Introduction: The Benzo[d]isoxazol-5-amine Scaffold - A Versatile Pharmacophore

The benzo[d]isoxazole ring system, a fusion of benzene and isoxazole, represents a cornerstone in contemporary drug discovery. Its rigid, planar structure and specific electronic properties make it an ideal scaffold for developing targeted therapeutic agents. The addition of a 5-amino group provides a critical anchor point for synthetic modification, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of potency, selectivity, and pharmacokinetic properties.[1][2]

Compounds built upon this core have been shown to interact with a wide range of biological targets. This versatility has led to their investigation as antipsychotics, antimicrobials, anti-inflammatories, and, most prominently, as anti-cancer agents.[2][3] The ability of benzo[d]isoxazol-5-amine derivatives to engage with targets in distinct signaling pathways underscores their importance as a "privileged scaffold" for generating diverse libraries of bioactive molecules.

Chapter 1: Key Molecular Targets and Mechanisms of Action

The therapeutic effects of benzo[d]isoxazol-5-amine compounds are rooted in their ability to precisely interact with and modulate the function of critical cellular proteins. This chapter details the primary molecular targets identified to date.

Diagram: Diverse Molecular Targets of the Benzo[d]isoxazol-5-amine Scaffold

cluster_scaffold Benzo[d]isoxazol-5-amine Scaffold cluster_targets Key Molecular Targets scaffold Core Structure BET BET Proteins (BRD4) scaffold->BET Inhibition TRIM24 TRIM24 scaffold->TRIM24 Inhibition Kinases Kinases (Pim-1, c-Met) scaffold->Kinases Inhibition HIF1a HIF-1α (Transcription) scaffold->HIF1a Inhibition Other Other Targets (HDAC, PD-L1) scaffold->Other Modulation cluster_nucleus Cell Nucleus cluster_drug cluster_cytoplasm Cytoplasm BRD4 BRD4 Protein Ac_Histone Acetylated Histone BRD4->Ac_Histone binds to cMyc_Gene c-Myc Gene Ac_Histone->cMyc_Gene recruits to Transcription Transcription cMyc_Gene->Transcription cMyc_mRNA c-Myc mRNA Transcription->cMyc_mRNA Ribosome Ribosome cMyc_mRNA->Ribosome translation Drug Benzo[d]isoxazol -5-amine Derivative Drug->BRD4 INHIBITS cMyc_Protein c-Myc Protein Ribosome->cMyc_Protein Proliferation Cell Proliferation cMyc_Protein->Proliferation promotes

Caption: Mechanism of BRD4 inhibition leading to reduced cell proliferation.

1.1.2 Tripartite Motif-Containing Protein 24 (TRIM24)

TRIM24 is another epigenetic reader whose bromodomain recognizes acetylated histones. It has been identified as an oncogene in several cancers, including prostate cancer. [4]

  • Mechanism: Structure-based drug design has led to the development of N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine derivatives as potent and selective inhibitors of the TRIM24 bromodomain. [4][5]These compounds effectively block the interaction between TRIM24 and acetylated histones, disrupting its function as a transcriptional coregulator.

  • Downstream Effects: Inhibition of TRIM24 by these compounds has been shown to suppress the proliferation of prostate cancer and non-small cell lung cancer (NSCLC) cells in vitro. [4][5]

Modulation of Kinase Activity

Protein kinases are crucial components of signaling pathways that control cell growth, differentiation, and survival. Dysregulation of kinase activity is a hallmark of cancer, making them attractive therapeutic targets.

1.2.1 Pim-1 Kinase

Pim-1 is a proto-oncogenic serine/threonine kinase that is overexpressed in many cancers. [6][7]It promotes tumor growth and confers resistance to therapies by phosphorylating proteins involved in cell survival and apoptosis.

  • Mechanism: The benzo[d]isoxazole scaffold has been identified as a core structure for developing Pim-1 kinase inhibitors. [8][9]These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of its downstream substrates. [6] 1.2.2 Tyrosine Kinase c-Met

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in cell migration, invasion, and proliferation. Aberrant c-Met signaling is implicated in the progression and metastasis of many solid tumors.

  • Mechanism: SAR studies on 3-amino-benzo[d]isoxazole derivatives have led to the identification of highly potent c-Met inhibitors, with some compounds exhibiting IC₅₀ values in the low nanomolar range. [1]These inhibitors function by blocking the kinase activity of c-Met, thereby inhibiting downstream signaling pathways.

Inhibition of Transcription Factors

1.3.1 Hypoxia-Inducible Factor-1α (HIF-1α) Transcription

Under low oxygen (hypoxic) conditions, common within solid tumors, the transcription factor HIF-1α is stabilized. It drives the expression of genes that promote angiogenesis, metabolic adaptation, and metastasis, enabling tumor survival. [10]

  • Mechanism: Benzo[d]isoxazole analogues have been identified as potent inhibitors of HIF-1α transcriptional activity. [10]Unlike inhibitors that affect HIF-1α protein stability, these compounds do not reduce HIF-1α protein levels. Instead, they interfere with the ability of the HIF-1α/β heterodimer to activate gene expression. This leads to a concentration-dependent decrease in the mRNA expression of HIF-1α target genes like VEGF and PDK1. [10]

Chapter 2: Elucidating the Mechanism of Action - A Methodological Guide

Diagram: Target Validation and MOA Elucidation Workflow

HTS High-Throughput Screen (HTS) Identifies Initial 'Hits' Hit_Validation Hit Validation (Biophysical Assays) HTS->Hit_Validation Biochem_Assay In Vitro Potency (Biochemical/Enzyme Assays) Hit_Validation->Biochem_Assay Confirms direct binding Cell_Assay Cellular Activity (Phenotypic & Target Engagement Assays) Biochem_Assay->Cell_Assay Determines IC50/Ki SAR Structure-Activity Relationship (SAR) Lead Optimization Cell_Assay->SAR Confirms cellular MOA SAR->Biochem_Assay Iterative Design & Testing In_Vivo In Vivo Efficacy (Preclinical Models) SAR->In_Vivo

Caption: A systematic workflow for validating and characterizing the MOA of novel compounds.

Target Identification and Validation: Biophysical Assays

Before extensive investigation, it is critical to confirm that a compound directly binds to its putative target. Biophysical assays provide this direct evidence and are essential for validating hits from initial screens. [11] Experimental Protocol: Thermal Shift Assay (TSA) for Target Engagement

  • Principle: This assay measures the thermal stability of a target protein. Ligand binding typically stabilizes the protein, resulting in a higher melting temperature (Tₘ). It is a robust method for confirming direct binding. [12]* Causality: An observed increase in Tₘ in the presence of a benzo[d]isoxazol-5-amine compound is strong evidence of a direct physical interaction between the compound and the target protein. This helps distinguish true inhibitors from compounds that interfere with the assay technology (PAINS). [13]* Methodology:

    • Reagent Preparation:

      • Prepare a stock solution of the purified target protein (e.g., BRD4 bromodomain) at 2 mg/mL in a suitable buffer (e.g., 10 mM HEPES pH 7.5, 500 mM NaCl).

      • Prepare a stock solution of the benzo[d]isoxazol-5-amine test compound in 100% DMSO.

      • Prepare a 5000x stock of a fluorescent dye (e.g., SYPRO Orange) in DMSO.

    • Assay Setup (96-well PCR plate):

      • In each well, add 2 µg of the target protein.

      • Add the test compound to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is constant across all wells (typically ≤ 1%). Include a "DMSO only" control.

      • Add the fluorescent dye to a final concentration of 5x.

      • Adjust the final volume of each well to 20 µL with the protein buffer.

    • Data Acquisition:

      • Place the plate in a real-time PCR instrument.

      • Set the instrument to monitor fluorescence while increasing the temperature from 25 °C to 95 °C at a rate of 1 °C/min.

    • Data Analysis:

      • Plot fluorescence intensity versus temperature. The Tₘ is the temperature at the midpoint of the unfolding transition.

      • Calculate the thermal shift (ΔTₘ) by subtracting the Tₘ of the DMSO control from the Tₘ of the compound-treated sample. A significant positive ΔTₘ indicates binding.

In Vitro Characterization of Inhibition

Once direct binding is confirmed, the next step is to quantify the compound's inhibitory potency using biochemical assays.

Experimental Protocol: Dual-Luciferase Reporter Assay for HIF-1α Transcriptional Activity

  • Principle: This cell-based assay measures the ability of HIF-1 to drive the expression of a reporter gene (Firefly luciferase) under hypoxic conditions. A second reporter (Renilla luciferase) driven by a constitutive promoter is used for normalization. [10]* Causality: A dose-dependent decrease in the ratio of Firefly to Renilla luciferase activity indicates that the compound specifically inhibits the transcriptional function of HIF-1α, rather than causing general cellular toxicity or inhibiting protein synthesis.

  • Methodology:

    • Cell Culture and Transfection:

      • Plate HEK293T cells in a 96-well plate.

      • Co-transfect the cells with two plasmids: one containing the Firefly luciferase gene under the control of a hypoxia-response element (HRE) promoter, and another containing the Renilla luciferase gene under a constitutive promoter (e.g., SV40).

    • Compound Treatment and Hypoxia Induction:

      • After 24 hours, replace the medium with fresh medium containing serial dilutions of the benzo[d]isoxazol-5-amine compound or DMSO vehicle control.

      • Incubate the plate under hypoxic conditions (e.g., 1% O₂) for 16-24 hours.

    • Lysis and Luminescence Measurement:

      • Lyse the cells using a passive lysis buffer.

      • Measure Firefly luciferase activity using a luminometer.

      • Add a quenching reagent and measure Renilla luciferase activity in the same well.

    • Data Analysis:

      • For each well, calculate the ratio of Firefly to Renilla luminescence.

      • Normalize the data to the DMSO control.

      • Plot the normalized activity against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cellular and Functional Assays

The final step is to confirm that the molecular mechanism translates into a desired cellular phenotype, such as inhibition of cancer cell growth.

Experimental Protocol: Western Blot for Downstream Target Modulation

  • Principle: This technique is used to detect changes in the protein levels of downstream effectors of the target pathway.

  • Causality: For a BRD4 inhibitor, observing a dose-dependent decrease in the protein levels of c-Myc confirms that the compound engages its target in a cellular context and produces the expected downstream biological effect. [12]* Methodology:

    • Cell Treatment and Lysis: Treat cancer cells (e.g., MV4-11 leukemia cells) with varying concentrations of the benzo[d]isoxazol-5-amine compound for a specified time (e.g., 24 hours). Lyse the cells to extract total protein.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane to prevent non-specific antibody binding.

      • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-c-Myc).

      • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

      • Incubate with a primary antibody for a loading control (e.g., anti-β-actin) to ensure equal protein loading.

    • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity to determine relative protein expression.

Chapter 3: Structure-Activity Relationship (SAR) and Lead Optimization

Systematic modification of the benzo[d]isoxazol-5-amine scaffold is key to enhancing potency and selectivity. Ligand-based and structure-based design strategies are both employed to guide these efforts. [1]

SAR Summary for BRD4 and c-Met Inhibitors

SAR studies have revealed several key principles for designing potent analogs. [1]For instance, in the development of BRD4 inhibitors, modifying the 3-ethyl-benzo[d]isoxazole core with different sulfonamide groups at the 5-amino position has been a successful strategy. [12]

Compound ID Target R-Group (at 5-amino position) Potency (IC₅₀) Reference
11h BRD4 2-methoxybenzenesulfonamide 0.78 µM (MV4-11 cells) [12]
11r BRD4 N/A (structure provided in source) 0.87 µM (MV4-11 cells) [12]
11d TRIM24 N-benzyl 1.88 µM (Alphascreen) [4]
11h TRIM24 N-benzyl derivative 2.53 µM (Alphascreen) [4]
15 HIF-1α Dimethylamino (on N-phenyl) 24 nM (Reporter Assay) [10]
31 HIF-1α Acetyl (on N-phenyl) 24 nM (Reporter Assay) [10]

| 28a | c-Met | N/A (structure provided in source) | 1.8 nM (Enzymatic) | [1]|

This table summarizes data from multiple studies to illustrate how modifications to the core scaffold influence potency against different targets.

The data clearly indicate that the nature of the substituent at the 5-amino position is a critical determinant of both the primary target and the potency of inhibition. Aromatic sulfonamides appear favorable for BRD4 inhibition, while N-benzyl groups are effective for TRIM24. For HIF-1α transcriptional inhibition, modifications on the N-phenyl ring of an N-phenylbenzo[d]isoxazole-3-carboxamide scaffold are crucial. [12][4][10]

Conclusion and Future Perspectives

The benzo[d]isoxazol-5-amine scaffold is a remarkably versatile and therapeutically relevant pharmacophore. Its derivatives have been shown to potently and often selectively inhibit a range of high-value targets in oncology and other diseases, including epigenetic readers, protein kinases, and transcription factors. The multifaceted mechanisms of action, from direct enzymatic inhibition to the disruption of protein-protein interactions and transcriptional regulation, highlight the chemical tractability of this core structure.

Future research will likely focus on optimizing the selectivity of these compounds to minimize off-target effects and enhance their therapeutic index. The development of bivalent inhibitors, which can engage multiple targets simultaneously, represents another exciting frontier. [1]As our understanding of the complex signaling networks that drive disease continues to grow, the benzo[d]isoxazol-5-amine scaffold will undoubtedly remain a valuable starting point for the design and development of next-generation targeted therapies.

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  • Hu, J. K., et al. (2020). Discovery and optimization of novel N-benzyl-3,6-dimethylbenzo[d]-isoxazol-5-amine derivatives as potent and selective TRIM24 bromodomain inhibitors with potential anti-cancer activities. ResearchGate.

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Foundational

Benzisoxazole: A Technical Guide to Its Discovery, Synthesis, and Application in Drug Development

Introduction: The Benzisoxazole Core as a Privileged Scaffold In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutic agents. These are termed "...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzisoxazole Core as a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutic agents. These are termed "privileged structures" due to their inherent ability to interact with a wide array of biological targets with high affinity. The benzisoxazole ring system, an aromatic bicyclic heterocycle consisting of a benzene ring fused to an isoxazole ring, stands as a quintessential example of such a scaffold.[1][2] Its unique electronic properties, structural rigidity, and capacity for diverse functionalization have made it a cornerstone in the development of drugs targeting a vast range of pathologies.

This guide provides an in-depth exploration of the benzisoxazole core, tracing its journey from its discovery in the late 19th century to its current status as a critical pharmacophore in modern medicine. We will examine the evolution of its synthesis, detail key experimental methodologies, and analyze its role in blockbuster drugs, offering researchers and drug development professionals a comprehensive technical resource.

Part I: Discovery and Historical Development

The story of benzisoxazole is intertwined with the foundational era of heterocyclic chemistry in the late 19th century. While the synthesis of the isomeric 2,1-benzisoxazole (anthranil) was described by Friedländer and Henriques in 1882, the 1,2-benzisoxazole scaffold emerged from the broader exploration of oxime and phenol chemistry.[3] The classical and most enduring route to this heterocycle, the intramolecular cyclization of an o-hydroxyaryl ketoxime, became the bedrock of its synthesis.[4] This fundamental transformation, involving the formation of the critical N-O bond, provided chemists with a reliable method to access the core structure and laid the groundwork for future derivatization and exploration. Early investigations focused on understanding the structure and reactivity of this novel aromatic system, work that would later be expanded upon by chemists like Daniel S. Kemp in the mid-20th century, who delved into the physical organic chemistry of benzisoxazoles.[5]

Part II: The Art of Synthesis: From Classical Cyclization to Modern Catalysis

The synthetic versatility of the benzisoxazole core is a primary reason for its prevalence in drug discovery. Methodologies have evolved from harsh, classical conditions to elegant, highly efficient modern techniques.

The Classical Approach: Intramolecular Cyclization of o-Hydroxyaryl Oximes

The most fundamental and historically significant method for synthesizing 3-substituted-1,2-benzisoxazoles is the base-catalyzed cyclization of an o-hydroxyaryl ketoxime derivative.[4] The causality behind this reaction is straightforward: an o-hydroxyacetophenone is first converted to its corresponding oxime using hydroxylamine. The crucial step involves activating the oxime's hydroxyl group, transforming it into a good leaving group (e.g., via acetylation to form an acetate ester). An intramolecular nucleophilic attack by the phenoxide ion (generated by a base) on the oxime nitrogen then proceeds, displacing the leaving group and forging the heterocyclic ring.[6]

Caption: Classical synthesis of 3-methyl-1,2-benzisoxazole.

Experimental Protocol: Synthesis of 3-Methyl-1,2-benzisoxazole from 2'-Hydroxyacetophenone Oxime

This protocol describes a robust, two-step laboratory procedure for the synthesis of a foundational benzisoxazole derivative. The methodology is self-validating; successful formation of the intermediate oxime is a prerequisite for the final cyclization, and the purity of the final product can be readily assessed by standard analytical techniques (TLC, NMR, MS).

Step 1: Synthesis of 2'-Hydroxyacetophenone Oxime

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2'-hydroxyacetophenone (10.0 g, 73.4 mmol) in ethanol (100 mL).

  • Reagent Addition: To this solution, add hydroxylamine hydrochloride (6.12 g, 88.1 mmol) followed by sodium acetate trihydrate (12.0 g, 88.2 mmol). The use of sodium acetate as a mild base is critical to neutralize the HCl formed, driving the reaction to completion without promoting side reactions.

  • Reaction Execution: Heat the mixture to reflux and maintain for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase.

  • Workup and Isolation: After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water. A white precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield the 2'-hydroxyacetophenone oxime. The product is typically of sufficient purity for the next step.

Step 2: Cyclization to 3-Methyl-1,2-benzisoxazole

  • Reaction Setup: In a 100 mL round-bottom flask, suspend the dried 2'-hydroxyacetophenone oxime (5.0 g, 33.1 mmol) in acetic anhydride (20 mL). Acetic anhydride serves as both the acetylating agent and the solvent.

  • Catalyst Addition: Add a catalytic amount of pyridine (1 mL). Pyridine acts as a base to facilitate both the O-acetylation of the oxime and the subsequent intramolecular cyclization by deprotonating the phenolic hydroxyl group.

  • Reaction Execution: Heat the mixture at 100°C for 3-4 hours. Monitor the reaction by TLC until the starting material is consumed.[4]

  • Workup and Purification: Cool the reaction mixture and pour it carefully into 100 mL of cold water. Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (to neutralize excess acetic acid), then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford pure 3-methyl-1,2-benzisoxazole.

Modern Synthetic Innovations

While classical methods are robust, modern organic synthesis has introduced more efficient and versatile routes, often with greater functional group tolerance and milder reaction conditions.

Method Description Key Advantages Reference
[3+2] Cycloaddition Reaction between an aryne and a nitrile oxide, both generated in situ. The aryne acts as the 2-atom component and the nitrile oxide as the 3-atom component.Mild conditions, high functional group tolerance, direct access to diverse derivatives.[7][8]
PPh₃-Mediated Reaction A one-pot synthesis from 2-hydroxybenzonitriles and alkyl/aryl bromides using triphenylphosphine and magnesium.Avoids expensive metal catalysts, proceeds under relatively mild conditions.[7]
Reductive Cyclization Intramolecular cyclization of o-nitroaryl compounds, where the nitro group is reduced to an intermediate that cyclizes onto a neighboring functional group.Utilizes readily available starting materials.[9]
Microwave-Assisted Synthesis Utilizes microwave irradiation to dramatically shorten reaction times for classical cyclizations, often in the presence of ionic liquids.Extremely rapid (seconds to minutes), high yields, environmentally benign.[6]

Part III: Benzisoxazole in Modern Medicine: A Scaffold for Bioactivity

The true value of the benzisoxazole scaffold is realized in its application as a pharmacophore. Its rigid structure and electronic properties allow it to be precisely decorated with functional groups that dictate target specificity and pharmacokinetic properties.

Central Nervous System (CNS) Agents

The most profound impact of benzisoxazole chemistry has been in the treatment of CNS disorders.[10][11]

  • Atypical Antipsychotics: A major breakthrough in schizophrenia treatment came with the development of atypical antipsychotics based on the benzisoxazole core. Risperidone and its active metabolite Paliperidone are prime examples.[12] Their mechanism of action is rooted in a finely tuned antagonism of both dopamine D2 and serotonin 5-HT₂ₐ receptors.[13][14] This dual action is believed to be key to their efficacy against the positive symptoms of schizophrenia (via D2 blockade) while mitigating the risk of extrapyramidal side effects and potentially improving negative symptoms (via 5-HT₂ₐ blockade).[9]

Risperidone_MOA risperidone Risperidone d2 Dopamine D2 Receptor risperidone->d2 Antagonism ht2a Serotonin 5-HT2A Receptor risperidone->ht2a Antagonism pos_symptoms Positive Symptoms (Hallucinations, Delusions) d2->pos_symptoms Blockade Reduces neg_symptoms Negative Symptoms & Reduced Side Effects ht2a->neg_symptoms Blockade Improves

Caption: Risperidone's dual receptor antagonism mechanism.

  • Anticonvulsants: Zonisamide , a benzisoxazole-3-methanesulfonamide derivative, is a broad-spectrum antiepileptic drug.[4] Its efficacy stems from a multi-modal mechanism of action. Primarily, it blocks voltage-gated sodium channels, which reduces sustained high-frequency repetitive firing of neurons.[6] Additionally, it inhibits T-type calcium channels, which helps prevent the spread of seizure discharges.[4][7] This dual-action profile makes it effective against various seizure types.

Oncology: Targeting Molecular Chaperones

More recently, the benzisoxazole scaffold has been identified as a potent inhibitor of Heat shock protein 90 (Hsp90). Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins that are essential for tumor growth and survival.[1] Benzisoxazole-based inhibitors act as ATP-competitive antagonists, binding to the N-terminal ATP-binding pocket of Hsp90.[8] This inhibition leads to the degradation of Hsp90 client proteins, such as HER2 and androgen receptors, ultimately resulting in cancer cell growth arrest and apoptosis.

Summary of Key Benzisoxazole-Based Therapeutics
Drug Name Therapeutic Class Mechanism of Action Year of First Approval (US)
Zonisamide AnticonvulsantBlocks voltage-gated Na⁺ channels and T-type Ca²⁺ channels.[3]2000
Risperidone Atypical AntipsychoticMixed serotonin 5-HT₂ₐ and dopamine D₂ receptor antagonist.[13]1993
Paliperidone Atypical AntipsychoticActive metabolite of risperidone; mixed 5-HT₂ₐ/D₂ antagonist.[10]2006
Iloperidone Atypical AntipsychoticMixed 5-HT₂ₐ/D₂ antagonist with high affinity for α₁-adrenergic receptors.[12]2009

Conclusion: The Enduring Legacy and Future Horizons

From its origins in the foundational period of organic chemistry, the benzisoxazole scaffold has proven to be a remarkably durable and versatile platform for drug discovery. Its journey from a laboratory curiosity to the core of life-changing medicines illustrates the power of a "privileged structure" in medicinal chemistry. The continued exploration of this scaffold, particularly in designing multi-target ligands and novel kinase inhibitors, ensures that the benzisoxazole story is far from over.[12] It is fair to assume that its frequent and successful use in drug discovery and development will continue well into the future, cementing its legacy as one of the most significant heterocyclic systems in the pharmaceutical sciences.

References

  • Shastri, R. A. (2015). Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. Chemical Science Transactions, 5(1), 8-20.
  • Patsnap Eureka. (n.d.). A method for preparing benzisoxazole in one pot based on 2-hydroxyacetophenone oxime and its derivatives. Patsnap. Retrieved from [Link]

  • Shelke, K. F., Sapkal, S. B., Shitole, N. V., & Shingate, B. B. (2012). Microwave-assisted synthesis of 1,2-benzisoxazole derivatives in ionic liquid. Tetrahedron Letters, 53(32), 4155-4158.
  • Google Patents. (n.d.). CN106543095B - A method of benzo isoxazole is prepared based on 2- hydroxy acetophenone oxime and its one pot of derivative.
  • Budruev, A. V., et al. (2016). Synthesis of 2,1-benzisoxazoles (microreview). Chemistry of Heterocyclic Compounds, 52(7), 455-457.
  • Organic Chemistry Portal. (n.d.). Synthesis of Benzisoxazoles. Retrieved from [Link]

  • Kalkote, U. R., et al. (1998). A new method for the preparation of 1,2-benzisoxazole-3-carboxaldehyde. Journal of Chemical Research, Synopses, (1), 44-45.
  • Wikipedia. (n.d.). Benzisoxazole. Retrieved from [Link]

  • Lukoyanov, A. A., Sukhorukov, A. Y., & Ioffe, S. L. (2024). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Chemistry of Heterocyclic Compounds, 60(1/2), 1-35.
  • Norman, M. H., et al. (2015). Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia. Journal of Medicinal Chemistry, 58(24), 9768-9772.
  • Karandikar, S., et al. (2025). Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry. Recent Developments in Chemistry and Biochemistry Research.
  • Priya, S. R., et al. (2017). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances, 7(54), 34165-34183.
  • University of Hamburg. (2021). Short biography and Publication by Paul Rabe. Retrieved from [Link]

Sources

Exploratory

Benzo[d]isoxazol-5-amine: A Cornerstone Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction The landscape of medicinal chemistry is continually shaped by the discovery and utilization of "privileged scaffold...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of medicinal chemistry is continually shaped by the discovery and utilization of "privileged scaffolds" – molecular frameworks that can interact with multiple biological targets, offering a fertile ground for the development of novel therapeutics. Among these, the benzo[d]isoxazole (also known as 1,2-benzisoxazole) ring system has emerged as a particularly significant and versatile scaffold.[1][2] Its unique electronic and structural properties make it a key component in a wide range of biologically active compounds.[1][3] This guide focuses on a pivotal derivative of this scaffold, Benzo[d]isoxazol-5-amine , a critical building block and synthetic intermediate that has paved the way for numerous advancements in drug discovery, spanning oncology, infectious diseases, and neurology.[3][4]

This document will provide a comprehensive overview of Benzo[d]isoxazol-5-amine, delving into its synthesis, physicochemical properties, and its extensive applications in the design and development of novel therapeutic agents. By exploring the causality behind experimental choices and grounding the discussion in authoritative references, this guide aims to serve as a valuable resource for professionals in the field.

Physicochemical Properties and Spectroscopic Data

Benzo[d]isoxazol-5-amine is a stable, crystalline solid under standard conditions. A summary of its key properties is provided in the table below.

PropertyValueSource
CAS Number 239097-74-6[4]
Molecular Formula C₇H₆N₂O[4]
Molecular Weight 134.14 g/mol [4]
IUPAC Name 1,2-benzoxazol-5-amine[4]
Appearance Solid[5]
Storage 2-8°C, under inert atmosphere, protected from light[4]

Synthesis of Benzo[d]isoxazol-5-amine: A Regioselective Approach

The synthesis of Benzo[d]isoxazol-5-amine is a multi-step process that hinges on the careful control of regioselectivity. A common and effective strategy involves the nitration of a benzo[d]isoxazole precursor, followed by the reduction of the nitro group to the desired amine.[4] This approach ensures the correct placement of the amino group at the 5-position, which is crucial for its subsequent use as a synthetic intermediate.

Representative Synthetic Protocol:

Step 1: Regioselective Nitration of a Benzo[d]isoxazole Precursor

  • Reactants: A suitable benzo[d]isoxazole starting material, nitric acid, and sulfuric acid.

  • Procedure:

    • Dissolve the benzo[d]isoxazole precursor in a minimal amount of concentrated sulfuric acid at a reduced temperature (typically 0-5°C) in an ice bath.

    • Slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise to the reaction mixture while maintaining the low temperature and stirring vigorously.

    • After the addition is complete, allow the reaction to proceed at the same temperature for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.

    • Filter the precipitate, wash with cold water until the washings are neutral, and dry to obtain the 5-nitrobenzo[d]isoxazole derivative.

Causality: The use of a strong acid mixture like nitric and sulfuric acids generates the nitronium ion (NO₂⁺), the electrophile responsible for nitration. The regioselectivity for the 5-position is dictated by the directing effects of the fused isoxazole ring.

Step 2: Reduction of the Nitro Group

  • Reactants: 5-nitrobenzo[d]isoxazole derivative, a reducing agent (e.g., tin(II) chloride, iron in acidic medium, or catalytic hydrogenation), and a suitable solvent.

  • Procedure (using Tin(II) Chloride):

    • Suspend the 5-nitrobenzo[d]isoxazole derivative in a suitable solvent such as ethanol or ethyl acetate.

    • Add an excess of tin(II) chloride dihydrate and heat the mixture to reflux.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the tin salts.

    • Extract the product into an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Benzo[d]isoxazol-5-amine.

Causality: Tin(II) chloride is a classic and effective reducing agent for converting aromatic nitro groups to amines. The reaction proceeds through a series of electron transfer steps. Catalytic hydrogenation offers a cleaner alternative, often providing higher yields and avoiding the need for heavy metal salts.

Applications in Drug Discovery and Medicinal Chemistry

Benzo[d]isoxazol-5-amine serves as a pivotal intermediate in the synthesis of a diverse array of therapeutic agents. Its primary utility lies in the fact that the 5-amino group provides a convenient handle for further chemical modifications, allowing for the introduction of various pharmacophoric features.

Oncology

Derivatives of the Benzo[d]isoxazol-5-amine scaffold have shown significant promise in cancer research, particularly as inhibitors of key proteins involved in oncogenesis.[4]

Bromodomain and Extra-Terminal (BET) Protein Inhibitors:

BRD4, a member of the BET family of proteins, is a critical regulator of gene transcription and has been identified as a promising target in cancer therapy, especially in acute myeloid leukemia (AML).[5] Researchers have successfully utilized the Benzo[d]isoxazol-5-amine scaffold to develop potent BRD4 inhibitors. For example, by starting with a 3-ethyl-benzo[d]isoxazole core, a series of sulfonamide derivatives were synthesized by reacting the 5-amino group with various sulfonyl chlorides.[4][5] This systematic modification led to the discovery of compounds with potent BRD4 binding affinity and significant anti-proliferative activity against leukemia cells.[4]

Experimental Workflow: Synthesis of Benzo[d]isoxazol-5-yl Sulfonamide Derivatives

G start Benzo[d]isoxazol-5-amine reaction Sulfonamide Formation (Stir at 43°C) start->reaction reagents Sulfonyl Chloride Pyridine, DCM reagents->reaction workup Aqueous Workup (HCl, Water) reaction->workup extraction Extraction (Ethyl Acetate) workup->extraction purification Purification (Chromatography/Recrystallization) extraction->purification product N-(Benzo[d]isoxazol-5-yl)sulfonamide Derivatives purification->product

Caption: Synthesis of sulfonamide derivatives from Benzo[d]isoxazol-5-amine.

Table 1: Anti-proliferative Activity of Selected Benzo[d]isoxazol-5-yl Sulfonamide Derivatives against MV4-11 Leukemia Cells [4][5]

CompoundBRD4 Binding (ΔTm °C)Anti-proliferative Activity (IC₅₀, µM)
11h >60.78
11r >60.87

These findings underscore the utility of the Benzo[d]isoxazol-5-amine scaffold in a ligand-based design approach, where the core structure is maintained while peripheral functional groups are varied to optimize target engagement and biological activity.[4]

Signaling Pathway: BRD4 Inhibition in Cancer

G BRD4_Inhibitor Benzo[d]isoxazol-based BRD4 Inhibitor BRD4 BRD4 BRD4_Inhibitor->BRD4 Inhibits Binding Cell_Proliferation Tumor Cell Proliferation & Survival Apoptosis Apoptosis BRD4_Inhibitor->Apoptosis Induces PTEFb P-TEFb BRD4->PTEFb Recruits Acetylated_Histones Acetylated Histones Acetylated_Histones->BRD4 Binds to RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II Activates Transcription Transcription of Oncogenes (c-Myc, CDK6) RNA_Pol_II->Transcription Transcription->Cell_Proliferation

Sources

Foundational

An In-depth Technical Guide to the Safe Handling of Benzo[d]isoxazol-5-amine

Forward: Benzo[d]isoxazol-5-amine and its derivatives are pivotal building blocks in modern medicinal chemistry, serving as key intermediates in the synthesis of novel therapeutics, particularly in oncology and anti-bact...

Author: BenchChem Technical Support Team. Date: January 2026

Forward: Benzo[d]isoxazol-5-amine and its derivatives are pivotal building blocks in modern medicinal chemistry, serving as key intermediates in the synthesis of novel therapeutics, particularly in oncology and anti-bacterial research.[1] As this compound becomes more prevalent in drug discovery pipelines, a comprehensive understanding of its safe handling, storage, and emergency management is paramount for the protection of laboratory personnel and the environment. This guide synthesizes critical safety data and field-proven best practices to provide researchers, scientists, and drug development professionals with the necessary framework for responsibly managing this chemical intermediate.

Section 1: Compound Identification and Physicochemical Properties

A foundational aspect of laboratory safety is the accurate identification of the chemical substance in use. Benzo[d]isoxazol-5-amine is a benzisoxazole derivative recognized by the following identifiers.[1]

PropertyValueSource
IUPAC Name 1,2-benzoxazol-5-amine[1]
CAS Number 239097-74-6[1][2][3]
Molecular Formula C₇H₆N₂O[1][2][3]
Molecular Weight 134.14 g/mol [1][2][3]
Purity (Typical) ≥98%[2]
Synonyms NC1=CC2=C(ON=C2)C=C1[2]

While a comprehensive, publicly available dataset for all physicochemical properties is not available, the compound is supplied as a solid and should be handled as such. Its utility as a synthetic intermediate underscores the importance of understanding its reactivity, particularly the nucleophilic nature of the amine group.

Section 2: Hazard Identification and Toxicological Profile

GHS Hazard Classification (Inferred from Analogous Compounds)

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[4]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[4][6]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[4][6]
Respiratory IrritationCategory 3H335: May cause respiratory irritation[6]

Routes of Exposure & Potential Health Effects:

  • Inhalation: Inhalation of dust may cause respiratory tract irritation.[6]

  • Skin Contact: May cause skin irritation upon direct contact.[4][6] Prolonged exposure should be avoided.

  • Eye Contact: Direct contact with dust or powder can cause serious eye irritation.[4][6]

  • Ingestion: Considered harmful if swallowed based on data from similar compounds.[4]

Causality of Hazards: The amine functional group present in the molecule can be basic and reactive, contributing to its irritant properties. Aromatic amines, as a class, require careful handling due to potential long-term health effects, and though not specified for this compound, some arylamines are suspected carcinogens. Therefore, minimizing exposure through all routes is a critical safety principle.

Section 3: Protocols for Safe Handling and Storage

Adherence to rigorous handling and storage protocols is the primary mechanism for preventing accidental exposure.

Detailed Handling Protocol

This protocol is designed for handling Benzo[d]isoxazol-5-amine powder in a research laboratory setting.

  • Preparation: Before handling, ensure the designated workspace (e.g., a chemical fume hood) is clean and uncluttered. Verify that all necessary Personal Protective Equipment (PPE) is available and in good condition.

  • Engineering Controls: All weighing and transfers of the solid material must be conducted within a certified chemical fume hood to minimize the risk of inhalation.[7]

  • Weighing and Transfer:

    • Use anti-static weigh boats or paper.

    • Employ spatulas and tools dedicated to this chemical to prevent cross-contamination.

    • When transferring, gently scoop the powder to avoid creating airborne dust.

    • Close the primary container immediately after dispensing the required amount.

  • Housekeeping: Clean any residual powder from the spatula and weighing area using a solvent-dampened wipe (e.g., ethanol or isopropanol) and dispose of it as contaminated solid waste. Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[8]

Storage Requirements

The stability of Benzo[d]isoxazol-5-amine is critical for its efficacy as a synthetic intermediate. Improper storage can lead to degradation.

  • Temperature: Store refrigerated at 2-8°C.[1][2]

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen).[1][2] This is crucial to prevent oxidation of the amine group, which can lead to impurities and reduced reactivity.

  • Light: Keep in a dark place, as the compound may be light-sensitive.[1][2] An amber glass vial inside a secondary container is recommended.

  • Container: The container must be kept tightly closed in a dry, well-ventilated area to prevent moisture absorption and contamination.[6]

Section 4: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to create a reliable barrier between the researcher and the chemical.[9]

PPE TypeSpecificationRationale
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles conforming to NIOSH or EN166 standards.Protects against splashes and airborne dust particles entering the eyes.[7][8]
Hand Protection Chemical-resistant nitrile gloves.Prevents direct skin contact. Gloves must be inspected for integrity before use and disposed of immediately if contaminated.[7][8]
Protective Clothing A full-length laboratory coat.Protects skin and personal clothing from contamination.[7]
Respiratory Protection Not typically required if handled within a fume hood. If a hood is unavailable or dust is generated, a NIOSH-approved respirator with a particulate filter (e.g., N95) is necessary.Minimizes the inhalation of airborne particles.[7][8]

Section 5: Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate potential harm.

First-Aid Measures

The following diagram outlines the workflow for immediate first-aid response following an exposure.

FirstAidWorkflow cluster_routes Route of Exposure cluster_actions Immediate Action start Exposure Event Occurs inhalation Inhalation start->inhalation Dust inhaled skin Skin Contact start->skin Powder on skin eye Eye Contact start->eye Powder in eye ingestion Ingestion start->ingestion Swallowed move_air Move to fresh air. If breathing stops, give artificial respiration. inhalation->move_air wash_skin Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. skin->wash_skin flush_eyes Immediately flush eyes with water for at least 15 minutes, occasionally lifting eyelids. eye->flush_eyes rinse_mouth Rinse mouth with water. Do NOT induce vomiting. ingestion->rinse_mouth seek_medical Seek Immediate Medical Attention (Show Safety Data Sheet to Doctor) move_air->seek_medical wash_skin->seek_medical If irritation persists flush_eyes->seek_medical rinse_mouth->seek_medical

Caption: First-aid response workflow for Benzo[d]isoxazol-5-amine exposure.

Step-by-Step First-Aid Protocol:

  • If Inhaled: Move the exposed person to fresh air at once. If breathing has stopped or is difficult, provide artificial respiration or oxygen. Seek immediate medical attention.[8][10][11]

  • In Case of Skin Contact: Promptly wash the contaminated skin with soap and plenty of water for at least 15 minutes. Remove any contaminated clothing immediately. If skin irritation persists, get medical attention.[8][10][11]

  • In Case of Eye Contact: Immediately irrigate the eyes with large amounts of water for at least 15 minutes, occasionally lifting the lower and upper lids. Seek immediate medical attention.[8][10]

  • If Swallowed: Rinse mouth thoroughly with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[8][12]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]

  • Specific Hazards: Combustion may produce hazardous gases, including carbon oxides and nitrogen oxides (NOx).[8]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[8][12]

Accidental Release Measures

The following diagram illustrates the procedure for managing a small-scale laboratory spill.

SpillCleanupWorkflow spill Small Spill Occurs evacuate Evacuate immediate area Ensure adequate ventilation spill->evacuate ppe Wear appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) evacuate->ppe contain Cover spill with inert absorbent material (e.g., vermiculite, sand) ppe->contain collect Carefully sweep up material, avoiding dust formation contain->collect dispose Place in a sealed, labeled container for hazardous waste disposal collect->dispose clean Clean spill area with a damp cloth Dispose of cloth as hazardous waste dispose->clean end Spill Neutralized clean->end

Caption: Workflow for the cleanup of a small laboratory spill.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure the space is well-ventilated (ensure fume hood is operational).[7]

  • Wear PPE: Before approaching the spill, don all required personal protective equipment, including respiratory protection if necessary.[7][8]

  • Contain and Absorb: Do not use water. Cover the spill with an inert, dry absorbent material like vermiculite, sand, or earth.[7]

  • Collect: Carefully sweep or scoop up the absorbed material. Use non-sparking tools. Avoid actions that generate dust.[7][8]

  • Dispose: Place the collected material into a suitable, sealed, and clearly labeled container for hazardous waste disposal.[7][8]

  • Decontaminate: Clean the spill area thoroughly with a damp cloth. Dispose of the cloth and any other contaminated materials as hazardous waste. Do not let the product enter drains.[8]

Section 6: Disposal Considerations

Proper disposal is a legal and ethical responsibility to protect environmental and public health.

  • Waste Classification: Benzo[d]isoxazol-5-amine and any materials contaminated with it (e.g., gloves, weigh boats, absorbent materials) must be treated as hazardous chemical waste.[7]

  • Disposal Method: Do not dispose of this material down the drain or in the general trash.[7] All waste must be collected in sealed, properly labeled containers. Arrange for disposal through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[8]

  • Contaminated Packaging: Dispose of the original container as unused product unless it has been properly decontaminated.[8]

Section 7: References

  • Lead Sciences. Benzo[d]isoxazol-5-amine.

  • Benchchem. Benzo[d]isoxazol-5-amine|CAS 239097-74-6.

  • 001CHEMICAL. CAS No. 239097-74-6, Benzo[d]isoxazol-5-amine.

  • Centers for Disease Control and Prevention (NIOSH). First Aid Procedures for Chemical Hazards.

  • MCE. 4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride.

  • Echemi. BENZYL-(3-METHYL-ISOXAZOL-5-YLMETHYL)-AMINE Safety Data Sheets.

  • MSDS of 3-Amino-5-methyl-isoxazole. (2008).

  • Sigma-Aldrich. SAFETY DATA SHEET. (2024).

  • AK Scientific, Inc. Safety Data Sheet: 3-(Piperidin-4-yl)benzo[d]isoxazole Hydrochloride.

  • National Institutes of Health (NIH), PubChem. 5-Aminoisoxazole.

  • Fisher Scientific. SAFETY DATA SHEET: Isoxazole. (2025).

  • ChemicalBook. ISOXAZOL-5-YLMETHYL-METHYL-AMINE - Safety Data Sheet. (2022).

  • Benchchem. Proper Disposal of Benzo[d]isoxazol-3-ol: A Guide for Laboratory Professionals.

  • GERPAC. Personal protective equipment for preparing toxic drugs. (2013).

Sources

Exploratory

An In-depth Technical Guide to the Solubility of Benzo[d]isoxazol-5-amine

Abstract This technical guide provides a comprehensive framework for understanding and determining the solubility of Benzo[d]isoxazol-5-amine (CAS 239097-74-6), a key intermediate in medicinal chemistry.[1] While specifi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of Benzo[d]isoxazol-5-amine (CAS 239097-74-6), a key intermediate in medicinal chemistry.[1] While specific quantitative solubility data for this compound is not widely published, this document outlines the theoretical principles governing its solubility and provides detailed experimental protocols for its determination in various organic solvents. This guide is intended for researchers, scientists, and drug development professionals to establish a robust methodology for characterizing this crucial physicochemical property. An understanding of solubility is paramount as it influences reaction kinetics, purification strategies, and the ultimate bioavailability of pharmaceutical compounds.[2][3][4]

Introduction to Benzo[d]isoxazol-5-amine and its Significance

Benzo[d]isoxazol-5-amine, with the molecular formula C₇H₆N₂O and a molecular weight of 134.14 g/mol , is a heterocyclic amine that serves as a versatile building block in the synthesis of novel bioactive molecules.[1] Its structure is foundational in the development of a range of therapeutic agents. The amine functional group at the 5-position provides a reactive handle for the synthesis of derivatives, such as Schiff bases and sulfonamides, which have shown potential antibacterial and other pharmacological activities.[1]

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical parameter in drug discovery and development.[2][3] It directly impacts:

  • Reaction Kinetics: The rate and efficiency of chemical reactions often depend on the concentration of the reactants in solution.

  • Purification and Crystallization: Solubility differences in various solvents are exploited for the effective purification and isolation of the target compound.

  • Formulation Development: The ability to prepare solutions of a specific concentration is essential for formulation, especially for parenteral dosage forms.

  • Bioavailability: For a drug to be effective, it must first dissolve in physiological fluids to be absorbed into the bloodstream.[2][4]

Given the importance of Benzo[d]isoxazol-5-amine as a synthetic intermediate, a thorough understanding of its solubility profile is essential for its effective utilization in pharmaceutical research.

Theoretical Considerations for Solubility

The solubility of a compound is governed by the interplay of intermolecular forces between the solute (Benzo[d]isoxazol-5-amine) and the solvent. The principle of "like dissolves like" is a fundamental concept, suggesting that polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.[5]

Several key factors influence the solubility of Benzo[d]isoxazol-5-amine:

  • Solvent Polarity: As a molecule containing both a polar amine group and a relatively nonpolar bicyclic aromatic system, Benzo[d]isoxazol-5-amine is expected to exhibit varied solubility across a range of solvents. Its solubility will likely be higher in semi-polar and polar aprotic solvents that can engage in dipole-dipole interactions.

  • Hydrogen Bonding: The amine group can act as a hydrogen bond donor, while the nitrogen and oxygen atoms in the isoxazole ring can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (protic solvents like alcohols and water) are expected to be effective at solvating this molecule.

  • Temperature: The dissolution of most solid compounds is an endothermic process, meaning that solubility generally increases with temperature.[5][6] However, this relationship should be determined experimentally for each solvent system.

  • pH (in protic solvents): The amine group of Benzo[d]isoxazol-5-amine is basic and can be protonated in acidic conditions to form a more soluble salt. Therefore, the pH of aqueous or alcoholic solutions will significantly impact its solubility.

  • Crystalline Structure: The solid-state properties of a compound, such as its crystal lattice energy, can influence its solubility.[3] Different polymorphic forms of the same compound can exhibit different solubilities.

Experimental Determination of Solubility

A systematic approach is required to quantitatively determine the solubility of Benzo[d]isoxazol-5-amine. Both kinetic and thermodynamic solubility measurements provide valuable, albeit different, insights.

Kinetic vs. Thermodynamic Solubility
  • Kinetic Solubility: This is the concentration of a compound that remains in solution after being rapidly added from a concentrated stock solution (e.g., in DMSO) to an aqueous buffer. It is a high-throughput method often used in early drug discovery to identify potential solubility issues.[3][7]

  • Thermodynamic Solubility: This is the true equilibrium solubility, where the solid compound is in equilibrium with its dissolved state in a saturated solution.[3][8] The shake-flask method is the gold standard for determining thermodynamic solubility.[8]

For the purpose of this guide, we will focus on the determination of thermodynamic solubility, which is more relevant for understanding the fundamental physicochemical properties of the compound.

Proposed Solvents for Screening

A diverse set of solvents should be selected to cover a range of polarities and chemical properties.

Solvent ClassExamplesRationale
Polar Protic Water, Ethanol, Methanol, IsopropanolCapable of hydrogen bonding, relevant for biological systems and purification.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), N,N-Dimethylformamide (DMF), AcetoneCan engage in dipole-dipole interactions and are common reaction and analytical solvents.
Nonpolar Toluene, Hexane, Dichloromethane (DCM)To assess solubility in less polar environments, relevant for certain synthetic steps and extractions.

Experimental Protocols

The following protocols provide a step-by-step guide for determining the thermodynamic solubility of Benzo[d]isoxazol-5-amine.

Materials and Equipment
  • Benzo[d]isoxazol-5-amine (solid)

  • Selected solvents (analytical grade or higher)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Workflow for Thermodynamic Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess Benzo[d]isoxazol-5-amine B Add a known volume of solvent to vials A->B C Seal vials and place in a shaker at a constant temperature B->C D Shake for 24-48 hours to ensure equilibrium C->D E Centrifuge to pellet undissolved solid D->E F Filter the supernatant through a 0.22 µm syringe filter E->F G Prepare dilutions of the clear filtrate F->G H Analyze by HPLC or UV-Vis spectroscopy G->H I Quantify concentration against a calibration curve H->I

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Protocol: Shake-Flask Method
  • Preparation of Standard Solutions: Prepare a series of standard solutions of Benzo[d]isoxazol-5-amine of known concentrations in a suitable solvent (e.g., acetonitrile or methanol) for generating a calibration curve.

  • Sample Preparation:

    • Add an excess amount of solid Benzo[d]isoxazol-5-amine to a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

    • Accurately add a known volume (e.g., 2 mL) of the desired solvent to each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set at a specific temperature (e.g., 25 °C).

    • Shake the vials for a sufficient time (typically 24 to 48 hours) to allow the system to reach equilibrium.

  • Phase Separation:

    • Remove the vials from the shaker and allow them to stand for a short period to allow the solid to settle.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

    • Carefully withdraw a known volume of the supernatant using a pipette and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Analysis:

    • Dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.

    • Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method.

    • Determine the concentration of Benzo[d]isoxazol-5-amine in the diluted samples by comparing the analytical response to the calibration curve.

  • Calculation: Calculate the solubility of Benzo[d]isoxazol-5-amine in the original solvent, taking into account the dilution factor.

Data Presentation

The determined solubility data should be presented in a clear and concise table.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Water25
Ethanol25
Methanol25
Isopropanol25
Dimethyl Sulfoxide25
Acetonitrile25
N,N-Dimethylformamide25
Acetone25
Toluene25
Hexane25
Dichloromethane25

Conclusion

While readily available quantitative data on the solubility of Benzo[d]isoxazol-5-amine is limited, this guide provides the theoretical foundation and practical experimental protocols necessary for its determination. A comprehensive understanding of the solubility of this key intermediate is crucial for its effective application in synthetic chemistry and pharmaceutical development. The methodologies outlined herein will enable researchers to generate reliable and reproducible solubility data, thereby facilitating process optimization and accelerating drug discovery programs.

References

  • Vertex AI Search. (2022, February 28). 4 Factors Affecting Solubility Of Drugs - Drug Delivery Leader.
  • Vertex AI Search. (n.d.). Factors that Affect the Solubility of Drugs - Pharmaguideline.
  • Vertex AI Search. (n.d.). Factors Influencing the Solubility of Drugs - Pharmlabs.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX.
  • Vertex AI Search. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • Vertex AI Search. (n.d.). solubility experimental methods.pptx - Slideshare.
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  • Vertex AI Search. (n.d.). Benzo[d]isoxazol-5-amine|CAS 239097-74-6 - Benchchem.
  • Vertex AI Search. (n.d.). 239097-74-6|Benzo[d]isoxazol-5-amine|BLD Pharm.
  • Vertex AI Search. (n.d.). An In-depth Technical Guide to the Solubility of Benzo[d]isoxazol-3-ol in Organic Solvents - Benchchem.

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Foundational

Spectroscopic data for Benzo[d]isoxazol-5-amine (NMR, IR, Mass Spec)

Executive Summary: This guide provides a detailed analysis of the key spectroscopic data for Benzo[d]isoxazol-5-amine (CAS: 239097-74-6), a vital heterocyclic building block in medicinal chemistry. Intended for researche...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This guide provides a detailed analysis of the key spectroscopic data for Benzo[d]isoxazol-5-amine (CAS: 239097-74-6), a vital heterocyclic building block in medicinal chemistry. Intended for researchers and drug development professionals, this document synthesizes predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). While a complete, publicly available experimental dataset for this specific molecule is scarce, the following analysis is grounded in established spectroscopic principles and supported by published data from closely related structural analogs. This guide offers a robust framework for the characterization and identification of this compound, detailing expected spectral features and the experimental protocols required for their acquisition.

Introduction to Benzo[d]isoxazol-5-amine

Benzo[d]isoxazol-5-amine, with a molecular formula of C₇H₆N₂O and a molecular weight of 134.14 g/mol , is a fused aromatic heterocycle.[1] Its structure, comprising a benzene ring fused to an isoxazole ring with an amine substituent, makes it a "privileged scaffold" in medicinal chemistry.[2] This core is present in a wide array of compounds investigated for antimicrobial, antipsychotic, anti-inflammatory, and anticancer activities.[2]

The compound serves as a key synthetic intermediate, often prepared via the regioselective nitration of a benzo[d]isoxazole precursor, followed by the chemical reduction of the nitro group to the desired 5-amino functionality.[1] Given its role in the synthesis of novel bioactive molecules, unambiguous structural confirmation is paramount. Spectroscopic analysis is the cornerstone of this characterization, providing a detailed fingerprint of the molecule's electronic and vibrational states.

Caption: Molecular Structure of Benzo[d]isoxazol-5-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of a molecule. The predicted spectra below are based on the analysis of substituent effects and data from analogous benzisoxazole and aniline derivatives.[3][4]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the four aromatic protons and the amine protons. The chemical shifts (δ) are influenced by the electron-donating amino group and the anisotropic effects of the fused heterocyclic ring.

Proton AssignmentPredicted δ (ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H38.4 - 8.6s-
H77.6 - 7.8dJ = ~8.5 - 9.0 Hz
H47.1 - 7.2dJ = ~2.0 - 2.5 Hz
H66.9 - 7.0ddJ = ~8.5 - 9.0 Hz, ~2.0 - 2.5 Hz
-NH₂4.0 - 5.5br s-

Expertise & Experience:

  • H3: The proton on the isoxazole ring is adjacent to the electronegative nitrogen and is part of a π-deficient system, shifting it significantly downfield to ~8.5 ppm.[5][6]

  • H7: This proton is ortho to the isoxazole oxygen but is otherwise in a standard benzene ring environment. It appears as a doublet due to coupling with H6.

  • H4 & H6: The amino group at C5 is a strong ortho-, para-director. Its electron-donating effect shields the ortho protons (H4 and H6), shifting them upfield relative to H7. H4 appears as a small doublet due to meta-coupling with H6. H6 is split by both the ortho H7 and the meta H4, resulting in a doublet of doublets.

  • -NH₂: The amine protons are exchangeable, and their signal is typically broad (br s). The chemical shift can vary significantly depending on the solvent, concentration, and temperature.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum should reveal all seven unique carbon atoms of the molecule.

Carbon AssignmentPredicted δ (ppm)Rationale
C3150 - 152Olefinic carbon in the isoxazole ring, adjacent to nitrogen.
C7a162 - 164Bridgehead carbon bonded to oxygen, highly deshielded.
C3a118 - 120Bridgehead carbon.
C5148 - 150Aromatic carbon directly bonded to the electron-donating amino group.
C7112 - 114Aromatic CH.
C4105 - 107Aromatic CH, shielded by the ortho amino group.
C6115 - 117Aromatic CH, shielded by the para amino group.

Expertise & Experience: The assignments are based on established chemical shift increments and comparison with substituted benzisoxazoles.[3] Carbons bonded to heteroatoms (C3, C7a, C5) are the most downfield. The shielding effect of the amino group is most pronounced at the ortho (C4) and para (C6) positions.

Experimental Protocol for NMR Acquisition

prep Sample Preparation dissolve Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) prep->dissolve transfer Transfer to 5 mm NMR tube dissolve->transfer setup Tune and shim magnet on a 400 MHz (or higher) spectrometer instrument Instrument Setup instrument->setup h1 ¹H NMR: Acquire with sufficient scans (e.g., 16-64) acquire Data Acquisition acquire->h1 c13 ¹³C NMR: Acquire with sufficient scans (e.g., 1024-4096) acquire->c13 ft Apply Fourier Transform, phase correction, and baseline correction process Data Processing process->ft ref Reference spectrum to residual solvent peak (DMSO at 2.50 ppm for ¹H) ft->ref

Caption: Standard workflow for NMR data acquisition.

  • Sample Preparation: Accurately weigh 5-10 mg of Benzo[d]isoxazol-5-amine and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial. DMSO-d₆ is often chosen for its ability to dissolve a wide range of compounds and for visualizing exchangeable protons like those of the amine group.

  • Transfer: Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup: Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz). Perform standard tuning and shimming procedures to optimize magnetic field homogeneity.

  • Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse program. A sufficient number of scans (e.g., 16 to 64) should be averaged to achieve an adequate signal-to-noise ratio.

    • ¹³C NMR: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096) is required.

  • Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline corrections. Reference the spectrum using the residual solvent signal as an internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing key information about the functional groups present.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300MediumN-H asymmetric and symmetric stretching (-NH₂)
3100 - 3000MediumAromatic C-H stretching
1640 - 1610StrongC=N stretching (isoxazole ring)
1620 - 1580StrongN-H scissoring (bending)
1550 - 1450StrongAromatic C=C ring stretching
1300 - 1200MediumC-N stretching (aromatic amine)
1250 - 1150MediumC-O stretching (isoxazole ring)
900 - 675StrongC-H out-of-plane bending

Trustworthiness: The presence of a pair of bands in the 3450-3300 cm⁻¹ region is a hallmark of a primary amine (-NH₂).[1] A strong absorption around 1630 cm⁻¹ for the C=N bond confirms the isoxazole heterocycle. The combination of these signals with characteristic aromatic C=C and C-H stretches provides a self-validating system for confirming the compound's major functional groups.

Experimental Protocol for IR Acquisition
  • Method Selection: The Attenuated Total Reflectance (ATR) method is ideal for solid samples as it requires minimal sample preparation.

  • Sample Preparation: Place a small amount of the crystalline Benzo[d]isoxazol-5-amine powder directly onto the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.

  • Sample Scan: Record the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and elemental composition of a molecule and can reveal structural details through the analysis of fragmentation patterns.

Predicted Mass Spectrum and Fragmentation
  • Molecular Ion: The molecular weight is 134.14 Da. In an Electron Ionization (EI) spectrum, a strong molecular ion peak ([M]⁺˙) is expected at m/z = 134 . In Electrospray Ionization (ESI) positive mode, the protonated molecule ([M+H]⁺) would be observed at m/z = 135 .

  • Fragmentation Pathway: Aromatic heterocyclic systems are relatively stable. The fragmentation is predicted to initiate with the loss of small, stable neutral molecules.

M [C₇H₆N₂O]⁺˙ m/z = 134 M_HCN [C₆H₅NO]⁺˙ m/z = 107 M->M_HCN - HCN M_CO [C₆H₆N₂]⁺˙ m/z = 106 M->M_CO - CO M_HCN_CO [C₅H₅N]⁺˙ m/z = 79 M_HCN->M_HCN_CO - CO M_CO->M_HCN_CO - HCN

Caption: Predicted major fragmentation pathways for Benzo[d]isoxazol-5-amine.

Authoritative Grounding:

  • Loss of CO (m/z 106): A common fragmentation for isoxazoles involves the cleavage of the weak N-O bond, followed by rearrangement and expulsion of carbon monoxide, leading to an azirine intermediate which rearranges to a more stable species.

  • Loss of HCN (m/z 107): The isoxazole ring can also fragment via the loss of hydrogen cyanide, a common pathway for nitrogen-containing heterocycles.

  • Sequential Loss: Subsequent loss of CO from the m/z 107 fragment or HCN from the m/z 106 fragment would lead to a common ion at m/z = 79 .

Experimental Protocol for MS Acquisition
  • Ionization Method: Electrospray Ionization (ESI) is a soft ionization technique suitable for confirming the molecular weight via the [M+H]⁺ ion. Electron Ionization (EI) is a hard technique that is more effective for inducing fragmentation and elucidating the structure.

  • Sample Introduction: For ESI, dissolve a small amount of the sample (<1 mg/mL) in a suitable solvent like methanol or acetonitrile and introduce it via direct infusion or through an LC system. For EI, a direct insertion probe can be used for solid samples.

  • Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended to obtain accurate mass measurements, which can be used to confirm the elemental formula (C₇H₆N₂O).

  • MS/MS Analysis: To confirm the fragmentation pathway, perform a tandem MS (MS/MS) experiment. Isolate the parent ion (m/z 134 or 135) and subject it to Collision-Induced Dissociation (CID) to generate and detect the product ions (e.g., m/z 107, 106, 79).

Integrated Spectroscopic Analysis

The true power of spectroscopic characterization lies in the integration of data from multiple techniques.

  • MS confirms the molecular formula is C₇H₆N₂O.

  • IR confirms the presence of a primary amine (-NH₂) and an aromatic heterocyclic system.

  • ¹³C NMR confirms the presence of 7 unique carbons in the expected electronic environments.

  • ¹H NMR confirms the substitution pattern on the benzene ring and the overall proton framework, providing the final and most detailed piece of the structural puzzle.

Together, these techniques provide a comprehensive and self-consistent dataset that can unambiguously confirm the identity and structure of Benzo[d]isoxazol-5-amine.

Conclusion

This technical guide provides a detailed, predictive framework for the spectroscopic characterization of Benzo[d]isoxazol-5-amine. By integrating predicted data from NMR, IR, and Mass Spectrometry, supported by established principles and data from analogous compounds, researchers are equipped with a robust reference for structural verification. The included experimental protocols outline the necessary steps for acquiring high-quality data, ensuring the integrity and reproducibility of scientific findings in the development of novel therapeutics based on this important chemical scaffold.

References

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Molecules. [Link]

  • Patents, Google.
  • Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. Acta Pharmacologica Sinica. [Link]

  • Supporting Information for: amine and N-(pyrimidin-2-yl)benzo[d]thiazo. Royal Society of Chemistry. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF NEW 2- AMINOBENZOXAZOLE-5-CARBOHYDRAZIDES. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Supporting Information for Synthesis of 3,5-Disubstituted Isoxazoles. Thieme. [Link]

  • Qiu, D., et al. Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl). Indian Journal of Chemistry. [Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. [Link]

  • ResearchGate. Synthetic pathway of 2-(substitutedbenzyl/phenyl)-5-aminobenzoxazole... [Link]

  • Dhaduk, M. F., & Joshi, H. S. Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. Current Chemistry Letters. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols: Synthesis of Benzo[d]isoxazol-5-amine

Abstract: Benzo[d]isoxazol-5-amine is a pivotal heterocyclic scaffold in medicinal chemistry and drug development, serving as a key intermediate for a wide range of bioactive molecules, including inhibitors of bacterial...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Benzo[d]isoxazol-5-amine is a pivotal heterocyclic scaffold in medicinal chemistry and drug development, serving as a key intermediate for a wide range of bioactive molecules, including inhibitors of bacterial enzymes and epigenetic targets in oncology.[1] This guide provides an in-depth analysis of established and robust synthetic protocols for Benzo[d]isoxazol-5-amine. We move beyond simple procedural lists to explore the mechanistic rationale behind key transformations, offering comparative insights into various synthetic strategies. Detailed, step-by-step protocols, data-driven comparisons, and safety considerations are presented to equip researchers in pharmaceutical and chemical development with the necessary tools for efficient and reliable synthesis.

Introduction: The Significance of the Benzo[d]isoxazole Scaffold

The benzo[d]isoxazole (also known as 1,2-benzisoxazole) ring system is a "privileged scaffold" in medicinal chemistry, a designation earned due to its presence in numerous pharmacologically active compounds.[2][3] Its unique electronic and structural properties allow it to serve as a versatile building block for designing molecules that interact with a wide array of biological targets. Benzo[d]isoxazol-5-amine, specifically, provides a crucial amino group at the 5-position, which acts as a synthetic handle for further molecular elaboration.

Derivatives synthesized from this amine have demonstrated significant potential in various therapeutic areas:

  • Oncology: As precursors to potent inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, such as BRD4, which are key targets in acute myeloid leukemia.[1][4]

  • Antibacterial Agents: Used to create novel Schiff bases and other derivatives that exhibit promising activity against both Gram-positive and Gram-negative bacteria.[1]

  • Anticonvulsants: The broader benzisoxazole class includes established drugs like zonisamide, highlighting the scaffold's favorable neurological activity profile.[2][3]

The strategic importance of Benzo[d]isoxazol-5-amine necessitates reliable and scalable synthetic routes. This document outlines the primary methods for its preparation, focusing on regioselectivity, yield, and practical applicability.

Overview of Primary Synthetic Strategies

The synthesis of Benzo[d]isoxazol-5-amine can be broadly categorized into two logical approaches. The first involves the functionalization of a pre-formed benzo[d]isoxazole ring. The second, more fundamental approach, focuses on the construction of the fused heterocyclic ring system from acyclic or monocyclic precursors.

G cluster_0 Synthetic Approaches cluster_1 Strategy 1 Details cluster_2 Strategy 2 Details Start Target: Benzo[d]isoxazol-5-amine S1 Strategy 1: Post-Cyclization Functionalization Start->S1 S2 Strategy 2: De Novo Ring Construction (Cyclization) Start->S2 S1_Step1 Form Benzisoxazole Core S1->S1_Step1 S2_PathA From o-Substituted Nitroarenes (e.g., Reductive Cyclization) S2->S2_PathA S2_PathB From o-Hydroxyaryl Oximes (Dehydration/Cyclization) S2->S2_PathB S2_PathC [3+2] Cycloaddition (Nitrile Oxides + Arynes) S2->S2_PathC S1_Step2 Regioselective Nitration (C5) S1_Step1->S1_Step2 S1_Step3 Nitro Group Reduction S1_Step2->S1_Step3

Caption: Core strategies for Benzo[d]isoxazol-5-amine synthesis.

Strategy 1: Post-Cyclization Functionalization is often the most direct and regiochemically controlled route. It leverages a stable, pre-existing benzo[d]isoxazole core, introducing the required amine functionality in a two-step nitration-reduction sequence. This method's primary advantage is its high regioselectivity for the 5-position.[1]

Strategy 2: De Novo Ring Construction encompasses several well-established methods for forming the fused isoxazole ring. These routes, such as the cyclization of ortho-substituted nitroarenes or hydroxyaryl oximes, build the core heterocycle itself.[2][5] While powerful, achieving the specific 5-amino substitution pattern directly can sometimes be challenging and may require carefully chosen starting materials.

Protocol 1: Synthesis via Nitration and Reduction

This is arguably the most common and reliable laboratory-scale method. It relies on the electrophilic nitration of a benzo[d]isoxazole precursor, followed by a straightforward reduction of the resulting nitro-intermediate. The causality behind this approach is the directing effect of the fused ring system, which favors electrophilic substitution at the 5- and 7-positions. Steric hindrance often allows for selective functionalization at the 5-position.

G Start Benzo[d]isoxazole Nitration Step 1: Nitration HNO₃ / H₂SO₄ 0°C to RT Start->Nitration Intermediate 5-Nitrobenzo[d]isoxazole Reduction Step 2: Reduction SnCl₂·2H₂O / EtOH or Pd/C, H₂ Intermediate->Reduction Product Benzo[d]isoxazol-5-amine Nitration->Intermediate Regioselective C-H Functionalization Reduction->Product Conversion of -NO₂ to -NH₂

Caption: Workflow for the Nitration-Reduction synthesis route.

Step-by-Step Methodology

Materials:

  • Benzo[d]isoxazole

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) or 10% Palladium on Carbon (Pd/C)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Sodium Bicarbonate (NaHCO₃) solution

  • Hydrochloric Acid (HCl)

  • Deionized Water

  • Ice

Part A: Nitration of Benzo[d]isoxazole

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice-water bath to 0-5 °C.

  • Substrate Addition: Slowly add benzo[d]isoxazole to the cold sulfuric acid while stirring. Ensure the temperature does not rise above 10 °C.

  • Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Nitration Reaction: Add the cold nitrating mixture dropwise to the solution of benzo[d]isoxazole over 30-60 minutes. Maintain the reaction temperature at 0-5 °C throughout the addition.

    • Expert Insight: Maintaining a low temperature is critical to prevent over-nitration and control the exothermic reaction. The strong acid medium protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional hour, then let it warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The crude 5-nitrobenzo[d]isoxazole will precipitate as a solid.

  • Isolation: Filter the solid precipitate, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and dry under vacuum. The product can be purified further by recrystallization from ethanol if necessary.

Part B: Reduction of 5-Nitrobenzo[d]isoxazole

  • Method 1: Using Tin(II) Chloride (Stannous Chloride)

    • Reaction Setup: Suspend the crude 5-nitrobenzo[d]isoxazole in ethanol in a round-bottom flask.

    • Reagent Addition: Add a solution of Tin(II) chloride dihydrate (SnCl₂·2H₂O, ~4-5 equivalents) in concentrated hydrochloric acid to the suspension.

    • Reaction: Heat the mixture to reflux (around 80 °C) and stir for 2-4 hours. The progress is monitored by TLC until the starting material is fully consumed.

      • Expert Insight: SnCl₂ is a classic and robust reducing agent for aromatic nitro groups, well-tolerated by many other functional groups. The reaction proceeds via a series of single-electron transfers from Sn(II) to the nitro group in an acidic medium.

    • Work-up: Cool the reaction mixture to room temperature and carefully neutralize it by adding a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic (~8-9). This will precipitate tin salts.

    • Extraction & Isolation: Extract the aqueous slurry with a suitable organic solvent like ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude Benzo[d]isoxazol-5-amine. Purify by column chromatography or recrystallization.

  • Method 2: Catalytic Hydrogenation

    • Reaction Setup: Dissolve or suspend the 5-nitrobenzo[d]isoxazole in a suitable solvent such as ethanol, methanol, or ethyl acetate in a hydrogenation vessel.

    • Catalyst Addition: Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol%).

    • Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

    • Reaction Monitoring & Work-up: Monitor the reaction by TLC. Upon completion, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

      • Safety Precaution: Pd/C is flammable, especially when dry and saturated with hydrogen. Do not allow the catalyst to dry in the air. Keep it wet with solvent during filtration.

    • Isolation: Concentrate the filtrate under reduced pressure to obtain the desired product.

Comparative Analysis
ParameterMethod 1: SnCl₂ ReductionMethod 2: Catalytic Hydrogenation
Reagents SnCl₂·2H₂O, HCl, EtOHH₂, 10% Pd/C, Solvent (EtOH, EtOAc)
Conditions Reflux temperature (Elevated)Room Temperature, H₂ atmosphere
Work-up Aqueous neutralization, extractionFiltration of catalyst
Yields Generally good to excellentTypically high to quantitative
Advantages Robust, tolerant of many functional groups, inexpensive.Very clean reaction, high yields, simple work-up.
Disadvantages Stoichiometric tin waste, potentially harsh acidic conditions.Catalyst is expensive and flammable; may reduce other sensitive groups.

Protocol 2: Synthesis via Reductive Cyclization of Nitroarenes

An alternative and elegant strategy involves the intramolecular reductive cyclization of suitably substituted nitroarenes. This approach builds the isoxazole ring and installs the amine precursor (the nitro group) in a concerted or sequential manner. A common starting point is a 2-hydroxy-5-nitro-substituted aromatic compound bearing a side chain that can be transformed into the N-O bond.

For example, the reaction of a 2-alkyl- or 2-acyl-4-nitro-phenol derivative can lead to the formation of the benzo[d]isoxazole ring. Subsequent reduction of the remaining nitro group at the 5-position yields the final product. More direct methods involve the partial reduction of a 2,4-dinitrophenol derivative, where one nitro group is reduced to a hydroxylamine, which then cyclizes by displacing the ortho-nitro group.[6]

General Principle of Reductive Cyclization

The core principle involves generating a reactive nitrogen species (like a nitrene or hydroxylamine) from one nitro group, which then attacks an ortho-positioned group to close the five-membered ring.

G cluster_0 Reductive Cyclization Pathway Start o-Nitroaryl Precursor (e.g., 2-nitrobenzyl derivative) Step1 Partial Reduction / Activation (e.g., with a base) Start->Step1 Intermediate Anionic Intermediate or Hydroxylamine Step1->Intermediate Step2 Intramolecular Nucleophilic Attack (Cyclization) Intermediate->Step2 Product Benzo[d]isoxazole Core Step2->Product

Caption: General principle of reductive cyclization from nitroarenes.

Numerous methods have been developed for this transformation, often starting from ortho-substituted benzenes with groups suitable for cyclization, such as nitro and alkyl or nitro and carbonyl pairs.[5] Dehydration of ortho-nitrobenzyl derivatives that have electron-withdrawing groups on the methylene unit is a known route to form the anthranil (2,1-benzisoxazole) ring system, a related isomer.[5] Similar principles can be applied to the synthesis of the 1,2-benzisoxazole isomer with appropriate starting materials.

Safety and Handling

  • Acids: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Always add acid to water (or other solutions) slowly, never the other way around.

  • Tin Compounds: Tin salts can be toxic and irritating. Avoid inhalation of dust and skin contact.

  • Catalytic Hydrogenation: Pd/C is pyrophoric. Handle the catalyst in an inert atmosphere or as a slurry in solvent. Ensure the reaction vessel is properly purged to remove all air before introducing hydrogen gas. Use a blast shield.

  • Solvents: Organic solvents are flammable. Work in a well-ventilated area away from ignition sources.

Conclusion

The synthesis of Benzo[d]isoxazol-5-amine is most reliably achieved through a two-step sequence involving the regioselective nitration of a benzo[d]isoxazole precursor followed by the reduction of the installed nitro group. This method offers excellent control over the isomer produced and is amenable to various reduction conditions, allowing for optimization based on available resources and substrate compatibility. While de novo constructions of the ring through cyclization reactions are powerful for generating diverse benzisoxazoles, the nitration-reduction pathway remains the preferred choice for specifically accessing the 5-amino derivative with high purity and good yields. The choice between SnCl₂ and catalytic hydrogenation for the reduction step depends on factors such as cost, equipment availability, and the presence of other reducible functional groups in the molecule.

References

  • Organic & Biomolecular Chemistry. (n.d.). Synthesis of 2-benzyl benzoxazoles and benzothiazoles via elemental sulfur promoted cyclization of styrenes with 2-nitrophenols and N,N-dialkyl-3-nitroanilines. RSC Publishing. Retrieved from [Link]

  • National Institutes of Health. (n.d.). General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents. PMC - NIH. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. PMC - NIH. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. PMC - NIH. Retrieved from [Link]

  • Google Patents. (n.d.). CN110577500A - Preparation method of 2- (aminophenyl) -5-aminobenzoxazole.
  • ResearchGate. (n.d.). Synthetic pathway of 2-(substitutedbenzyl/phenyl)-5-aminobenzoxazole.... Retrieved from [Link]

  • Lukoyanov, A. A., & Sukhorukov, A. Y. (n.d.). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Benzisoxazole: a privileged scaffold for medicinal chemistry. PMC - NIH. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. PMC - NIH. Retrieved from [Link]

Sources

Application

Synthetic Routes for Novel Benzo[d]isoxazol-5-amine Derivatives: An Application Note and Protocol Guide

Introduction: The Versatility of the Benzo[d]isoxazole Scaffold in Medicinal Chemistry The benzo[d]isoxazole core is a privileged heterocyclic scaffold that has garnered significant attention from the medicinal chemistry...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Benzo[d]isoxazole Scaffold in Medicinal Chemistry

The benzo[d]isoxazole core is a privileged heterocyclic scaffold that has garnered significant attention from the medicinal chemistry community. Its unique structural and electronic properties have led to its incorporation into a wide array of therapeutic agents. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including antipsychotic, anticancer, anti-inflammatory, and antimicrobial effects[1]. The 5-amino substituted benzo[d]isoxazole, in particular, serves as a crucial intermediate for the synthesis of a diverse range of novel drug candidates, enabling the exploration of new chemical space and the development of next-generation therapeutics. This application note provides detailed synthetic protocols for the preparation of benzo[d]isoxazol-5-amine derivatives, offering insights into the practical execution and rationale behind these methodologies.

Strategic Approaches to the Benzo[d]isoxazol-5-amine Core

The synthesis of the benzo[d]isoxazol-5-amine core can be broadly categorized into two primary strategies:

  • Construction of the Benzisoxazole Ring System Followed by Functionalization: This approach involves the initial formation of the benzo[d]isoxazole ring, followed by the introduction of the 5-amino group, typically through a nitration and subsequent reduction sequence.

  • Cyclization of a Pre-functionalized Aromatic Precursor: This strategy entails the use of a starting material that already contains a nitro or a protected amino group at the desired position, which is then carried through the cyclization to form the final product.

This guide will detail two robust and versatile synthetic routes, providing step-by-step protocols for each.

Route 1: Synthesis via Nitration of a 3-Substituted Benzo[d]isoxazole and Subsequent Reduction

This classic and reliable route is often favored for its straightforward nature and the ready availability of starting materials. The synthesis commences with the formation of a 3-substituted benzo[d]isoxazole, followed by regioselective nitration at the 5-position and subsequent reduction of the nitro group to the desired amine.

Causality Behind Experimental Choices:
  • Cyclization via Oxime Dehydration: The formation of the benzo[d]isoxazole ring from an ortho-hydroxyketone is a common and efficient method. The conversion of the ketone to its oxime, followed by a dehydrative cyclization, is a robust transformation. Acetic anhydride is a common and effective dehydrating agent for this purpose.

  • Regioselective Nitration: The nitration of the benzo[d]isoxazole ring is directed by the existing substituents. The isoxazole ring is generally deactivating, and the ether oxygen directs electrophilic substitution to the para position (C5). A mixture of concentrated nitric and sulfuric acids is the standard and most effective nitrating agent for this transformation. Careful temperature control is crucial to prevent over-nitration and side reactions.

  • Reduction of the Nitro Group: The reduction of the nitro group to an amine can be achieved through various methods. Catalytic hydrogenation (e.g., using Pd/C and H2 gas) is a clean and efficient method. Alternatively, metal-acid reductions (e.g., SnCl2/HCl or Fe/HCl) are also highly effective and often used in laboratory settings due to their simplicity.

Experimental Protocols

Protocol 1.1: Synthesis of 3-Methyl-5-nitrobenzo[d]isoxazole

This protocol details the synthesis of a 3-methyl-5-nitrobenzo[d]isoxazole, a key intermediate for the corresponding 5-amino derivative.

Step 1: Synthesis of 2-Hydroxy-5-nitroacetophenone Oxime

  • To a solution of 2-hydroxy-5-nitroacetophenone (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.2 equivalents) and pyridine (1.2 equivalents).

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product.

  • Filter the solid, wash with water until neutral, and dry to obtain 2-hydroxy-5-nitroacetophenone oxime.

Step 2: Cyclization to 3-Methyl-5-nitrobenzo[d]isoxazole

  • Suspend the dried 2-hydroxy-5-nitroacetophenone oxime in acetic anhydride (5-10 equivalents).

  • Heat the mixture to reflux for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it slowly into ice-cold water with vigorous stirring to precipitate the crude product.

  • Filter the solid, wash thoroughly with water to remove acetic acid, and dry.

  • The crude 3-methyl-5-nitrobenzo[d]isoxazole can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 1.2: Reduction of 3-Methyl-5-nitrobenzo[d]isoxazole to 3-Methylbenzo[d]isoxazol-5-amine

  • To a solution of 3-methyl-5-nitrobenzo[d]isoxazole (1 equivalent) in ethanol or methanol, add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-methylbenzo[d]isoxazol-5-amine.

  • The product can be purified by column chromatography or recrystallization if necessary.

Visualizing the Workflow: Route 1

Synthetic Route 1 cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Reduction A 2-Hydroxy-5-nitroacetophenone B 2-Hydroxy-5-nitroacetophenone Oxime A->B NH2OH·HCl, Pyridine C 3-Methyl-5-nitrobenzo[d]isoxazole B->C Acetic Anhydride, Reflux D 3-Methylbenzo[d]isoxazol-5-amine C->D H2, Pd/C

Caption: Workflow for the synthesis of 3-Methylbenzo[d]isoxazol-5-amine via nitration and reduction.

Route 2: Synthesis from a Pre-functionalized Phenolic Precursor

This route offers an alternative approach where the 5-amino group (or a precursor) is introduced early in the synthetic sequence. This can be advantageous for substrates where the nitration of the benzo[d]isoxazole ring is not regioselective or leads to undesired side products. The following protocol is adapted from the synthesis of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives[2].

Causality Behind Experimental Choices:
  • O-Alkylation: The initial step involves the O-alkylation of a substituted phenol. The use of a base like potassium carbonate is standard for deprotonating the phenol, and a polar aprotic solvent like DMF facilitates the SN2 reaction with the alkyl halide.

  • Friedel-Crafts Acylation: The introduction of the acyl group is a classic Friedel-Crafts reaction. Aluminum chloride is a strong Lewis acid catalyst required to activate the acyl chloride for electrophilic aromatic substitution.

  • Oxime Formation and Cyclization: Similar to Route 1, the ketone is converted to its oxime, which then undergoes cyclization. In this case, the cyclization is achieved under basic conditions, which is a common alternative to acidic dehydration.

  • Nitration and Reduction: The introduction of the 5-amino group again proceeds through a nitration/reduction sequence, demonstrating the versatility of this two-step process.

Experimental Protocols

Protocol 2.1: Synthesis of 3-Ethyl-6-methoxybenzo[d]isoxazol-5-amine

Step 1: Synthesis of 1-ethoxy-4-methoxy-2-propoxybenzene

  • To a solution of 4-methoxyphenol (1 equivalent) in DMF, add potassium carbonate (2 equivalents) and 1-bromopropane (1.2 equivalents).

  • Stir the mixture at room temperature overnight.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Synthesis of 1-(2-hydroxy-4-methoxyphenyl)propan-1-one

  • To a solution of the product from Step 1 in a suitable solvent, add aluminum chloride (3 equivalents) at 0 °C.

  • Add propionyl chloride (1.5 equivalents) dropwise and stir the mixture at room temperature for several hours.

  • Quench the reaction with ice-water and extract with an organic solvent.

  • Purify the product by column chromatography.

Step 3: Synthesis of 1-(2-hydroxy-4-methoxyphenyl)propan-1-one oxime

  • To a solution of the ketone from Step 2 in ethanol, add hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2 equivalents).

  • Reflux the mixture for 2-4 hours.

  • Cool the reaction mixture and pour into water to precipitate the oxime.

  • Filter and dry the product.

Step 4: Synthesis of 3-ethyl-6-methoxybenzo[d]isoxazole

  • Dissolve the oxime from Step 3 in a suitable solvent and add a base such as potassium hydroxide.

  • Heat the mixture to facilitate cyclization.

  • Acidify the reaction mixture to precipitate the product.

  • Filter and dry the 3-ethyl-6-methoxybenzo[d]isoxazole.

Step 5: Synthesis of 3-ethyl-6-methoxy-5-nitrobenzo[d]isoxazole

  • To a solution of the product from Step 4 in concentrated sulfuric acid at 0 °C, add a mixture of concentrated nitric acid and sulfuric acid dropwise.

  • Stir the mixture at low temperature for 1-2 hours.

  • Pour the reaction mixture onto ice to precipitate the nitro derivative.

  • Filter and dry the product.

Step 6: Synthesis of 3-ethyl-6-methoxybenzo[d]isoxazol-5-amine

  • Add the nitro compound from Step 5 (5.0 g, 21.3 mmol) to hydrochloric acid (120 mL, 3 mol/L).

  • Stir the reaction mixture at 90 °C for 3 hours.

  • After the reaction is complete, adjust the pH to 7–9 with a sodium hydroxide solution to precipitate the solid.

  • Filter the product, wash with water, and dry to obtain 3-ethyl-6-methoxybenzo[d]isoxazol-5-amine as a brown solid (3.8 g, 92.6% yield)[2].

Visualizing the Workflow: Route 2

Synthetic Route 2 A 4-Methoxyphenol B 1-Ethoxy-4-methoxy-2-propoxybenzene A->B 1. K2CO3, DMF 2. 1-Bromopropane C 1-(2-Hydroxy-4-methoxyphenyl)propan-1-one B->C Propionyl chloride, AlCl3 D 1-(2-Hydroxy-4-methoxyphenyl)propan-1-one oxime C->D NH2OH·HCl, NaOAc E 3-Ethyl-6-methoxybenzo[d]isoxazole D->E KOH, Heat F 3-Ethyl-6-methoxy-5-nitrobenzo[d]isoxazole E->F HNO3, H2SO4 G 3-Ethyl-6-methoxybenzo[d]isoxazol-5-amine F->G HCl, 90°C then NaOH

Caption: Workflow for the synthesis of a 3-substituted benzo[d]isoxazol-5-amine from a pre-functionalized phenol.

Derivatization of the 5-Amino Group: Synthesis of Sulfonamides

The 5-amino group of the benzo[d]isoxazole core is a versatile handle for further derivatization, allowing for the exploration of structure-activity relationships (SAR). A common and synthetically accessible modification is the formation of sulfonamides, which are known to be important pharmacophores in many drug classes.

Protocol 3.1: General Procedure for the Synthesis of N-(3-ethylbenzo[d]isoxazol-5-yl)sulfonamides

This protocol is a general method for the synthesis of sulfonamide derivatives from a 5-aminobenzo[d]isoxazole precursor[2].

  • To a solution of the 5-aminobenzo[d]isoxazole derivative (e.g., 3-ethyl-6-methoxybenzo[d]isoxazol-5-amine, 65 mg, 0.34 mmol) in dichloromethane (DCM, 6 mL), add the desired sulfonyl chloride (0.41 mmol) and pyridine (0.3 mL).

  • Stir the resulting mixture at 43 °C for 3–12 hours. Monitor the reaction by TLC (ethyl acetate/petroleum ether, 1:1, v/v).

  • Upon completion, dilute the mixture with 1 mol/L HCl (8 mL) and water (15 mL) and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic phase with water and brine, dry over anhydrous Na2SO4, and evaporate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Data Presentation: Representative Sulfonamide Derivatives

The following table summarizes the synthesis of two representative sulfonamide derivatives from 3-ethyl-6-methoxybenzo[d]isoxazol-5-amine, as reported by Qin et al. (2022)[2].

CompoundSulfonyl ChlorideYield (%)Melting Point (°C)
11f 2-Chlorobenzenesulfonyl chloride54.4121–122
11j 3-Chlorobenzenesulfonyl chloride53.5152–153

Conclusion and Future Directions

The synthetic routes detailed in this application note provide robust and versatile methods for accessing novel Benzo[d]isoxazol-5-amine derivatives. The choice of a particular route will depend on the availability of starting materials, the desired substitution pattern, and the scale of the synthesis. The derivatization of the 5-amino group, as exemplified by the synthesis of sulfonamides, opens up a vast chemical space for the development of new therapeutic agents. Further exploration of different cyclization strategies and the introduction of diverse functionalities at various positions on the benzo[d]isoxazole scaffold will undoubtedly lead to the discovery of new drug candidates with improved efficacy and safety profiles.

References

  • Rakesh, K. P., et al. (2017). Benzisoxazole: a privileged scaffold for medicinal chemistry. MedChemComm, 8(11), 2023-2039. Available at: [Link]

  • Qin, H., et al. (2022). Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. European Journal of Medicinal Chemistry, 238, 114478. Available at: [Link]

  • Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(35), 24093-24111. Available at: [Link]

  • Khan, I., et al. (2022). Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. Molecules, 27(23), 8203. Available at: [Link]

  • Rakesh, K. P., et al. (2017). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Publishing. Available at: [Link]

  • Lukoyanov, A. A., et al. (2021). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Chemistry of Heterocyclic Compounds, 57(1), 1-19. Available at: [Link]

  • Rakesh, K. P., et al. (2017). Benzisoxazole: a privileged scaffold for medicinal chemistry. PMC - NIH. Available at: [Link]

Sources

Method

Application Notes and Protocols for Benzo[d]isoxazol-5-amine in Medicinal Chemistry

Introduction: The Versatility of the Benzisoxazole Scaffold The benzisoxazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its uni...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Benzisoxazole Scaffold

The benzisoxazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique structural and electronic properties allow it to interact with a wide range of biological targets, making it a valuable building block in drug discovery.[3] Derivatives of benzisoxazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antipsychotic properties.[4][5] Benzo[d]isoxazol-5-amine, in particular, serves as a crucial synthetic intermediate, providing a versatile handle for the introduction of diverse functionalities to explore structure-activity relationships (SAR) and develop novel therapeutic agents.[6] This guide provides an in-depth exploration of the applications of Benzo[d]isoxazol-5-amine in medicinal chemistry, complete with detailed protocols for its synthesis and derivatization, and methods for structural characterization.

Strategic Importance in Drug Discovery

The strategic placement of the amino group at the 5-position of the benzo[d]isoxazole core offers a prime site for chemical modification. This allows for the systematic exploration of the chemical space around the scaffold to optimize potency, selectivity, and pharmacokinetic properties. The derivatization of this amino group has led to the discovery of potent inhibitors of various enzymes and receptors implicated in a range of diseases.

Key Therapeutic Targets and Applications:
  • Oncology: Benzisoxazole derivatives have emerged as promising anticancer agents. They have been shown to inhibit key proteins involved in cancer progression, such as the Bromodomain and Extra-Terminal (BET) proteins (e.g., BRD4), tyrosine kinase c-Met, and Histone Deacetylases (HDACs).[6]

  • Infectious Diseases: The scaffold is a building block for novel antibacterial and antifungal agents.[4][5] Schiff bases and other derivatives of Benzo[d]isoxazol-5-amine have shown promising activity against both Gram-positive and Gram-negative bacteria.[6]

  • Central Nervous System (CNS) Disorders: The benzisoxazole core is found in several antipsychotic drugs and is being explored for the treatment of other CNS conditions.[5][7]

  • Inflammatory Diseases: Various derivatives have exhibited anti-inflammatory properties, highlighting their potential in treating inflammatory conditions.[4][8]

Synthetic Protocols and Methodologies

The following section provides detailed, step-by-step protocols for the synthesis of the core intermediate, Benzo[d]isoxazol-5-amine, and its subsequent derivatization through common and impactful medicinal chemistry reactions.

Protocol 1: Synthesis of Benzo[d]isoxazol-5-amine

This two-step protocol describes the synthesis of the title compound from a commercially available precursor, proceeding via a regioselective nitration followed by reduction.

Workflow for the Synthesis of Benzo[d]isoxazol-5-amine:

start Benzo[d]isoxazole step1 Step 1: Nitration (H2SO4, HNO3) start->step1 intermediate 5-Nitrobenzo[d]isoxazole step1->intermediate step2 Step 2: Reduction (SnCl2·2H2O, EtOH) intermediate->step2 product Benzo[d]isoxazol-5-amine step2->product

Figure 1: Synthesis workflow for Benzo[d]isoxazol-5-amine.

Step 1: Synthesis of 5-Nitrobenzo[d]isoxazole

  • Causality: This step introduces a nitro group at the 5-position of the benzisoxazole ring through electrophilic aromatic substitution. The use of a nitrating mixture (sulfuric and nitric acid) is a standard and effective method for this transformation.[6]

  • Materials:

    • Benzo[d]isoxazole

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Concentrated Nitric Acid (HNO₃)

    • Ice

    • Deionized water

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add Benzo[d]isoxazole (1.0 eq) to concentrated sulfuric acid.

    • Stir the mixture until all the solid has dissolved, maintaining the temperature below 10 °C.

    • In a separate beaker, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid, keeping the mixture cool.

    • Add the nitrating mixture dropwise to the solution of Benzo[d]isoxazole, ensuring the reaction temperature does not exceed 10 °C.

    • After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

    • The solid precipitate of 5-Nitrobenzo[d]isoxazole is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried.

Step 2: Synthesis of Benzo[d]isoxazol-5-amine

  • Causality: This step reduces the nitro group to a primary amine. Tin(II) chloride in ethanol is a mild and efficient reducing agent for this transformation, often preferred for its selectivity.[6]

  • Materials:

    • 5-Nitrobenzo[d]isoxazole

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

    • Ethanol (EtOH)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Ethyl acetate (EtOAc)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Suspend 5-Nitrobenzo[d]isoxazole (1.0 eq) in ethanol in a round-bottom flask.

    • Add Tin(II) chloride dihydrate (4.0-5.0 eq) to the suspension.

    • Reflux the reaction mixture for 3-5 hours, monitoring the disappearance of the starting material by TLC.

    • After cooling to room temperature, concentrate the mixture under reduced pressure.

    • Neutralize the residue by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield Benzo[d]isoxazol-5-amine. The product can be further purified by column chromatography on silica gel if necessary.

Protocol 2: N-Acylation of Benzo[d]isoxazol-5-amine

This protocol details the formation of an amide bond by reacting Benzo[d]isoxazol-5-amine with a carboxylic acid using a mixed anhydride method. This is a common strategy to create libraries of compounds for SAR studies.

Workflow for N-Acylation:

start Carboxylic Acid (R-COOH) step1 Activation with Isobutyl Chloroformate (N-Methylmorpholine, THF, -15 °C) start->step1 intermediate Mixed Anhydride Intermediate step1->intermediate step2 Nucleophilic Attack intermediate->step2 amine Benzo[d]isoxazol-5-amine amine->step2 product N-Acylated Product step2->product

Figure 2: N-Acylation via the mixed anhydride method.

  • Causality: The carboxylic acid is first activated by forming a more reactive mixed anhydride intermediate with isobutyl chloroformate. This intermediate is then susceptible to nucleophilic attack by the amino group of Benzo[d]isoxazol-5-amine to form the stable amide bond.[4]

  • Materials:

    • Benzo[d]isoxazol-5-amine

    • Carboxylic acid of interest (R-COOH)

    • N-Methylmorpholine (NMM) or Triethylamine (TEA)

    • Isobutyl chloroformate

    • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the carboxylic acid (1.1 eq) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to -15 °C using an appropriate cooling bath.

    • Add N-Methylmorpholine (1.1 eq) dropwise.

    • Slowly add isobutyl chloroformate (1.1 eq) dropwise, maintaining the temperature at -15 °C. Stir for 15-20 minutes.

    • In a separate flask, dissolve Benzo[d]isoxazol-5-amine (1.0 eq) in anhydrous THF.

    • Add the solution of Benzo[d]isoxazol-5-amine to the mixed anhydride solution dropwise at -15 °C.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction by TLC.[4]

    • Quench the reaction with water.

    • Extract the product with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[4]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Protocol 3: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

To perform a Suzuki coupling, a halogenated benzisoxazole precursor is required. This protocol outlines the general procedure for the palladium-catalyzed cross-coupling of a 5-bromobenzo[d]isoxazole derivative with an arylboronic acid.

Workflow for Suzuki-Miyaura Cross-Coupling:

start 5-Bromobenzo[d]isoxazole Derivative reaction Suzuki-Miyaura Coupling (DME, 80 °C) start->reaction boronic_acid Arylboronic Acid boronic_acid->reaction catalyst Pd Catalyst (e.g., Pd(dppf)Cl2) Base (e.g., K2CO3) catalyst->reaction product 5-Arylbenzo[d]isoxazole Derivative reaction->product

Figure 3: General workflow for Suzuki-Miyaura coupling.

  • Causality: This reaction forms a new carbon-carbon bond by coupling an organoboron species with an organic halide, catalyzed by a palladium complex. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[5][9] The choice of catalyst and base is crucial for reaction efficiency.[10][11]

  • Materials:

    • 5-Bromobenzo[d]isoxazole derivative (e.g., N-acylated or N-sulfonylated 5-bromobenzo[d]isoxazol-3-amine)

    • Arylboronic acid

    • Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride, Pd(dppf)Cl₂)

    • Base (e.g., Potassium carbonate, K₂CO₃)

    • Anhydrous and degassed solvent (e.g., Dimethoxyethane (DME) or a Toluene/Water mixture)

    • Deionized water

    • Ethyl acetate (EtOAc)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a Schlenk flask, add the 5-bromobenzo[d]isoxazole derivative (1.0 eq), arylboronic acid (1.2-1.5 eq), and potassium carbonate (2.0-3.0 eq).

    • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

    • Add the anhydrous, degassed solvent (e.g., DME).

    • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%) under a positive pressure of the inert gas.

    • Heat the reaction mixture to 80-100 °C and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.[11]

    • After the reaction is complete, cool the mixture to room temperature and dilute with water.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel.

Structural Characterization of Benzo[d]isoxazol-5-amine Derivatives

Rigorous structural characterization is essential to confirm the identity and purity of the synthesized compounds. A combination of spectroscopic techniques is typically employed.[12]

Summary of Characterization Data for a Representative N-Acylated Derivative:

Technique Expected Observations Information Gained
¹H NMR Aromatic protons of the benzisoxazole core (δ 7.0-8.5 ppm), amide N-H proton (broad singlet, δ 8.0-10.0 ppm), and signals corresponding to the acyl group.Confirms the connectivity of protons and the overall structure.
¹³C NMR Carbon signals for the benzisoxazole core, the amide carbonyl (δ 165-175 ppm), and the acyl group.Provides information about the carbon skeleton of the molecule.
Mass Spectrometry (MS) Molecular ion peak ([M+H]⁺ or [M]⁺) corresponding to the calculated molecular weight.Confirms the molecular weight and elemental composition (with HRMS).[13]
Infrared (IR) Spectroscopy N-H stretching (around 3300 cm⁻¹), C=O stretching of the amide (around 1650 cm⁻¹), and aromatic C-H and C=C stretching.Confirms the presence of key functional groups.
High-Performance Liquid Chromatography (HPLC) A single major peak.Assesses the purity of the final compound.

Conclusion and Future Perspectives

Benzo[d]isoxazol-5-amine is a highly valuable and versatile building block in medicinal chemistry. The protocols outlined in this guide provide a solid foundation for the synthesis and derivatization of this important scaffold. The ability to readily modify the 5-amino position allows for the generation of diverse chemical libraries, which are essential for the discovery of new and improved therapeutic agents. Future work in this area will likely focus on the development of more complex and stereochemically defined derivatives, as well as the exploration of novel biological targets for this privileged scaffold.

References

  • Chen, J., et al. (2017). Benzisoxazole: a privileged scaffold for medicinal chemistry. MedChemComm, 8(11), 2023-2039.
  • Kabi, A. K., et al. (2022). Overview on Diverse Biological Activities of Benzisoxazole Derivatives. In Tailored Functional Materials (pp. 81-98). Springer, Singapore.
  • ResearchGate. (n.d.). Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry. Retrieved from [Link]

  • Scribd. (n.d.). Lab 10 N Acetylation - The Acetylation of A Primary Aromatic Amine. Retrieved from [Link]

  • MDPI. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 22(9), 1475.
  • MDPI. (n.d.). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Organics, 2(1), 20-35.
  • ResearchGate. (n.d.). Preparation of N-acylated amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 1 . Screening of palladium catalysts for the Suzuki coupling of.... Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • DigitalCommons@URI. (2020). Identification of a Bacteria-produced Benzisoxazole with Antibiotic Activity against Multi-drug Resistant Acinetobacter. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from [Link]

  • YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • ResearchGate. (n.d.). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Retrieved from [Link]

  • NIH. (n.d.). Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. European Journal of Medicinal Chemistry, 187, 111957.
  • RSC Publishing. (n.d.). Benzisoxazole: a privileged scaffold for medicinal chemistry. Retrieved from [Link]

  • NIH. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Retrieved from [Link]

  • NIH. (n.d.). Benzoxazole derivatives: design, synthesis and biological evaluation. Retrieved from [Link]

  • PubMed. (n.d.). Benzisoxazole: a privileged scaffold for medicinal chemistry. Retrieved from [Link]

  • NIH. (n.d.). Benzisoxazole: a privileged scaffold for medicinal chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. Retrieved from [Link]

  • NIH. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • NIH. (n.d.). Atomically Dispersed Palladium Promoted Suzuki–Miyaura Cross Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles. Retrieved from [Link]

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Application

Application Notes &amp; Protocols: A Guide to Developing BRD4 Inhibitors Using a Benzo[d]isoxazol-5-amine Core

Abstract This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the discovery and preclinical validation of Bromodomain-containing protein 4 (BRD4) inhibit...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the discovery and preclinical validation of Bromodomain-containing protein 4 (BRD4) inhibitors centered on the versatile Benzo[d]isoxazol-5-amine scaffold. We delve into the scientific rationale, step-by-step experimental protocols, and data interpretation strategies, following a logical progression from initial hit identification to cellular validation and preliminary pharmacokinetic profiling. The protocols herein are designed to be self-validating, incorporating critical quality control steps and explaining the causality behind experimental choices to ensure scientific rigor and reproducibility.

Introduction: Targeting BRD4 in Modern Therapeutics

Bromodomain-containing protein 4 (BRD4), a key member of the Bromodomain and Extra-Terminal domain (BET) family, has emerged as a high-value therapeutic target, particularly in oncology.[1][2] As an epigenetic "reader," BRD4 plays a pivotal role in transcriptional regulation by recognizing and binding to acetylated lysine residues on histone tails.[3] This interaction is crucial for recruiting the Positive Transcription Elongation Factor b (P-TEFb) to chromatin, which in turn phosphorylates RNA Polymerase II to stimulate the transcription of key oncogenes, most notably c-Myc.[4][5] The dysregulation of BRD4 activity is a hallmark of various cancers, including acute myeloid leukemia (AML) and solid tumors, making its inhibition a compelling therapeutic strategy.[6][7]

Small-molecule inhibitors that competitively bind to the acetyl-lysine binding pocket of BRD4's bromodomains (BD1 and BD2) can displace it from chromatin, leading to the suppression of oncogenic transcriptional programs and subsequent cancer cell death.[3][8] The Benzo[d]isoxazol-5-amine core has been identified as a promising scaffold for designing potent and selective BRD4 inhibitors, offering a robust chemical foundation for structure-activity relationship (SAR) studies.[5][9][10]

cluster_0 BRD4-Mediated Gene Transcription cluster_1 Mechanism of Inhibition Histone Acetylated Histones (on Chromatin) BRD4 BRD4 Histone->BRD4 Binds via Bromodomains PTEFb P-TEFb Complex BRD4->PTEFb Recruits RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylates & Activates Transcription Oncogene Transcription (e.g., c-Myc) RNAPII->Transcription Initiates Inhibitor Benzo[d]isoxazol-5-amine Inhibitor Inhibitor->BRD4 Competitively Binds G start Starting Materials (e.g., Substituted Phenol) step1 Step 1: Formation of Benzo[d]isoxazole Core start->step1 step2 Step 2: Nitration step1->step2 Regioselective step3 Step 3: Reduction to Amine (Key Intermediate) step2->step3 e.g., SnCl2/HCl step4 Step 4: Sulfonylation (Library Generation) step3->step4 R-SO2Cl, Pyridine end Final Compounds (e.g., 11a-z) step4->end

Caption: General synthetic workflow for inhibitor library creation.

Protocol 2.2.1: Synthesis of the Benzo[d]isoxazol-5-amine Intermediate

This part of the synthesis is foundational, creating the key building block for subsequent diversification.

  • Step 1: Synthesis of 3-ethyl-6-methoxybenzo[d]isoxazole. (This step would start from appropriate precursors, details of which can be found in cited literature).

  • Step 2: Nitration. The product from Step 1 is subjected to regioselective nitration to introduce a nitro group at the 5-position.

  • Step 3: Reduction. The resulting 3-ethyl-6-methoxy-5-nitrobenzo[d]isoxazole is then reduced to the corresponding 5-amine derivative, 3-ethyl-6-methoxybenzo[d]isoxazol-5-amine , using a standard reducing agent like tin(II) chloride in hydrochloric acid. [5]This amine is the pivotal intermediate.

Protocol 2.2.2: Synthesis of Final Sulfonamide Derivatives (e.g., Compound 11r)

This step exemplifies the diversification process to build a chemical library and probe the SAR.

  • Setup: To a solution of dichloromethane (DCM, 6 mL), add the amine intermediate (65 mg, 0.34 mmol), the desired sulfonyl chloride (0.41 mmol), and pyridine (0.3 mL).

  • Reaction: Stir the resulting mixture at 43 °C for 3–12 hours. The choice of reaction time is critical and must be monitored to ensure completion without significant side-product formation.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and petroleum ether. This self-validating step ensures the reaction is complete before proceeding to workup.

  • Workup: Upon completion, dilute the mixture with 1 M HCl (8 mL) and water (15 mL). Extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Wash the combined organic phases with water and brine, dry over anhydrous Na2SO4, and evaporate the solvent under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). [5]

Structure-Activity Relationship (SAR) Summary

Systematic modification of the Benzo[d]isoxazol-5-amine core provides crucial insights into the structural requirements for potent BRD4 inhibition.

Compound IDR-Group (Sulfonamide)BRD4(1) Binding (ΔTm, °C)Anti-proliferative IC50 (MV4-11 cells, μM)Reference
11h 4-methoxy-2,3,6-trimethylbenzenesulfonyl> 60.78[10]
11r 2,3,5,6-tetramethylbenzenesulfonyl> 60.87[10]
Parent Core (Unsubstituted amine)Low> 50[10]

This table is representative of data found in the literature. The ΔTm value, from a thermal shift assay, indicates the extent of protein stabilization upon ligand binding, a direct measure of interaction. The IC50 value indicates the concentration required to inhibit 50% of cell proliferation.

Part II: Biochemical & Biophysical Characterization

Once synthesized, compounds must be tested in robust biochemical assays to confirm direct binding to BRD4 and to quantify their potency.

Protocol: AlphaScreen for High-Throughput Screening

The AlphaScreen assay is a highly sensitive, bead-based proximity assay ideal for primary screening and determining inhibitor IC50 values. [11]The principle relies on the interaction between a donor and an acceptor bead; when brought into proximity by the BRD4-histone peptide interaction, a luminescent signal is generated. [11]Inhibitors disrupt this interaction, causing a loss of signal.

cluster_0 No Inhibitor (High Signal) cluster_1 With Inhibitor (Low Signal) Donor Donor Bead Streptavidin Peptide Biotin-Histone Peptide Donor:f0->Peptide Acceptor Acceptor Bead Ni-NTA BRD4 GST-BRD4 BRD4->Acceptor:f0 Peptide->BRD4 Donor2 Donor Bead Streptavidin Peptide2 Biotin-Histone Peptide Donor2:f0->Peptide2 Acceptor2 Acceptor Bead Ni-TA BRD4_2 GST-BRD4 BRD4_2->Acceptor2:f0 Inhibitor Inhibitor Inhibitor->BRD4_2 start Biochemically Active Compound te Target Engagement (e.g., CETSA) 'Does it bind in cells?' start->te prolif Anti-Proliferation Assay (e.g., CellTiter-Glo) 'Does it have a cellular effect?' start->prolif end Validated Cellular Lead Compound te->end qpcr Target Gene Modulation (RT-qPCR for c-Myc) 'Does it hit the right pathway?' prolif->qpcr Confirm Mechanism qpcr->end

Caption: Workflow for cell-based validation of lead compounds.

Protocol: Cellular Target Engagement (CETSA)

The Cellular Thermal Shift Assay (CETSA) directly verifies that a compound binds to its intended target within intact cells. T[12]he principle is that a protein becomes more thermally stable when bound to a ligand.

  • Cell Treatment: Treat a relevant cell line (e.g., MV4-11) with the test compound or vehicle control for 1-2 hours.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thawing.

  • Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble BRD4 remaining at each temperature by Western Blot or another quantitative protein detection method.

  • Data Interpretation: A successful inhibitor will cause a rightward shift in the melting curve for BRD4, indicating stabilization at higher temperatures compared to the vehicle control.

Protocol: Anti-Proliferation Assay

This assay determines the compound's ability to inhibit cancer cell growth, a key functional outcome of BRD4 inhibition.

[13]1. Cell Plating: Seed MV4-11 cells (an AML cell line known to be sensitive to BRD4 inhibition) into a 96-well plate at an appropriate density. 2[5][13]. Compound Treatment: Add serial dilutions of the test compound to the wells. Incubate for 72 hours. This duration is chosen to allow for multiple cell-doubling times, making the effects on proliferation more pronounced. 3. Viability Measurement: Add a viability reagent such as CellTiter-Glo® (Promega) or alamarBlue™. 4. Reading: Measure luminescence or fluorescence according to the manufacturer's protocol. 5. Data Analysis: Normalize the data to vehicle-treated controls and plot cell viability against compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Protocol: Target Gene Expression (RT-qPCR)

This assay provides mechanistic validation by confirming that the compound downregulates a known BRD4 target gene, c-Myc.

[5][14]1. Cell Treatment: Treat MV4-11 cells with the compound at its GI50 concentration (and 10x GI50) for 6-24 hours. A time course is often necessary to capture the optimal window of transcriptional repression. 2. RNA Isolation: Harvest the cells and isolate total RNA using a standard kit (e.g., RNeasy Kit, Qiagen). 3. cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit. 4. Quantitative PCR: Perform real-time PCR (qPCR) using primers specific for c-Myc and a stable housekeeping gene (e.g., GAPDH or ACTB) for normalization. 5. Data Analysis: Calculate the relative expression of c-Myc using the ΔΔCt method. A potent inhibitor should show a significant, dose-dependent decrease in c-Myc mRNA levels.

Part IV: Preliminary ADME Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential to ensure it has the potential to become a viable drug. P[15][16]oor ADME properties are a major cause of late-stage clinical failures.

ADME AssayPurposeKey Parameter
Metabolic Stability Assess susceptibility to metabolism by liver enzymes.[17][18] Half-life (t½) in minutes
Aqueous Solubility Determine how well the compound dissolves in water.[17] Concentration (µg/mL or µM)
Plasma Protein Binding Measure the extent of binding to plasma proteins.Percent Bound (%)
Permeability (e.g., PAMPA) Predict passive absorption across the gut wall.Permeability coefficient (Pe)
Protocol: Metabolic Stability in Human Liver Microsomes

This assay predicts the rate of phase I metabolism in the liver.

  • Reaction Setup: In a microcentrifuge tube, combine human liver microsomes, NADPH (a necessary cofactor), and the test compound in a phosphate buffer.

  • Incubation: Incubate the reaction at 37°C. Take aliquots at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge to pellet the protein. Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the amount of parent compound remaining at each time point.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the intrinsic clearance and in vitro half-life (t½).

Conclusion and Future Directions

The Benzo[d]isoxazol-5-amine scaffold represents a highly promising starting point for the development of novel BRD4 inhibitors. By following the integrated workflow of synthesis, biochemical screening, cellular validation, and early ADME profiling detailed in these notes, research teams can efficiently identify and advance lead candidates. The protocols provided are designed to be robust and informative, with embedded decision-making and validation steps.

Future work on a validated lead compound would involve further optimization of its ADME properties, comprehensive selectivity profiling against other bromodomain family members, and ultimately, evaluation of its efficacy and safety in in vivo cancer models.

References

  • Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction. AccScience Publishing.
  • What are BRD4 inhibitors and how do they work?
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  • In Vitro ADME Assays and Services.
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  • In Vitro ADME Studies. PharmaLegacy.
  • Role of BRD4 in cancer – A review.
  • The mechanisms behind the therapeutic activity of BET bromodomain inhibition. PMC.
  • Functional Roles of Bromodomain Proteins in Cancer. MDPI.
  • In Vitro ADME. BioDuro.
  • BRD4 bromodomain 1 TR-FRET Assay Kit. Cayman Chemical.
  • Benzo[d]isoxazol-5-amine|CAS 239097-74-6. Benchchem.
  • BRD4 bromodomain 1 TR-FRET Assay Kit. Cayman Chemical.
  • Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. PMC - NIH.
  • Development of an N-Terminal BRD4 Bromodomain-Targeted Degrader. Reaction Biology.
  • Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1. PMC - NIH.
  • Discovery of Benzotriazolo[4,3-d]di[1][11]azepines as Orally Active Inhibitors of BET Bromodomains. NIH.

  • InCELL Compound-Target Engagement Assays for Drug Discovery. YouTube.
  • Potent BRD4 inhibitor suppresses cancer cell-macrophage interaction.
  • Design and Development of DNA Damage Chemical Inducers of Proximity for Targeted Cancer Therapy.
  • BRD4 (BD1) Inhibitor Screening Assay Kit. AMSBIO.
  • Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. PubMed.
  • Discovery of novel trimethoxy-ring BRD4 bromodomain inhibitors: AlphaScreen assay, crystallography and cell-based assay. NIH.
  • Inhibition of BET bromodomains as a therapeutic strategy for cancer drug discovery. Oncotarget.
  • Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. Semantic Scholar.
  • Targeting Brd4 for cancer therapy: inhibitors and degraders. PMC - NIH.
  • Structure–Activity Relationship Study of N6-Benzoyladenine-Type BRD4 Inhibitors and Their Effects on Cell Differentiation and.
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  • Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.
  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI.
  • Identification of a Novel Class of BRD4 Inhibitors by Computational Screening and Binding Simul
  • Identification of Novel Bromodomain-Containing Protein 4 (BRD4) Binders through 3D Pharmacophore-Based Repositioning Screening Campaign. NIH.
  • Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects. PMC - NIH.
  • BRD4 Structure–Activity Relationships of Dual PLK1 Kinase/BRD4 Bromodomain Inhibitor BI-2536. PMC - NIH.
  • Identification of a Novel Class of BRD4 Inhibitors by Computational Screening and Binding Simulations.
  • Drug Discovery Targeting Bromodomain-Containing Protein 4. PMC - PubMed Central.
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Method

Synthesis of Bio-Active Sulfonamide Derivatives from Benzo[d]isoxazol-5-amine: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive guide details the synthesis of novel sulfonamide derivatives based on the privileged Benzo[d]isoxazol-5-amine scaffold. The benz...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the synthesis of novel sulfonamide derivatives based on the privileged Benzo[d]isoxazol-5-amine scaffold. The benzisoxazole core is a significant pharmacophore present in a range of biologically active compounds, including approved drugs.[1][2][3] This document provides a detailed exploration of the synthetic pathways, step-by-step experimental protocols, and the underlying chemical principles for the preparation of these potentially therapeutic molecules. It is intended to serve as a practical resource for researchers in medicinal chemistry and drug discovery, offering insights into the design and execution of synthetic strategies for developing new chemical entities.

Introduction

The benzo[d]isoxazole moiety is a cornerstone in modern medicinal chemistry, forming the structural basis for a variety of pharmaceuticals with diverse therapeutic applications.[1][2][3] Its derivatives have demonstrated a wide spectrum of biological activities, including antipsychotic, anticonvulsant, anti-inflammatory, and antimicrobial properties.[1][2] Sulfonamides themselves represent a critical class of pharmacophores, renowned for their antibacterial activity and their role as carbonic anhydrase inhibitors, among other functions.[4] The strategic combination of the benzo[d]isoxazole nucleus with a sulfonamide functional group presents a compelling avenue for the discovery of novel drug candidates with potentially enhanced or unique pharmacological profiles.

This application note provides a detailed protocol for the synthesis of sulfonamide derivatives starting from Benzo[d]isoxazol-5-amine. The core of this process involves the reaction of the primary amine with various sulfonyl chlorides, a robust and versatile method for the formation of the sulfonamide linkage.[5]

Core Synthesis Methodology: Sulfonamide Formation

The primary method for synthesizing the target sulfonamide derivatives is the reaction between Benzo[d]isoxazol-5-amine and a suitable sulfonyl chloride in the presence of a base. This reaction, a classic example of nucleophilic acyl substitution at a sulfur center, is widely employed due to its efficiency and broad substrate scope.

Reaction Principle: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. The subsequent loss of a chloride ion and a proton (facilitated by the base) results in the formation of the stable sulfonamide bond.

Choice of Base: A non-nucleophilic organic base, such as pyridine or triethylamine (TEA), is typically used to neutralize the hydrochloric acid generated during the reaction.[5][6] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

Visualizing the Synthesis

Diagram 1: General Synthetic Scheme

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Benzo_amine Benzo[d]isoxazol-5-amine Sulfonamide Benzo[d]isoxazol-5-yl Sulfonamide Derivative Benzo_amine->Sulfonamide + Sulfonyl_chloride R-SO2Cl (Sulfonyl Chloride) Sulfonyl_chloride->Sulfonamide + Base Pyridine or TEA Base->Sulfonamide Solvent DCM or THF Solvent->Sulfonamide

Caption: General reaction for the synthesis of sulfonamide derivatives.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of a representative Benzo[d]isoxazol-5-yl sulfonamide derivative.

Protocol 1: Synthesis of N-(Benzo[d]isoxazol-5-yl)benzenesulfonamide

Materials and Reagents:

Reagent/MaterialGradeSupplier
Benzo[d]isoxazol-5-amine≥98%Commercially Available
Benzenesulfonyl chloride≥99%Commercially Available
PyridineAnhydrous, ≥99.8%Commercially Available
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially Available
Hydrochloric acid (HCl)1 M aqueous solutionCommercially Available
Saturated sodium bicarbonate (NaHCO₃)Aqueous solutionPrepared in-house
Brine (saturated NaCl)Aqueous solutionPrepared in-house
Anhydrous sodium sulfate (Na₂SO₄)GranularCommercially Available
Ethyl acetateHPLC gradeCommercially Available
HexaneHPLC gradeCommercially Available

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add Benzo[d]isoxazol-5-amine (1.0 eq).

  • Dissolution: Dissolve the amine in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add anhydrous pyridine (1.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Sulfonyl Chloride Addition: Slowly add a solution of benzenesulfonyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 30% ethyl acetate in hexane).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Table 1: Representative Reagent Quantities

ReagentMolar Mass ( g/mol )EquivalentsAmount
Benzo[d]isoxazol-5-amine134.131.01.00 g (7.45 mmol)
Benzenesulfonyl chloride176.621.11.46 g (8.20 mmol)
Pyridine79.101.50.89 mL (11.18 mmol)
Dichloromethane--20 mL

Workflow Visualization

Diagram 2: Experimental Workflow

G A 1. Dissolve Benzo[d]isoxazol-5-amine in DCM B 2. Add Pyridine A->B C 3. Add Benzenesulfonyl Chloride at 0°C B->C D 4. Stir at Room Temperature (4-12h) C->D E 5. Monitor by TLC D->E F 6. Aqueous Work-up (HCl, NaHCO3, Brine) E->F G 7. Dry with Na2SO4 F->G H 8. Concentrate under Reduced Pressure G->H I 9. Purify by Column Chromatography H->I J 10. Characterize Product I->J

Caption: Step-by-step experimental workflow for sulfonamide synthesis.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through rigorous in-process monitoring and final product characterization.

  • Reaction Monitoring: The use of TLC allows for the real-time tracking of the consumption of starting materials and the formation of the product. This ensures that the reaction is driven to completion, maximizing yield and simplifying purification.

  • Purification: Column chromatography is a robust method for isolating the desired sulfonamide from unreacted starting materials, the base, and any side products. The purity of the collected fractions should be confirmed by TLC before combining them.

  • Structural Verification: The definitive confirmation of the synthesized compound's identity and purity is achieved through a combination of spectroscopic techniques. ¹H and ¹³C NMR provide detailed information about the molecular structure, while mass spectrometry confirms the molecular weight.

Applications and Future Directions

The synthesized sulfonamide derivatives of Benzo[d]isoxazol-5-amine are valuable scaffolds for drug discovery programs. They can be screened for a wide range of biological activities, including but not limited to:

  • Antimicrobial Activity: Building upon the known antibacterial properties of sulfonamides.

  • Anticancer Activity: Many heterocyclic compounds, including benzisoxazole derivatives, have shown promise as anticancer agents.[7][8]

  • Enzyme Inhibition: Targeting specific enzymes, such as carbonic anhydrases or kinases, is a common strategy in drug development.

The modular nature of this synthesis allows for the creation of a diverse library of compounds by varying the sulfonyl chloride reactant. This enables the exploration of structure-activity relationships (SAR) to optimize the biological activity and pharmacokinetic properties of the lead compounds.

References

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • Zheng, B., & Tan, B. (2010). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC - NIH. Retrieved from [Link]

  • Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2 (pp. 189-213). Royal Society of Chemistry.
  • Kilbile, J. T., Tamboli, Y., Ansari, S. A., Rathod, S. S., Choudhari, P. B., Alkahtani, H., & Sapkala, S. B. (2023). Synthesis, Biological Evaluation, and Computational Studies of 6-Fluoro-3-(Piperidin-4-yl)-1,2-Benzisoxazole Sulfonamide Conjugates.
  • Kumar, R. K., Sharma, R. S. K., Kumar, D. R., Havele, S. H., & Muraimohan Rao, S. V. (2016). Synthesis, characterization and biological study of new benzoxazole based sulphonamide derivatives. Der Pharma Chemica, 8(20), 114-120.
  • Kilbile, J. T., et al. (2023). Synthesis, Biological Evaluation, and Computational Studies of 6-Fluoro-3-(Piperidin-4-yl)-1,2-Benzisoxazole Sulfonamide Conjugates.
  • de la Torre, J. C., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
  • Wang, Y., et al. (2022). Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. European Journal of Medicinal Chemistry, 238, 114467.
  • Das, S., & Mondal, S. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-219.
  • Çavuşoğlu, B. K., & Yurttaş, L. (2022). NEW SULFONAMIDO-BENZOXAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS: DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION. Ankara Üniversitesi Eczacılık Fakültesi Dergisi, 46(1), 136-148.
  • Kumar, R. K., et al. (2016). Synthesis, characterization and biological study of new benzoxazole based sulphonamide derivatives.
  • Li, J., et al. (2025). Effective synthesis of benzodiazepine sulfonamide-based MGAT2 inhibitors and evaluation of their antitumor activity. RSC Advances, 15, 1-13.
  • Naidoo, V., et al. (2025). Design and synthesis of isoxazole-functionalized benzene sulphonamides as novel inhibitors of Mycobacterium tuberculosis β-carbonic anhydrases. RSC Medicinal Chemistry, 16, 1-15.
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Application

Application of Benzo[d]isoxazol-5-amine in Anticancer Research: A Technical Guide

Introduction: The Emergence of Benzo[d]isoxazol-5-amine as a Privileged Scaffold in Oncology The quest for novel, selective, and potent anticancer agents is a cornerstone of modern medicinal chemistry. Within this landsc...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Benzo[d]isoxazol-5-amine as a Privileged Scaffold in Oncology

The quest for novel, selective, and potent anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic compounds have emerged as a particularly fruitful area of investigation. Among these, the Benzo[d]isoxazole-5-amine scaffold has garnered significant attention as a versatile building block for the development of targeted cancer therapeutics. Its rigid bicyclic structure provides a unique three-dimensional framework for the precise orientation of pharmacophoric groups, enabling high-affinity interactions with various oncogenic targets. This guide provides an in-depth exploration of the application of Benzo[d]isoxazol-5-amine derivatives in anticancer research, detailing their mechanisms of action, synthetic strategies, and robust protocols for their evaluation.

Derivatives of this scaffold have demonstrated promising activity as inhibitors of critical proteins implicated in cancer progression, including epigenetic readers like the Bromodomain and Extra-Terminal (BET) proteins (specifically BRD4) and TRIM24, as well as the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α). The inhibition of these targets can disrupt fundamental cellular processes that drive tumor growth, proliferation, and survival.

Core Mechanisms of Action: Targeting Key Oncogenic Pathways

The anticancer effects of Benzo[d]isoxazol-5-amine derivatives are primarily attributed to their ability to modulate the activity of key proteins involved in transcriptional regulation and cellular responses to stress.

Inhibition of BRD4: An Epigenetic Intervention

BRD4, a member of the BET family of proteins, is a critical epigenetic reader that recognizes and binds to acetylated lysine residues on histone tails. This interaction is pivotal for the recruitment of transcriptional machinery to chromatin, driving the expression of key oncogenes such as MYC. In many cancers, including acute myeloid leukemia and prostate cancer, BRD4 is overexpressed or its activity is dysregulated, leading to uncontrolled cell proliferation.

Benzo[d]isoxazol-5-amine derivatives have been ingeniously designed to act as small molecule inhibitors that competitively bind to the bromodomains of BRD4, displacing it from chromatin. This disruption effectively silences the expression of BRD4-dependent oncogenes, leading to cell cycle arrest and apoptosis.

BRD4_Inhibition BRD4 BRD4 AcetylatedHistones Acetylated Histones BRD4->AcetylatedHistones binds to TranscriptionalMachinery Transcriptional Machinery BRD4->TranscriptionalMachinery recruits Oncogenes Oncogene Expression (e.g., MYC) TranscriptionalMachinery->Oncogenes activates Proliferation Cell Proliferation & Survival Oncogenes->Proliferation BenzoxazoleDerivative Benzo[d]isoxazol-5-amine Derivative BenzoxazoleDerivative->BRD4 inhibits

Caption: Inhibition of BRD4 by Benzo[d]isoxazol-5-amine derivatives.

Targeting TRIM24: A Multifunctional Oncogenic Player

Tripartite Motif Containing 24 (TRIM24) is another critical regulator of transcription that has emerged as a therapeutic target in various cancers, including breast, liver, and prostate cancer. TRIM24 functions as a "reader" of histone modifications through its PHD and bromodomain fingers, influencing gene expression. Its overexpression is often correlated with poor patient prognosis. In prostate cancer, TRIM24 coactivates the androgen receptor (AR), promoting tumor growth even in low-androgen conditions, a hallmark of castration-resistant prostate cancer (CRPC).

The development of Benzo[d]isoxazol-5-amine-based inhibitors of TRIM24 represents a promising strategy to counteract its oncogenic functions. By blocking the interaction of TRIM24 with chromatin, these inhibitors can suppress the expression of genes that drive cancer cell proliferation and survival.

Attenuating the Hypoxic Response through HIF-1α Inhibition

Solid tumors often exhibit regions of low oxygen, or hypoxia. To survive and proliferate in this environment, cancer cells activate the HIF-1 signaling pathway. The alpha subunit of HIF-1 (HIF-1α) is the key oxygen-regulated component. Under hypoxic conditions, HIF-1α stabilizes and translocates to the nucleus, where it promotes the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival. High levels of HIF-1α are often associated with aggressive tumor growth and resistance to therapy.

Small molecule inhibitors of the HIF-1 pathway, including derivatives of Benzo[d]isoxazol-5-amine, can disrupt this adaptive response. These compounds can inhibit HIF-1α synthesis or its transcriptional activity, thereby sensitizing cancer cells to the hypoxic microenvironment and inhibiting tumor progression.

Synthesis of Benzo[d]isoxazol-5-amine Derivatives: A Protocol for N-(3-ethylbenzo[d]isoxazol-5-yl)sulfonamide Derivatives

The synthesis of potent and selective anticancer agents requires precise chemical strategies. The following protocol outlines a general procedure for the synthesis of N-(3-ethylbenzo[d]isoxazol-5-yl)sulfonamide derivatives, which have shown significant activity as BRD4 inhibitors.

General Procedure:

  • To a solution of 3-ethyl-6-methoxybenzo[d]isoxazol-5-amine (1 equivalent) in a suitable solvent such as dichloromethane (DCM), add pyridine (approximately 10 equivalents). The pyridine acts as a base to neutralize the HCl generated during the reaction.

  • Add the desired sulfonyl chloride (1.2 equivalents) to the reaction mixture. The reaction is typically stirred at an elevated temperature (e.g., 43°C) for a period of 3 to 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). A common mobile phase is a mixture of ethyl acetate and petroleum ether (e.g., 1:1 v/v).

  • Upon completion, dilute the reaction mixture with 1 M HCl and water.

  • Extract the product with an organic solvent such as ethyl acetate. The organic layers are then combined.

  • Wash the combined organic phase with water and brine, then dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain the final N-(3-ethylbenzo[d]isoxazol-5-yl)sulfonamide derivative.

This protocol is a general guideline and may require optimization for specific substrates and scales.

Anticancer Activity of Benzo[d]isoxazol-5-amine Derivatives: A Data Summary

The following table summarizes the in vitro anticancer activity of representative Benzo[d]isoxazol-5-amine derivatives against various cancer cell lines.

Compound IDTargetCancer Cell LineAssay TypeIC50 (µM)Reference
11h BRD4MV4-11 (Leukemia)Anti-proliferative0.78
11r BRD4MV4-11 (Leukemia)Anti-proliferative0.87
6i (Y06036) BETC4-2B (Prostate)Cell Growth-
7m (Y06137) BETC4-2B (Prostate)Cell Growth-
2e Not SpecifiedB16F1 (Melanoma)Cytotoxicity0.079

Experimental Protocols for Evaluating Anticancer Activity

A robust evaluation of the anticancer potential of Benzo[d]isoxazol-5-amine derivatives requires a panel of well-established in vitro assays. The following protocols provide a framework for assessing cell viability, apoptosis, and cell cycle distribution.

Cell Viability Assay (MTT/XTT Assay)

Principle: These colorimetric assays measure the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan product. The intensity of the color is directly proportional to the number of viable cells.

Protocol (XTT Assay):

  • Cell Seeding: Plate cancer cells (e.g., MV4-11, C4-2B) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the Benzo[d]isoxazol-5-amine derivative in culture medium. Add the desired concentrations to the wells and incubate for the desired time period (e.g., 48 or 72 hours). Include vehicle-treated (e.g., DMSO) and untreated controls.

  • XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use.

  • XTT Addition: Add 50 µL of the XTT labeling mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.

  • Absorbance Measurement: Measure the absorbance of the samples at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm is used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the results as a dose-response curve to determine the IC50 value.

XTT_Workflow A Seed Cells (96-well plate) B Add Benzo[d]isoxazol-5-amine Derivative A->B C Incubate (48-72h) B->C D Add XTT Reagent C->D E Incubate (2-4h) D->E F Measure Absorbance E->F G Calculate IC50 F->G

Caption: Workflow for the XTT cell viability assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the Benzo[d]isoxazol-5-amine derivative at the desired concentrations for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

Principle: This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.

Protocol:

  • Cell Treatment: Treat cells with the Benzo[d]isoxazol-5-amine derivative as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

The Benzo[d]isoxazol-5-amine scaffold has proven to be a highly valuable starting point for the development of novel anticancer agents. Its derivatives have demonstrated potent and selective inhibition of key oncogenic targets, including BRD4, TRIM24, and HIF-1α. The protocols outlined in this guide provide a robust framework for the synthesis and in vitro evaluation of these promising compounds.

Future research in this area will likely focus on:

  • Optimization of pharmacokinetic properties: Enhancing the drug-like properties of these derivatives to improve their in vivo efficacy and safety profiles.

  • Exploration of novel targets: Investigating the potential of this scaffold to inhibit other cancer-relevant targets.

  • Combination therapies: Evaluating the synergistic effects of Benzo[d]isoxazol-5-amine derivatives with existing chemotherapeutic agents or other targeted therapies.

The continued exploration of this chemical space holds significant promise for the discovery of next-generation cancer therapeutics that are more effective and have fewer side effects.

References

  • Patsnap Synapse. (2024, June 21). What are BRD4 inhibitors and how do they work? Retrieved from [Link]

  • Welsh, S. J., et al. (2004). Small molecule inhibition of hypoxia inducible factor-1α: A viable therapeutic approach? Molecular Cancer Therapeutics, 3(3), 231-234. Retrieved from [Link]

  • Patsnap Synapse. (2024, June 21). What are TRIM24 inhibitors and how do they work? Retrieved from [Link]

  • Zhang, M., et al. (2022). Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. Acta Pharmacologica Sinica, 43(10), 2735–2748. Retrieved from [Link]

  • Stathis, A., & Bertoni, F. (2018). The mechanisms behind the therapeutic activity of BET bromodomain inhibition. Trends in Cell Biology, 28(11), 869-881. Retrieved from [Link]

  • Gao, C., et al. (2021). Inhibition of BRD4 suppresses the malignancy of breast cancer cells via regulation of Snail. Cell Death & Disease, 12(1), 1-14. Retrieved from [Link]

  • Kim, Y., et al. (2022). Anticancer Effects of BRD4 Inhibitor in Epithelial Ovarian Cancer. International Journal of Molecular Sciences, 23(21), 13329. Retrieved from [Link]

  • Rapisarda, A., et al. (2005). Identification of a Novel Small-Molecule Inhibitor of the Hypoxia-Inducible Factor 1 Pathway. Cancer Research, 65(3), 1035-1044. Retrieved from [Link]

  • Xu, Y., et al. (2018). Structure-Based Discovery and Optimization of Benzo[d]isoxazole Derivatives as Potent and Selective BET Inhibitors for Potential Treatment of Castration-Resistant Prostate Cancer (CRPC). Journal of Medicinal Chemistry, 61(7), 2847–2863. Retrieved from [Link]

  • Xia, Y., & Kung, A. L. (2009). Hypoxia inducible factor pathway inhibitors as anticancer therapeutics. Current Opinion in Chemical Biology, 13(4), 474–480. Retrieved from [Link]

  • Patsnap Synapse. (2023, November 15). What are BRD4 inhibitors and how do you quickly get the latest development progress? Retrieved from [Link]

  • Xia, G., et al. (2009). Identification of small molecule compounds that inhibit the HIF-1 signaling pathway. Journal of Biomolecular Screening, 14(1), 47-56. Retrieved from [Link]

  • Li, Y., et al. (2024). The tripartite motif-containing 24 is a multifunctional player in human cancer. Journal of Experimental & Clinical Cancer Research, 43(1), 1-16. Retrieved from [Link]

  • Rapisarda, A., & Melillo, G. (2001). Identification of small molecule inhibitors of hypoxia-inducible factor 1 transcriptional activation pathway. Clinical Cancer Research, 7(11), 3668-3674. Retrieved from [Link]

  • Tsai, W. W., et al. (2010). TRIM24 links a noncanonical histone signature to breast cancer. Nature, 468(7326), 927–932. Retrieved from [Link]

  • He, Y., et al. (2022). The roles and targeting options of TRIM family proteins in tumor. Frontiers in Oncology, 12, 976307. Retrieved from [Link]

  • Groner, A. C., et al. (2016). TRIM24 Activates Androgen Receptor Signaling in Prostate Cancer. Cancer Discovery, 6(7), 698-709. Retrieved from [Link]

  • Fizer, O., et al. (2021). Synthesis of novel N‐(4‐cyano‐1,3‐oxazol‐5‐yl)sulfonamide derivatives 1–14. Journal of Heterocyclic Chemistry, 58(1), 226-235. Retrieved from [Link]

  • Singh, A., et al. (2021). Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. Molecules, 26(11), 3123. Retrieved from [Link]

  • Cherukumalli, P. K. R., et al. (2020). Design, Synthesis, and Anticancer Activity of Bis-isoxazole Incorporated Benzothiazole Derivatives. Russian Journal of General Chemistry, 90(10), 1981-1989. Retrieved from [Link]

  • Arya, G. C., et al. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511. Retrieved from [Link]

  • Ghorbani, M., et al. (2025). Design and synthesis of isoxazole-functionalized benzene sulphonamides as novel inhibitors of Mycobacterium tuberculosis β-carbonic anhydrases. RSC Medicinal Chemistry. Retrieved from [Link]

  • El-Sayed, W. A., et al. (2018). synthesis, in vitro antimicrobial activity and docking study of some novel sulfonamide derivatives bear. Journal of the Serbian Chemical Society, 83(12), 1435-1447. Retrieved from [Link]

  • Jakhmola, A., et al. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Current Organic Synthesis, 20(12), 1436-1453. Retrieved from [Link]

  • Zare, A., et al. (2021). Synthesis of some novel coumarin isoxazol sulfonamide hybrid compounds, 3D-QSAR studies, and antibacterial evaluation. Scientific Reports, 11(1), 1-13. Retrieved from [Link]

  • Kamal, A., et al. (2010). Synthesis, DNA-binding ability and anticancer activity of benzothiazole/benzoxazole-pyrrolo[2,1-c]benzodiazepine conjugates. Bioorganic & Medicinal Chemistry, 18(13), 4747-4761. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2023). Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA. ACS Omega, 8(38), 34896–34909. Retrieved from [Link]

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Method

Application Notes &amp; Protocols for Evaluating the Bioactivity of Benzo[d]isoxazol-5-amine Derivatives

Audience: Researchers, scientists, and drug development professionals. Abstract: The benzo[d]isoxazole scaffold is recognized as a "privileged structure" in medicinal chemistry, with its derivatives demonstrating a remar...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The benzo[d]isoxazole scaffold is recognized as a "privileged structure" in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of biological activities.[1] This guide provides a comprehensive framework of detailed protocols for evaluating the bioactivity of novel Benzo[d]isoxazol-5-amine derivatives. We move beyond simple procedural lists to explain the causal-driven experimental choices, ensuring a robust and self-validating approach to screening and characterization. The protocols detailed herein cover key therapeutic areas where this scaffold has shown significant promise, including oncology, neurodegenerative disease, and infectious diseases.

Part 1: Strategic Workflow for Bioactivity Assessment

A logical, tiered approach is essential for the efficient evaluation of novel chemical entities. The workflow begins with broad, high-throughput in vitro screening to identify initial "hits" and progresses to more complex, mechanism-specific assays and finally to in vivo models for the most promising candidates. This strategy ensures that resources are focused on compounds with the highest potential for therapeutic development.

G cluster_0 Phase 1: Primary Screening (In Vitro) cluster_1 Phase 2: Secondary Screening & Mechanism of Action (MOA) cluster_2 Phase 3: Preclinical Evaluation (In Vivo) A Compound Library of Benzo[d]isoxazol-5-amine Derivatives B Broad Bioactivity Assays (e.g., Antiproliferative, Antimicrobial) A->B High-Throughput Screening C Initial 'Hit' Identification (Compounds showing desired activity) B->C Data Analysis (IC50 / MIC) D Target-Based Assays (e.g., Enzyme Inhibition, Receptor Binding) C->D Elucidate MOA F SAR & Lead Optimization D->F E Cell-Based Functional Assays (e.g., Signaling Pathway Modulation) E->F Confirmation of Cellular Activity G Animal Models of Disease (e.g., Xenograft, Infection) F->G Validate Efficacy I Lead Candidate Selection G->I H Pharmacokinetics (PK) & Toxicology Studies H->I G cluster_0 cluster_1 VEGF VEGF Ligand Receptor VEGFR-2 Receptor VEGF->Receptor Binding pSubstrate Phosphorylated Substrate Receptor->pSubstrate Kinase Domain Activity ATP ATP ATP->pSubstrate Substrate Substrate Protein Downstream Downstream Signaling (Proliferation, Angiogenesis) pSubstrate->Downstream Inhibitor Benzo[d]isoxazole Derivative Inhibitor->Receptor Blocks ATP Binding Site

Caption: Inhibition of the VEGFR-2 signaling pathway by a derivative.

General Step-by-Step Protocol:

  • Reagents: Prepare assay buffer, recombinant human VEGFR-2 enzyme, a suitable peptide substrate, and ATP.

  • Plate Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the VEGFR-2 enzyme.

  • Pre-incubation: Incubate for 10-15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubation: Incubate for 30-60 minutes at 37°C.

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo™) that measure ATP consumption or fluorescence-based assays.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value from the dose-response curve.

Protocol 2.3: In Vivo Tumor Xenograft Efficacy Study

Causality and Scientific Rationale: An in vivo model is the critical step to validate the therapeutic potential of a lead compound. [2]The human tumor xenograft model, where human cancer cells are implanted into immunodeficient mice, allows for the assessment of a drug's efficacy in a complex biological system. [3][4]Key endpoints like tumor growth inhibition and animal well-being (body weight) provide essential data on both the antitumor activity and the potential toxicity of the compound. [5][6] High-Level Protocol:

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 SKOV-3 cells) into the flank of each mouse.

  • Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomly assign mice to treatment groups (e.g., vehicle control, positive control drug, and different doses of the test compound).

  • Dosing: Administer the compound via an appropriate route (e.g., intravenous, oral) according to a predetermined schedule (e.g., once daily for 14 days).

  • Monitoring: Measure tumor volume (using calipers) and mouse body weight 2-3 times per week. Body weight is a key indicator of systemic toxicity. [5]6. Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or at a fixed time point.

  • Data Analysis: Plot mean tumor volume and mean body weight over time for each group. Calculate the tumor growth inhibition (TGI) percentage. A Kaplan-Meier survival curve can also be generated. [5]

Part 3: Protocols for Neuroprotective Activity Evaluation

Certain Benzo[d]isoxazole derivatives have been identified as potent and selective inhibitors of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine. [1][7]This makes them promising candidates for treating the symptoms of Alzheimer's disease. [8][9]

Protocol 3.1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Causality and Scientific Rationale: This protocol is based on the widely accepted Ellman's method, a colorimetric assay to quantify AChE activity. [8]The principle is based on the enzymatic hydrolysis of acetylthiocholine (ATCh) by AChE, which produces thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce the yellow anion 5-thio-2-nitrobenzoate (TNB). The rate of color formation is proportional to AChE activity, and a reduction in this rate in the presence of a test compound indicates inhibition.

G cluster_0 cluster_1 AChE Acetylcholinesterase (AChE) Thiocholine Thiocholine AChE->Thiocholine Hydrolysis ATCh Acetylthiocholine (Substrate) TNB TNB Anion (Yellow Product) Thiocholine->TNB Reaction DTNB DTNB (Ellman's Reagent) Measurement Measurement TNB->Measurement Measure Absorbance @ 412 nm Inhibitor Benzo[d]isoxazole Derivative Inhibitor->AChE Inhibits

Caption: Workflow for the Ellman's method for AChE inhibition.

Detailed Step-by-Step Protocol: [8]

  • Reagent Preparation:

    • Phosphate Buffer (PB): 0.1 M, pH 8.0.

    • DTNB Solution: 3 mM in PB.

    • ATCI Solution (Substrate): 15 mM in deionized water.

    • AChE Enzyme Solution: Prepare a stock solution of AChE in PB.

    • Test Compounds: Prepare serial dilutions in a suitable solvent (e.g., DMSO), then dilute further in PB.

  • Assay Protocol (in a 96-well plate):

    • To each well, add:

      • 140 µL of Phosphate Buffer (pH 8.0).

      • 20 µL of the test compound or reference inhibitor (e.g., Donepezil) solution at various concentrations.

      • 20 µL of DTNB solution.

  • Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of the AChE solution to each well.

  • Kinetic Measurement: Immediately begin monitoring the change in absorbance at 412 nm every 60 seconds for 5 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each compound concentration relative to the control (no inhibitor). Calculate the IC50 value from the dose-response curve.

Data Presentation:

CompoundAChE IC50 (nM)
N-benzylpiperidine benzisoxazole 1j0.8 [8]
N-benzylpiperidine benzisoxazole 1g3 [8]
Donepezil (Standard)6.7 [8]
Rivastigmine (Standard)4.3 [8]

Part 4: Protocols for Antimicrobial Activity Evaluation

The benzo[d]isoxazole scaffold is present in compounds with activity against a range of pathogens, including Gram-positive and Gram-negative bacteria. [1][10][11]The standard method for quantifying this activity is by determining the Minimum Inhibitory Concentration (MIC).

Protocol 4.1: Minimum Inhibitory Concentration (MIC) Assay

Causality and Scientific Rationale: The MIC assay is the gold standard for measuring the potency of an antimicrobial agent. It determines the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The broth microdilution method described here is a quantitative technique that is readily adaptable for screening multiple compounds and strains simultaneously. [12] Detailed Step-by-Step Protocol:

  • Microorganism Preparation: Inoculate a single colony of the test bacterium (e.g., Bacillus subtilis, Escherichia coli) into a suitable broth medium (e.g., Mueller-Hinton Broth). Incubate overnight to obtain a log-phase culture. [10][12]2. Inoculum Standardization: Dilute the overnight culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in broth. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Controls: Include a positive control (broth with inoculum, no compound) to confirm bacterial growth and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., ofloxacin) should also be tested. [12]6. Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density at 600 nm.

References

  • Villalobos, A., et al. (1994). Novel benzisoxazole derivatives as potent and selective inhibitors of acetylcholinesterase. Journal of Medicinal Chemistry.
  • BenchChem. (2025). 1,2-Benzisoxazole Derivatives as Acetylcholinesterase Inhibitors: A Comparative Guide. BenchChem.
  • Siddiqui, N., et al. (2018). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances. Available at: [Link]

  • Grover, G., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal. Available at: [Link]

  • Shivaprasad, C. M., et al. (2013). New synthetic benzisoxazole derivatives as antimicrobial, antioxidant and anti-inflammatory agents. European Journal of Chemistry. Available at: [Link]

  • Abdel-Gawad, N. M., et al. (2022). Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Scientific Reports. Available at: [Link]

  • Wouters, B. G., & Streffer, C. (2004). New Anticancer Agents: In Vitro and In Vivo Evaluation. Strahlentherapie und Onkologie. Available at: [Link]

  • Biobide. What is an Inhibition Assay? Biobide Blog. Available at: [Link]

  • Sureshbabu, A., et al. (2020). Efficient Antimicrobial Activities of Microwave-Assisted Synthesis of Benzisoxazole Derivatives. Oriental Journal of Chemistry. Available at: [Link]

  • Lecoutey, C., et al. (2020). Rational design of novel benzisoxazole derivatives with acetylcholinesterase inhibitory and serotoninergic 5-HT4 receptors activities for the treatment of Alzheimer's disease. Scientific Reports. Available at: [Link]

  • Kakkar, S., et al. (2018). Design, synthesis and biological potential of heterocyclic benzoxazole scaffolds as promising antimicrobial and anticancer agents. Chemistry Central Journal. Available at: [Link]

  • BellBrook Labs. (2023). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. Available at: [Link]

  • ResearchGate. (2020). Benzoxazoles as promising antimicrobial agents: A systematic review. ResearchGate. Available at: [Link]

  • ResearchGate. (2020). Rational design of novel benzisoxazole derivatives with acetylcholinesterase inhibitory and serotoninergic 5-HT4 receptors activities for the treatment of Alzheimer's disease. ResearchGate. Available at: [Link]

  • ResearchGate. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. ResearchGate. Available at: [Link]

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  • baseclick GmbH. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. baseclick GmbH. Available at: [Link]

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  • Assay Guidance Manual - NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes. National Center for Biotechnology Information. Available at: [Link]

  • Wang, L., et al. (2020). Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. European Journal of Medicinal Chemistry. Available at: [Link]

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Application

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of Benzo[d]isoxazol-5-amine Analogs

Introduction: The Benzo[d]isoxazole Scaffold in Modern Drug Discovery The benzo[d]isoxazole moiety represents a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous biologically active com...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzo[d]isoxazole Scaffold in Modern Drug Discovery

The benzo[d]isoxazole moiety represents a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1] Its inherent physicochemical properties and versatile synthetic handles have made it a focal point for the development of novel therapeutics across a spectrum of diseases, including cancer, infectious diseases, and neurological disorders.[1] Benzo[d]isoxazol-5-amine, in particular, serves as a critical starting material and a key pharmacophoric element in the design of targeted inhibitors.[2]

Structure-activity relationship (SAR) studies are the cornerstone of the iterative process of drug discovery, providing a systematic framework for understanding how chemical structure translates into biological activity.[3] By methodically modifying a lead compound, such as a benzo[d]isoxazol-5-amine analog, and assessing the impact of these changes on its interaction with a biological target, researchers can elucidate the key molecular features required for potency, selectivity, and desirable pharmacokinetic properties. This guide provides a comprehensive overview of the SAR exploration of benzo[d]isoxazol-5-amine analogs, detailing synthetic protocols, key biological assays, and principles of data interpretation.

The biological activity of benzo[d]isoxazole derivatives is significantly influenced by the nature and position of substituents on both the benzene and isoxazole rings.[4] Notably, this scaffold has yielded potent inhibitors of critical oncology targets such as the Bromodomain and Extra-Terminal (BET) proteins (specifically BRD4), the c-Met receptor tyrosine kinase, and histone deacetylases (HDACs).[2][5][6][7] This document will focus on the SAR of these analogs as inhibitors of BRD4 and c-Met, providing detailed protocols for their synthesis and biological evaluation.

I. Synthesis of Benzo[d]isoxazol-5-amine Analogs: A Practical Guide

The synthesis of a diverse library of analogs is the first critical step in any SAR campaign. The general approach involves the preparation of a common intermediate, the benzo[d]isoxazol-5-amine core, followed by diversification through reactions targeting the amine functionality.

A. Synthesis of the Core Intermediate: 3-Ethyl-6-methoxybenzo[d]isoxazol-5-amine

A common and versatile intermediate for SAR studies is 3-ethyl-6-methoxybenzo[d]isoxazol-5-amine. The following protocol is adapted from established literature procedures.[7][8]

Experimental Protocol: Synthesis of 3-Ethyl-6-methoxybenzo[d]isoxazol-5-amine

  • Step 1: Acetamide Formation.

    • Dissolve 3-ethyl-6-methoxy-5-nitrobenzo[d]isoxazole (1 equivalent) in a suitable solvent such as a mixture of 1,4-dioxane and N,N-dimethylformamide dimethyl acetal (DMF-DMA).

    • Heat the reaction mixture to 100°C and stir for 10 minutes.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture and add dilute hydrochloric acid and water to precipitate the product, N-(3-ethyl-6-methoxybenzo[d]isoxazol-5-yl)acetamide.

    • Filter the solid, wash with water, and dry to yield the acetamide derivative.[7]

  • Step 2: Deprotection to the Amine.

    • Suspend the N-(3-ethyl-6-methoxybenzo[d]isoxazol-5-yl)acetamide (1 equivalent) in 3 M hydrochloric acid.

    • Heat the mixture to 90°C and stir for 3 hours.[8]

    • Monitor the reaction by TLC.

    • After completion, cool the reaction and adjust the pH to 7-9 with a sodium hydroxide solution to precipitate the desired amine.

    • Filter the resulting solid, wash thoroughly with water, and dry to obtain 3-ethyl-6-methoxybenzo[d]isoxazol-5-amine as a solid.[8]

Synthesis_Workflow Start 3-Ethyl-6-methoxy- 5-nitrobenzo[d]isoxazole Step1 N-(3-ethyl-6-methoxybenzo[d]isoxazol- 5-yl)acetamide Start->Step1 1,4-dioxane, DMF-DMA, 100°C Step2 3-Ethyl-6-methoxybenzo[d]isoxazol- 5-amine (Core Intermediate) Step1->Step2 3M HCl, 90°C

Caption: Synthetic workflow for the core intermediate.

B. Library Diversification: Synthesis of N-(3-ethylbenzo[d]isoxazol-5-yl)sulfonamide Analogs

With the core amine in hand, a library of analogs can be generated to probe the SAR of the sulfonamide moiety. The following is a general protocol for the synthesis of N-substituted sulfonamides.[7][8]

Experimental Protocol: General Procedure for Sulfonamide Synthesis

  • Dissolve 3-ethyl-6-methoxybenzo[d]isoxazol-5-amine (1 equivalent) in dichloromethane (DCM).

  • Add the desired sulfonyl chloride (1.2 equivalents) and pyridine (excess, as both a base and catalyst).

  • Stir the reaction mixture at 43°C for 3-12 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and petroleum ether).

  • Upon completion, dilute the reaction with 1 M HCl and water, then extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Representative N-(3-ethyl-6-methoxybenzo[d]isoxazol-5-yl)sulfonamide Analogs and their Characterization Data [7][8]

Compound IDSulfonyl Chloride UsedYield (%)Melting Point (°C)HPLC Purity (%)
11c Butane-1-sulfonyl chloride48100-10199.03
11f 2-Chlorobenzenesulfonyl chloride54.4121-12298.63
11h 2-Methoxybenzenesulfonyl chloride71.7142-14397.86
11j 3-Chlorobenzenesulfonyl chloride53.5152-15398.62
11k 3-Bromobenzenesulfonyl chloride70.7160-16197.46

II. Biological Evaluation: Protocols for In Vitro Assays

The biological evaluation of newly synthesized analogs is crucial for determining their potency and selectivity, thereby guiding the SAR study. Here, we provide detailed protocols for assessing the inhibitory activity of benzo[d]isoxazol-5-amine analogs against BRD4 and c-Met, as well as a general protocol for determining cellular cytotoxicity.

A. BRD4 Inhibition Assay (AlphaScreen)

Rationale: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based proximity assay that is well-suited for high-throughput screening of inhibitors of protein-protein interactions, such as the binding of BRD4 to acetylated histones.[4][9][10]

Experimental Protocol: BRD4(1) AlphaScreen Assay

  • Reagent Preparation:

    • Prepare assay buffer: 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4, supplemented with 0.05% CHAPS.[9]

    • Dilute recombinant GST-tagged BRD4(1) and biotinylated histone H4 peptide to their optimal concentrations (determined empirically) in the assay buffer.

    • Prepare serial dilutions of the test compounds in DMSO, followed by a final dilution in assay buffer.

  • Assay Procedure (384-well format):

    • To each well of an OptiPlate™-384, add 2.5 µL of the diluted compound solution.

    • Add 5 µL of the diluted GST-BRD4(1) protein.

    • Add 5 µL of the diluted biotinylated histone H4 peptide.[9]

    • Incubate for 30 minutes at room temperature.

    • Under subdued light, add a suspension of Streptavidin-coated Donor beads and anti-GST AlphaScreen Acceptor beads.

    • Incubate for 60 minutes at room temperature in the dark.

  • Data Acquisition and Analysis:

    • Read the plate on an AlphaScreen-capable microplate reader.

    • The data is typically expressed as a percentage of inhibition relative to a high signal (DMSO control) and a low signal (no enzyme or no peptide control).

    • Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.

AlphaScreen_Principle cluster_0 Binding cluster_1 Inhibition Donor Donor Bead BRD4 GST-BRD4(1) Donor->BRD4 Streptavidin-Biotin Acceptor Acceptor Bead Acceptor->BRD4 Signal Light Emission (Signal) Acceptor->Signal Proximity Peptide Biotin-H4 Peptide BRD4->Peptide Donor_i Donor Bead Peptide_i Biotin-H4 Peptide Donor_i->Peptide_i Acceptor_i Acceptor Bead BRD4_i GST-BRD4(1) Acceptor_i->BRD4_i NoSignal No Signal Acceptor_i->NoSignal Separation Inhibitor Inhibitor BRD4_i->Inhibitor

Caption: Principle of the BRD4 AlphaScreen assay.

B. c-Met Kinase Inhibition Assay (Luminescence-based)

Rationale: This biochemical assay measures the ability of a compound to inhibit the phosphotransferase activity of the c-Met kinase. The amount of ATP remaining after the kinase reaction is quantified using a luciferase-based system, where a decrease in luminescence corresponds to higher kinase activity (and lower inhibition).[1][2]

Experimental Protocol: c-Met Kinase Assay

  • Reagent Preparation:

    • Prepare 1x Kinase Assay Buffer.

    • Prepare a master mix containing 5x Kinase Assay Buffer, ATP, and a suitable substrate (e.g., Poly(Glu:Tyr 4:1)).[1]

    • Prepare serial dilutions of the test compounds.

  • Assay Procedure (96-well format):

    • Add 12.5 µL of the master mix to each well.

    • Add 2.5 µL of the diluted test inhibitor or diluent solution (for positive and negative controls).

    • Add 10 µL of 1x Kinase Assay Buffer to the "blank" wells.

    • Initiate the reaction by adding 10 µL of diluted recombinant human c-Met kinase to the appropriate wells.[1]

    • Incubate the plate at 30°C for 45 minutes.

  • Signal Detection:

    • Add 25 µL of ADP-Glo™ reagent to each well and incubate for 45 minutes at room temperature.[1]

    • Add 50 µL of Kinase Detection reagent to each well and incubate for another 45 minutes at room temperature.[1]

    • Read the luminescence on a microplate reader.

  • Data Analysis:

    • Subtract the "blank" reading from all other readings.

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a suitable model.

C. Cellular Cytotoxicity Assay (MTT/WST-8)

Rationale: To assess the effect of the synthesized compounds on cancer cell proliferation and viability. This is a critical step to ensure that the observed activity in biochemical assays translates to a cellular context and to identify compounds with potent anti-proliferative effects.[11][12]

Experimental Protocol: Cell Viability Assay

  • Cell Seeding:

    • Seed cancer cells (e.g., a cell line known to be sensitive to the targeted pathway, such as MV4-11 for BRD4 inhibitors) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the test compounds.

    • Incubate the cells for 72 hours.[6]

  • Viability Measurement:

    • Add 20 µL of WST-8 dye (or MTT solution) to each well.

    • Incubate for 3 hours.[11]

    • Read the absorbance at 450 nm (with a reference wavelength of 655 nm).[11]

  • Data Analysis:

    • Calculate the cell survival rate as a percentage of the untreated control.

    • Determine the IC50 values by plotting the percentage of cell survival against the logarithm of the compound concentration and fitting the data to a dose-response curve.[11]

III. Target Engagement and Physicochemical Profiling

Beyond primary activity assays, confirming target engagement in a cellular environment and assessing the physicochemical properties of the analogs are essential for a comprehensive SAR study.

A. Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA is a powerful biophysical method to verify that a compound binds to its intended target within the complex milieu of a living cell. Ligand binding stabilizes the target protein, leading to an increase in its melting temperature (Tm), which can be detected by quantifying the amount of soluble protein remaining after heat treatment.[13][14][15][16]

Experimental Protocol: Isothermal Dose-Response CETSA

  • Treat cells with various concentrations of the test compound for a specified time.

  • Heat the cells at a fixed temperature (predetermined to be on the slope of the protein's melting curve) for a set duration.

  • Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Analyze the amount of soluble target protein in the supernatant by Western blotting or other quantitative methods like ELISA or mass spectrometry.

  • A dose-dependent increase in the amount of soluble target protein indicates target engagement.

B. Physicochemical Property Profiling

Rationale: The "drug-likeness" of a compound is heavily influenced by its physicochemical properties. Early assessment of properties like solubility, lipophilicity (LogP/LogD), and permeability can help identify and address potential liabilities that could hinder later-stage development.[1][2][5][6]

Key Physicochemical Parameters and Experimental Approaches:

  • Solubility: Crucial for oral absorption and formulation. Can be measured using methods like nephelometry or HPLC-based techniques.

  • Lipophilicity (LogP/LogD): Affects permeability, metabolism, and off-target effects. Commonly determined by shake-flask methods or calculated using computational models.

  • Permeability: The ability of a compound to cross cell membranes. Often assessed using in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA).

IV. Interpreting SAR Data: From Numbers to Knowledge

The ultimate goal of an SAR study is to build a coherent model that explains how structural modifications impact biological activity.[3]

Key Principles for SAR Interpretation:

  • Systematic Variation: Analyze the data by considering one structural change at a time to isolate its effect.

  • Electronic Effects: Consider the impact of electron-donating and electron-withdrawing groups on the aromatic rings. These can influence binding interactions and metabolic stability.

  • Steric Effects: The size and shape of substituents can either enhance or disrupt binding to the target protein. Bulky groups may cause steric clashes, while smaller groups might not fully occupy a binding pocket.

  • Hydrophobicity and Hydrophilicity: Analyze how changes in lipophilicity affect both target binding and cell permeability.

  • Conformational Constraints: Introducing rigid elements or conformationally restricted linkers can lock the molecule in a bioactive conformation, potentially increasing potency.

Example of SAR Interpretation for Kinase Inhibitors:

For kinase inhibitors, SAR often focuses on modifications that affect interactions with the ATP-binding pocket. Key considerations include:

  • Hinge-binding region: Modifications to the part of the molecule that interacts with the kinase hinge region are often critical for potent inhibition.

  • Selectivity pockets: Exploiting differences in the amino acid residues of the ATP-binding sites of different kinases can lead to improved selectivity.

  • Solvent-exposed region: Modifications in this region can be used to tune physicochemical properties like solubility without significantly impacting kinase potency.[17][18][19]

By integrating the data from synthesis, biological assays, target engagement studies, and physicochemical profiling, a comprehensive SAR model can be developed. This model will not only explain the observed activities of the current analog set but also guide the design of future generations of compounds with improved therapeutic potential.

References

  • Patel, K., & Admire, A. (2020). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 11(10), 1121-1147.
  • Zhang, M., Luo, X., Zhang, C., Wang, C., Wu, X., Xiang, Q., ... & Zhang, Y. (2023). Rational design, synthesis and biological evaluation of benzo[d]isoxazole derivatives as potent BET bivalent inhibitors for potential treatment of prostate cancer. Bioorganic Chemistry, 135, 106495.
  • Zhang, M., Luo, X., Zhang, C., Wang, C., Wu, X., Xiang, Q., ... & Zhang, Y. (2022). Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. Acta Pharmacologica Sinica, 43(10), 2735-2748.
  • Zhang, M., Luo, X., Zhang, C., Wang, C., Wu, X., Xiang, Q., ... & Zhang, Y. (2022). Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. Acta Pharmacologica Sinica, 43(10), 2735-2748.
  • Kim, T. H., Kim, S. Y., Kim, K. B., Kim, B. W., & Lee, J. Y. (2019). Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects. International Journal of Molecular Sciences, 20(18), 4567.
  • Miyamoto, S., Itoh, M., & Tsuchiya, S. (2017). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters, 14(4), 4879-4884.
  • Bamborough, P., & Drewry, D. H. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 54(1), 7-18.
  • Shadrick, W. R., Slavish, J., & White, S. W. (2013). A bead-based proximity assay for BRD4 ligand discovery. Current Protocols in Chemical Biology, 5(4), 287-302.
  • Wang, Y., Zhang, Y., & Chen, Y. (2019). Determination of IC50 value of anticancer drug on cell by D2O- single cell Raman spectroscopy. Analyst, 144(18), 5438-5444.
  • Kannan, N., & Kulkarni, A. (2017). Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles. Molecules, 22(9), 1526.
  • BPS Bioscience. (n.d.). c-MET Kinase Assay Kit. Retrieved from [Link]

  • Drug Design.org. (n.d.). Structure Activity Relationships. Retrieved from [Link]

  • BPS Bioscience. (n.d.). BRD4 (BD1) Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Kiyani, H., & Ghorbani, F. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org.
  • Vasta, J. D., & Robers, M. B. (2018). Homogeneous Assay for Target Engagement Utilizing Bioluminescent Thermal Shift. ACS Medicinal Chemistry Letters, 9(6), 537-542.
  • Boukarabila, H., & Zaki, H. (2016). Structure–activity relationships study of mTOR kinase inhibition using QSAR and structure-based drug design approaches. OncoTargets and Therapy, 9, 7379-7392.
  • Al-Ali, H. (2023). HiBiT Cellular Thermal Shift Assay (HiBiT CETSA). Methods in Molecular Biology, 2706, 145-156.
  • Zhang, M., Luo, X., Zhang, C., Wang, C., Wu, X., Xiang, Q., ... & Zhang, Y. (2022). Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. Acta Pharmacologica Sinica, 43(10), 2735-2748.
  • Kumar, A., & Singh, R. K. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of the Turkish Chemical Society, Section A: Chemistry, 4(3), 825-866.
  • Li, J., & Wang, D. (2023). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 28(15), 5738.
  • Khalafy, J., & Prager, R. H. (2006). Synthesis of new N-Benzoxazole and N-Benzothiazole derivatives of 3-(4-Substituted- phenyl)aminoisoxazol-5(2H)-ones and comparison of their base induced rearrangement. Journal of the Brazilian Chemical Society, 17(3), 570-576.
  • Ball, K., & Bogen, S. L. (2019). High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(7), 717-728.

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Method

Application Note: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods for the Characterization of Benzo[d]isoxazol-5-amine

Abstract This document provides detailed analytical methodologies for the characterization and quantification of Benzo[d]isoxazol-5-amine, a critical building block in medicinal chemistry and pharmaceutical development.[...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides detailed analytical methodologies for the characterization and quantification of Benzo[d]isoxazol-5-amine, a critical building block in medicinal chemistry and pharmaceutical development.[1] We present robust protocols for both a primary purity assessment using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and a highly sensitive, selective method for trace-level quantification and impurity profiling using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The causality behind chromatographic and mass spectrometric parameter selection is discussed, and frameworks for method validation and forced degradation studies are provided to ensure the development of a stability-indicating assay in line with regulatory expectations.[2][3]

Introduction: The Analytical Imperative for Benzo[d]isoxazol-5-amine

Benzo[d]isoxazol-5-amine (MW: 134.14 g/mol , Formula: C₇H₆N₂O) is a key heterocyclic amine intermediate used in the synthesis of a wide range of pharmacologically active compounds, including inhibitors of critical proteins in oncology research.[1] The purity and stability of this starting material are paramount, as impurities or degradants can carry through the synthetic process, potentially impacting the safety and efficacy of the final active pharmaceutical ingredient (API).

Therefore, robust, and validated analytical methods are essential for its characterization. This application note serves as a comprehensive guide for researchers and drug development professionals, detailing field-proven protocols for HPLC-UV and LC-MS/MS analysis. The methods described are designed to be stability-indicating, capable of separating the main analyte from potential process impurities and degradation products.

Foundational Chromatography: HPLC-UV for Purity Assessment

An HPLC-UV method serves as the workhorse for determining the purity of Benzo[d]isoxazol-5-amine. The inherent chromophore of the benzisoxazole ring system allows for sensitive detection via UV spectrophotometry. The selection of a reversed-phase method is based on the non-polar nature of the fused ring system, making it well-suited for retention on a C18 stationary phase.[4]

Rationale for Method Parameters
  • Column: A C18 column is the industry standard for separating small aromatic molecules, offering excellent hydrophobic interaction and peak shape.

  • Mobile Phase: A combination of a volatile buffer (Ammonium Acetate) and an organic modifier (Acetonitrile) is chosen. This system provides good buffering capacity to maintain a consistent pH and analyte ionization state, while also being compatible with mass spectrometry, allowing for a seamless transition to LC-MS analysis.[5]

  • Gradient Elution: A gradient is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted with sharp peaks within a reasonable runtime.

  • Detection Wavelength: The detection wavelength is set at 254 nm, a common wavelength for aromatic compounds that provides a strong response for the benzisoxazole core.

Experimental Protocol: HPLC-UV

Objective: To determine the purity of a Benzo[d]isoxazol-5-amine sample and separate it from potential impurities.

Apparatus & Consumables:

  • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and Diode Array Detector (DAD) or UV detector.

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Analytical balance, volumetric flasks, pipettes.

  • HPLC-grade Acetonitrile, water, and Ammonium Acetate.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Acetate in water.

    • Mobile Phase B: Acetonitrile.

  • Standard Solution Preparation (100 µg/mL):

    • Accurately weigh 10 mg of Benzo[d]isoxazol-5-amine reference standard into a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Sample Solution Preparation (100 µg/mL):

    • Prepare the sample solution identically to the standard solution using the test sample.

  • Chromatographic Conditions & Data Acquisition:

    • Inject 10 µL of the standard and sample solutions.

    • Acquire data for 20 minutes.

ParameterSetting
Column C18 Reversed-Phase (150 mm x 4.6 mm, 5 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Gradient Program Time (min)
0.0
15.0
17.0
17.1
20.0
System Suitability

Before sample analysis, perform five replicate injections of the standard solution. The system is deemed suitable if the relative standard deviation (%RSD) for the peak area and retention time is ≤ 2.0%.

dot

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_analysis Data Analysis prep Weigh & Dissolve (100 µg/mL in Diluent) autosampler Autosampler (10 µL Injection) prep->autosampler column C18 Column (30 °C) autosampler->column pump Gradient Pump (A: NH₄OAc, B: ACN) pump->column 1.0 mL/min detector UV/DAD Detector (λ = 254 nm) column->detector chromatogram Chromatogram Generation detector->chromatogram integration Peak Integration & Purity Calculation chromatogram->integration

Caption: HPLC-UV experimental workflow for purity analysis.

Advanced Characterization: LC-MS/MS for Sensitivity and Specificity

For identifying and quantifying trace-level impurities or for bioanalytical applications, LC-MS/MS is the method of choice due to its superior sensitivity and specificity.[6][7] The method combines the separation power of HPLC with the mass-resolving capability of a triple quadrupole mass spectrometer.

Rationale for Method Parameters
  • Ionization: Electrospray Ionization (ESI) in positive ion mode is selected. The primary amine group on Benzo[d]isoxazol-5-amine is basic and readily accepts a proton to form a stable [M+H]⁺ ion, making it ideal for ESI+.

  • Mass Transitions (MRM): Multiple Reaction Monitoring (MRM) provides exceptional selectivity. The precursor ion ([M+H]⁺) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). This process filters out chemical noise, drastically improving the signal-to-noise ratio.

    • Precursor Ion: For C₇H₆N₂O, the monoisotopic mass is ~134.05. The protonated precursor ion [M+H]⁺ is therefore m/z 135.1.

    • Product Ions: Fragmentation of the parent ion can yield stable product ions. For this molecule, a plausible fragmentation is the loss of carbon monoxide (CO), resulting in a product ion of m/z 107.1. A second transition can be used for confirmation.

Experimental Protocol: LC-MS/MS

Objective: To develop a selective and sensitive method for the quantification of Benzo[d]isoxazol-5-amine.

Apparatus & Consumables:

  • LC-MS/MS system (UHPLC or HPLC coupled to a triple quadrupole mass spectrometer with an ESI source).

  • Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • LC-MS grade Acetonitrile, water, and Formic Acid.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Standard & Sample Preparation:

    • Prepare a stock solution (e.g., 1 mg/mL) in methanol.

    • Perform serial dilutions in the initial mobile phase composition (e.g., 95:5 A:B) to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

    • Prepare sample solutions to fall within the calibration range.

  • LC and MS Conditions:

ParameterSetting
Column C18 UPLC/HPLC (50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Program Time (min)
0.0
4.0
5.0
5.1
6.0
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp 400 °C

MRM Transitions

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell (ms) Collision Energy (eV)
Benzo[d]isoxazol-5-amine (Quantifier) 135.1 107.1 100 20

| Benzo[d]isoxazol-5-amine (Qualifier) | 135.1 | 79.1 | 100 | 25 |

dot

LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Tandem Mass Spectrometry (MRM Mode) cluster_data Data Analysis prep Prepare Calibration Curve & Sample Dilutions lc_system UHPLC System (Gradient Elution) prep->lc_system ion_source ESI Source (Ionization) lc_system->ion_source q1 Q1 Precursor Select m/z 135.1 ion_source->q1 q2 q2 (Collision Cell) Fragmentation q1->q2 q3 Q3 Product Select m/z 107.1 q2->q3 detector Detector q3->detector data_analysis Quantification (Peak Area vs. Conc.) detector->data_analysis

Caption: LC-MS/MS experimental workflow for quantification.

Method Validation and Forced Degradation

To ensure the developed methods are trustworthy and suitable for their intended purpose, validation must be performed according to regulatory guidelines such as ICH Q2(R1). Furthermore, to establish the method as "stability-indicating," forced degradation studies are critical.[2][8]

Forced Degradation Protocol

Forced degradation studies deliberately stress the analyte to produce potential degradants.[3] The goal is to achieve 5-20% degradation of the active ingredient to demonstrate that the analytical method can effectively separate the degradant peaks from the main analyte peak.[9]

Procedure: Prepare a solution of Benzo[d]isoxazol-5-amine (e.g., 100 µg/mL) and subject it to the following conditions. Analyze the stressed samples by the developed HPLC-UV method alongside an unstressed control.

Stress ConditionReagent / ConditionDuration
Acid Hydrolysis 0.1 M HClHeat at 60 °C for 2 hours
Base Hydrolysis 0.1 M NaOHHeat at 60 °C for 2 hours
Oxidation 3% H₂O₂Room temperature for 24 hours
Thermal Dry Heat at 105 °C24 hours
Photolytic UV Light (254 nm) & Visible LightExpose solid and solution to 1.2 million lux hours and 200 watt hours/m²
Validation Parameters

The method should be validated for the following parameters to ensure its reliability.[7][10][11]

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is from the analyte only.Peak purity analysis passes; no interference at the analyte's retention time in blank/placebo.
Linearity To demonstrate a proportional response to concentration.Correlation coefficient (r²) ≥ 0.999.
Range The concentration interval where the method is precise and accurate.Typically 80-120% of the test concentration.
Accuracy The closeness of the test results to the true value.% Recovery between 98.0% and 102.0%.
Precision The degree of scatter between a series of measurements.%RSD ≤ 2.0% for repeatability and intermediate precision.
Limit of Detection (LOD) The lowest amount of analyte that can be detected.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified reliably.Signal-to-Noise ratio of 10:1; accuracy and precision criteria met.
Robustness The capacity to remain unaffected by small variations in method parameters.Results remain within system suitability criteria when parameters (e.g., pH, flow rate) are slightly varied.

Conclusion

The HPLC-UV and LC-MS/MS methods detailed in this application note provide a robust framework for the comprehensive analytical characterization of Benzo[d]isoxazol-5-amine. The HPLC method is suitable for routine purity testing, while the LC-MS/MS method offers the high sensitivity and selectivity required for trace-level analysis and impurity identification. By incorporating the principles of forced degradation and thorough method validation, laboratories can ensure the generation of reliable, accurate, and defensible data essential for the advancement of pharmaceutical development programs.

References

  • How to validate a bioanalytical LC-MS/MS method for PK studies? - Patsnap Synapse . Patsnap. Available at: [Link]

  • LC MS Method Development And GLP Validation For PK Plasma Sample Analysis . NorthEast BioLab. Available at: [Link]

  • Analytical Method Development and Validation in Pharmaceuticals . ResolveMass. Available at: [Link]

  • A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION - IJRAR . International Journal of Research and Analytical Reviews. Available at: [Link]

  • LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib - Indian Journal of Pharmaceutical Education and Research . IJPER. Available at: [Link]

  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed . National Library of Medicine. Available at: [Link]

  • Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations . Agilent Technologies. Available at: [Link]

  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI . Waters Corporation. Available at: [Link]

  • Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with - Sultan Qaboos University Journal For Science . Sultan Qaboos University. Available at: [Link]

  • (PDF) Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent, 3- Naphthyl-1-(4-trifluoromethyl)-5-(4-carboxy phenyl) - ResearchGate . ResearchGate. Available at: [Link]

  • Forced Degradation – A Review . PharmTech. Available at: [Link]

  • Forced Degradation Studies - MedCrave online . MedCrave. Available at: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation . BioProcess International. Available at: [Link]

  • 5-Aminoisoxazole | C3H4N2O | CID 84591 - PubChem - NIH . National Library of Medicine. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review - NIH . National Library of Medicine. Available at: [Link]

Sources

Application

Application Notes and Protocols: A Framework for Evaluating Benzo[d]isoxazol-5-amine in Cancer Cell Lines

Introduction: The Therapeutic Potential of the Benzisoxazole Scaffold The benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its deriva...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Benzisoxazole Scaffold

The benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have garnered significant attention for a wide range of therapeutic applications, including antipsychotic, anti-inflammatory, and anticonvulsant agents.[1][2] In oncology, the isoxazole ring and its fused variants are recognized as key pharmacophores in the development of novel anti-cancer agents.[3][4][5] Derivatives of the benzo[d]isoxazole core, in particular, have shown promise by targeting critical pathways in oncogenesis. These include the inhibition of epigenetic readers like the Bromodomain and Extra-Terminal (BET) proteins (specifically BRD4), receptor tyrosine kinases such as c-Met, and components of the immune checkpoint pathway like the PD-1/PD-L1 interaction.[6]

This document provides a comprehensive experimental framework for the initial preclinical evaluation of the parent compound, Benzo[d]isoxazol-5-amine , in various cancer cell lines. While many published studies focus on complex derivatives, a systematic investigation of the core scaffold is essential to establish a baseline of activity and elucidate its intrinsic pharmacological properties. The following protocols are designed as a tiered approach, beginning with broad cytotoxicity screening and progressing to more focused mechanistic assays. This structured workflow aims to efficiently determine the compound's anti-cancer potential and guide future structure-activity relationship (SAR) studies for the development of more potent and selective analogs.

I. Compound Handling and Preparation

Benzo[d]isoxazol-5-amine (CAS: 239097-74-6) is a solid organic compound.[7] For in vitro studies, it is crucial to prepare a high-concentration stock solution in a suitable solvent.

Protocol 1: Stock Solution Preparation

  • Solvent Selection: Due to the aromatic nature and amine group, Dimethyl Sulfoxide (DMSO) is the recommended solvent.

  • Preparation:

    • Accurately weigh 10 mg of Benzo[d]isoxazol-5-amine.

    • Dissolve the compound in an appropriate volume of sterile, cell culture-grade DMSO to achieve a stock concentration of 10 mM. The molecular weight of Benzo[d]isoxazol-5-amine is 134.14 g/mol .[6]

    • Ensure complete dissolution by vortexing. Gentle warming in a 37°C water bath may be necessary.

  • Storage:

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C, protected from light.

Causality Behind Experimental Choices: DMSO is a universal solvent for many organic compounds and is miscible with cell culture media. Preparing a high-concentration stock allows for minimal final solvent concentration in the cell culture, typically below 0.5%, to avoid solvent-induced cytotoxicity. Aliquoting prevents degradation of the compound from multiple freeze-thaw cycles.

II. Tier 1: Initial Cytotoxicity Screening

The primary objective is to determine if Benzo[d]isoxazol-5-amine exhibits cytotoxic or cytostatic effects on a panel of cancer cell lines. The selection of cell lines should be guided by the known targets of its derivatives.[6]

Recommended Cell Line Panel:

Cell LineCancer TypeRationale for Inclusion
MV4-11 Acute Myeloid LeukemiaKnown sensitivity to BRD4 inhibitors.[6][8]
A549 Non-Small Cell Lung CancerCommonly used model, represents a solid tumor type.
MCF-7 Breast Cancer (ER+)Represents a hormone-dependent breast cancer.[9]
MDA-MB-231 Breast Cancer (Triple-Negative)Represents an aggressive, hormone-independent breast cancer.
HT-29 Colorectal CancerCommon model for gastrointestinal cancers.
PANC-1 Pancreatic CancerPancreatic cancer is a key area of investigation for isoxazole derivatives.[10]
HEK293T Normal Embryonic KidneyTo assess selectivity and general toxicity to non-cancerous cells.

Protocol 2: MTT/MTS Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Benzo[d]isoxazol-5-amine from the 10 mM stock in complete culture medium. A suggested concentration range is 0.1 µM to 100 µM.

    • Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound or controls.

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.

  • Assay:

    • Add 10 µL of MTT (5 mg/mL in PBS) or 20 µL of MTS reagent to each well.

    • Incubate for 2-4 hours (MTT) or 1-2 hours (MTS) at 37°C.

    • If using MTT, add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) and incubate until the formazan crystals are dissolved.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the viability against the log of the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

III. Tier 2: Mechanistic Elucidation

If significant cytotoxicity (IC₅₀ < 50 µM) is observed in any of the cancer cell lines, the next tier of experiments will investigate the potential mechanism of action. Based on the literature for isoxazole derivatives, key areas to investigate are apoptosis and cell cycle arrest.[4][11]

A. Apoptosis Induction

Protocol 3: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Treatment: Seed cells in a 6-well plate and treat with Benzo[d]isoxazol-5-amine at concentrations around the IC₅₀ value for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide according to the manufacturer's protocol.

    • Incubate for 15 minutes in the dark at room temperature.

  • Analysis: Analyze the stained cells immediately by flow cytometry.

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

B. Cell Cycle Analysis

Protocol 4: Propidium Iodide Staining for Cell Cycle Analysis

This method quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Treatment: Seed and treat cells as described in Protocol 3.

  • Cell Fixation:

    • Harvest cells and wash with PBS.

    • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing.

    • Store at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the pellet in a staining solution containing Propidium Iodide and RNase A.

    • Incubate for 30 minutes in the dark.

  • Analysis: Analyze the DNA content of the cells by flow cytometry. The resulting histogram can be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Trustworthiness and Self-Validation: Each mechanistic assay should include a positive control known to induce the specific effect (e.g., Staurosporine for apoptosis, Nocodazole for G2/M arrest) to validate the assay's performance.

IV. Tier 3: Target Engagement and Advanced Assays

If the results from Tier 2 are promising, further investigation into specific molecular targets implicated by derivatives of this scaffold is warranted.

  • BRD4 Inhibition: If activity is high in MV4-11 cells, assess the compound's effect on the expression of BRD4 target genes like c-Myc and CDK6 using RT-qPCR.[12]

  • c-Met Pathway: In relevant cell lines (e.g., those with c-Met amplification), perform a Western blot to analyze the phosphorylation status of c-Met and its downstream effectors like AKT and ERK.

  • Cell Migration/Invasion: For aggressive cancer models like MDA-MB-231, a wound-healing assay or a Transwell invasion assay can be performed to assess the compound's effect on metastatic potential.

Visualizing the Experimental Workflow

The tiered experimental approach can be visualized as a decision-making flowchart.

ExperimentalWorkflow A Start: Benzo[d]isoxazol-5-amine B Tier 1: Cytotoxicity Screening (MTT/MTS Assay) Panel of Cancer & Normal Cell Lines A->B C Calculate IC50 Values B->C D Decision: Is IC50 < 50 µM in any cancer cell line? C->D E Tier 2: Mechanistic Assays (Apoptosis & Cell Cycle Analysis) D->E Yes H End: Inactive Compound or Low Potency D->H No F Decision: Apoptosis or Cell Cycle Arrest Observed? E->F G Tier 3: Target-Specific Assays (Western Blot, RT-qPCR, Migration) F->G Yes F->H No I End: Lead for Further Optimization G->I

Caption: Tiered experimental workflow for evaluating Benzo[d]isoxazol-5-amine.

Potential Signaling Pathways to Investigate

Based on the known targets of isoxazole derivatives, the following pathway is a hypothetical starting point for investigation if the compound shows activity.

SignalingPathway cluster_0 Nucleus cluster_1 Cell Membrane / Cytoplasm cMyc c-Myc Transcription Gene Transcription (Proliferation & Survival) cMyc->Transcription CDK6 CDK6 CDK6->Transcription BRD4 BRD4 BRD4->cMyc BRD4->CDK6 Met c-Met PI3K PI3K Met->PI3K AKT AKT PI3K->AKT AKT->Transcription Compound Benzo[d]isoxazol-5-amine (or its derivatives) Compound->BRD4 Inhibition? Compound->Met Inhibition?

Caption: Potential signaling pathways modulated by Benzo[d]isoxazol-5-amine derivatives.

References

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2023). Google Scholar.
  • Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (n.d.).
  • Isoxazole derivatives as anticancer agents. (2024). ChemicalBook.
  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (2021). PubMed.
  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (n.d.). PMC.
  • Benzo[d]isoxazol-5-amine | CAS 239097-74-6. (n.d.). Benchchem.
  • Benzisoxazole: a privileged scaffold for medicinal chemistry. (n.d.). PMC - NIH.
  • CAS No. 239097-74-6, Benzo[d]isoxazol-5-amine. (n.d.). 001CHEMICAL.
  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. (2021). PMC - NIH.
  • Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction. (2024). Cells.
  • Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. (2022). PMC - NIH.
  • Benzisoxazole. (n.d.). Wikipedia.
  • Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. (2022). PubMed.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Benzo[d]isoxazol-5-amine

Welcome to the technical support center for the synthesis of Benzo[d]isoxazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the synthesis of...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Benzo[d]isoxazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the synthesis of this critical intermediate. Benzo[d]isoxazol-5-amine is a versatile building block in medicinal chemistry, notably used in the development of novel antibacterial agents and inhibitors for therapeutic targets like BRD4 in cancer therapy.[1] Achieving a high yield of this compound is crucial for the efficient progression of research and development pipelines.

This document provides in-depth troubleshooting advice in a question-and-answer format, addresses frequently asked questions, and includes detailed experimental protocols to support your synthetic efforts.

Overview of the Primary Synthetic Pathway

A common and effective route to Benzo[d]isoxazol-5-amine involves a two-step process: the regioselective nitration of a Benzo[d]isoxazole precursor, followed by the reduction of the resulting nitro group to the desired amine.[1] The success of this synthesis hinges on precise control over each of these transformations.

Synthesis_Workflow cluster_0 Step 1: Regioselective Nitration cluster_1 Step 2: Nitro Group Reduction A Benzo[d]isoxazole Precursor C 5-Nitrobenzo[d]isoxazole A->C Controlled Temperature B Nitrating Agent (e.g., HNO₃/H₂SO₄) B->C Electrophilic Aromatic Substitution D Reducing Agent (e.g., SnCl₂/HCl) E Benzo[d]isoxazol-5-amine C->E Clean Conversion C->E D->E

Caption: General workflow for the synthesis of Benzo[d]isoxazol-5-amine.

Troubleshooting Guide: Enhancing Your Yield

This section addresses specific issues you may encounter during the synthesis.

Question: My overall reaction yield is consistently low. What are the common causes and how can I improve it?

Answer: A low overall yield in a multi-step synthesis can stem from issues in either the nitration or reduction stage, or both. A systematic approach is the most effective way to troubleshoot.[2]

  • Analyze Each Step Independently: Run each reaction (nitration and reduction) separately and purify the intermediate (5-Nitrobenzo[d]isoxazole). This will allow you to calculate the yield for each step and pinpoint which one is underperforming.

  • Verify Reagent and Solvent Purity: Impurities in starting materials or solvents can significantly interfere with reactions, leading to side products or incomplete conversion.[2] Ensure all reagents are of appropriate purity and that solvents are anhydrous, especially if using moisture-sensitive reagents.

  • Optimize Reaction Conditions: Suboptimal conditions are a primary cause of low yields.[2]

    • Temperature: Nitration reactions are highly exothermic and temperature-sensitive. Poor temperature control can lead to the formation of undesired isomers or decomposition.

    • Reaction Time: Monitor your reactions by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Insufficient time leads to incomplete conversion, while excessive time can promote side product formation or product degradation.[2]

  • Workup and Purification: Inefficient extraction or purification can lead to significant product loss. Ensure the pH is appropriately adjusted during aqueous workups to maximize the recovery of your product in the organic phase. For purification, column chromatography may be necessary to separate the desired product from impurities.[3]

Question: My nitration step is producing a mixture of regioisomers, not just the desired 5-nitro product. How can I improve regioselectivity?

Answer: The formation of regioisomers is a common challenge in electrophilic aromatic substitutions on heterocyclic systems.[3] Regioselectivity is governed by both steric and electronic factors.

  • Controlling Reaction Temperature: This is the most critical parameter. Perform the addition of the nitrating agent at a low temperature (e.g., 0-5 °C) to minimize the formation of undesired isomers. The kinetic product is often favored at lower temperatures.

  • Choice of Nitrating Agent: The combination of nitric acid and sulfuric acid is standard. However, the ratio and concentration can be fine-tuned. Milder nitrating agents, such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride), may offer better selectivity in some cases.

  • Solvent Effects: The polarity of the solvent can influence regioselectivity.[3] While strong acids often serve as the solvent, exploring co-solvents in trial reactions could be beneficial.

  • Precursor Substitution: The regiochemical outcome is dictated by the directing effects of the substituents already present on the benzene ring of your benzo[d]isoxazole precursor. Ensure your starting material is correctly chosen to favor substitution at the 5-position.

Question: The reduction of the 5-nitro group is incomplete or generates significant impurities. What can I do?

Answer: The reduction of an aromatic nitro group is generally efficient, but issues can arise from an inappropriate choice of reducing agent or improper reaction control.

  • Choice of Reducing Agent: Tin(II) chloride (SnCl₂) in the presence of a strong acid like HCl is a classic and effective method for this transformation.[1] An alternative is catalytic hydrogenation (e.g., H₂ gas with a Palladium catalyst), though this can sometimes lead to cleavage of the relatively weak N-O bond in the isoxazole ring.[3]

  • Stoichiometry of the Reducing Agent: Ensure you are using a sufficient molar excess of the reducing agent. For SnCl₂, at least 3-4 equivalents are typically required.

  • Reaction Monitoring: Use TLC to track the disappearance of the starting nitro compound. If the reaction stalls, a small, additional charge of the reducing agent may be necessary.

  • pH Adjustment during Workup: After the reduction is complete, the resulting amine will be protonated as an ammonium salt. It is crucial to carefully basify the reaction mixture (e.g., with aqueous NaOH or Na₂CO₃) to a pH of 8-9 to deprotonate the amine. This ensures that the free amine is extracted into the organic solvent. Insufficient basification is a common cause of low recovery.

Question: I'm observing significant side products in my reaction mixture. What are they and how can I minimize them?

Answer: Side products can arise from various competing reaction pathways. Identifying the nature of the impurity is the first step toward its elimination.

Troubleshooting_Tree start_node Low Yield & Side Products Observed d1 Which Step? start_node->d1 Analyze reaction step decision_node decision_node outcome_node outcome_node solution_node solution_node o1 Multiple spots on TLC (similar polarity to product) d1->o1 Nitration o2 Product degradation or incomplete reaction d1->o2 Reduction s1 Likely Regioisomers Solutions: - Lower reaction temperature (0-5 °C) - Slow, dropwise addition of nitrating agent - Consider milder nitrating agents o1->s1 d2 Nature of Impurity? o2->d2 s2 Incomplete Reduction Solutions: - Increase equivalents of reducing agent - Increase reaction time/temperature - Check purity of reducing agent d2->s2 Starting material remains s3 Potential Ring Opening/Decomposition Solutions: - Use milder reducing conditions - Ensure pH during workup is not excessively acidic or basic - Protect from light/air if product is unstable d2->s3 Unknown polar impurities

Caption: A decision-making flowchart for troubleshooting side product formation.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control for a successful synthesis? The three most critical parameters are:

  • Purity of Reagents: Always use high-purity starting materials and dry solvents to prevent side reactions.[2]

  • Temperature Control: Especially during the exothermic nitration step, maintaining a low and stable temperature is key to achieving high regioselectivity and preventing decomposition.

  • Atmospheric Conditions: While the nitration step is robust, some reduction reactions can be sensitive to oxygen.[2] If using sensitive reagents, employing an inert atmosphere (e.g., nitrogen or argon) is good practice.

Q2: Are there alternative synthetic routes to Benzo[d]isoxazol-5-amine? Yes, while the nitration/reduction sequence is common, other strategies exist for constructing the core ring system or introducing the amine group. Transannulation and related intramolecular cyclization strategies provide a powerful alternative for forming the benzo[d]isoxazole core from a suitably substituted aromatic precursor.[1] Additionally, for related aminobenzoxazole structures, methods like the Smiles rearrangement have been effectively used, which involves an intramolecular nucleophilic aromatic substitution.[4][5][6]

Q3: What are the best practices for purifying the final Benzo[d]isoxazol-5-amine product? Purification can often be challenging due to the presence of byproducts with similar polarities.[3]

  • Column Chromatography: This is the most common and effective method. Systematically screen different solvent systems using TLC to find conditions that provide the best separation. A common eluent system is a gradient of ethyl acetate in hexanes.

  • Recrystallization: If the crude product is of reasonable purity (>90%), recrystallization can be an excellent final step to obtain highly pure material. Experiment with different solvent pairs (e.g., ethanol/water, ethyl acetate/hexanes) to find optimal conditions.

Data & Protocols

Table 1: Key Parameter Optimization Summary
ParameterStepRecommendationRationale for High Yield
Temperature NitrationMaintain 0-5 °C during additionMinimizes formation of undesired regioisomers and prevents decomposition.
Reagent Purity BothUse reagents ≥98% purityImpurities can act as catalysts for side reactions or inhibit the primary reaction.[2]
Reducing Agent ReductionSnCl₂ (3-4 equiv.) in HClProvides a clean and efficient reduction of the nitro group with minimal side reactions.[1]
Workup pH ReductionAdjust to pH 8-9 before extractionEnsures the amine is in its free base form for efficient extraction into the organic layer.
Monitoring BothTLC or LC-MSAllows for determination of reaction completion, preventing under- or over-reacting.[2]
Experimental Protocol: General Procedure

Disclaimer: This is a generalized protocol and should be adapted based on the specific benzo[d]isoxazole precursor and optimized on a small scale. Handle all reagents with appropriate safety precautions.

Step 1: Synthesis of 5-Nitrobenzo[d]isoxazole

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the Benzo[d]isoxazole precursor (1.0 equiv.) in concentrated sulfuric acid. Cool the flask to 0 °C in an ice-water bath.

  • Nitration: Prepare a nitrating mixture of concentrated nitric acid (1.1 equiv.) and concentrated sulfuric acid. Add this mixture dropwise to the cooled solution of the precursor, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the reaction progress by TLC.

  • Workup: Once the reaction is complete, carefully pour the mixture onto crushed ice. The solid precipitate is the crude 5-Nitrobenzo[d]isoxazole.

  • Purification: Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. The crude product can be purified further by recrystallization or column chromatography if necessary.

Step 2: Synthesis of Benzo[d]isoxazol-5-amine

  • Reaction Setup: In a round-bottom flask, suspend 5-Nitrobenzo[d]isoxazole (1.0 equiv.) in ethanol or concentrated HCl.

  • Reduction: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-4 equiv.) to the suspension. Heat the mixture to reflux (typically 50-70 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. If using HCl, carefully neutralize the solution by the slow addition of a saturated aqueous sodium hydroxide or sodium carbonate solution until the pH is ~8-9.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude Benzo[d]isoxazol-5-amine can be purified by column chromatography on silica gel.

References

  • Krasavin, M., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19314-19323. Available from: [Link]

  • Krasavin, M., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. Available from: [Link]

  • Krasavin, M., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ResearchGate. Available from: [Link]

Sources

Optimization

Technical Support Center: Purification of Benzo[d]isoxazol-5-amine and Its Derivatives

Welcome to the dedicated technical support guide for navigating the purification challenges of Benzo[d]isoxazol-5-amine and its derivatives. This resource is designed for researchers, medicinal chemists, and process deve...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for navigating the purification challenges of Benzo[d]isoxazol-5-amine and its derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this important class of heterocyclic compounds. Benzo[d]isoxazol-5-amine is a key building block in the synthesis of numerous pharmacologically active molecules, making its purity paramount for successful downstream applications and the integrity of research data.[1][2]

This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to address the common hurdles encountered during the purification of this amine and its analogues.

Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems you may encounter during your experiments in a practical question-and-answer format.

Q1: My Benzo[d]isoxazol-5-amine derivative is showing significant tailing and poor separation on a standard silica gel column. What's causing this and how can I fix it?

A1: This is a classic issue when purifying basic amines on acidic silica gel.[3][4] The free amine group interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to peak tailing, irreversible adsorption, and potential degradation of your compound.

Causality: The lone pair of electrons on the nitrogen atom of the amine forms a strong hydrogen bond or an acid-base interaction with the protons of the silanol groups. This prevents the compound from eluting symmetrically and efficiently.

Solutions:

  • Mobile Phase Modification with a Competing Base: Introduce a small amount of a volatile tertiary amine, such as triethylamine (TEA), into your mobile phase. A typical concentration is 0.1-2% (v/v).[3][5][6][7] The TEA will "cap" the acidic silanol sites, minimizing their interaction with your target compound and allowing for a much-improved chromatographic profile.

    • Pro-Tip: Always use a dedicated column for amine purifications with a modified mobile phase to avoid cross-contamination.

  • Use of Amine-Functionalized Silica: These specialized columns have a stationary phase that is covalently modified with aminopropyl groups. This creates a more basic surface, which repels the basic amine, leading to excellent peak shapes without the need for mobile phase additives.[5]

  • Reversed-Phase Chromatography: For more polar derivatives, reversed-phase chromatography can be an excellent alternative. Using a C18 column with a buffered mobile phase (e.g., acetonitrile/water with 0.1% formic acid or ammonium acetate) can provide excellent separation.[8][9]

Q2: I'm struggling to remove a persistent impurity that has a very similar Rf to my product on TLC. How can I improve the separation?

A2: This is a common challenge, especially with impurities that are structurally similar to the target molecule, such as regioisomers or precursors.

Potential Impurities:

  • Unreacted Starting Material: For instance, 6-nitro-1,2-benzisoxazole if the reduction step is incomplete.[10]

  • Regioisomers: Depending on the synthetic route, other isomers of the benzisoxazole core may form.

  • Side-Products from Derivatization: For example, in the synthesis of Zonisamide (a benzisoxazole derivative), N-acetyl or N-methyl impurities can arise.[11][12]

Solutions:

  • Optimize Your Solvent System: Systematically screen different solvent systems for your column chromatography. A switch from a standard ethyl acetate/hexane system to a dichloromethane/methanol gradient can significantly alter selectivity.[7][13]

  • Consider a Different Stationary Phase: If optimizing the mobile phase on silica is unsuccessful, switching to a different stationary phase like alumina (basic or neutral) can offer a different selectivity profile.

  • Recrystallization: This is a powerful technique for removing small amounts of impurities. The key is to find a suitable solvent or solvent system.

Q3: My compound seems to be degrading during workup or purification. What could be the cause and how can I prevent it?

A3: The benzisoxazole ring system can be susceptible to ring-opening under certain conditions, particularly in the presence of strong bases.[14] This is known as the Kemp elimination. Additionally, aromatic amines can be prone to oxidation.

Solutions:

  • Avoid Strong Bases: During aqueous workups, use mild bases like sodium bicarbonate instead of sodium hydroxide where possible. If a strong base is necessary, keep the contact time and temperature to a minimum.

  • pH Stability: Isoxazole rings can be unstable at basic pH. For instance, some derivatives show significant decomposition at pH 10.[15] It is advisable to maintain the pH of your solutions in the neutral to slightly acidic range during purification. Some isoxazole derivatives also show instability in strongly acidic conditions (pH < 3.5).[16]

  • Inert Atmosphere: If you suspect oxidation is an issue, perform your workup and purification steps under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature Control: Avoid excessive heat during solvent evaporation and chromatography, as this can accelerate degradation.

Frequently Asked Questions (FAQs)

  • What are the most common impurities I should look out for in the synthesis of Benzo[d]isoxazol-5-amine? The most common route to Benzo[d]isoxazol-5-amine involves the nitration of a benzisoxazole precursor followed by reduction.[1] Therefore, common impurities include:

    • The corresponding nitro-intermediate (e.g., 5-nitro-benzo[d]isoxazole).

    • Other regioisomers of the nitro-compound.

    • Partially reduced intermediates (e.g., hydroxylamines).

    • Impurities from the starting materials used to synthesize the benzisoxazole core.

  • What is the best general-purpose solvent system for flash chromatography of Benzo[d]isoxazol-5-amine derivatives? A gradient of ethyl acetate in hexanes is a good starting point.[13] However, due to the basicity of the amine, the addition of 0.5-1% triethylamine to the mobile phase is highly recommended to obtain symmetrical peaks and good recovery.[6][7]

  • How can I effectively recrystallize my Benzo[d]isoxazol-5-amine derivative? The choice of solvent is crucial and often requires some experimentation.

    • Single Solvent Recrystallization: Try polar protic solvents like ethanol or isopropanol.

    • Two-Solvent Recrystallization: A common and effective method is to dissolve your compound in a good solvent (e.g., ethyl acetate, acetone, or dichloromethane) and then slowly add a poor solvent (e.g., hexanes or petroleum ether) until the solution becomes cloudy. Gentle heating to redissolve, followed by slow cooling, should yield crystals.[17][18]

    • Salt Formation: If your compound is an oil or difficult to crystallize, consider forming a salt (e.g., hydrochloride or acetate) which is often more crystalline. This can be achieved by dissolving the amine in a suitable solvent and adding a solution of the corresponding acid.

  • What are the recommended analytical techniques to assess the purity of my final product?

    • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with 0.1% formic acid or trifluoroacetic acid as a modifier) is typically used.[8][19]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of your compound and can also be used to identify impurities if they are present in significant amounts (>1-5%).[1][20][21]

    • Mass Spectrometry (MS): This is used to confirm the molecular weight of your product and can be coupled with LC (LC-MS) to identify impurities.[19][20]

Experimental Protocols

Protocol 1: Flash Column Chromatography of a Basic Benzo[d]isoxazol-5-amine Derivative

This protocol outlines a general procedure for the purification of a moderately polar, basic derivative.

Materials:

  • Crude Benzo[d]isoxazol-5-amine derivative

  • Silica gel (230-400 mesh)

  • Hexanes (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Triethylamine (TEA)

  • Glass column and appropriate accessories

  • TLC plates, chamber, and UV lamp

Procedure:

  • Solvent System Selection:

    • Develop a suitable solvent system using TLC. A good target Rf for your compound is between 0.2 and 0.4.

    • Start with a mixture of ethyl acetate and hexanes.

    • Add 1% TEA to the TLC developing solvent to mimic the column conditions.

  • Column Packing:

    • Pack the column with silica gel as a slurry in the initial, least polar mobile phase.

    • Ensure the silica bed is well-compacted and level.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the dry powder to the top of the column.[22]

  • Elution:

    • Begin elution with the initial non-polar solvent mixture.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.

    • Maintain a constant flow rate.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC.

    • Combine the pure fractions and evaporate the solvent under reduced pressure.

Protocol 2: Recrystallization of Benzo[d]isoxazol-5-amine

This protocol provides a general method for recrystallization using a two-solvent system.

Materials:

  • Crude Benzo[d]isoxazol-5-amine

  • Ethyl acetate

  • Hexanes

  • Erlenmeyer flask

  • Hot plate/stirrer

  • Buchner funnel and filter paper

Procedure:

  • Dissolution:

    • Place the crude compound in an Erlenmeyer flask.

    • Add a minimal amount of hot ethyl acetate to dissolve the solid completely.

  • Inducing Crystallization:

    • Slowly add hexanes dropwise to the hot solution until a persistent cloudiness is observed.

    • If too much hexanes is added, add a small amount of hot ethyl acetate to redissolve the precipitate.

  • Crystal Formation:

    • Allow the flask to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold hexanes.

    • Dry the crystals under vacuum.

Data Presentation

Table 1: Common Solvent Systems for Chromatography and Recrystallization

ApplicationSolvent SystemPolarityNotes
Flash Chromatography (Normal Phase) Hexane/Ethyl Acetate + 0.5-1% TEALow to MediumThe addition of TEA is crucial for good peak shape of basic amines.[6][7]
Dichloromethane/Methanol + 0.5-1% TEAMedium to HighSuitable for more polar derivatives.[7]
Flash Chromatography (Reversed Phase) Water/Acetonitrile + 0.1% Formic AcidHighGood for polar and ionizable compounds.[8]
Recrystallization Ethanol or IsopropanolHighGood for moderately polar compounds.
Ethyl Acetate/HexanesMediumA versatile two-solvent system for a wide range of polarities.[17]
Dichloromethane/HexanesLow to MediumAnother effective two-solvent system.

Visualizations

Workflow for Troubleshooting Amine Purification

Purification_Troubleshooting start Crude Benzo[d]isoxazol-5-amine Derivative tlc_analysis TLC Analysis (e.g., 30% EtOAc/Hexanes) start->tlc_analysis check_stability Check Stability (Base/Acid Sensitivity) start->check_stability tailing Observe Tailing? tlc_analysis->tailing add_tea Add 1% TEA to Mobile Phase tailing->add_tea Yes good_separation Good Separation? tailing->good_separation No add_tea->good_separation column_chrom Flash Column Chromatography good_separation->column_chrom Yes change_solvent Change Solvent System (e.g., DCM/MeOH) good_separation->change_solvent No pure_product Pure Product column_chrom->pure_product recrystallize Recrystallization column_chrom->recrystallize Minor Impurities Remain change_solvent->tlc_analysis recrystallize->pure_product

Caption: A decision-making workflow for troubleshooting the purification of basic amine compounds.

Interaction of Amine with Silica Gel

Amine_Silica_Interaction cluster_silica Silica Gel Surface cluster_amine Benzo[d]isoxazol-5-amine Si Si O1 O Si->O1 H1 H O1->H1 N N H1->N Strong Interaction (H-bond/Acid-Base) H2 H N->H2 H3 H N->H3 R R N->R

Caption: The interaction between the basic amine and acidic silanol groups on silica gel.

References

  • BenchChem Technical Support Team. (2025, November).
  • PubMed. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Retrieved from [Link]

  • King Group. Successful Flash Chromatography. Retrieved from [Link]

  • Pharmaffiliates. Zonisamide-impurities. Retrieved from [Link]

  • Google Patents. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds.
  • ResearchGate. Effect of pH on first-order rate constant for the hydrolysis of.... Retrieved from [Link]

  • Wikipedia. Benzisoxazole. Retrieved from [Link]

  • Waters. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI. Retrieved from [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • Royal Society of Chemistry. amine and N-(pyrimidin-2-yl)benzo[d]thiazo. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • ResearchGate. pH and temperature stability of the isoxazole ring in leflunomide.... Retrieved from [Link]

  • MDPI. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Chromatography Forum. Amine column degradation. Retrieved from [Link]

  • ResearchGate. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Retrieved from [Link]

  • Google Patents. EP1682522A1 - A process for the manufacture of zonisamide.
  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Google Patents. US20060084814A1 - Process for the preparation of zonisamide.
  • Veeprho. Zonisamide N-Methyl Impurity | CAS 68292-02-4. Retrieved from [Link]

  • Beilstein Journals. Supporting Information. Retrieved from [Link]

  • ResearchGate. RECRYSTALLIZATION. Retrieved from [Link]

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Compound Interest. Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. Retrieved from [Link]

  • ScienceDirect. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. Retrieved from [Link]

  • Wikipedia. Reduction of nitro compounds. Retrieved from [Link]

  • PubMed. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. Retrieved from [Link]

  • JOCPR. Synthesis and Characterization of Impurity G of Risperidone: An Antipsychotic Drug. Retrieved from [Link]

  • Beilstein Journals. Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. Retrieved from [Link]

  • ResearchGate. What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles?. Retrieved from [Link]

  • Gordon Lab. Crystallization Solvents.pdf. Retrieved from [Link]

  • Google Patents. WO2004009591A1 - A process for the preparation of antipsychotic risperidone.
  • PubChem. 6-Nitrobenzo[D]isoxazole. Retrieved from [Link]

  • Der Pharma Chemica. Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets. Retrieved from [Link]

  • National Center for Biotechnology Information. Benzisoxazole: a privileged scaffold for medicinal chemistry. Retrieved from [Link]

  • Pharmaffiliates. Risperidone-impurities. Retrieved from [Link]

  • The Pharma Innovation Journal. Synthesis of related substances of antipsychotic drug Risperidone. Retrieved from [Link]

  • gsrs. 6-NITRO-2,1-BENZISOXAZOLE-3-CARBOXYLIC ACID. Retrieved from [Link]

  • ArtMolecule. Impurities and Degradation products. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Isoxazole Ring Synthesis

Welcome to the Technical Support Center for Isoxazole Ring Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this pri...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Isoxazole Ring Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this privileged heterocyclic scaffold. Here, we move beyond simple protocols to address the common challenges and side reactions encountered in the laboratory, providing not only solutions but also the underlying chemical principles to empower your synthetic strategies.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the most common synthetic routes to isoxazoles?

    • Why is my isoxazole synthesis resulting in a mixture of regioisomers?

    • I'm observing a significant amount of a dimeric byproduct. What is it and how can I prevent its formation?

    • My isoxazole product seems to be decomposing during workup or purification. What conditions should I avoid?

    • My yield is consistently low. What are the critical parameters to check?

  • Troubleshooting Guides

    • Issue 1: Poor Regioselectivity in 1,3-Dipolar Cycloadditions

      • Diagnostic Workflow

      • Protocol: Optimizing Regioselectivity through Solvent Screening

      • Protocol: Lewis Acid Catalysis for Enhanced Regioselectivity

    • Issue 2: Furoxan Dimer Formation from Nitrile Oxides

      • Diagnostic Workflow

      • Protocol: In Situ Generation of Nitrile Oxides with Slow Addition

    • Issue 3: Ring Instability and Decomposition

      • Diagnostic Workflow

      • Protocol: Mild Workup and Purification Procedures for Sensitive Isoxazoles

  • References

Frequently Asked Questions (FAQs)

What are the most common synthetic routes to isoxazoles?

The two most prevalent and versatile methods for constructing the isoxazole ring are:

  • The Huisgen 1,3-Dipolar Cycloaddition: This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile).[1][2][3] This method is highly valued for its reliability and broad scope.[1] Nitrile oxides are typically generated in situ from aldoximes or hydroximoyl chlorides to avoid their isolation due to their reactive nature.[4][5][6]

  • Condensation of a Three-Carbon Component with Hydroxylamine: This approach utilizes a precursor containing a three-carbon backbone, such as a 1,3-diketone, α,β-unsaturated ketone (chalcone), or β-enamino diketone, which is then cyclized with hydroxylamine or its salts.[7][8][9][10]

Why is my isoxazole synthesis resulting in a mixture of regioisomers?

The formation of regioisomers is a frequent challenge, particularly when using unsymmetrical alkynes in 1,3-dipolar cycloadditions or unsymmetrical 1,3-dicarbonyl compounds in condensations with hydroxylamine.[11][12] The regioselectivity is governed by a delicate interplay of steric and electronic factors of the reactants.[1][11] For instance, in the cycloaddition of a nitrile oxide with an alkyne, both 3,4- and 3,5-disubstituted isoxazoles can be formed.[13][14]

I'm observing a significant amount of a dimeric byproduct. What is it and how can I prevent its formation?

The dimeric byproduct is most likely a furoxan (a 1,2,5-oxadiazole-2-oxide). Furoxans are formed by the dimerization of two molecules of the nitrile oxide intermediate.[11] This side reaction is especially prominent at higher concentrations of the nitrile oxide. To minimize furoxan formation, it is crucial to generate the nitrile oxide in situ and ensure the dipolarophile (alkyne) is readily available to trap it as it forms.[11] Slow addition of the nitrile oxide precursor to the reaction mixture containing the alkyne is a highly effective strategy.[11]

My isoxazole product seems to be decomposing during workup or purification. What conditions should I avoid?

The N-O bond in the isoxazole ring is relatively weak and can be susceptible to cleavage under certain conditions.[10][11] Be cautious of the following:

  • Strongly Basic or Acidic Conditions: Both strong bases and acids can promote ring-opening reactions.[11]

  • Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd) is known to cleave the N-O bond.[11]

  • Photochemical Conditions: Exposure to UV light can induce rearrangement of the isoxazole ring.[11][15]

  • Certain Transition Metals: Some transition metals can catalyze the cleavage of the N-O bond.[11]

If you suspect product decomposition, opt for milder workup procedures, avoid extremes of pH, and protect your compound from prolonged exposure to light.[11]

My yield is consistently low. What are the critical parameters to check?

Low yields can arise from multiple factors. A systematic check is recommended:

  • Starting Material Integrity: Ensure the purity of your starting materials. For cycloadditions, the stability of the alkyne and the nitrile oxide precursor is key. In condensation reactions, the tautomeric form (keto-enol) of 1,3-dicarbonyl compounds can influence reactivity.[11]

  • Reaction Conditions:

    • Temperature: Temperature control is critical. For instance, the in situ generation of nitrile oxides may require low temperatures to prevent dimerization, followed by warming to facilitate the cycloaddition.[11]

    • Reaction Time: Monitor the reaction's progress using techniques like TLC or LC-MS to identify the optimal reaction time. Extended reaction times can lead to product degradation.[11]

    • Solvent: The choice of solvent can significantly impact reaction rates and, in some cases, regioselectivity.[11]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in 1,3-Dipolar Cycloadditions

The formation of a mixture of regioisomers is a common hurdle in the synthesis of 3,4,5-trisubstituted isoxazoles from unsymmetrical starting materials.

start Mixture of Regioisomers Observed method Identify Synthesis Method start->method cyclo 1,3-Dipolar Cycloaddition method->cyclo Alkyne + Nitrile Oxide condense Condensation with Hydroxylamine method->condense 1,3-Dicarbonyl + NH2OH mod_cyclo Modify Cycloaddition Conditions cyclo->mod_cyclo mod_condense Modify Condensation Conditions condense->mod_condense sol_cyclo Solvent Screening (Polar vs. Non-polar) mod_cyclo->sol_cyclo cat_cyclo Lewis Acid Catalysis (e.g., Cu(I), Au(I)) mod_cyclo->cat_cyclo sub_cyclo Modify Substituents (Steric/Electronic Effects) mod_cyclo->sub_cyclo sol_condense Adjust pH (Acidic vs. Basic) mod_condense->sol_condense sub_condense Use β-enamino diketone derivatives mod_condense->sub_condense end Improved Regioselectivity sol_cyclo->end cat_cyclo->end sub_cyclo->end sol_condense->end sub_condense->end

Caption: A decision-making flowchart for addressing regioselectivity issues.

The polarity of the solvent can influence the transition state energies of the two possible regioisomeric pathways, thus affecting the product ratio.

Step-by-Step Methodology:

  • Set up Parallel Reactions: Prepare a series of small-scale reactions (e.g., 0.1 mmol) in parallel.

  • Solvent Selection: Choose a range of solvents with varying polarities. A suggested set includes:

    • Toluene (non-polar)

    • Dichloromethane (DCM)

    • Tetrahydrofuran (THF)

    • Acetonitrile (MeCN)

    • Ethanol (EtOH) (polar, protic)

  • Reaction Execution: Run all reactions under identical conditions (temperature, concentration, reaction time).

  • Analysis: After the reaction is complete, analyze the crude reaction mixture from each solvent by ¹H NMR or LC-MS to determine the regioisomeric ratio.

  • Scale-Up: Once the optimal solvent is identified, scale up the reaction.

SolventDielectric Constant (ε)Typical Outcome
Toluene2.4Often favors one regioisomer due to less stabilization of polar transition states.
THF7.6A good starting point with moderate polarity.
Acetonitrile37.5Can influence regioselectivity through dipole-dipole interactions.
Ethanol24.6Protic nature can alter transition states through hydrogen bonding.

For certain substrates, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC)-type reactions for isoxazole synthesis, Lewis acids can coordinate to the reactants and direct the cycloaddition to favor one regioisomer.[13]

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve the alkyne (1.0 eq) and the nitrile oxide precursor (1.1 eq) in a suitable anhydrous solvent (e.g., THF or DCM).

  • Catalyst Addition: Add a catalytic amount of a Lewis acid (e.g., Cu(I) salt like CuI, 5-10 mol%). For some systems, a gold catalyst such as AuCl₃ may be effective.[16]

  • Base Addition: If generating the nitrile oxide from a hydroximoyl chloride, add a non-nucleophilic base (e.g., triethylamine, 1.2 eq) dropwise at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

  • Workup and Analysis: Perform an aqueous workup, extract the product, and analyze the regioisomeric ratio by NMR.

Issue 2: Furoxan Dimer Formation from Nitrile Oxides

The dimerization of nitrile oxides is a common competitive side reaction that reduces the yield of the desired isoxazole.

start Low Yield & Furoxan Byproduct Detected conc High Local Concentration of Nitrile Oxide? start->conc slow_add Implement Slow Addition Protocol conc->slow_add Yes in_situ Ensure Efficient In Situ Generation conc->in_situ Yes solution Reduced Furoxan Formation & Improved Isoxazole Yield slow_add->solution temp Check Temperature (Too High?) in_situ->temp alkyne Alkyne Reactivity (Is it sufficiently reactive?) in_situ->alkyne temp->solution alkyne->solution

Caption: Troubleshooting workflow for minimizing furoxan formation.

This protocol minimizes the concentration of free nitrile oxide at any given time, thus favoring the intermolecular cycloaddition over dimerization.

Step-by-Step Methodology:

  • Setup: In the main reaction flask, dissolve the alkyne (1.0 eq) in the chosen solvent.

  • Precursor Solution: In a separate addition funnel, prepare a solution of the nitrile oxide precursor (e.g., aldoxime and oxidant, or hydroximoyl chloride) and the base (if required) in the same solvent.

  • Slow Addition: Add the precursor solution dropwise to the stirred solution of the alkyne over a prolonged period (e.g., 1-4 hours) at the optimal reaction temperature.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture for an additional period (e.g., 1-2 hours) to ensure full conversion.

  • Workup and Purification: Proceed with the standard workup and purification procedures.

Issue 3: Ring Instability and Decomposition

Isoxazoles can be sensitive to harsh chemical environments, leading to ring cleavage and reduced yields.

start Product Loss During Workup/Purification conditions Identify Harsh Conditions start->conditions acid_base Strong Acid/Base Exposure? conditions->acid_base heat Prolonged Heating? conditions->heat reductive Reductive Agents Present? conditions->reductive light Exposure to UV/Strong Light? conditions->light mild_workup Use Mild Workup Protocol acid_base->mild_workup heat->mild_workup reductive->mild_workup protect Protect from Light light->protect solution Improved Product Stability & Yield mild_workup->solution protect->solution

Caption: Troubleshooting guide for isoxazole decomposition.

This protocol avoids conditions known to cause isoxazole ring cleavage.

Step-by-Step Methodology:

  • Quenching: If necessary, quench the reaction with a mild reagent, such as a saturated aqueous solution of ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃), instead of strong acids or bases.

  • Extraction: Extract the product with a suitable organic solvent. During extraction, avoid vigorous shaking if emulsions are a problem.

  • Washing: Wash the organic layer with brine to remove excess water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure at a low temperature (e.g., < 40 °C).

  • Purification:

    • Column Chromatography: Use a neutral stationary phase like silica gel. If the compound is acid-sensitive, consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 1%).

    • Crystallization: If the product is a solid, crystallization can be a very effective and gentle purification method.[11]

References

  • Al-Amin, M., & Black, D. St. C. (2022). Electrochemical Synthesis of Isoxazolines: Method and Mechanism. Chemistry – A European Journal, 28(10), e202104230.
  • Krasavin, M. (2017). Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. Molecules, 22(12), 2093.
  • Garnsey, M. R. (2018). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank, 2018(4), M1016.
  • ChemTube3D. (n.d.). Nitrile Oxide Synthesis Via Oxime. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

  • Yadav, D., & Singh, S. K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32889-32913.
  • Silva, F. C. D., et al. (2017). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. Scientific Reports, 7(1), 1693.
  • Turan-Zitouni, G., et al. (2019). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Turkish Journal of Chemistry, 43(2), 647-657.
  • Nano Bio Letters. (2024). Construction of Isoxazole ring: An Overview. Nano Bio Letters, 2(1), 1-23.
  • Zhang, X., et al. (2024).
  • Chalyk, B. A., et al. (2018). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry, 16(47), 9247-9259.
  • Synfacts. (2023).
  • Li, J-T., & Li, X-L. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13646-13654.
  • Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Retrieved from [Link]

  • Reddit. (2022). Isoxazole synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes.... Retrieved from [Link]

  • MDPI. (2024).
  • International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2022). A review of isoxazole biological activity and present synthetic techniques. International Journal of Research in Pharmacy and Pharmaceutical Sciences, 7(3), 1-10.
  • ResearchGate. (n.d.). Recent Advances on the Synthesis and Reactivity of Isoxazoles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. Retrieved from [Link]

  • ResearchGate. (n.d.). Isolated products of the dimerization reaction applying standard conditions on isoxazole 3m. Retrieved from [Link]

  • Refubium. (2020). The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition. Retrieved from [Link]

  • Arkivoc. (2012). SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. Retrieved from [Link]

  • Wikipedia. (n.d.). Isoxazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Retrieved from [Link]

  • MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Retrieved from [Link]

  • PMC. (2009). Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Derivatization of Benzo[d]isoxazol-5-amine

Welcome to the technical support resource for the derivatization of Benzo[d]isoxazol-5-amine (CAS 239097-74-6). This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the derivatization of Benzo[d]isoxazol-5-amine (CAS 239097-74-6). This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. Benzo[d]isoxazol-5-amine is a key synthetic intermediate for a wide range of bioactive molecules, including inhibitors of critical cancer targets like BRD4 and c-Met, as well as novel antibacterial agents.[1][2]

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges, ensuring your experiments are both efficient and successful.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the handling, properties, and general reaction considerations for Benzo[d]isoxazol-5-amine.

Q1: What are the primary reactive sites on Benzo[d]isoxazol-5-amine?

The primary reactive site is the nucleophilic aromatic amine group (-NH₂) at the 5-position. This group is the focal point for common derivatization reactions such as acylation, sulfonylation, and reductive amination. While the benzene ring can undergo electrophilic aromatic substitution, reactions at the amine are significantly more facile and common for building molecular diversity.

Q2: What are the recommended storage and handling conditions for Benzo[d]isoxazol-5-amine?

To ensure long-term stability and purity, the compound should be stored at 2-8°C in a dark place under an inert atmosphere (e.g., nitrogen or argon).[1] The amine functionality can be sensitive to oxidation over time, especially when exposed to light and air. Always refer to the material safety data sheet (MSDS) before handling.

Q3: Which solvents are most suitable for derivatization reactions?

The choice of solvent is critical and depends on the specific reaction type. A good solvent must dissolve Benzo[d]isoxazol-5-amine and the other reagents without participating in the reaction.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Common Use Cases & Rationale
Dichloromethane (DCM) 39.69.1Acylations, Sulfonylations. Excellent solubility for many organic compounds, volatile and easy to remove.
Tetrahydrofuran (THF) 667.5Acylations, Reductive Aminations. Good general-purpose solvent; must be anhydrous for many reactions.
N,N-Dimethylformamide (DMF) 15336.7Difficult Reactions, Peptide Couplings. High boiling point and polarity can help dissolve stubborn starting materials and drive reactions to completion. Requires careful removal.
Acetonitrile (ACN) 8237.5General Purpose. A polar aprotic solvent suitable for a range of transformations.
Methanol (MeOH) / Ethanol (EtOH) 65 / 7833.0 / 24.5Reductive Aminations. Often used for imine formation and subsequent reduction. Can act as a nucleophile in some side reactions.

Q4: How can I effectively monitor the progress of my derivatization reaction?

Thin-Layer Chromatography (TLC) is the most common and immediate method. Use a suitable mobile phase (e.g., Ethyl Acetate/Hexane or DCM/Methanol mixtures) to achieve good separation between the starting amine, the reagent, and the desired product. The starting amine and many derivatives are UV active. Staining with ninhydrin can also be used to visualize the primary amine starting material, which will disappear upon successful derivatization. For more precise monitoring and confirmation of product mass, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.[3]

Part 2: Troubleshooting Guides for Common Derivatization Reactions

This section provides a problem-oriented approach to overcoming common hurdles in specific synthetic transformations.

Guide 1: Acylation & Amide Bond Formation

Acylation is a fundamental method for derivatizing Benzo[d]isoxazol-5-amine, typically using an acyl chloride, anhydride, or a carboxylic acid with a coupling agent.

Workflow for Troubleshooting Acylation Reactions

G start Acylation Reaction Fails (Low/No Yield) check_reagents Are reagents (acyl chloride, coupling agents) fresh and pure? start->check_reagents check_base Is the base appropriate and sufficient? check_reagents->check_base Reagents OK reagent_sol Solution: Use fresh/purified reagents. Check for hydrolysis of acyl chloride. check_reagents->reagent_sol check_solubility Are all components fully dissolved? check_base->check_solubility Base OK base_sol Solution: Use 1.1-1.5 eq. of non-nucleophilic base (TEA, DIPEA). Consider pyridine as a basic solvent/catalyst. check_base->base_sol check_temp Is the reaction temperature optimal? check_solubility->check_temp Solubility OK solubility_sol Solution: Switch to a more polar solvent like THF or DMF. Slightly warm to dissolve. check_solubility->solubility_sol temp_sol Solution: Start at 0 °C and allow to warm to RT. For unreactive acids, heat may be required (40-60 °C). check_temp->temp_sol

Caption: General troubleshooting workflow for acylation.

Problem: Low or No Product Yield

  • Potential Cause: Deactivated acylating agent. Acyl halides and anhydrides can hydrolyze upon exposure to moisture. Peptide coupling reagents (e.g., EDC, HOBt) can degrade over time.

    • Solution: Use freshly opened or purified reagents. Run the reaction under an inert atmosphere (N₂ or Ar) with anhydrous solvents.

  • Potential Cause: Incorrect choice or amount of base. An organic base is required to neutralize the HCl generated when using acyl chlorides. If the base is too weak, the reaction medium will become acidic, protonating the starting amine and shutting down the reaction.

    • Solution: Use at least 1.1 equivalents of a non-nucleophilic tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA). Pyridine can serve as both a base and a solvent and is often effective.

Problem: Formation of Multiple Products / Side Reactions

  • Potential Cause: Over-acylation or side reactions. While di-acylation of the primary amine is unlikely under standard conditions, high temperatures or a large excess of a highly reactive acylating agent can lead to undesired products.

    • Solution: Maintain strict stoichiometric control (1.0-1.1 eq. of acylating agent). Add the acylating agent slowly to a cooled solution (0 °C) of the amine and base, then allow the reaction to warm to room temperature.

Problem: Difficult Purification

  • Potential Cause: Contamination with the hydrochloride salt of the base.

    • Solution: After the reaction, perform an aqueous workup. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine base, followed by a dilute base (e.g., saturated NaHCO₃ solution) to remove unreacted acidic reagents, and finally with brine.

Guide 2: Sulfonylation & Sulfonamide Synthesis

The synthesis of N-arylsulfonamides from Benzo[d]isoxazol-5-amine is a robust reaction, crucial for developing compounds like BRD4 inhibitors.[2][4]

Problem: Reaction is Sluggish or Stalls

  • Potential Cause: Steric hindrance. Some sulfonyl chlorides are bulky, slowing the rate of reaction.

    • Solution: Increase the reaction time (monitor by TLC/LC-MS). Gentle heating (40-50 °C) may be required. The addition of a catalytic amount of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction, but should be used with caution as it can be difficult to remove.

  • Potential Cause: Hydrolysis of the sulfonyl chloride.

    • Solution: This is a critical parameter. Ensure all glassware is oven-dried, use anhydrous solvents (e.g., dry DCM or THF), and maintain an inert atmosphere throughout the addition and reaction period.

Problem: Reaction Mixture Turns Dark or Forms Tar

  • Potential Cause: Decomposition. This can occur if the reaction temperature is too high or if the base is added too quickly, creating localized "hot spots."

    • Solution: Maintain strict temperature control. Add the base dropwise to the solution of the amine and sulfonyl chloride at 0 °C. Ensure efficient stirring.

Guide 3: Reductive Amination

Reductive amination with aldehydes or ketones is a powerful method for creating C-N bonds and introducing diverse alkyl groups.

Problem: No Product Formation, Only Starting Materials Remain

  • Potential Cause: Failure to form the imine intermediate. Imine formation is a reversible equilibrium reaction that is catalyzed by mild acid. The water produced must be removed to drive the reaction forward.

    • Solution: Add a catalytic amount of acetic acid (e.g., 5 mol%). Include a drying agent like powdered molecular sieves (3Å or 4Å) in the reaction mixture to sequester the water that is formed.[5]

Problem: Aldehyde/Ketone is Reduced to an Alcohol

  • Potential Cause: The reducing agent is too reactive or was added prematurely. Strong reducing agents like sodium borohydride (NaBH₄) can reduce the carbonyl compound before it has a chance to form the imine.

    • Solution: Use a milder, more selective reducing agent. Sodium triacetoxyborohydride (STAB) is ideal as it is less reactive towards carbonyls but highly effective at reducing the protonated imine intermediate. STAB is stable enough to be added directly to the mixture of amine, carbonyl, and catalytic acid in a one-pot protocol.

Problem: Formation of a Dialkylated Amine Side Product

  • Potential Cause: The desired secondary amine product is reacting with another molecule of the aldehyde/ketone.

    • Solution: Control the stoichiometry carefully. Use a slight excess (1.0-1.2 equivalents) of the Benzo[d]isoxazol-5-amine relative to the carbonyl compound to ensure the latter is consumed completely.

Part 3: Experimental Protocols & Data

Protocol 1: General Procedure for Acylation with an Acyl Chloride
  • Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂), add Benzo[d]isoxazol-5-amine (1.0 eq.).

  • Dissolution: Dissolve the amine in anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (TEA) (1.2 eq.) to the solution and stir.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Reagent Addition: Add the desired acyl chloride (1.05 eq.) dropwise to the stirred solution over 5-10 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Stir for 2-16 hours, monitoring progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with DCM. Wash the organic layer with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: General Procedure for Sulfonylation

This protocol is adapted from methodologies used in the synthesis of potent BRD4 inhibitors.[2][4]

  • Setup: To an oven-dried flask under N₂, add Benzo[d]isoxazol-5-amine (1.0 eq.) and dissolve in anhydrous pyridine or DCM.

  • Cooling: Cool the solution to 0 °C.

  • Reagent Addition: Add the sulfonyl chloride (1.1 eq.) portion-wise or as a solution in the reaction solvent.

  • Reaction: Stir the mixture at 0 °C for 1 hour and then at room temperature until the starting material is consumed (typically 4-24 hours).

  • Workup: If using pyridine, remove it under high vacuum. If using DCM, proceed directly. Dilute the residue with Ethyl Acetate or DCM. Wash thoroughly with 1M CuSO₄ solution (to remove pyridine, if used), water, and brine.

  • Purification: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent. The resulting crude solid is typically purified by flash chromatography (silica gel) or recrystallization.

Decision Matrix for Base Selection

G start Choosing a Base for Acylation/Sulfonylation q1 Is the substrate acid-sensitive? start->q1 q2 Is the electrophile highly reactive? q1->q2 No use_weak_base Use a weaker base like NaHCO3 (biphasic) q1->use_weak_base Yes q3 Is a catalyst needed? q2->q3 No use_tea Use Triethylamine (TEA) or DIPEA q2->use_tea Yes q3->use_tea No use_pyridine Use Pyridine q3->use_pyridine Yes (acts as nucleophilic catalyst)

Caption: Decision tree for selecting an appropriate base.

References
  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Molecules. Available from: [Link]

  • Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. National Institutes of Health (NIH). Available from: [Link]

  • Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies. ResearchGate. Available from: [Link]

  • Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. PubMed. Available from: [Link]

  • Long-term effects of alpha-amino-3-hydroxy-5-methyl-4-isoxazole propionate and 6-nitro-7-sulphamoylbenzo(f)quinoxaline-2,3-dione in the rat basal ganglia. PubMed. Available from: [Link]

  • Benzisoxazoles Product Category. American Elements. Available from: [Link]

  • Benzo[d]isoxazol-5-amine Product Page. 001Chemical. Available from: [Link]

  • The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. ResearchGate. Available from: [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. National Institutes of Health (NIH). Available from: [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org. Available from: [Link]

  • Design and Synthesis of Some Novel Amino Acid Derivatives Containing Benzo[d]thiazole. ResearchGate. Available from: [Link]

  • Process for preparing isoxazole compounds. Google Patents.
  • 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. MDPI. Available from: [Link]

  • Analytical Methods Used for the Detection and Quantification of Benzodiazepines. National Institutes of Health (NIH). Available from: [Link]

  • Benzo[d]thiazole-2-sulfonamides: Their Synthesis and applications in the field of synthetic method development. Theses.cz. Available from: [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. Available from: [Link]

  • Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. PubMed. Available from: [Link]

  • Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides. National Institutes of Health (NIH). Available from: [Link]

  • Synthesis of secondary aminoestradiols by reductive amination and their... ResearchGate. Available from: [Link]

  • PreColumn Derivatization of Amines with 1,2-Benzo-3,4-Dihydrocarbazole-9-Isopropyl Chloroformate Followed by LC-Fluorescence and LC-APCI-MS. ResearchGate. Available from: [Link]

  • Identification of novel 2-(benzo[d]isoxazol-3-yl)-2-oxo-N-phenylacetohydrazonoyl cyanide analogues as potent EPAC antagonists. National Institutes of Health (NIH). Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Biological Activity in Benzo[d]isoxazol-5-amine Analogs

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Benzo[d]isoxazol-5-amine analogs. This guide is designed to provide in-depth troubleshooting assistance...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Benzo[d]isoxazol-5-amine analogs. This guide is designed to provide in-depth troubleshooting assistance and address frequently encountered challenges that can lead to unexpectedly low biological activity in your experiments. By understanding the underlying causes and implementing the targeted solutions presented here, you can optimize your experimental outcomes and accelerate your research.

I. Troubleshooting Guide: Isolating the Source of Low Activity

Experiencing lower-than-expected biological activity with your Benzo[d]isoxazol-5-amine analogs can be a significant roadblock. This section provides a systematic, question-based approach to help you diagnose and resolve the most common issues.

Issue 1: My compound shows weak or no activity in my primary assay.

This is a frequent starting point for troubleshooting. The lack of activity could stem from a variety of factors, ranging from the compound's intrinsic properties to the specifics of your assay setup.

Question 1.1: Have you confirmed the identity and purity of your compound?

  • Rationale: Impurities or degradation of your synthesized analog can significantly impact its biological activity. It is crucial to ensure that the compound you are testing is indeed the correct molecule and is of sufficient purity.

  • Recommended Actions:

    • Structural Verification: Utilize techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm the chemical structure of your Benzo[d]isoxazol-5-amine analog.[1]

    • Purity Analysis: Employ High-Performance Liquid Chromatography (HPLC) to determine the purity of your compound. A purity level of >95% is generally recommended for biological assays.[1]

Question 1.2: Is poor solubility limiting the effective concentration of your compound in the assay?

  • Rationale: Benzo[d]isoxazole derivatives, due to their rigid, aromatic structure, can exhibit poor aqueous solubility.[2] If the compound precipitates out of the assay medium, the actual concentration exposed to the biological target will be much lower than intended, leading to artificially low activity.

  • Recommended Actions:

    • Visual Inspection: Carefully observe your assay wells for any signs of precipitation, such as cloudiness or visible particles.

    • Solubility Assessment: Determine the kinetic solubility of your compound in the specific assay buffer you are using. This will establish the maximum concentration at which your compound remains in solution.

Issue 2: My results are inconsistent and not reproducible.

Inconsistent data is a red flag that points towards underlying issues with compound handling or assay stability.

Question 2.1: Is your compound stable under the assay conditions?

  • Rationale: The chemical stability of your analog in the assay buffer, particularly over the incubation period, is critical. Degradation can lead to a decrease in the concentration of the active compound, resulting in variable results.

  • Recommended Actions:

    • Incubation Study: Incubate your compound in the assay buffer for the duration of your experiment. At various time points, analyze the sample by HPLC to quantify the amount of parent compound remaining.

    • Forced Degradation: To understand potential degradation pathways, subject your compound to stress conditions (e.g., acidic, basic, oxidative) and analyze the degradation products.

Question 2.2: Could your compound be interfering with the assay technology itself?

  • Rationale: Some compounds, known as Pan-Assay Interference Compounds (PAINS), can produce false-positive or false-negative results by directly interfering with the assay readout, rather than interacting with the biological target.[3][4][5] Mechanisms of interference include chemical reactivity, aggregation, and fluorescence quenching.[3][5]

  • Recommended Actions:

    • Control Experiments: Run your assay in the absence of the biological target to see if your compound still generates a signal.

    • Orthogonal Assays: Validate your findings using a different assay format that relies on a distinct detection technology.[6] For example, if your primary assay is fluorescence-based, an orthogonal assay could be based on absorbance or luminescence.

II. Frequently Asked Questions (FAQs)

This section addresses broader questions related to the structure-activity relationships (SAR) and general properties of Benzo[d]isoxazol-5-amine analogs.

Q1: What structural features of Benzo[d]isoxazol-5-amine analogs are known to influence their biological activity?

The biological activity of this class of compounds is highly dependent on the nature and position of substituents on the benzisoxazole core and the amine group. For instance, modifications to the sulfonamide moiety in N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives have been shown to significantly impact their inhibitory activity against targets like BRD4.[1][7] The introduction of halogen atoms can also modulate activity and neurotoxicity.[8]

Q2: Are there common off-target effects associated with benzisoxazole derivatives?

Yes, like many small molecules, benzisoxazole derivatives can exhibit off-target effects. For example, some analogs have been shown to have affinities for various receptors, including dopaminergic and serotonergic receptors.[8] It is crucial to perform selectivity profiling against a panel of relevant off-targets to understand the specificity of your compound.

Q3: What strategies can be employed to improve the solubility of poorly soluble Benzo[d]isoxazol-5-amine analogs?

Several techniques can be used to enhance the solubility of these compounds.[9][10][11][12] These include:

  • pH Adjustment: For compounds with ionizable groups, adjusting the pH of the solvent can significantly increase solubility.[10][13]

  • Use of Co-solvents: Adding a water-miscible organic solvent, such as DMSO or ethanol, to the aqueous buffer can improve the solubility of hydrophobic compounds.[10][13]

  • Formulation with Excipients: Utilizing solubilizing agents like cyclodextrins or surfactants can help to keep the compound in solution.[10][12][13]

  • Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area of the compound, which can lead to improved dissolution and solubility.[11][12][13]

III. Experimental Protocols

Here are detailed protocols for key experiments to troubleshoot low biological activity.

Protocol 1: Kinetic Solubility Assay

Objective: To determine the maximum concentration of a compound that remains in solution in a specific aqueous buffer over time.

Materials:

  • Test compound

  • DMSO (or other suitable organic solvent)

  • Assay buffer

  • 96-well microplate (polypropylene)

  • Plate shaker

  • Plate reader capable of measuring turbidity (e.g., at 620 nm) or a method for concentration analysis (e.g., HPLC-UV)

Procedure:

  • Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).

  • In a 96-well plate, add the assay buffer.

  • Add a small volume of the compound stock solution to the buffer to achieve the desired final concentrations (typically in a serial dilution). The final DMSO concentration should be kept low and consistent across all wells (e.g., 1%).

  • Incubate the plate at room temperature with shaking for a defined period (e.g., 2 hours).

  • Measure the turbidity of each well using a plate reader. An increase in absorbance indicates precipitation.

  • Alternatively, centrifuge the plate to pellet any precipitate and measure the concentration of the compound remaining in the supernatant by HPLC-UV.

  • The kinetic solubility is the highest concentration at which no significant precipitation is observed.

Protocol 2: Compound Stability Assessment by HPLC

Objective: To evaluate the stability of a compound in the assay buffer over the course of the experiment.

Materials:

  • Test compound

  • Assay buffer

  • HPLC system with a suitable column and detector

Procedure:

  • Prepare a solution of the test compound in the assay buffer at the concentration used in the biological assay.

  • Immediately inject a sample (t=0) into the HPLC to determine the initial peak area of the compound.

  • Incubate the solution under the same conditions as the biological assay (e.g., temperature, light exposure).

  • At various time points (e.g., 1, 2, 4, 8, 24 hours), inject aliquots of the solution into the HPLC.

  • Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks, which would indicate degradation.

  • Calculate the percentage of the compound remaining at each time point relative to t=0.

IV. Data Presentation & Visualization

Table 1: Example Solubility Data for Benzo[d]isoxazol-5-amine Analogs
Compound IDStructureKinetic Solubility in PBS (µM)
BDA-001[Insert Structure]5.2
BDA-002[Insert Structure]25.8
BDA-003[Insert Structure]< 1.0
Diagrams

Caption: A logical workflow for troubleshooting low biological activity.

PAINS_Mechanisms pains Pan-Assay Interference Compounds (PAINS) reactivity Chemical Reactivity (e.g., covalent modification of proteins) pains->reactivity aggregation Compound Aggregation (forms micelles that sequester proteins) pains->aggregation redox Redox Activity (generates reactive oxygen species) pains->redox fluorescence Fluorescence Interference (quenching or intrinsic fluorescence) pains->fluorescence

Caption: Common mechanisms of Pan-Assay Interference Compounds.

V. References

  • Approaches to Improve Solubility of Poorly Water Soluble Drugs. (n.d.). Semantic Scholar. Retrieved from

  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091–2113. [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (2022). Molecules, 27(23), 8499. [Link]

  • Dahlin, J. L., & Walters, M. A. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Semantic Scholar. Retrieved from

  • Improvement in solubility of poor water-soluble drugs by solid dispersion. (2014). International Journal of Pharmaceutical Investigation, 4(1), 1. [Link]

  • Walters, M. (2022). AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. Retrieved from

  • Pan-assay interference compounds. (n.d.). Grokipedia. Retrieved from

  • Technical Support Center: Overcoming Solubility Challenges of Benzoxazole Compounds. (n.d.). Benchchem. Retrieved from

  • Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Retrieved from [Link]

  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091–2113. [Link]

  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK. Retrieved from

  • Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. (2022). Acta Pharmacologica Sinica, 43(10), 2735–2748. [Link]

  • Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. (2022). Acta Pharmacologica Sinica, 43(10), 2735–2748. [Link]

  • Benzisoxazole: a privileged scaffold for medicinal chemistry. (2017). RSC Advances, 7(59), 37375–37389. [Link]

Sources

Optimization

Addressing solubility issues of Benzo[d]isoxazol-5-amine in biological assays

Welcome to the technical support center dedicated to addressing the experimental challenges associated with Benzo[d]isoxazol-5-amine and its derivatives. This guide is designed for researchers, scientists, and drug devel...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the experimental challenges associated with Benzo[d]isoxazol-5-amine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this versatile compound into biological assays. Due to its physicochemical properties, Benzo[d]isoxazol-5-amine often presents solubility challenges in the aqueous environments typical of biological experiments. This resource provides in-depth troubleshooting guides, validated protocols, and answers to frequently asked questions to help you achieve reliable and reproducible results.

Part 1: Troubleshooting Guide

This section addresses acute problems encountered during experimental work. The format is designed to help you quickly diagnose and resolve common issues.

Q1: My Benzo[d]isoxazol-5-amine, dissolved in DMSO, precipitated immediately when I added it to my aqueous assay buffer. What is the primary cause and what should I do first?

A: This is a classic sign of a compound "crashing out" of solution. It occurs when the concentration of the organic solvent (in this case, DMSO) is diluted in the aqueous buffer, drastically reducing the solubility of your compound.[1] The first step is to systematically assess the situation.

  • Causality: Dimethyl sulfoxide (DMSO) is an excellent organic solvent, but it is miscible with water.[2] When you add your DMSO stock to the aqueous buffer, the local concentration of DMSO drops rapidly. The aqueous buffer cannot maintain the compound in solution at that concentration, leading to precipitation. Many discovery compounds exhibit low aqueous solubility, making this a common problem.[3][4]

  • Immediate Action Plan:

    • Verify Solvent Concentration: Calculate the final percentage of DMSO in your assay. Many cell-based assays are sensitive to DMSO, and concentrations above 0.5% or even 0.1% can induce toxicity or off-target effects.[5][6][7] If your final DMSO concentration is already high (>1%), you have likely exceeded the tolerable limit for both the compound's solubility and the biological system's health.

    • Prepare a More Concentrated Stock: If you are using a large volume of a low-concentration stock solution, the total amount of DMSO added might be too high. Try preparing a more concentrated stock solution (e.g., 50 mM or 100 mM in 100% DMSO) so you can add a smaller volume to your assay, thereby keeping the final DMSO percentage low.[4]

    • Modify the Dilution Method: Instead of adding the compound stock directly to the full volume of buffer, try a serial dilution or add the stock to a small volume of buffer while vortexing to facilitate mixing and minimize localized high concentrations of the compound.

Below is a decision tree to guide your immediate troubleshooting steps.

G start Precipitation Observed in Assay Buffer check_dmso Calculate Final % DMSO in Assay start->check_dmso is_high Is % DMSO > 0.5%? check_dmso->is_high make_conc_stock Action: Prepare a more concentrated stock solution to reduce added volume. is_high->make_conc_stock Yes is_low Is % DMSO <= 0.5%? is_high->is_low No end_point Re-test Dilution make_conc_stock->end_point explore_other Problem is likely poor aqueous solubility, not just solvent shock. Proceed to advanced strategies. is_low->explore_other

Caption: Troubleshooting precipitation upon dilution.

Q2: I am using the maximum tolerable concentration of DMSO for my cells (<0.1%), but my compound still isn't soluble enough to reach the desired final concentration. What are my options?

A: When the primary solvent is insufficient at a biologically compatible concentration, you must explore more advanced formulation strategies. The goal is to increase the aqueous solubility of Benzo[d]isoxazol-5-amine without introducing artifacts into your assay.

  • Causality: The intrinsic chemical structure of the compound dictates its maximum solubility in an aqueous system. When this limit is reached, simply adding more of the same DMSO stock will not help. You need to change the properties of the solvent system itself.

  • Recommended Strategies:

    • Co-solvents: Introduce a secondary organic solvent that is also miscible with water and well-tolerated by cells at low concentrations.[8] Examples include ethanol, polyethylene glycol 300/400 (PEG-300/400), or propylene glycol.[3][9] A combination of solvents can sometimes achieve higher solubility than any single solvent alone.[1] Crucially, you must re-validate the maximum tolerable concentration for the new co-solvent mixture.

    • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10] They can encapsulate poorly soluble molecules like Benzo[d]isoxazol-5-amine, forming an "inclusion complex" that is water-soluble.[10][11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used and often exhibit lower cellular toxicity than organic solvents.[6][13]

    • pH Modification: Benzo[d]isoxazol-5-amine contains a basic amine group. Therefore, its solubility is expected to be pH-dependent. Lowering the pH of your stock solution or buffer (e.g., to pH 5-6) will protonate the amine group, forming a more soluble salt. However, you must ensure the final pH of your assay medium remains within the physiological tolerance of your biological system (typically pH 7.2-7.4).

Q3: My compound appears to dissolve, but I'm seeing high variability in my assay results between replicates. Could this be a hidden solubility issue?

A: Absolutely. This is a common and often overlooked manifestation of poor solubility.

  • Causality: Even if you don't see visible precipitation, the compound may be forming microscopic aggregates or colloids in the aqueous buffer. These particles are not uniformly distributed, leading to inconsistent amounts of active, monomeric compound in each replicate well. This can result in variable biological activity, inaccurate structure-activity relationships (SAR), and poor reproducibility.[2][4]

  • Diagnostic Actions:

    • Visual Inspection under Magnification: Carefully inspect your assay plates under a microscope before and after adding the compound. Sometimes, you can see a fine, crystalline precipitate that is not visible to the naked eye.

    • Nephelometry or Dynamic Light Scattering (DLS): These techniques can quantitatively measure particles and aggregates in solution, providing definitive evidence of sub-visible precipitation.

    • Assay Dilution Test: Run your assay with a serial dilution of the compound. If the dose-response curve is non-linear or has an unexpectedly steep drop-off in activity, it could indicate that the compound is precipitating at higher concentrations.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to broader questions about experimental design and strategy.

Q1: What is the best starting solvent to prepare a stock solution of Benzo[d]isoxazol-5-amine?

A: For most initial screening and in vitro biological assays, 100% Dimethyl Sulfoxide (DMSO) is the recommended starting solvent. It is a powerful, polar aprotic solvent that can dissolve a wide range of organic molecules.[2] Prepare a high-concentration stock (e.g., 10-50 mM) and store it in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[14]

Q2: How do I determine the maximum tolerable solvent concentration for my specific assay?

A: This is a critical control experiment that must be performed for every new assay, cell line, or solvent system. You must create a "vehicle control" dose-response curve.

  • Causality: Solvents can have direct biological effects, including cytotoxicity, altered gene expression, or enzyme inhibition.[15][16][17] These effects are dose-dependent and can vary significantly between different cell types or assay systems.[5][6]

  • Methodology: See Protocol 2 below for a detailed step-by-step guide. In essence, you will run your standard assay but replace the test compound with equivalent dilutions of the solvent (the "vehicle") alone. The highest concentration of the solvent that does not produce a significant effect on your assay's readout compared to the no-solvent control is your maximum tolerable concentration.

Q3: How do cyclodextrins work, and how do I choose the right one for Benzo[d]isoxazol-5-amine?

A: Cyclodextrins (CDs) are cage-like molecules that improve solubility by non-covalently encapsulating the hydrophobic drug molecule, shielding it from the aqueous environment.[10] The resulting drug-CD complex has the water-soluble properties of the CD exterior.[18]

  • Mechanism: The interior of the CD torus is hydrophobic, attracting the non-polar parts of Benzo[d]isoxazol-5-amine. The exterior is hydrophilic, allowing the entire complex to dissolve in water. This enhances bioavailability and can also improve compound stability.[10][12][13]

  • Selection:

    • β-Cyclodextrins are the most commonly used due to their cavity size being suitable for many drug-like molecules.

    • Modified CDs like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are generally preferred over native β-cyclodextrin because they have much higher aqueous solubility and a better safety profile.[13]

    • Start with HP-β-CD. Prepare a solution of HP-β-CD in water (e.g., 10-20% w/v) and then attempt to dissolve your compound directly into this solution. See Protocol 3 for guidance.

Q4: Can I use pH modification to improve solubility?

A: Yes, this is a viable strategy for ionizable compounds like Benzo[d]isoxazol-5-amine. The presence of the basic amine group (pKa estimated to be in the range of 3-5) means its charge state, and thus solubility, is pH-dependent.

  • Mechanism: At a pH below its pKa, the amine group will be protonated (-NH3+), forming a cation. This charged species is generally much more soluble in water than the neutral form.

  • Practical Application: You can prepare your stock solution in a weakly acidic buffer (e.g., pH 5.0). However, you must be cautious about the final pH in your assay. Adding a small amount of an acidic stock to a well-buffered physiological medium (pH 7.4) will likely not alter the final pH significantly, but this must be verified. Always measure the pH of your final assay solution after adding the compound. Do not alter the bulk pH of your cell culture medium outside of the viable range (typically 7.2-7.4).

Q5: What are the absolute minimum controls I must include when using any solubility enhancer?

A: Every experiment involving a solubility enhancer requires, at minimum, two critical controls:

  • Vehicle Control: This is your assay system plus the highest concentration of the solvent/cyclodextrin/pH-adjusted buffer used to deliver your compound. This control tells you the effect of the delivery vehicle itself on the assay readout.[1] Your compound's effect should always be normalized to the vehicle control.

  • Un-treated Control (Negative Control): This is your assay system with no treatment, which establishes the baseline for your assay.

Part 3: Protocols & Data

Protocol 1: Preparing a High-Concentration Stock Solution
  • Accurately weigh out a precise amount of Benzo[d]isoxazol-5-amine powder (e.g., 1.34 mg).

  • Add the appropriate volume of 100% DMSO to achieve the desired high concentration (e.g., add 100 µL of DMSO to 1.34 mg of powder to make a 100 mM stock, as the MW is 134.14 g/mol ).[19]

  • Ensure complete dissolution by vortexing vigorously. Gentle warming (to 37°C) or sonication can be used if necessary, but check for compound stability under these conditions.

  • Dispense the stock solution into small, single-use aliquots in low-binding tubes.

  • Store aliquots at -80°C, protected from light.[14]

Protocol 2: Determining Maximum Tolerated Solvent Concentration
  • Prepare your assay system (e.g., plate cells and allow them to adhere overnight).

  • Create a serial dilution of your solvent vehicle (e.g., 100% DMSO) in your assay medium to achieve final concentrations ranging from high to low (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, and a no-solvent control).

  • Replace the culture medium on your cells with the medium containing the different solvent concentrations.

  • Incubate for the duration of your planned experiment (e.g., 24, 48, or 72 hours).

  • Perform your assay readout (e.g., cell viability assay like MTT, reporter gene assay, etc.).

  • Plot the assay signal versus the solvent concentration. The highest concentration that does not cause a statistically significant deviation from the no-solvent control is your maximum working concentration.

Table 1: Comparison of Common Solubilization Strategies
StrategyMechanismAdvantagesDisadvantages & Considerations
Co-solvents (e.g., DMSO, Ethanol, PEG-400) Increases the polarity of the solvent system to better solvate the compound.[8]Simple to implement; effective for many compounds.Potential for cellular toxicity; can interfere with some assays; must validate for each system.[6][9][20]
pH Adjustment Protonates the basic amine group to form a more soluble salt.Highly effective for ionizable compounds; inexpensive.Final assay pH must remain in a narrow physiological range; may affect compound stability or target binding.
Cyclodextrins (e.g., HP-β-CD) Encapsulates the hydrophobic compound in a water-soluble shell.[10][11]Generally lower toxicity than organic solvents; can improve compound stability.[6]May not work for all compounds; potential for the cyclodextrin itself to interact with assay components.
Table 2: Recommended Starting Concentrations for Vehicle Cytotoxicity Testing
VehicleCell-Based Assays (Starting Range)Biochemical Assays (Starting Range)
DMSO 0.01% - 1.0%0.1% - 5.0%
Ethanol 0.05% - 1.0%0.1% - 5.0%
PEG-400 0.1% - 2.0%0.1% - 10%
HP-β-CD 0.1% - 2.0% (w/v)0.1% - 10% (w/v)

Part 4: Visual Workflows

G cluster_0 Initial Formulation cluster_1 Troubleshooting & Optimization start Goal: Solubilize Benzo[d]isoxazol-5-amine stock Prepare 10-50 mM stock in 100% DMSO start->stock dilute Dilute into aqueous buffer to final concentration stock->dilute observe Observe for precipitation dilute->observe success No Precipitation: Proceed with Assay (Include Vehicle Controls) observe->success No precip Precipitation Occurs observe->precip Yes check_dmso Is final DMSO% >0.5%? precip->check_dmso lower_dmso Increase stock concentration to lower final DMSO% check_dmso->lower_dmso Yes still_precip Still Precipitates? check_dmso->still_precip No lower_dmso->dilute ph_mod Strategy 1: Use pH Modification (Acidic Buffer) still_precip->ph_mod cosolvent Strategy 2: Add a Co-Solvent (e.g., PEG-400) still_precip->cosolvent cyclo Strategy 3: Use Cyclodextrins (e.g., HP-β-CD) still_precip->cyclo validate Validate new vehicle for toxicity and interference in the assay ph_mod->validate cosolvent->validate cyclo->validate validate->dilute

Caption: Workflow for selecting and validating a solubilization strategy.

References

  • A Cyclodextrin-Based Controlled Release System in the Simulation of In Vitro Small Intestine. (MDPI) [Link]

  • Cyclodextrin Based Nanoparticles for Drug Delivery and Theranostics. (PMC - NIH) [Link]

  • What effects does DMSO have on cell assays?. (Quora) [Link]

  • Dimethyl sulfoxide. (Wikipedia) [Link]

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. (ResearchGate) [Link]

  • Cyclodextrins in drug delivery: applications in gene and combination therapy. (PMC) [Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (PMC - NIH) [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. (ResearchGate) [Link]

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. (MDPI) [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (PMC - PubMed Central) [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. (Semantic Scholar) [Link]

  • Techniques to improve the solubility of poorly soluble drugs. (ResearchGate) [Link]

  • Special Issue : Cyclodextrin-Based Drug Delivery System and Its Pharmaceutical and Biomedical Application. (MDPI) [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. (ResearchGate) [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. (ResearchGate) [Link]

  • The effect of some cosolvents and surfactants on viability of cancerous cell lines. (Research Journal of Pharmacognosy) [Link]

  • Cosolvent. (Wikipedia) [Link]

Sources

Troubleshooting

How to prevent the degradation of Benzo[d]isoxazol-5-amine samples

Welcome to the Technical Support Center for Benzo[d]isoxazol-5-amine (CAS 239097-74-6). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of your...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Benzo[d]isoxazol-5-amine (CAS 239097-74-6). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of your samples. As a Senior Application Scientist, I've structured this resource to provide not just protocols, but the scientific reasoning behind them, helping you mitigate degradation and ensure the reliability of your experimental outcomes.

Benzo[d]isoxazol-5-amine is a critical intermediate in medicinal chemistry, particularly in the development of novel bioactive molecules and inhibitors for cancer research.[1][2] Its aromatic amine and isoxazole functionalities, however, make it susceptible to degradation, which can compromise experimental results. This guide provides in-depth troubleshooting advice and preventative protocols.

Frequently Asked Questions (FAQs)

Here we address the most common issues encountered when working with Benzo[d]isoxazol-5-amine.

Q1: My solid Benzo[d]isoxazol-5-amine sample has developed a yellowish or brownish tint. What happened?

This is a classic sign of degradation, most likely due to oxidation and/or photodegradation. Aromatic amines are readily oxidized by atmospheric oxygen, a process often accelerated by light and temperature.[3] The appearance of color indicates the formation of oxidized impurities. To prevent this, it is imperative to store the compound under an inert atmosphere (e.g., argon or nitrogen) and protect it from light.[1][4][5]

Q2: What are the definitive storage conditions for solid Benzo[d]isoxazol-5-amine to ensure long-term stability?

For maximum stability, the solid compound must be protected from the three primary degradation catalysts: oxygen, light, and heat. Multiple suppliers recommend storing the material in a dark place, under an inert atmosphere, at refrigerated temperatures of 2-8°C.[1][4] Storing it tightly sealed in an amber glass vial within a desiccator filled with an inert gas is an effective practice.

Q3: I'm preparing a stock solution in DMSO. How can I prevent it from degrading during my experiment and in storage?

Solution-phase degradation can be more rapid than in the solid state. When preparing solutions:

  • Solvent Purity: Use high-purity, anhydrous grade solvents. Amines are hygroscopic and can absorb moisture from the air, which may lead to hydrolysis or other unwanted reactions.[6]

  • Inert Atmosphere: Purge the solvent with an inert gas like argon or nitrogen for 15-20 minutes before dissolving the compound to remove dissolved oxygen.[7] Prepare the solution under a blanket of inert gas.

  • Light Protection: Prepare the solution in amber-colored glassware or wrap the container with aluminum foil to block light exposure.[8][9][10] Photodegradation can occur rapidly in solution when molecules are more mobile and exposed to light energy.[11][12]

  • Storage: For short-term storage, keep the solution at 2-8°C. For long-term storage, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and re-exposure to air, and store at -20°C or -80°C.

Q4: Can the pH of my buffer cause degradation of Benzo[d]isoxazol-5-amine?

Yes, pH is a critical factor. The isoxazole ring and the amine group can both exhibit pH-dependent instability. A study on a different isoxazole derivative showed significant degradation under acidic conditions.[13] Furthermore, primary aromatic amines can be unstable in acidic solutions, such as those containing acetic acid.[14] It is advisable to conduct pilot stability tests in your specific buffer system if the experiment requires prolonged incubation. Generally, neutral to slightly basic conditions may be preferable, but this must be empirically verified for your application.

Q5: Are there any specific chemical incompatibilities I should be aware of?

Absolutely. Avoid contact with strong oxidizing agents, which will rapidly degrade the amine group.[5] Also, be cautious with reactive carbonyl compounds (aldehydes, ketones) and acylating agents, as these can react with the primary amine unless that is the intended purpose of your experiment. Reactions involving diazonium salts are also highly temperature-sensitive and require strict control to prevent degradation.[3]

Troubleshooting Guides & Protocols
Troubleshooting Workflow for Suspected Degradation

If you observe unexpected results, such as loss of activity, new peaks in your chromatogram, or color change, use the following workflow to diagnose the potential cause.

Troubleshooting_Workflow Workflow for Diagnosing Sample Degradation start Degradation Suspected (e.g., color change, bad data) check_light Check Light Exposure: - Was sample handled in bright light? - Is container clear glass? - Was solution wrapped? start->check_light check_air Check Air/Oxygen Exposure: - Was solid stored under inert gas? - Was solvent degassed? - Was solution blanketed with N2/Ar? start->check_air check_temp Check Temperature: - Was solid stored at 2-8°C? - Was solution frozen for long-term? - Any excessive heat exposure? start->check_temp check_solvent Check Solvent/pH: - Was solvent anhydrous/high-purity? - Is the buffer pH appropriate? - Any incompatible reagents present? start->check_solvent action_light Corrective Action: - Use amber vials or foil. - Work in a dimly lit area. check_light->action_light action_air Corrective Action: - Use inert gas (N2/Ar). - Degas solvents before use. check_air->action_air action_temp Corrective Action: - Adhere to recommended storage temps. - Aliquot to avoid freeze-thaw. check_temp->action_temp action_solvent Corrective Action: - Use fresh, high-purity solvent. - Perform pH stability test. check_solvent->action_solvent end_node Implement Corrective Actions and Use Fresh Sample action_light->end_node action_air->end_node action_temp->end_node action_solvent->end_node

Caption: Troubleshooting flowchart for identifying sources of degradation.

Data Summary: Recommended Handling & Storage Conditions
ParameterSolid CompoundIn Solution (e.g., DMSO/Ethanol)
Temperature Long-Term: 2-8°C[1][4] Short-Term: Room Temp (hours)Long-Term: -20°C or -80°C Short-Term: 2-8°C
Atmosphere Required: Inert (Argon or Nitrogen)[4][5]Required: Prepare under inert gas; degas solvent[7]
Light Required: Protect from light[4]Required: Protect from light[8]
Container Tightly sealed, amber glass vial[6][8]Amber glass vial or clear vial wrapped in foil[9][10]
Handling Weigh quickly in low light; minimize air exposureUse gas-tight syringes; cap vials immediately
Experimental Protocols
Protocol 1: Best Practices for Handling and Weighing

This protocol minimizes exposure to air and light when handling the solid compound.

  • Preparation: Move the sealed container of Benzo[d]isoxazol-5-amine from cold storage to a desiccator at room temperature for at least 30 minutes to prevent water condensation on the cold solid.

  • Inert Environment: If possible, perform weighing inside a glovebox with a nitrogen or argon atmosphere.

  • Low-Light Conditions: If a glovebox is unavailable, work in a fume hood with the lights dimmed.[8]

  • Weighing: Briefly open the container, quickly remove the desired amount of solid using a clean spatula, and place it into a pre-tared, amber glass vial.

  • Sealing: Immediately close both the stock container and the new vial. Purge the headspace of both containers with a gentle stream of inert gas before tightening the cap.

  • Storage: Promptly return the main stock container to its recommended storage condition (2-8°C, dark).

Protocol 2: Preparation of Stable Stock Solutions

This protocol is designed to create a stable stock solution for use in experiments.

  • Solvent Preparation: Select a high-purity, anhydrous grade solvent. Transfer the required volume to a flask and degas the solvent by bubbling argon or nitrogen through it for 15-20 minutes. This removes dissolved oxygen, a key initiator of degradation.[7]

  • Compound Preparation: Weigh the required mass of Benzo[d]isoxazol-5-amine directly into an amber glass vial or a clear vial that will be immediately wrapped in aluminum foil, following Protocol 1.

  • Dissolution: Under a gentle stream of inert gas, use a syringe to add the degassed solvent to the vial containing the solid. Cap the vial tightly and vortex or sonicate until fully dissolved.

  • Aliquoting and Storage: If the entire solution will not be used at once, immediately aliquot it into single-use amber vials. Purge the headspace of each vial with inert gas before sealing. Store at -20°C or -80°C for long-term stability.

References
  • 5 Tips for Handling Photosensitive Reagents. Labtag Blog. Available at: [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. Available at: [Link]

  • Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. ResearchGate. Available at: [Link]

  • Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. ResearchGate. Available at: [Link]

  • Inhibition of amine oxidation. Google Patents.
  • How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. ResearchGate. Available at: [Link]

  • Amine inhibition of oxidation. Google Patents.
  • How To Protect Light Sensitive Products. LFA Tablet Presses. Available at: [Link]

  • Protecting Groups for Amines. YouTube. Available at: [Link]

  • Safeguarding Amines from Oxidation by Enabling Technologies. The University of Texas at Austin. Available at: [Link]

  • How to store organic amine mixtures properly? CHEM-ADDITIVE Blog. Available at: [Link]

  • Protection of Light Sensitive Products. Pharmaguideline. Available at: [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available at: [Link]

  • Benzo[d]isoxazol-5-amine. 001CHEMICAL. Available at: [Link]

  • Light Sensitive Drug Products Need Protection. West Pharmaceutical Services. Available at: [Link]

  • Protection of Light sensitive Drugs. Pharma Manual. Available at: [Link]

  • Benzo[d]isoxazol-5-amine. Lead Sciences. Available at: [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. Available at: [Link]

  • Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. National Institutes of Health (NIH). Available at: [Link]

  • 5-Aminoisoxazole. PubChem, National Institutes of Health (NIH). Available at: [Link]

  • Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors. National Institutes of Health (NIH). Available at: [Link]

  • Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. MDPI. Available at: [Link]

  • Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. PubMed, National Institutes of Health (NIH). Available at: [Link]

  • Elucidation of Degradation Behavior of Nitrazepam and Other Benzodiazepines in Artificial Gastric Juice: Study on Degradability of Drugs in Stomach (II). PubMed, National Institutes of Health (NIH). Available at: [Link]

Sources

Optimization

Technical Support Center: Scaling Up Benzo[d]isoxazol-5-amine Synthesis

This technical support guide is designed for researchers, chemists, and drug development professionals involved in the synthesis of Benzo[d]isoxazol-5-amine. As a crucial building block in medicinal chemistry, its reliab...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, chemists, and drug development professionals involved in the synthesis of Benzo[d]isoxazol-5-amine. As a crucial building block in medicinal chemistry, its reliable and scalable synthesis is paramount for advancing preclinical research programs.[1][2][3] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during scale-up operations.

Section 1: Recommended Synthetic Pathway Overview

For preclinical research where quantities in the multi-gram to kilogram range are often required, a robust and reproducible synthetic route is essential. The most reliable and commonly employed pathway for Benzo[d]isoxazol-5-amine is a two-step sequence starting from a commercially available precursor, 2-fluoro-5-nitrobenzaldehyde. This route is advantageous due to its high regioselectivity and generally good yields.

The overall transformation is as follows:

  • Step 1: Cyclization to form 5-Nitrobenzo[d]isoxazole. This step involves the reaction of 2-fluoro-5-nitrobenzaldehyde with a source of hydroxylamine, typically hydrazine hydrate which acts as a precursor in situ, to form the benzisoxazole ring system.[4][5]

  • Step 2: Reduction of the Nitro Group. The intermediate, 5-Nitrobenzo[d]isoxazole, is then reduced to the target amine, Benzo[d]isoxazol-5-amine. While catalytic hydrogenation is a common reduction method, the use of chemical reductants like tin(II) chloride (SnCl₂) is often preferred to avoid potential cleavage of the sensitive N-O bond in the isoxazole ring.[1][6]

G cluster_0 Synthetic Workflow Start 2-Fluoro-5-nitrobenzaldehyde Step1 Step 1: Cyclization (Hydrazine Hydrate, DMF) Start->Step1 Reagents Intermediate 5-Nitrobenzo[d]isoxazole Step1->Intermediate Forms Step2 Step 2: Reduction (SnCl₂·2H₂O, HCl, EtOAc) Intermediate->Step2 Reacts in Product Benzo[d]isoxazol-5-amine Step2->Product Yields

Caption: High-level workflow for the synthesis of Benzo[d]isoxazol-5-amine.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is the 2-fluoro-5-nitrobenzaldehyde route preferred for scalability over nitrating benzo[d]isoxazole directly?

A: While direct nitration of the parent benzo[d]isoxazole ring is possible, it often leads to a mixture of isomers (e.g., 5-nitro and 7-nitro). Separating these isomers on a large scale is challenging and costly, resulting in a lower overall yield of the desired 5-nitro intermediate. The route starting from 2-fluoro-5-nitrobenzaldehyde is highly regioselective, meaning the nitro group is already in the correct position, thus avoiding difficult purification steps and ensuring a more efficient process.

Q2: Can I use catalytic hydrogenation (e.g., H₂/Pd-C) for the nitro reduction step instead of SnCl₂?

A: Catalytic hydrogenation can be effective for nitro group reduction. However, the isoxazole ring's N-O bond is susceptible to cleavage under certain reductive conditions, especially with highly active catalysts or under harsh conditions (high pressure/temperature).[7] This can lead to undesired ring-opened byproducts. Tin(II) chloride reduction is a milder, chemoselective method that is less likely to affect the isoxazole core, making it a more reliable choice for this specific substrate, particularly during scale-up where reaction exotherms can be harder to control.

Q3: My final product, Benzo[d]isoxazol-5-amine, is darkening upon storage. Why is this happening and how can I prevent it?

A: Aromatic amines, including Benzo[d]isoxazol-5-amine, are susceptible to air oxidation, which often results in the formation of colored impurities.[8] To ensure long-term stability for preclinical batches, it is critical to:

  • Store under an inert atmosphere: Backfill the storage container with nitrogen or argon.

  • Protect from light: Use amber-colored vials or store in a dark location.

  • Maintain low temperature: Store at 2-8°C as recommended for many amine-containing intermediates.[1]

Q4: What are the critical safety considerations for this synthesis?

A: Both steps involve hazardous materials.

  • Hydrazine Hydrate (Step 1): Is highly toxic, corrosive, and a suspected carcinogen. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Tin(II) Chloride and HCl (Step 2): Concentrated hydrochloric acid is highly corrosive. The reaction can be exothermic and may release hydrogen gas. The workup involves neutralization with a base, which is also an exothermic process that requires careful, slow addition.

  • Solvents: DMF and EtOAc are flammable. Ensure all heating is done using heating mantles or oil baths with appropriate temperature control and that no ignition sources are present. A thorough risk assessment should be conducted before beginning any work.

Section 3: Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis and purification processes.

Problem 1: Low or No Yield in Step 1 (Cyclization to 5-Nitrobenzo[d]isoxazole)

Question: I am getting a poor yield of the 5-nitrobenzo[d]isoxazole intermediate. My TLC shows unreacted starting material and several new spots. What went wrong?

Answer: This issue typically points to problems with reagents, reaction conditions, or moisture.

Potential Cause Explanation & Validation Recommended Solution
Impure Starting Material The 2-fluoro-5-nitrobenzaldehyde may be contaminated or degraded. Validate its purity by checking the melting point and running an NMR spectrum.Repurify the starting material by recrystallization or purchase from a reputable supplier.
Inactive Hydrazine Hydrate Hydrazine hydrate can degrade over time. Use a fresh bottle or titrate an older bottle to determine its concentration.Always use a fresh, sealed bottle of hydrazine hydrate for best results.
Presence of Water While hydrazine hydrate contains water, excess moisture in the DMF solvent can lead to side reactions.Use anhydrous DMF for the reaction. Ensure all glassware is thoroughly dried before use.
Incorrect Temperature The reaction typically requires heating to proceed at a reasonable rate. If the temperature is too low, the reaction will be sluggish.[5] If too high, byproduct formation can increase.Monitor the internal reaction temperature carefully. A typical range is 100-120 °C. Optimize the temperature in small-scale trials if necessary.
Insufficient Reaction Time The reaction may not have gone to completion.Monitor the reaction progress using TLC. Continue heating until the starting material spot is no longer visible.
Problem 2: Difficulties in Step 2 (Nitro Group Reduction)

Question: The reduction of 5-Nitrobenzo[d]isoxazole is incomplete, or I am isolating a complex mixture instead of the desired amine. How can I fix this?

Answer: Incomplete reduction or byproduct formation is common if the reaction conditions are not optimized.

G cluster_1 Troubleshooting: Nitro Reduction Start Low Yield or Impure Product in Nitro Reduction CheckTLC Analyze crude reaction mixture by TLC/LCMS. Is starting material present? Start->CheckTLC Workup Workup Issue? Start->Workup Incomplete Incomplete Reaction CheckTLC->Incomplete Yes Degradation Degradation / Side Products CheckTLC->Degradation No Solution1 Increase equivalents of SnCl₂·2H₂O. Extend reaction time at 60-70°C. Incomplete->Solution1 Solution2 Check for N-O bond cleavage. Lower reaction temperature. Ensure slow, controlled addition of reagents. Degradation->Solution2 Solution3 Ensure workup pH is > 8 to free the amine. Check for product loss in aqueous layer. Workup->Solution3

Caption: Decision tree for troubleshooting the reduction of 5-Nitrobenzo[d]isoxazole.

Potential Cause Explanation & Validation Recommended Solution
Insufficient Reductant Stoichiometry is critical. At least 3 equivalents of SnCl₂·2H₂O are mechanistically required per nitro group, but on a large scale, using 3.5-4 equivalents is often necessary to drive the reaction to completion.Increase the equivalents of SnCl₂·2H₂O. Perform a small-scale trial to find the optimal amount.
Inadequate Acidity The reduction with tin(II) chloride requires an acidic medium. The reaction is often performed in a mixture of a solvent like ethyl acetate and concentrated HCl.Ensure sufficient concentrated HCl is present. The mixture should be a stirrable slurry.
Exotherm Not Controlled The reaction is exothermic. If the temperature rises too high, it can promote the formation of byproducts or degradation of the sensitive isoxazole ring.Add the SnCl₂·2H₂O portion-wise to the solution of the nitro compound at a controlled temperature (e.g., 0-10 °C), then allow it to warm and heat as required.
Incomplete Workup/Isolation The product is an amine, which will exist as its hydrochloride salt in the acidic reaction mixture. It must be neutralized to the free base to be extracted into an organic solvent.During workup, carefully basify the aqueous layer with a saturated solution of sodium bicarbonate or aqueous NaOH to a pH > 8. Check the pH with paper. Extract multiple times with ethyl acetate to ensure full recovery.
Problem 3: Purification and Purity Issues

Question: My final product shows impurities by NMR/LCMS after column chromatography. What are these and how can I remove them?

Answer: Final stage impurities often co-elute with the product or form during the purification process.

Potential Cause Explanation & Validation Recommended Solution
Tin Residues If the workup is not thorough, residual tin salts can contaminate the product. These can appear as inorganic baseline material in NMR or interfere with analysis.After basification, filter the reaction mixture through a pad of Celite® to remove the bulk of the tin hydroxides before proceeding with the extraction.
Oxidized Byproducts As mentioned in the FAQ, the amine product is prone to oxidation. This can happen on a silica gel column if the chromatography run is too long.Use a faster mobile phase or a wider column to reduce the residence time on silica. Consider adding a small amount of triethylamine (~0.5%) to the eluent to keep the column basic and prevent amine streaking. For very pure material, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane) may be a better alternative to chromatography.
Incomplete Reaction Unreacted 5-Nitrobenzo[d]isoxazole may be present.If the amount is significant, the batch may need to be re-subjected to the reduction conditions. If minor, careful chromatography should be able to separate it, as the nitro compound is significantly less polar than the amine.

Section 4: Scalable Experimental Protocols

Disclaimer: These protocols are intended for trained professional chemists. All procedures should be carried out in a well-ventilated fume hood with appropriate PPE.

Protocol 1: Synthesis of 5-Nitrobenzo[d]isoxazole (Intermediate)
ReagentM.W. ( g/mol )AmountMolesEquivalents
2-Fluoro-5-nitrobenzaldehyde169.1150.0 g0.2961.0
Hydrazine hydrate (~64%)50.0516.2 mL0.3251.1
N,N-Dimethylformamide (DMF)-250 mL--

Procedure:

  • To a 1 L round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-fluoro-5-nitrobenzaldehyde (50.0 g, 0.296 mol) and DMF (250 mL).

  • Stir the mixture to obtain a clear solution.

  • Slowly add hydrazine hydrate (16.2 mL, 0.325 mol) dropwise over 15 minutes. The internal temperature may rise slightly.

  • Heat the reaction mixture to 110 °C and maintain for 2-4 hours.

  • Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes). The reaction is complete when the starting aldehyde spot has been consumed.

  • Cool the reaction mixture to room temperature and pour it slowly into 1 L of ice-cold water with vigorous stirring.

  • A yellow precipitate will form. Continue stirring for 30 minutes.

  • Filter the solid using a Büchner funnel, wash the cake thoroughly with water (3 x 200 mL), and then with a small amount of cold ethanol.

  • Dry the solid under vacuum at 50 °C to a constant weight.

  • Expected Outcome: A yellow to light-brown solid. Yield: 40-45 g (82-93%). The material is typically >95% pure and can be used in the next step without further purification.

Protocol 2: Synthesis of Benzo[d]isoxazol-5-amine (Final Product)
ReagentM.W. ( g/mol )AmountMolesEquivalents
5-Nitrobenzo[d]isoxazole164.1240.0 g0.2441.0
Tin(II) chloride dihydrate225.63220.0 g0.9754.0
Ethyl Acetate (EtOAc)-400 mL--
Concentrated HCl (~37%)-100 mL--

Procedure:

  • To a 2 L three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 5-Nitrobenzo[d]isoxazole (40.0 g, 0.244 mol) and ethyl acetate (400 mL).

  • Stir to form a slurry. Add the concentrated HCl (100 mL).

  • Cool the mixture to 0-5 °C in an ice-water bath.

  • Add the tin(II) chloride dihydrate (220.0 g, 0.975 mol) portion-wise over 30-45 minutes, ensuring the internal temperature does not exceed 15 °C.

  • After the addition is complete, remove the ice bath and heat the mixture to 60 °C. Maintain for 2-3 hours.

  • Monitor the reaction by TLC (e.g., 50% ethyl acetate in hexanes) until the starting material is consumed.

  • Cool the reaction mixture to room temperature. Slowly and carefully pour it into a beaker containing 500 g of ice.

  • While stirring vigorously in an ice bath, slowly add a 50% w/v aqueous NaOH solution to basify the mixture to pH 9-10. This is highly exothermic.

  • Filter the resulting thick slurry through a pad of Celite®, washing the pad with ethyl acetate (3 x 100 mL).

  • Transfer the combined filtrate to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2 x 150 mL).

  • Combine all organic layers, wash with brine (200 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude brown solid can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (eluting with a gradient of 20-50% ethyl acetate in hexanes).

  • Expected Outcome: A white to light-brown crystalline solid.[8] Yield: 25-29 g (76-88%).

References

  • Benchchem. (n.d.). Benzo[d]isoxazol-5-amine | CAS 239097-74-6.
  • ECHEMI. (n.d.). 1H-Indazol-5-amine | 19335-11-6.
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  • National Center for Biotechnology Information. (n.d.). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. PubMed Central.
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  • National Center for Biotechnology Information. (n.d.). Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. PubMed Central.
  • ResearchGate. (2025).
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Sources

Troubleshooting

Technical Support Center: Overcoming Drug Resistance to Benzo[d]isoxazol-5-amine Based Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Benzo[d]isoxazol-5-amine based compounds. This guide is designed to provide in-depth troubleshooting as...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Benzo[d]isoxazol-5-amine based compounds. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the emergence of drug resistance during your experiments. Our goal is to equip you with the knowledge and practical protocols to anticipate, identify, and overcome these resistance mechanisms, ensuring the continued progress of your research.

Introduction

The Benzo[d]isoxazol-5-amine scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous compounds with potent therapeutic potential, particularly as anticancer agents.[1] A significant number of these compounds function as inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, most notably BRD4.[2][3] BRD4 is a critical epigenetic reader that regulates the transcription of key oncogenes, making it a prime target in oncology.[2][4]

However, as with many targeted therapies, the development of acquired resistance is a significant clinical and preclinical challenge.[5][6] This guide will delve into the common mechanisms of resistance to Benzo[d]isoxazol-5-amine based compounds, with a focus on those targeting BRD4, and provide actionable strategies to address these issues in your experimental workflows.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the investigation of drug resistance to Benzo[d]isoxazol-5-amine based compounds.

Q1: My cancer cell line, which was initially sensitive to my Benzo[d]isoxazol-5-amine compound, is now showing a significant increase in its IC50 value. What is the likely cause?

An increase in the half-maximal inhibitory concentration (IC50) is the classic indicator of acquired resistance.[7][8][9] For Benzo[d]isoxazol-5-amine based compounds that target BRD4, one of the most well-documented mechanisms of resistance is the stabilization of the BRD4 protein itself.[1][10] This can be caused by mutations in the SPOP (Speckle-type POZ protein) gene, which is responsible for earmarking BRD4 for degradation.[1][10][11][12][13] When SPOP is mutated, BRD4 protein levels increase, requiring a higher concentration of the inhibitor to achieve the same therapeutic effect.[1][10]

Other potential, though less specific to this compound class, mechanisms include:

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump the compound out of the cell, reducing its intracellular concentration.[14][15][16][17][18][19]

  • Metabolic alteration: The compound may be metabolized into an inactive form at a higher rate in resistant cells.[20]

  • Activation of bypass signaling pathways: Cancer cells can activate alternative signaling pathways to circumvent their dependence on the target that is being inhibited.[5]

Q2: How can I determine if BRD4 protein levels are elevated in my resistant cell line?

The most direct method to assess BRD4 protein levels is through Western blotting .[4][21][22][23][24] This technique allows for the quantification of specific proteins in a cell lysate. You would compare the BRD4 protein levels in your resistant cell line to the parental (sensitive) cell line. A significant increase in the BRD4 band intensity in the resistant line would suggest that protein stabilization is a likely resistance mechanism.

Q3: I suspect increased drug efflux is contributing to resistance. How can I investigate this?

To investigate the role of efflux pumps, you can perform a drug accumulation assay . This typically involves incubating both sensitive and resistant cells with a fluorescent substrate of common ABC transporters (e.g., rhodamine 123 for P-glycoprotein/ABCB1). A lower intracellular fluorescence in the resistant cells would indicate increased efflux. Alternatively, you can use known efflux pump inhibitors in combination with your Benzo[d]isoxazol-5-amine compound. A significant reduction in the IC50 of your compound in the presence of an efflux pump inhibitor would suggest that efflux is a contributing factor.

Q4: What is a significant "shift" in an IC50 value to confirm resistance?

While there is no universally fixed value, a 3- to 5-fold increase in the IC50 value is generally considered a strong indicator of acquired resistance.[25] However, the significance of the shift can also be context-dependent. For a highly potent compound, even a 2-fold increase could be meaningful. It is crucial to perform statistical analysis on your dose-response data to determine if the difference in IC50 values between the sensitive and resistant lines is statistically significant.[8]

Q5: Are there any strategies to overcome resistance to my Benzo[d]isoxazol-5-amine based compound?

Yes, several strategies can be explored:

  • Combination Therapy: This is a promising approach to combat drug resistance.[5][22][26] If resistance is due to BRD4 stabilization, combining your compound with an inhibitor of a downstream signaling pathway that is activated by BRD4 (e.g., an AKT inhibitor) may restore sensitivity.[10]

  • Development of Next-Generation Inhibitors: If a specific mutation in the target protein is identified, designing a new compound that can effectively bind to the mutated target is a viable strategy.

  • Use of Efflux Pump Inhibitors: If increased efflux is confirmed, co-administration with an efflux pump inhibitor could be effective.

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting guides for specific experimental challenges related to drug resistance.

Guide 1: Investigating Increased BRD4 Protein Levels

Issue: You hypothesize that resistance to your Benzo[d]isoxazol-5-amine based BRD4 inhibitor is due to increased BRD4 protein levels.

cluster_0 Cell Lysate Preparation cluster_1 Electrophoresis and Transfer cluster_2 Immunodetection cluster_3 Detection and Analysis start 1. Culture parental and resistant cell lines harvest 2. Harvest cells and prepare cell lysates start->harvest quantify 3. Quantify protein concentration (e.g., BCA assay) harvest->quantify sds_page 4. SDS-PAGE to separate proteins quantify->sds_page transfer 5. Transfer proteins to a PVDF or nitrocellulose membrane sds_page->transfer block 6. Block membrane to prevent non-specific binding transfer->block primary_ab 7. Incubate with primary antibody (anti-BRD4) block->primary_ab secondary_ab 8. Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect 9. Add chemiluminescent substrate and image secondary_ab->detect analyze 10. Quantify band intensity and normalize to a loading control detect->analyze

Caption: Western Blot Workflow for BRD4 Analysis.

  • Cell Culture and Lysis:

    • Culture both the parental (sensitive) and the generated resistant cell lines to approximately 80% confluency.

    • Harvest the cells and wash with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Western Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for BRD4 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Signal Detection and Analysis:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Quantify the band intensity for BRD4 and a loading control (e.g., GAPDH or β-actin).

    • Normalize the BRD4 signal to the loading control to compare protein levels between the sensitive and resistant cell lines.

Problem Possible Cause Solution
No or weak BRD4 signal Insufficient protein loading.Ensure accurate protein quantification and load a sufficient amount of protein.
Poor antibody quality.Use a validated antibody for BRD4 and optimize the antibody concentration.
Inefficient protein transfer.Verify transfer efficiency using Ponceau S staining.
High background Insufficient blocking.Increase blocking time or use a different blocking agent.
Antibody concentration too high.Titrate the primary and secondary antibodies to optimal concentrations.
Inconsistent loading control Inaccurate protein quantification.Re-quantify protein concentrations and ensure equal loading.
Uneven transfer.Ensure proper assembly of the transfer stack and consistent transfer conditions.
Guide 2: Generating a Drug-Resistant Cell Line

Issue: You need to generate a cell line with acquired resistance to your Benzo[d]isoxazol-5-amine compound to study resistance mechanisms.

cluster_0 Initial Characterization cluster_1 Dose Escalation cluster_2 Resistance Confirmation ic50_initial 1. Determine the initial IC50 of the parental cell line start_treatment 2. Treat cells with a sub-lethal concentration (e.g., IC20) ic50_initial->start_treatment monitor 3. Monitor cell viability and allow for recovery start_treatment->monitor increase_dose 4. Gradually increase drug concentration with each passage monitor->increase_dose increase_dose->monitor ic50_final 5. Periodically determine the IC50 of the treated population increase_dose->ic50_final confirm 6. Confirm a stable and significant increase in IC50 ic50_final->confirm

Caption: Workflow for Generating a Drug-Resistant Cell Line.

  • Determine Initial IC50:

    • Perform a dose-response assay (e.g., MTT or CellTiter-Glo) with your Benzo[d]isoxazol-5-amine compound on the parental cell line to determine the initial IC50 value.[27]

  • Initiate Drug Treatment:

    • Begin by treating the parental cells with a low, sub-lethal concentration of your compound (e.g., the IC20 or IC30) for a defined period (e.g., 72 hours).[6][25][28][29][30]

  • Recovery and Passaging:

    • Remove the drug-containing medium and replace it with fresh, drug-free medium.

    • Allow the cells to recover and proliferate.

    • Once the cells reach confluency, passage them as you normally would.

  • Dose Escalation:

    • In the subsequent passage, treat the cells with a slightly higher concentration of the compound. A gradual increase (e.g., 1.5 to 2-fold) is recommended.[25]

    • Repeat the cycle of treatment, recovery, and passaging with incrementally increasing drug concentrations. This process can take several months.[6]

  • Monitor and Confirm Resistance:

    • Periodically (e.g., every 4-6 weeks), perform a dose-response assay to determine the IC50 of the treated cell population.

    • Continue the dose escalation until you observe a stable and significant increase in the IC50 (e.g., >5-fold) compared to the parental cell line.

  • Cryopreservation:

    • Once a resistant cell line is established, it is crucial to cryopreserve stocks at different passage numbers to ensure reproducibility.

Problem Possible Cause Solution
Massive cell death Initial drug concentration is too high.Start with a lower, sub-lethal concentration (e.g., IC10-IC20).
Dose escalation is too rapid.Increase the drug concentration more gradually.
No increase in IC50 Insufficient drug pressure.Increase the drug concentration or the duration of treatment.
Cell line is inherently resistant.Consider using a different, more sensitive cell line.
Loss of resistant phenotype Discontinuation of drug treatment.Maintain a low concentration of the drug in the culture medium to sustain the selective pressure.

Part 3: Data Presentation

Clear and concise data presentation is essential for interpreting your results and communicating your findings.

Table 1: Example of Comparative IC50 Values
Cell LineCompoundIC50 (µM) ± SDFold Resistance
ParentalBenzo[d]isoxazol-5-amine Derivative X0.5 ± 0.051
ResistantBenzo[d]isoxazol-5-amine Derivative X5.2 ± 0.410.4

This table clearly shows a significant increase in the IC50 value for the resistant cell line, indicating acquired resistance.

Table 2: Example of Western Blot Densitometry Data
Cell LineBRD4 (Normalized Intensity)Loading Control (GAPDH)
Parental1.01.0
Resistant3.51.0

This table quantifies the increase in BRD4 protein levels in the resistant cell line compared to the parental line.

References

  • BenchChem Technical Support Team. (2025).
  • Consensus. (n.d.).
  • Consensus. (n.d.). Epigenetic alterations and mechanisms that drive resistance to targeted cancer therapies.
  • Consensus. (n.d.). Epigenetic mechanisms in cancer drug resistance.
  • Consensus. (n.d.). Epigenetic mechanisms of drug resistance in fungi.
  • Consensus. (n.d.). Editorial: Epigenetic drugs and therapeutic resistance for epithelial malignancies.
  • Dai, X., et al. (2018). Intrinsic BET inhibitor resistance in prostate cancer caused by SPOP mutation-mediated BET protein stabilization.
  • Efferth, T. (2017). Efflux Cell Membrane Transporters involved in Drug Transport and Drug Interactions. Pharmacology & Pharmacy, 8(12), 427-448.
  • Gao, X., et al. (2022). Overcoming drug resistance to BET inhibitors by rational combinative strategies. Signal Transduction and Targeted Therapy, 7(1), 1-3.
  • CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
  • ATCC. (n.d.). Drug Resistance in Cancer: Mechanisms and Models.
  • MDPI. (2021). Role of the Super-Enhancer Component Bromodomain Protein 4 in the Radiation Response of Human Head and Neck Squamous Cell Carcinoma Cells. International Journal of Molecular Sciences, 22(16), 8758.
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for Western Blot Analysis of c-Myc Using the BRD4 Inhibitor GSK737. BenchChem.
  • Creative Bioarray. (n.d.). Establishment of Drug-resistant Cell Lines.
  • PubMed. (n.d.).
  • Dai, X., et al. (2017). Intrinsic BET inhibitor resistance in SPOP-mutated prostate cancer is mediated by BET protein stabilization and AKT-mTORC1 activation.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Western blotting analysis of BRD2, BRD3, and BRD4 proteins, as well as c-Myc and PARP in RS4.
  • Zhang, J., et al. (2025). Targeting BRD4 in cancer therapy: From inhibitors and degraders to novel combination strategies and resistance mechanisms. Bioorganic & Medicinal Chemistry, 132, 118473.
  • Lee, S., et al. (2025). Development of Drug-resistant Cell Lines for Experimental Procedures. Journal of Visualized Experiments, (206), e66708.
  • Dai, X., et al. (2017). Prostate cancer-associated SPOP mutations confer resistance to BET inhibitors through stabilization of BRD4.
  • Dai, X., et al. (2017). Prostate cancer-associated SPOP mutations confer resistance to BET inhibitors through stabilization of BRD4.
  • ResearchGate. (2024). How to determine IC50 significance?.
  • Vidal, L., et al. (2025). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers, 17(4), 896.
  • Crown Bioscience. (2025). How to use in vitro models to study and overcome drug resistance in oncology.
  • Dai, X., et al. (2017). Prostate cancer-Associated SPOP mutations confer resistance to BET inhibitors through stabilization of BRD4. Mayo Clinic Proceedings, 92(9), 1463-1464.
  • Zhang, J., et al. (2025). Bromodomain containing protein 4 (BRD4) and cancer therapy: A glimpse at dual-target drug development. European Journal of Medicinal Chemistry, 289, 116345.
  • Caugelli-Szafran, C., et al. (2022). Development of BRD4 inhibitors as anti-inflammatory agents and antidotes for arsenicals. Bioorganic & Medicinal Chemistry Letters, 62, 128696.
  • El-Sayed, R., et al. (2023). BRD4 Inhibition as a Strategy to Prolong the Response to Standard of Care in Estrogen Receptor-Positive Breast Cancer. Cancers, 15(16), 4066.
  • ResearchGate. (n.d.). Chemical strategies to inhibit BET bromodomain proteins.
  • Efferth, T. (2017). Efflux Cell Membrane Transporters involved in Drug Transport and Drug Interactions. Pharmacology & Pharmacy, 8(12), 427-448.
  • Michaelis, M., Wass, M. N., & Cinatl, J. (2019). Drug-adapted cancer cell lines as preclinical models of acquired resistance. Cancer Drug Resistance, 2(3), 447-456.
  • Hartert, K. (2025). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube.
  • Li, Y., et al. (2025). Inhibition of BRD4 sensitizes NSCLC cells to osimertinib by suppressing APT1 and promoting MST1 palmitoylation.
  • The changing 50% inhibitory concentration (IC50) of cisplatin: A pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. (2025).
  • MDPI. (2022). Different Strategies to Overcome Resistance to Proteasome Inhibitors—A Summary 20 Years after Their Introduction. International Journal of Molecular Sciences, 23(19), 11345.
  • Caugelli-Szafran, C., et al. (2022). Development of BRD4 inhibitors as anti-inflammatory agents and antidotes for arsenicals. Bioorganic & Medicinal Chemistry Letters, 62, 128696.
  • Michaelis, M., Wass, M. N., & Cinatl, J. (2019). Drug-adapted cancer cell lines as preclinical models of acquired resistance. Cancer Drug Resistance, 2(3), 447-456.
  • Zhang, J., et al. (2020). Targeting Brd4 for cancer therapy: inhibitors and degraders.
  • Zhang, M., et al. (2022). Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. Acta Pharmacologica Sinica, 43(10), 2735-2748.
  • PubMed Central. (n.d.).
  • NIH. (n.d.).
  • Wu, C. P., et al. (2006). Reversal of ABC drug transporter-mediated multidrug resistance in cancer cells: Evaluation of current strategies. Current Medicinal Chemistry, 13(7), 779-793.
  • Michaelis, M., Wass, M. N., & Cinatl, J. (2019). Drug-Adapted Cancer Cell Lines as Preclinical Models of Acquired Resistance. Cancer Drug Resistance, 2(3), 447-456.
  • PubMed. (n.d.).
  • MDPI. (2022). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. International Journal of Molecular Sciences, 23(21), 13359.
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  • ResearchGate. (n.d.). Drug-adapted cancer cell lines as preclinical models of acquired resistance.

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Optimization

Technical Support Center: Improving Target Selectivity of Benzo[d]isoxazol-5-amine Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Benzo[d]isoxazol-5-amine derivatives. This guide is designed to provide in-depth technical assistance,...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Benzo[d]isoxazol-5-amine derivatives. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during the optimization of target selectivity for this important class of compounds. The Benzo[d]isoxazol-5-amine scaffold is a versatile starting point for the synthesis of novel bioactive molecules, particularly in oncology research where it has been explored for the development of inhibitors for targets like Bromodomain and Extra-Terminal (BET) proteins, TRIM24, and Hypoxia-Inducible Factor-1α (HIF-1α).[1][2]

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions that arise when working to improve the selectivity of Benzo[d]isoxazol-5-amine derivatives.

Q1: My Benzo[d]isoxazol-5-amine derivative shows potent activity against my primary target but also inhibits several off-target kinases. Where do I start with improving selectivity?

A1: This is a frequent challenge, as many kinase active sites are highly conserved.[3] A multi-pronged approach is recommended:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the substituents on the benzo[d]isoxazole core. Even minor changes can significantly impact selectivity. For instance, the addition of electron-withdrawing or electron-releasing groups at different positions can alter the binding profile.[4][5]

  • Computational Modeling: Utilize 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models that correlate the 3D structural properties of your derivatives with their biological activity.[1] This can help prioritize the synthesis of more selective compounds.

  • Exploit Subtle Differences in Active Sites: Focus on less conserved regions of the kinase active site. Detailed bioinformatics analyses can help identify these subtle differences that can be targeted to increase selectivity.[3]

  • Consider Allosteric Inhibition: Instead of targeting the highly conserved ATP-binding site, explore the possibility of designing inhibitors that bind to allosteric sites.[6] These sites are often less conserved, offering a promising strategy for achieving higher selectivity.[6]

Q2: What are the key medicinal chemistry strategies to enhance the target selectivity of my compounds?

A2: Several rational drug design strategies can be employed:[7][8]

  • Ligand-Based Design: Modify a known active ligand to improve its properties. This can involve strategies like conformational adaptation, enhancing aromatic stacking interactions, and cyclization to lock the molecule into a more selective conformation.[9][10]

  • Structure-Based Design: If the crystal structure of your target protein is available, you can design ligands that specifically interact with unique residues or pockets in the target's binding site that are not present in off-target proteins.

  • Fragment-Based Screening: Identify small molecular fragments that bind to the target and then grow or link these fragments to create a larger, more potent, and selective molecule.

  • Atropisomerism: For certain molecules, locking them into a specific right-handed or left-handed configuration (atropisomers) can dramatically increase selectivity and even alter which targets are inhibited.[11]

Q3: Which in vitro assays are essential for evaluating the selectivity of my Benzo[d]isoxazol-5-amine derivatives?

A3: A combination of biochemical and cell-based assays is crucial for a comprehensive selectivity profile.

  • Biochemical Kinase Profiling: Screen your compounds against a broad panel of kinases (e.g., 100 to 400 kinases) to identify off-target interactions.[12] This provides a direct measure of compound affinity for each target.

  • Cell-Based Target Engagement Assays: These assays confirm that your compound interacts with the intended target within a live cell, which is a more physiologically relevant environment.[12][13] Techniques like NanoBRET® Target Engagement and Cellular Thermal Shift Assay (CETSA) are valuable for this purpose.[12]

  • Functional Cellular Assays: These assays measure the downstream effects of target engagement, such as changes in signaling pathways, gene expression, or cell proliferation.[14][15] Examples include reporter gene assays and calcium flux assays.[13]

Q4: My compound is selective in biochemical assays, but this selectivity doesn't translate to cell-based assays. What could be the reason?

A4: Discrepancies between biochemical and cellular assay results are common and can be attributed to several factors:

  • Cellular Environment: The cellular context, including the presence of membranes, subcellular compartments, and endogenous ligands, can significantly influence compound behavior and target engagement.[12]

  • Cell Permeability: Your compound may not be effectively crossing the cell membrane to reach its intracellular target.

  • Metabolism: The compound could be metabolized by the cells into a less active or inactive form.

  • Efflux Pumps: The compound might be actively transported out of the cells by efflux pumps.

To investigate these possibilities, consider conducting cell permeability assays, metabolic stability studies, and experiments with efflux pump inhibitors.

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific experimental issues you might encounter.

Guide 1: Troubleshooting Inconsistent Results in Kinase Assays

Problem: You are observing high variability or unexpected results in your kinase inhibition assays.

Potential Cause Troubleshooting Steps
Compound Precipitation - Visually inspect assay wells for precipitation. - Determine the solubility of your compound in the assay buffer. - If solubility is an issue, consider using a different solvent or adding a solubilizing agent (ensure it doesn't interfere with the assay).
Solvent Interference - Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <1%) and consistent across all wells.[16] - Always include a "solvent only" control to assess its effect on kinase activity.[16]
Reagent Quality and Handling - Use high-purity ATP, substrates, and buffers.[17] - Avoid repeated freeze-thaw cycles of reagents by preparing single-use aliquots.[16] - Ensure all components are properly thawed and mixed before use.[18]
Assay Conditions - Optimize enzyme and substrate concentrations to avoid substrate depletion or product inhibition.[17] - Maintain optimal and consistent pH and temperature throughout the experiment.[17][18]
Pipetting Errors - Use calibrated pipettes and proper pipetting techniques to ensure accuracy, especially with small volumes.[18][19] - Prepare a master mix of reagents whenever possible to minimize pipetting variations.[18]
Guide 2: Addressing Low Potency or Lack of Inhibition

Problem: Your Benzo[d]isoxazol-5-amine derivative shows weak or no inhibition of the target kinase, even at high concentrations.

Potential Cause Troubleshooting Steps
Incorrect Compound Structure or Purity - Verify the chemical structure and purity of your synthesized compound using analytical techniques like NMR, LC-MS, and HPLC.
Inactive Enzyme - Confirm the activity of your kinase using a known positive control inhibitor.[19] - Ensure the enzyme has been stored correctly and has not lost activity.
Inappropriate Assay Format - The chosen assay format may not be suitable for your specific kinase or inhibitor.[17] - Consider cross-validating your results with an orthogonal assay format (e.g., luminescence-based vs. fluorescence-based).[17]
Compound Degradation - Assess the stability of your compound in the assay buffer over the course of the experiment.
Off-Target Effects Masking On-Target Inhibition - In a cellular context, strong off-target effects could mask the desired on-target inhibition.[16] - Use more specific assays or knockout/knockdown cell lines to isolate the on-target effect.

III. Experimental Protocols & Workflows

This section provides step-by-step methodologies for key experiments.

Protocol 1: General Kinase Inhibition Assay (Luminescence-Based)

This protocol is a general guideline and should be optimized for your specific kinase and inhibitor.

  • Reagent Preparation:

    • Prepare a stock solution of your Benzo[d]isoxazol-5-amine derivative in 100% DMSO.

    • Prepare a serial dilution of your compound in assay buffer, ensuring the final DMSO concentration is consistent across all wells.

    • Prepare the kinase, substrate, and ATP solutions in the assay buffer.

  • Assay Procedure:

    • Add the diluted compound or vehicle control to the wells of a microplate.

    • Add the kinase to the wells and incubate for a pre-determined time to allow for compound binding.

    • Initiate the kinase reaction by adding the ATP/substrate mixture.

    • Incubate the reaction for the optimized time at the appropriate temperature.

    • Stop the reaction and detect the remaining ATP using a luminescence-based kit (e.g., ADP-Glo™).[20]

  • Data Analysis:

    • Measure the luminescence signal using a microplate reader.

    • Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Workflow for Improving Target Selectivity

The following diagram illustrates a typical workflow for optimizing the selectivity of Benzo[d]isoxazol-5-amine derivatives.

G cluster_0 Initial Screening & SAR cluster_1 Rational Design & Optimization cluster_2 Cellular Validation A Synthesize Benzo[d]isoxazol-5-amine Derivatives B Primary Biochemical Screen (Target of Interest) A->B C Broad Kinase Panel Screen (Selectivity Profiling) B->C D Identify Potent & Non-Selective Hits C->D E Establish Structure-Activity Relationship (SAR) D->E F Computational Modeling (e.g., 3D-QSAR) E->F G Structure-Based Design (if crystal structure available) E->G H Synthesize Second Generation of Derivatives F->H G->H I Iterative SAR & Selectivity Profiling H->I I->H Refine Design J Cell-Based Target Engagement Assays (e.g., NanoBRET, CETSA) I->J K Functional Cellular Assays (e.g., Reporter Gene, Proliferation) J->K L Confirm On-Target & Off-Target Effects K->L M Lead Candidate Selection L->M

Caption: Workflow for improving target selectivity.

Decision Tree for Troubleshooting Kinase Assay Failures

This diagram provides a logical path for diagnosing and resolving common issues in kinase assays.

G A Kinase Assay Fails (No Inhibition or High Variability) B Check Positive Control Inhibitor A->B C Positive Control Works? B->C D Troubleshoot Enzyme Activity & Storage C->D No E Check Compound Integrity & Solubility C->E Yes L Issue Resolved? D->L F Compound OK? E->F G Verify Compound Structure & Purity F->G No H Review Assay Conditions F->H Yes G->L I Conditions Optimal? H->I J Optimize Enzyme/Substrate Conc., pH, Temp. I->J No K Assess Pipetting & Reagent Handling I->K Yes J->L K->L M Consider Orthogonal Assay Format L->M No

Caption: Troubleshooting decision tree for kinase assays.

IV. References

  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. (URL: )

  • New technique improves the selectivity of kinase inhibitors - Drug Target Review. (URL: )

  • Rational Approaches to Improving Selectivity in Drug Design | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Approach in Improving Potency and Selectivity of Kinase Inhibitors - PubMed. (URL: [Link])

  • The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance - Chemical Science (RSC Publishing). (URL: [Link])

  • Therapeutically relevant cell-based assays for drug discovery - Nuvisan. (URL: [Link])

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (URL: [Link])

  • Kinase Inhibitors for Targeted Cancer Therapy - PubMed. (URL: [Link])

  • Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery - ACS Publications. (URL: [Link])

  • Rational Approaches to Improving Selectivity in Drug Design - PMC - PubMed Central. (URL: [Link])

  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research - Vipergen. (URL: [Link])

  • Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery - PubMed. (URL: [Link])

  • Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity - Promega Connections. (URL: [Link])

  • Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery | Request PDF - ResearchGate. (URL: [Link])

  • Cell-Based Assay Design for High-Content Screening of Drug Candidates - PMC - NIH. (URL: [Link])

  • Structure activity relationship of benzoxazole derivatives - ResearchGate. (URL: [Link])

  • Proposed structure‐activity relationship (SAR) of benzoxazole‐2‐yl) - ResearchGate. (URL: [Link])

  • Synthesis and Structure-Activity Relationship (SAR) Study of 4-azabenzoxazole Analogues as H3 Antagonists - PubMed. (URL: [Link])

  • The role of cell-based assays for drug discovery - News-Medical.Net. (URL: [Link])

  • Kinase assays | BMG LABTECH. (URL: [Link])

  • Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia - PMC - NIH. (URL: [Link])

  • Troubleshooting Promega Enzymatic activity kit: ADPGlo, detection reagent proprietary kit? (URL: [Link])

  • Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors - PMC - NIH. (URL: [Link])

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (URL: [Link])

  • Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein - RSC Medicinal Chemistry (RSC Publishing). (URL: [Link])

  • Advances in isoxazole chemistry and their role in drug discovery - Semantic Scholar. (URL: [Link])

  • Structure activity relationship (SAR) study of benzimidazole scaffold for different biological activities: A mini-review - PubMed. (URL: [Link])

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Troubleshooting

Technical Support Center: Troubleshooting Unexpected Peaks in NMR Spectra of Benzo[d]isoxazol-5-amine

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the analysis of Benzo[d]isoxazol-5-amine. This guide provides in-depth troubleshooting for common issues encount...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the analysis of Benzo[d]isoxazol-5-amine. This guide provides in-depth troubleshooting for common issues encountered during Nuclear Magnetic Resonance (NMR) spectroscopy, a critical technique for structural elucidation. As Senior Application Scientists, we have designed this resource to not only offer solutions but also to explain the underlying chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
I. Issues Related to Sample Preparation and Impurities

Question 1: I'm seeing unexpected signals in my ¹H NMR spectrum that don't correspond to Benzo[d]isoxazol-5-amine. What are the likely sources of these peaks?

Unexpected peaks in an NMR spectrum are a common challenge and can often be traced back to the sample preparation process. Here’s a breakdown of the most frequent culprits and how to address them.

Answer: The primary sources of extraneous peaks are residual solvents, water, and impurities from the synthesis or workup.

  • Residual Solvents: Even after extensive drying, small amounts of solvents used in synthesis or purification (e.g., ethyl acetate, dichloromethane, hexane) can remain in your sample.[1] These will appear as characteristic peaks in your NMR spectrum.

  • Water: Water is ubiquitous and can be introduced from solvents, glassware, or the atmosphere.[1] The chemical shift of the water peak is highly variable and depends on the solvent, temperature, and concentration.[2] In deuterated chloroform (CDCl₃), the water peak is often around 1.6 ppm, while in dimethyl sulfoxide-d₆ (DMSO-d₆), it can appear around 3.3 ppm.[3]

  • Reagents and Byproducts: Impurities from the starting materials or side-products from the synthesis of Benzo[d]isoxazol-5-amine can also contribute to unexpected signals.

Troubleshooting Protocol: Identifying Solvent and Water Peaks

  • Consult Solvent Impurity Tables: Cross-reference the chemical shifts of your unexpected peaks with published tables of common NMR solvent impurities.[2][4][5][6][7][8] These resources provide comprehensive lists of proton and carbon chemical shifts for numerous common laboratory solvents in various deuterated NMR solvents.

  • Perform a D₂O Shake: To confirm if a peak is from water or another exchangeable proton (like the amine -NH₂), add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the spectrum.[1][9] Protons that can exchange with deuterium will either disappear or significantly decrease in intensity.

  • Ensure Proper Drying: Thoroughly dry your sample under high vacuum before preparing the NMR sample to minimize residual solvent and water.[10] For particularly stubborn solvents like ethyl acetate, co-evaporation with a more volatile solvent like dichloromethane can be effective.[1]

  • Use High-Purity Solvents: Always use high-purity deuterated solvents for your NMR analysis.[11] Store them properly to prevent water absorption.[1]

Table 1: Common Residual Solvents and Their Approximate ¹H NMR Chemical Shifts (in CDCl₃)

SolventChemical Shift (ppm)Multiplicity
Acetone2.17Singlet
Dichloromethane5.30Singlet
Diethyl Ether1.21 (t), 3.48 (q)Triplet, Quartet
Ethyl Acetate1.26 (t), 2.05 (s), 4.12 (q)Triplet, Singlet, Quartet
Hexane0.88 (t), 1.26 (m)Triplet, Multiplet
Toluene2.36 (s), 7.17-7.29 (m)Singlet, Multiplet

Note: Chemical shifts can vary slightly depending on the sample concentration and other factors. For more comprehensive data, refer to cited literature.[2][4][5]

II. Issues Related to the Analyte: Benzo[d]isoxazol-5-amine

Question 2: The peaks for the amine (-NH₂) protons of my Benzo[d]isoxazol-5-amine are broad or not visible. Why is this happening?

The appearance of amine proton signals in an NMR spectrum can be highly variable and is often a source of confusion.

Answer: The broadening or disappearance of the -NH₂ proton signals is typically due to a combination of factors: chemical exchange, quadrupolar broadening, and solvent effects.

  • Chemical Exchange: The amine protons are labile and can undergo rapid exchange with other acidic protons in the sample, such as trace amounts of water or acidic impurities.[3][12] This rapid exchange, on the NMR timescale, can lead to significant signal broadening, sometimes to the point where the peak merges with the baseline.

  • Quadrupolar Broadening: The nitrogen atom (¹⁴N) has a nuclear spin of I=1 and is a quadrupolar nucleus. This can lead to efficient relaxation of the attached protons, causing their signals to broaden.

  • Solvent Effects: The choice of NMR solvent can significantly impact the appearance of the amine protons. In protic solvents like methanol-d₄ (CD₃OD), the amine protons will rapidly exchange with the deuterium of the solvent, causing the -NH₂ signal to disappear.[3] In aprotic solvents like DMSO-d₆, the exchange is slower, and the amine protons are more likely to be observed as distinct, albeit often broad, signals.

Troubleshooting Protocol: Observing Amine Protons

  • Use an Aprotic Solvent: To observe the -NH₂ protons, use a dry, aprotic deuterated solvent such as DMSO-d₆ or acetone-d₆.[3]

  • Lower the Temperature: Acquiring the spectrum at a lower temperature can slow down the rate of chemical exchange, leading to sharper signals for the amine protons.

  • D₂O Exchange Confirmation: As mentioned previously, a D₂O shake can confirm the identity of the amine protons. If the broad signal disappears after adding D₂O, it is highly likely to be the -NH₂ peak.[1]

Question 3: I am observing more aromatic signals than expected for Benzo[d]isoxazol-5-amine. Could the compound be degrading?

While less common under standard NMR conditions, degradation of the analyte should be considered, especially if the sample has been stored for a long time or exposed to harsh conditions.

Answer: Benzo[d]isoxazol-5-amine can be susceptible to degradation, particularly in acidic conditions, which could lead to the formation of byproducts with their own distinct NMR signals.[13] The isoxazole ring can be sensitive to hydrolysis, potentially leading to ring-opened products.

Troubleshooting Workflow: Investigating Potential Degradation

G start Unexpected Aromatic Peaks Observed check_purity Re-evaluate Sample Purity (LC-MS, HPLC) start->check_purity fresh_sample Prepare a Fresh NMR Sample check_purity->fresh_sample compare_spectra Compare Spectra of Old and Fresh Samples fresh_sample->compare_spectra no_change Spectra are Identical: Impurity was Present Initially compare_spectra->no_change change Spectra Differ: Degradation is Likely compare_spectra->change end_impurity Identify Impurity no_change->end_impurity end_degradation Characterize Degradation Product(s) change->end_degradation

Caption: Workflow for troubleshooting unexpected aromatic signals.

  • Check Sample History: Consider the age of the sample and its storage conditions. Exposure to light, heat, or acidic/basic conditions can promote degradation.

  • Re-purify the Sample: If degradation is suspected, re-purifying the material using a suitable technique like column chromatography or recrystallization may remove the degradation products.

  • LC-MS Analysis: Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool to check for the presence of impurities or degradation products that may not be easily identifiable by NMR alone.

III. Issues Related to NMR Instrument and Data Acquisition

Question 4: My NMR peaks are distorted, showing strange shapes instead of the expected sharp Lorentzian lines. What could be the cause?

Peak shape is a critical indicator of the quality of your NMR data. Distorted peaks can obscure important information like coupling constants.

Answer: Distorted peak shapes are most commonly caused by poor magnetic field homogeneity (shimming), but can also result from issues with data acquisition parameters.[14]

  • Poor Shimming: The process of "shimming" adjusts the magnetic field to be as homogeneous as possible across the sample volume.[14] If the shimming is not optimized, the magnetic field experienced by different parts of the sample will vary, leading to broadened or distorted peaks.[15]

  • Short Acquisition Time: If the acquisition time is too short, the free induction decay (FID) signal may be truncated before it has fully decayed.[14] This can lead to "sinc wiggles" or artifacts on either side of large peaks.[15]

  • Sample Issues: The presence of undissolved solid material or air bubbles in the NMR tube can disrupt the local magnetic field homogeneity and lead to poor peak shapes.[11][14][16]

Troubleshooting Protocol: Improving Peak Shape

  • Re-shim the Spectrometer: Always perform a careful shimming procedure before acquiring your data. Modern spectrometers often have automated shimming routines that are very effective.

  • Check Sample Preparation: Ensure your sample is fully dissolved and free of any particulate matter.[16][17] Filtering the sample into the NMR tube can help remove any undissolved solids.[10][18]

  • Increase Acquisition Time: If you observe truncation artifacts, increase the acquisition time to allow the FID to decay more completely.[15]

  • Spinning Rate: For some samples, adjusting the spinning rate of the NMR tube can help to average out magnetic field inhomogeneities. However, incorrect spinning rates can also introduce spinning sidebands (small peaks symmetrically spaced around a large peak).

Diagram: Troubleshooting Distorted NMR Peaks

G start Distorted NMR Peaks check_shimming Is the spectrometer properly shimmed? start->check_shimming check_sample Is the sample homogeneous (no solids/bubbles)? check_shimming->check_sample Yes solution_shim Re-shim the instrument check_shimming->solution_shim No check_acquisition Is the acquisition time sufficient? check_sample->check_acquisition Yes solution_sample Filter the sample, ensure complete dissolution check_sample->solution_sample No solution_acquisition Increase acquisition time check_acquisition->solution_acquisition No end Sharp, well-defined peaks check_acquisition->end Yes solution_shim->start solution_sample->start solution_acquisition->start

Caption: A logical approach to diagnosing and fixing distorted NMR peaks.

References
  • Torres, A. M. (n.d.). Common problems and artifacts encountered in solution‐state NMR experiments. Concepts in Magnetic Resonance Part A. Retrieved from [Link]

  • Chung, C. W. (2020). Common Artifacts in Magnetic Resonance Imaging: A Pictorial Essay. Hong Kong Journal of Radiology. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Retrieved from [Link]

  • Rinck, P. A. (n.d.). Common Artifacts in MR Imaging. Magnetic Resonance in Medicine – The Basics. Retrieved from [Link]

  • Max T. Rogers NMR Facility. (n.d.). NMR Artifacts. Michigan State University. Retrieved from [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Retrieved from [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP. Retrieved from [Link]

  • Bruker. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Helgstrand, C., & Allard, P. (2010). Identifying and Overcoming Artifacts in 1H-Based Saturation Transfer NOE NMR Experiments. PMC - NIH. Retrieved from [Link]

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  • (n.d.). amine and N-(pyrimidin-2-yl)benzo[d]thiazo. Retrieved from [Link]

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  • ResearchGate. (2015). Why do I get a relatively tall peak at 3.82ppm for H-NMR and missing a primary amine's peak?. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-Amino isoxazole - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2024). Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA. PubMed. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. MDPI. Retrieved from [Link]

  • Boucher, J. L., & Stella, L. (1986). One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (2000). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Benzo[d]isoxazol-5-amine Derivatives and Other Leading BRD4 Inhibitors for Cancer Research

For researchers, scientists, and drug development professionals navigating the landscape of epigenetic cancer therapies, the selection of a potent and selective BRD4 inhibitor is a critical decision. This guide provides...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the landscape of epigenetic cancer therapies, the selection of a potent and selective BRD4 inhibitor is a critical decision. This guide provides an in-depth, objective comparison of a promising class of compounds, Benzo[d]isoxazol-5-amine derivatives, with other well-characterized BRD4 inhibitors currently shaping the field: JQ1, OTX-015 (Birabresib), ABBV-075 (Mivebresib), I-BET762 (Molibresib), and ZEN-3694. This analysis is supported by experimental data to delineate advancements in potency, selectivity, and mechanism of action, empowering you to make informed decisions for your research.

The Central Role of BRD4 in Oncogenesis

Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal (BET) family of proteins, has emerged as a pivotal therapeutic target in a multitude of cancers.[1][2] BRD4 functions as an epigenetic "reader," recognizing and binding to acetylated lysine residues on histone tails.[3] This interaction is crucial for the recruitment of transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to promoters and super-enhancers of key oncogenes such as MYC, leading to their expression and driving cancer cell proliferation and survival.[3][4]

The therapeutic rationale for BRD4 inhibition lies in the competitive displacement of BRD4 from chromatin, thereby suppressing the transcription of these critical oncogenes. This guide will delve into the comparative efficacy of Benzo[d]isoxazol-5-amine derivatives and other notable BRD4 inhibitors in achieving this therapeutic objective.

Visualizing the BRD4 Signaling Pathway and Inhibition

BRD4 Signaling Pathway and Inhibition BRD4 Signaling Pathway and Inhibition cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects Histones Acetylated Histones BRD4 BRD4 Histones->BRD4 Binds to PTEFb P-TEFb (CDK9/Cyclin T1) BRD4->PTEFb Recruits RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylates Oncogenes Oncogenes (e.g., MYC) RNAPII->Oncogenes Transcribes Transcription Transcription & Elongation Oncogenes->Transcription Proliferation Decreased Cell Proliferation Transcription->Proliferation Inhibition leads to Apoptosis Induction of Apoptosis CellCycle Cell Cycle Arrest Inhibitor Benzo[d]isoxazol-5-amine & other BRD4 Inhibitors Inhibitor->BRD4 Competitively binds & displaces from chromatin

Caption: Mechanism of BRD4-mediated transcription and its inhibition.

Head-to-Head Performance: A Quantitative Comparison

The efficacy of a BRD4 inhibitor is determined by several key parameters: its binding affinity to the target, its selectivity over other proteins, its potency in cellular assays, and its performance in in vivo models. The following table summarizes available data for Benzo[d]isoxazol-5-amine derivatives and other leading BRD4 inhibitors.

Inhibitor ClassRepresentative CompoundBinding Affinity (Kd/Ki for BRD4)Cellular Potency (IC50)Key Advantages & Considerations
Benzo[d]isoxazol-5-amine Derivatives Compound 11r (sulfonamide derivative)[3][5]Not explicitly reported, but potent binding activity with ΔTm > 6 °C0.87 µM (MV4-11 cells)Demonstrates potent anti-proliferative activity and c-Myc inhibition. Further optimization may be required to enhance potency.
Benzo[d]isoxazole Derivatives Y06036 (6i) [6][7]Kd = 82 nM (BRD4(1))Potent inhibition of cell growth in prostate cancer cell lines.High selectivity over non-BET family members and demonstrated in vivo efficacy in a CRPC xenograft model.
Thienotriazolodiazepine JQ1 [8][9]Kd = 50-100 nM0.5 - 5 µM (various cancer cell lines)A well-characterized, foundational tool compound for preclinical research. Limited by a short half-life in vivo.
Thienotriazolodiazepine OTX-015 (Birabresib) [10]EC50 = 10-19 nM60 - 200 nM (hematologic malignancies)Orally bioavailable and has shown clinical activity in NUT midline carcinoma and other cancers.
Pyrrolopyridine ABBV-075 (Mivebresib) [8][11]Ki = 1.5 nMPotent across a broad range of cancer cell lines.High potency and oral bioavailability; entered Phase I clinical trials.
Benzodiazepine I-BET762 (Molibresib) [9][12]Kd = 50.5–61.3 nMIC50 = 0.46 µM (MDA-MB-231 cells)Orally bioavailable and has been evaluated in clinical trials for various cancers.
Second-Generation Pan-BET Inhibitor ZEN-3694 [11][13]Not explicitly reported, but potent pan-BET inhibitor.Sub-micromolar IC50 values in various solid tumor and hematological cell lines.Orally bioavailable and has shown promising results in clinical trials, particularly in combination therapies for prostate cancer.

Deep Dive into Experimental Validation: Protocols and Rationale

To ensure the trustworthiness of the comparative data, it is essential to understand the methodologies used to generate it. The following sections provide detailed, step-by-step protocols for key experiments in the characterization of BRD4 inhibitors.

Biochemical Assays for Target Engagement

The initial assessment of a BRD4 inhibitor involves quantifying its direct binding to the BRD4 protein. Two common high-throughput screening methods are AlphaScreen and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

This bead-based proximity assay measures the ability of a test compound to disrupt the interaction between BRD4 and an acetylated histone peptide.

AlphaScreen Workflow AlphaScreen Workflow for BRD4 Inhibition cluster_assay Assay Principle cluster_steps Experimental Steps cluster_readout Readout Interaction BRD4-Histone Interaction NoInteraction Inhibition of Interaction step1 1. Incubate GST-tagged BRD4 with biotinylated acetylated histone peptide and test compound. step2 2. Add Glutathione-coated Alpha Donor beads and Streptavidin-coated Alpha Acceptor beads. step1->step2 step3 3. Incubate in the dark. step2->step3 step4 4. Excite Donor beads at 680 nm. step3->step4 step5 5. Measure emission from Acceptor beads at 520-620 nm. step4->step5 Signal High Signal (Proximity) step5->Signal If no inhibition NoSignal Low Signal (Disruption) step5->NoSignal If inhibition

Caption: Workflow for the AlphaScreen assay to measure BRD4 inhibition.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4). Dilute GST-tagged BRD4 protein, biotinylated acetylated histone H4 peptide, and test compounds to desired concentrations in the assay buffer.

  • Reaction Setup: In a 384-well plate, add the test compound, followed by the BRD4 protein and the biotinylated histone peptide. Incubate at room temperature for 30 minutes to allow for binding equilibration.

  • Bead Addition: Add Glutathione-coated Alpha Donor beads and Streptavidin-coated Alpha Acceptor beads to the wells. Incubate in the dark at room temperature for 60 minutes.

  • Signal Detection: Read the plate on an AlphaScreen-capable plate reader. Excitation is at 680 nm, and emission is detected between 520 and 620 nm.

  • Data Analysis: A decrease in the AlphaScreen signal indicates inhibition of the BRD4-histone interaction. Calculate IC50 values from the dose-response curves.

Causality: The choice of GST-tagged BRD4 and biotinylated histone peptide allows for specific capture by the glutathione and streptavidin beads, respectively. The proximity of the beads upon protein-peptide interaction enables the generation of a luminescent signal. An effective inhibitor will disrupt this interaction, leading to a measurable decrease in signal.

TR-FRET is another proximity-based assay that measures the disruption of the BRD4-ligand interaction.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare TR-FRET assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM TCEP, 0.05% Tween-20).[14] Dilute terbium-labeled donor (e.g., anti-His-Europium), dye-labeled acceptor (e.g., biotinylated peptide bound to streptavidin-APC), His-tagged BRD4 protein, and test compounds in the assay buffer.

  • Reaction Setup: In a 384-well plate, add the test compound, His-tagged BRD4 protein, and the dye-labeled acceptor. Incubate for a defined period.

  • Donor Addition: Add the terbium-labeled donor to initiate the FRET reaction.

  • Signal Detection: After a final incubation period (typically 60-120 minutes), read the plate using a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).[2]

  • Data Analysis: The TR-FRET ratio (665 nm emission / 620 nm emission) is calculated. A decrease in this ratio signifies inhibition of the BRD4-ligand interaction.

Causality: The long-lived fluorescence of the terbium donor allows for a time-gated measurement, reducing background fluorescence. Energy transfer only occurs when the donor and acceptor are in close proximity, making the signal directly proportional to the extent of BRD4-ligand binding.

Cellular Assays for Functional Efficacy

Beyond direct binding, it is crucial to assess an inhibitor's activity within a cellular context. This involves measuring its impact on downstream targets and cellular processes.

A hallmark of effective BRD4 inhibition is the downregulation of c-Myc protein expression.[3] Western blotting is a standard technique to quantify this effect.

Western_Blot_Workflow Western Blot Workflow for c-Myc Expression step1 1. Cell Culture & Treatment: Treat cancer cells (e.g., MV4-11) with varying concentrations of the BRD4 inhibitor for a specified time. step2 2. Protein Extraction: Lyse cells and quantify protein concentration. step1->step2 step3 3. SDS-PAGE: Separate proteins by size on a polyacrylamide gel. step2->step3 step4 4. Protein Transfer: Transfer separated proteins to a PVDF membrane. step3->step4 step5 5. Immunoblotting: Probe membrane with primary antibodies against c-Myc and a loading control (e.g., GAPDH). step4->step5 step6 6. Detection: Incubate with HRP-conjugated secondary antibodies and detect signal using chemiluminescence. step5->step6 step7 7. Analysis: Quantify band intensity to determine relative c-Myc protein levels. step6->step7

Caption: Workflow for Western blot analysis of c-Myc expression.

Step-by-Step Protocol:

  • Cell Treatment: Seed cancer cells (e.g., MV4-11, a human acute myeloid leukemia cell line) and treat with a dose range of the BRD4 inhibitor for a predetermined time (e.g., 24-48 hours).

  • Protein Lysate Preparation: Harvest cells, wash with PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with a primary antibody specific for c-Myc. Also, probe for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the c-Myc signal to the loading control to determine the relative change in c-Myc expression.

Causality: This protocol provides a direct measure of the inhibitor's ability to modulate the expression of a key downstream oncogene, validating its on-target cellular activity.

These assays assess the anti-proliferative effects of the BRD4 inhibitors on cancer cell lines.

Step-by-Step Protocol (CellTiter-Glo® as an example):

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the BRD4 inhibitor and incubate for a specified period (e.g., 72 hours).

  • Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well.

  • Signal Measurement: Mix the contents by orbital shaking for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells. Calculate IC50 values from the dose-response curves.

Causality: By quantifying cell viability, this assay provides a functional readout of the inhibitor's overall impact on cancer cell proliferation and survival.

In Vivo Efficacy Assessment

The ultimate test of a drug candidate's potential is its efficacy in a living organism. Xenograft models are commonly used for this purpose.

Step-by-Step Protocol:

  • Cell Implantation: Subcutaneously implant a suspension of human cancer cells (e.g., C4-2B for prostate cancer) into the flank of immunocompromised mice (e.g., nude mice).[6][7]

  • Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the BRD4 inhibitor (e.g., via oral gavage or intraperitoneal injection) and vehicle control according to a predetermined dosing schedule and duration.

  • Monitoring: Measure tumor volume and body weight regularly throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot or immunohistochemistry for target engagement biomarkers).

Causality: This protocol provides a direct assessment of the inhibitor's ability to suppress tumor growth in a physiological context, offering crucial data on its therapeutic potential.

Conclusion and Future Directions

The development of BRD4 inhibitors represents a significant advancement in the field of epigenetic therapy for cancer. While the first-generation inhibitor JQ1 has been instrumental as a research tool, its pharmacological limitations have driven the development of novel compounds with improved properties.[8]

Benzo[d]isoxazol-5-amine derivatives have emerged as a promising class of BRD4 inhibitors, with compounds like Y06036 demonstrating potent binding affinity, high selectivity, and in vivo efficacy in preclinical models of castration-resistant prostate cancer.[6][7] Their performance metrics are comparable to, and in some aspects, may offer advantages over other clinical-stage inhibitors such as OTX-015, ABBV-075, I-BET762, and ZEN-3694.

The choice of a BRD4 inhibitor for a specific research application will depend on a variety of factors, including the cancer type under investigation, the desired selectivity profile, and the need for in vivo studies. This guide provides a comprehensive framework and the necessary experimental protocols to aid in this critical decision-making process. As research in this area continues, the development of even more potent and selective BRD4 inhibitors, including those with unique mechanisms of action like protein degradation (PROTACs), holds great promise for the future of cancer treatment.

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Comparative

A Comparative Analysis of Benzo[d]isoxazol-5-amine Scaffolds Versus Other Heterocyclic Amine Inhibitors in Drug Discovery

This guide provides an in-depth, objective comparison of inhibitors derived from the Benzo[d]isoxazol-5-amine core structure against other prominent heterocyclic amine inhibitors. We will dissect their performance across...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of inhibitors derived from the Benzo[d]isoxazol-5-amine core structure against other prominent heterocyclic amine inhibitors. We will dissect their performance across various biological targets, supported by experimental data, and provide detailed protocols for key validation assays. This content is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced landscape of small molecule inhibitors.

Introduction: The Central Role of Heterocyclic Amines in Modern Medicine

Heterocyclic compounds form the bedrock of medicinal chemistry, with over 85% of all biologically active chemical compounds featuring a heterocyclic ring. Their structural diversity and ability to form multiple hydrogen bonds, hydrophobic, and ionic interactions make them ideal scaffolds for designing potent and selective modulators of biological targets. From kinase inhibitors in oncology to antivirals, the strategic incorporation of heteroatoms like nitrogen, oxygen, and sulfur allows for fine-tuning of a molecule's physicochemical and pharmacokinetic properties. This guide focuses on comparing derivatives of the versatile Benzo[d]isoxazol-5-amine scaffold against other established heterocyclic amine classes in key therapeutic areas.

The Benzo[d]isoxazole Scaffold: A Privileged Core in Inhibitor Design

The Benzo[d]isoxazole ring system is considered a "privileged scaffold" in drug discovery. This is due to its rigid, planar structure and the specific spatial arrangement of its hydrogen bond donors and acceptors, which facilitate high-affinity binding to a wide array of protein targets. Derivatives of Benzo[d]isoxazol-5-amine have emerged as particularly promising, demonstrating potent inhibitory activity against several critical protein families involved in oncogenesis and other disease states.[1] These targets include protein kinases, epigenetic readers like bromodomains, and transcription factors.[1]

Comparative Performance Analysis by Target Class

The true measure of a scaffold's utility lies in its performance. Here, we compare the efficacy of Benzo[d]isoxazole-based inhibitors with other heterocyclic amines targeting the same protein classes.

Receptor Tyrosine Kinase (RTK) Inhibition

Dysregulation of RTKs is a hallmark of many cancers, making them a primary focus for inhibitor development.[2]

Benzo[d]isoxazole Performance: A series of 3-amino-benzo[d]isoxazole derivatives incorporating a diphenyl urea moiety were shown to be potent multitargeted inhibitors of the Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) families.[3] Notably, one compound from this series demonstrated significant in vivo efficacy in a tumor growth model, with 81% inhibition at an oral dose of 10 mg/kg/day.[3] Structure-activity relationship (SAR) studies identified that the substitution pattern is critical for achieving high potency against kinases like c-Met, with several derivatives achieving IC₅₀ values in the low nanomolar range (<10 nM).[1]

Comparison with Other Heterocycles: While the benzo[d]isoxazole scaffold is highly effective, other heterocycles have also yielded potent RTK inhibitors. For instance, a series of N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amine derivatives were developed as potent VEGFR-2 inhibitors.[4] The most active compound, featuring a benzimidazole-quinoline core, exhibited an IC₅₀ of 0.03 µM against VEGFR-2.[4] Similarly, benzo[d]thiazol-2-amine derivatives have been investigated as potential anticancer agents targeting the Human Epidermal growth factor receptor (HER) enzyme.[5]

Scaffold Target Inhibitory Potency (IC₅₀) Reference
3-Amino-benzo[d]isoxazolec-Met1.8 nM (enzymatic)[1]
Benzo[d]imidazole-QuinolineVEGFR-230 nM[4]
3-Amino-benzo[d]isoxazoleVEGFR/PDGFR familyPotent inhibition noted[3]

Table 1: Comparative potency of different heterocyclic amine scaffolds against key receptor tyrosine kinases.

Bromodomain (BET) Inhibition

The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, are epigenetic readers that regulate the transcription of key oncogenes like c-Myc. They have become major targets in cancer therapy.[6]

Benzo[d]isoxazole Performance: Derivatives of the Benzo[d]isoxazole scaffold have been successfully developed as potent BRD4 inhibitors.[1] By modifying a 3-ethyl-benzo[d]isoxazole core with sulfonamides, researchers developed compounds with remarkable anti-proliferative activity against MV4-11 acute myeloid leukemia (AML) cells, with IC₅₀ values as low as 0.78 µM.[6] A rationally designed bivalent BET inhibitor based on a benzo[d]isoxazole structure was found to be 32 times more potent at inhibiting prostate cancer cell growth than its monovalent counterpart, highlighting the scaffold's versatility in advanced inhibitor design.[1]

Comparison with Other Heterocycles: The field of BET inhibitors is rich with diverse heterocyclic structures. Compounds such as ABBV-075 and CPI-0610, which are currently in clinical trials, feature different core scaffolds.[6] The development of benzo[d]isoxazole-based inhibitors provides a distinct chemical series with unique pharmacological profiles, contributing valuable diversity to the arsenal of BET-targeting agents.[6]

Scaffold Cell Line Inhibitory Potency (IC₅₀) Reference
3-Ethyl-benzo[d]isoxazoleMV4-11 (AML)0.78 µM[6]
3-Ethyl-benzo[d]isoxazoleMV4-11 (AML)0.87 µM[6]

Table 2: Anti-proliferative activity of Benzo[d]isoxazole-based BRD4 inhibitors.

Hypoxia-Inducible Factor-1α (HIF-1α) Transcription Inhibition

HIF-1α is a master transcriptional regulator of the cellular response to hypoxia and is a critical driver of tumor progression and angiogenesis.[7] Inhibiting its transcriptional activity is a key anticancer strategy.[7]

Benzo[d]isoxazole Performance: Recently, benzo[d]isoxazole analogues were identified as exceptionally potent inhibitors of HIF-1α transcription.[7] In a cell-based dual-luciferase reporter assay, two derivatives demonstrated a remarkably low IC₅₀ value of 24 nM.[7] These compounds possess simple structures and low molecular weight, adhering to Lipinski's "Rule of Five," which suggests favorable pharmacokinetic properties.[7]

Comparison with Other Heterocycles: The potency of these benzo[d]isoxazole derivatives is highly competitive. For comparison, other novel HIF-1α inhibitors based on phenoxyacrylic amide or ring-truncated deguelin scaffolds have reported IC₅₀ values of 120 nM and 100 nM, respectively.[7] This positions the benzo[d]isoxazole scaffold as a premier platform for developing best-in-class HIF-1α inhibitors.

Scaffold Assay Type Inhibitory Potency (IC₅₀) Reference
Benzo[d]isoxazoleHIF-1α Reporter Assay24 nM[7]
Phenoxyacrylic AmideNot Specified120 nM[7]
Ring-Truncated DeguelinNot Specified100 nM[7]

Table 3: Comparative potency of HIF-1α transcriptional inhibitors.

Experimental Methodologies & Workflows

Scientific integrity requires robust and reproducible experimental design. The data presented above are typically generated using a standardized set of biochemical and cellular assays.

In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific protein kinase. The causality behind this choice is its universality and robustness; the assay quantifies the amount of ADP produced, a universal byproduct of all kinase-catalyzed phosphorylation reactions, making it adaptable to virtually any kinase.[2]

Principle: Kinase activity is measured by the amount of ATP consumed and converted to ADP. A reagent is added that first depletes the remaining ATP and then converts the generated ADP back into a detectable ATP signal via a luciferase-luciferin reaction. The resulting luminescent signal is directly proportional to kinase activity.[2]

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of the test inhibitor (e.g., a Benzo[d]isoxazol-5-amine derivative) in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for IC₅₀ determination.[2]

  • Kinase Reaction Setup:

    • In a white, opaque 96-well or 384-well plate, add 2.5 µL of the serially diluted inhibitor or a DMSO vehicle control to the appropriate wells.

    • Add 2.5 µL of the target kinase enzyme (e.g., VEGFR-2), diluted in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA), to each well.

    • Incubate the plate for 10 minutes at room temperature. This pre-incubation step is critical to allow the inhibitor to reach binding equilibrium with the kinase before the reaction is initiated.

  • Reaction Initiation:

    • Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well. The concentrations of substrate and ATP should be empirically determined, often near the Kₘ for the enzyme.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to calculate the IC₅₀ value. This value represents the concentration at which the inhibitor reduces kinase activity by 50%.[2]

To ensure the assay is performing correctly (a self-validating system), a known potent, non-selective kinase inhibitor like Staurosporine is typically run as a positive control.[2]

Workflow & Pathway Diagrams

To visually conceptualize the processes and targets discussed, the following diagrams have been generated.

G cluster_prep Compound & Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Compound 1. Prepare Serial Dilution of Inhibitor in DMSO Plate 2. Add Inhibitor/Control to 96-well Plate Compound->Plate Enzyme 3. Add Kinase Enzyme (Pre-incubation) Plate->Enzyme Initiate 4. Initiate with Substrate/ATP Mixture Enzyme->Initiate Incubate 5. Incubate at 30°C Initiate->Incubate Stop 6. Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) Incubate->Stop Convert 7. Convert ADP to ATP (Kinase Detection Reagent) Stop->Convert Read 8. Measure Luminescence Convert->Read Plot 9. Plot Dose-Response Curve Read->Plot IC50 10. Calculate IC50 Value Plot->IC50

Caption: Standard workflow for an in vitro luminescence-based kinase inhibition assay.

G cluster_downstream Downstream Signaling VEGF VEGF Ligand VEGFR VEGFR-2 VEGF->VEGFR P1 Dimerization & Autophosphorylation VEGFR->P1 PLCg PLCγ P1->PLCg PI3K PI3K → Akt P1->PI3K RAS RAS → RAF → MEK → ERK P1->RAS Angio Angiogenesis, Cell Proliferation, Permeability PLCg->Angio PI3K->Angio RAS->Angio Inhibitor Benzo[d]isoxazole Inhibitor Inhibitor->VEGFR

Sources

Validation

Validation of the mechanism of action for Benzo[d]isoxazol-5-amine

A Comparative Guide to Validating the Mechanism of Action for Benzo[d]isoxazol-5-amine Derivatives as PIM-1 Kinase Inhibitors The Benzo[d]isoxazol-5-amine scaffold is a privileged structure in medicinal chemistry, servin...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Validating the Mechanism of Action for Benzo[d]isoxazol-5-amine Derivatives as PIM-1 Kinase Inhibitors

The Benzo[d]isoxazol-5-amine scaffold is a privileged structure in medicinal chemistry, serving as a versatile synthetic intermediate for a wide array of bioactive molecules.[1][2] Its derivatives have been investigated as inhibitors of diverse targets, including bromodomains, tyrosine kinases, and transcription factors.[1][3][4][5] This guide focuses on a prevalent and therapeutically significant application: the development of Benzo[d]isoxazol-5-amine derivatives as inhibitors of serine/threonine kinases, a critical class of enzymes in cellular signaling.[6][7]

Specifically, we will delineate a comprehensive, multi-tiered strategy to validate the mechanism of action (MoA) for a hypothetical derivative, hereafter named BIA-K-01 , designed as an inhibitor of PIM-1 kinase. PIM-1 is a constitutively active serine/threonine kinase that is overexpressed in numerous cancers, playing a key role in promoting cell survival, proliferation, and resistance to apoptosis, making it an attractive therapeutic target.[8][9][10]

This guide will compare the experimental validation of BIA-K-01 against a well-characterized, next-generation PIM-1 inhibitor, AZD1208 , providing the causal logic behind experimental choices and presenting detailed protocols for researchers in drug development.[8][11]

The Hypothesized Mechanism: Inhibition of the PIM-1 Pro-Survival Pathway

Our central hypothesis is that BIA-K-01 directly engages the PIM-1 kinase, blocking its catalytic activity. PIM-1 exerts its pro-survival effects by phosphorylating and inactivating the pro-apoptotic protein BAD at serine 112 (Ser112).[8] This phosphorylation prevents BAD from sequestering the anti-apoptotic proteins Bcl-2 and Bcl-xL, thereby promoting cell survival. By inhibiting PIM-1, BIA-K-01 is expected to decrease p-BAD (Ser112) levels, freeing BAD to promote apoptosis.

PIM1_Pathway cluster_0 PIM-1 Pro-Survival Signaling cluster_1 Inhibitor Action PIM1 PIM-1 Kinase pBAD p-BAD (Ser112) (Inactive) PIM1->pBAD Phosphorylates BAD BAD Bcl2 Bcl-2 / Bcl-xL pBAD->Bcl2 Fails to Inhibit Apoptosis Apoptosis Bcl2->Apoptosis Inhibits BIA_K_01 BIA-K-01 BIA_K_01->PIM1 Inhibits

Caption: The three-phase workflow for validating the mechanism of action.

Phase 1: Biochemical Validation - Direct Target Inhibition

The foundational step is to confirm that BIA-K-01 directly inhibits the catalytic activity of purified PIM-1 kinase. This removes the complexities of the cellular environment and provides a quantitative measure of potency.

In Vitro Kinase Inhibition Assay

Scientific Rationale: This assay directly measures the ability of a compound to prevent a kinase from phosphorylating its substrate. By quantifying the reduction in kinase activity at various compound concentrations, we can determine the half-maximal inhibitory concentration (IC50), a key metric of potency. We will use a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction; lower luminescence indicates higher kinase activity. [12] Experimental Protocol:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Dilute recombinant human PIM-1 kinase and a suitable peptide substrate (e.g., a BAD-derived peptide) in this buffer.

  • Compound Plating: Serially dilute BIA-K-01 and the reference compound AZD1208 in DMSO, then add to a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase Reaction: Add the PIM-1 enzyme and substrate mixture to the wells. Add ATP to initiate the reaction. The ATP concentration should be at or near its Michaelis-Menten constant (Km) for PIM-1 to ensure sensitivity to competitive inhibitors. [13][14]4. Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Add a detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay reagent) that simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase reaction.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Normalize the data to controls and fit the concentration-response curve using a four-parameter logistic model to calculate the IC50 value. [13] Comparative Data (Hypothetical):

CompoundTargetAssay TypeIC50 (nM)
BIA-K-01 PIM-1Kinase-Glo®15
AZD1208 PIM-1Kinase-Glo®1.9 [11]

Interpretation: The low nanomolar IC50 for BIA-K-01 would confirm it is a potent inhibitor of PIM-1 enzymatic activity, albeit less potent than the established inhibitor AZD1208 in this hypothetical scenario.

Enzyme Kinetics Analysis

Scientific Rationale: To understand how BIA-K-01 inhibits PIM-1, we must determine its mechanism of inhibition relative to the enzyme's natural co-substrate, ATP. [15]This is critical for lead optimization and understanding potential resistance mechanisms. By measuring the initial reaction rates at various substrate (ATP) and inhibitor concentrations, we can construct a Lineweaver-Burk plot to visualize the inhibitory mechanism.

Protocol Summary: The kinase assay protocol is repeated, but instead of a fixed ATP concentration, the experiment is run across a matrix of multiple fixed concentrations of BIA-K-01 and varying concentrations of ATP. This allows for the determination of apparent Km and Vmax values under each condition.

Expected Outcome: For an ATP-competitive inhibitor, increasing concentrations of BIA-K-01 will increase the apparent Km of ATP but will not change the Vmax. This indicates that the inhibitor and ATP are competing for the same binding site on the enzyme.

Phase 2: Cellular Target Engagement - Proving the Hit in Situ

A compound that is potent biochemically may fail in a cellular context due to poor permeability, rapid efflux, or metabolism. Therefore, confirming that BIA-K-01 physically binds to PIM-1 within intact cells is a critical validation step. [16][17][18]

Cellular Thermal Shift Assay (CETSA®)

Scientific Rationale: CETSA is a powerful biophysical assay that measures target engagement in a physiological setting. [19][20]The principle is that when a ligand binds to its target protein, it typically confers thermal stability. [21]When cells are heated, proteins unfold and aggregate. A ligand-bound protein will be more stable and thus remain in the soluble fraction at higher temperatures. [22][23]By measuring the amount of soluble PIM-1 at different temperatures, we can generate a "melting curve" and observe a shift in the presence of a binding compound. [24][25]

CETSA_Workflow start Treat cells with BIA-K-01 or Vehicle heat Heat cell aliquots to a range of temperatures start->heat lyse Lyse cells (e.g., freeze-thaw) heat->lyse separate Separate soluble fraction (centrifugation) lyse->separate detect Detect soluble PIM-1 (Western Blot / ELISA) separate->detect analyze Plot melting curve and determine thermal shift (ΔTm) detect->analyze

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol:

  • Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., MV4-11, acute myeloid leukemia) and treat with a saturating concentration of BIA-K-01, AZD1208, or vehicle (DMSO) for 1-2 hours.

  • Heating Step: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 68°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by repeated freeze-thaw cycles.

  • Separation of Fractions: Separate the soluble protein fraction (containing non-aggregated proteins) from the aggregated protein pellet by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Quantification: Transfer the supernatant (soluble fraction) to new tubes.

  • Detection: Analyze the amount of soluble PIM-1 in each sample using Western Blotting with a PIM-1 specific antibody. A loading control (e.g., GAPDH) should also be blotted.

  • Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble PIM-1 relative to the non-heated control against the temperature for both vehicle and compound-treated samples. The temperature shift (ΔTm) is the difference in the temperature at which 50% of the protein has aggregated.

Comparative Data (Hypothetical):

Compound (10 µM)TargetThermal Shift (ΔTm)Interpretation
BIA-K-01 PIM-1+5.2 °CStrong cellular target engagement
AZD1208 PIM-1+6.5 °CRobust cellular target engagement

Interpretation: A significant positive thermal shift for BIA-K-01 provides strong evidence that it enters the cells and directly binds to and stabilizes PIM-1, confirming target engagement in a physiological context. [19]

Phase 3: Cellular & Phenotypic Validation - Connecting Target to Effect

The final phase is to demonstrate that the confirmed target engagement translates into the desired downstream biological consequences: modulation of the signaling pathway and a phenotypic outcome like cell death.

Phospho-Substrate Modulation

Scientific Rationale: If BIA-K-01 inhibits PIM-1's catalytic activity in cells, we should observe a dose-dependent decrease in the phosphorylation of its known substrates. [8]Measuring the phosphorylation status of BAD at Ser112 serves as a direct pharmacodynamic biomarker of PIM-1 inhibition.

Experimental Protocol:

  • Cell Treatment: Treat MV4-11 cells with increasing concentrations of BIA-K-01 or AZD1208 for a defined period (e.g., 4 hours).

  • Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration for each sample.

  • Western Blotting: Separate equal amounts of protein lysate by SDS-PAGE and transfer to a membrane. Probe with specific antibodies against phospho-BAD (Ser112), total BAD, and a loading control (e.g., β-actin).

  • Analysis: Quantify the band intensities. Normalize the p-BAD signal to total BAD to account for any changes in protein expression.

Expected Outcome: Treatment with BIA-K-01 should result in a clear, dose-dependent reduction in the p-BAD (Ser112) signal, mirroring the effect of the positive control AZD1208 and confirming that target engagement leads to functional inhibition of the downstream pathway.

Cell Viability and Apoptosis Assay

Scientific Rationale: Since the PIM-1 pathway promotes cell survival, its inhibition should reduce cell viability and induce apoptosis, especially in cancer cell lines known to be dependent on PIM-1 signaling. [10]This experiment connects the molecular mechanism to a therapeutically relevant phenotype.

Experimental Protocol:

  • Cell Seeding: Seed MV4-11 cells in 96-well plates.

  • Compound Treatment: Treat the cells with a range of concentrations of BIA-K-01 and AZD1208 for 72 hours.

  • Viability Measurement: Assess cell viability using a reagent such as CellTiter-Glo®, which measures cellular ATP levels as an indicator of metabolic activity.

  • Data Analysis: Calculate the half-maximal effective concentration (EC50) for each compound by fitting the data to a dose-response curve.

Comparative Data (Hypothetical):

CompoundAssay TypeCell LineEC50 (nM)
BIA-K-01 Cell ViabilityMV4-1195
AZD1208 Cell ViabilityMV4-1120

Interpretation: A potent EC50 value for BIA-K-01 in a PIM-1-dependent cell line provides the ultimate validation, linking direct enzyme inhibition and cellular target engagement to a desired anti-proliferative outcome.

Conclusion

Validating the mechanism of action for a novel compound derived from the Benzo[d]isoxazol-5-amine scaffold requires a systematic and multi-faceted experimental approach. The three-phased workflow presented here—progressing from biochemical potency (In Vitro Kinase Assay), to in-situ binding (CETSA), and finally to functional cellular outcomes (Phospho-Substrate and Viability Assays)—constructs a robust, self-validating body of evidence. By demonstrating a clear chain of causality from direct enzyme inhibition to cell death, this strategy provides the necessary confidence for advancing a promising chemical entity like BIA-K-01 through the drug discovery pipeline.

References

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  • Chen, D., et al. (n.d.). Pim-1 kinase as cancer drug target: An update. PubMed Central.
  • Selleck Chemicals. (n.d.). Pim1 Selective Inhibitors. Selleckchem.com.
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  • Benchchem. (n.d.). Benzo[d]isoxazol-5-amine | CAS 239097-74-6.
  • Bio-Techne. (n.d.). Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay.
  • ACS Publications. (2021). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Medicinal Chemistry Letters.
  • AACR Journals. (n.d.). Targeting PIM Kinases to Overcome Therapeutic Resistance in Cancer.
  • Creative Biogene. (n.d.). Enzyme Kinetic Assay.
  • ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY.
  • News-Medical.net. (2024). What are Serine-threonine kinase receptor inhibitors and how do they work?.
  • Journal of Medicinal Chemistry. (n.d.). Target Engagement Assays in Early Drug Discovery.
  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells.
  • PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • Wikipedia. (n.d.). Enzyme kinetics.
  • MedchemExpress. (n.d.). Serine/Threonine Kinase Inhibitor Library.
  • Annual Reviews. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies.
  • PubMed Central. (2022). Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia.
  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual.
  • BMG LABTECH. (2020). Kinase assays.
  • National Institutes of Health. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates.
  • PubMed Central. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.
  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA).
  • PubMed Central. (2022). Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors.
  • PubMed. (2022). Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia.
  • Biocompare. (n.d.). Benzo[d]isoxazol-5-amine from Aladdin Scientific.

Sources

Comparative

The Ascendancy of the Benzo[d]isoxazole Scaffold: A Comparative Analysis of 5-Aminated Derivatives in Contemporary Drug Discovery

The benzo[d]isoxazole nucleus, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its remarkable versatility and the diverse pharmacological activities exhibited by its deri...

Author: BenchChem Technical Support Team. Date: January 2026

The benzo[d]isoxazole nucleus, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its remarkable versatility and the diverse pharmacological activities exhibited by its derivatives. The strategic introduction of an amine group at the 5-position of this scaffold has proven to be a particularly fruitful avenue for the development of novel therapeutic agents. This guide provides an in-depth comparative analysis of different Benzo[d]isoxazol-5-amine derivatives, offering a comprehensive overview of their synthesis, biological activities, and structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of innovative small molecule therapeutics.

The Strategic Importance of the 5-Amino Group

The 5-amino group on the benzo[d]isoxazole ring serves as a critical handle for synthetic elaboration, allowing for the introduction of a wide array of substituents. This functionalization is pivotal in modulating the physicochemical properties and biological activities of the resulting derivatives. The lone pair of electrons on the nitrogen atom can participate in crucial hydrogen bonding interactions with biological targets, while the aromatic ring system provides a rigid scaffold for orienting these interactions. Furthermore, the diverse chemistry of amines allows for the facile formation of amides, sulfonamides, ureas, and other functional groups, enabling a systematic exploration of the chemical space around the core scaffold.

Comparative Analysis of Biological Activities

Derivatives of Benzo[d]isoxazol-5-amine have demonstrated potent activity against a range of biological targets implicated in various diseases, most notably in oncology and infectious diseases. This section provides a comparative overview of their performance as inhibitors of key proteins and their efficacy against microbial pathogens.

Inhibition of Bromodomain and Extra-Terminal (BET) Proteins

BET proteins, particularly BRD4, are epigenetic readers that play a crucial role in regulating the transcription of key oncogenes such as c-Myc.[1] Their inhibition has emerged as a promising strategy for the treatment of various cancers, including acute myeloid leukemia (AML).[1] Several N-(3-ethylbenzo[d]isoxazol-5-yl)sulfonamide derivatives have been synthesized and evaluated as potent BRD4 inhibitors.[2][3]

A systematic modification of the sulfonamide moiety at the 5-amino position has led to the discovery of compounds with significant anti-proliferative activity.[2] For instance, compounds 11h and 11r from a studied series exhibited remarkable binding to BRD4 and potent activity against MV4-11 leukemia cells.[2][3]

Table 1: Comparative Activity of Benzo[d]isoxazol-5-amine Derivatives as BRD4 Inhibitors [2][3]

CompoundStructureBRD4(1) Binding (ΔTm, °C)MV4-11 IC50 (μM)
11h N-(3-ethyl-6-methoxybenzo[d]isoxazol-5-yl)thiophene-2-sulfonamide>60.78
11r N-(3-ethyl-6-methoxybenzo[d]isoxazol-5-yl)-1-methyl-1H-imidazole-4-sulfonamide>60.87

The data clearly indicates that substitution on the sulfonamide nitrogen with heterocyclic rings like thiophene and imidazole results in potent BRD4 inhibitors with sub-micromolar cellular activity. The methoxy group at the 6-position and the ethyl group at the 3-position of the benzo[d]isoxazole core appear to be favorable for activity.

Inhibition of c-Met Kinase

The receptor tyrosine kinase c-Met is a well-validated target in oncology, with its aberrant activation driving the proliferation, survival, and metastasis of various tumors.[4] A series of 3-amino-benzo[d]isoxazole derivatives have been identified as potent c-Met kinase inhibitors.[4]

Structure-activity relationship (SAR) studies have revealed that the substitution pattern on the benzo[d]isoxazole core is critical for achieving high potency.[5] The introduction of specific moieties at the 3- and 5-positions has led to the identification of compounds with IC50 values in the low nanomolar range.[4][5] Compound 28a from one such study emerged as a highly potent inhibitor at both the enzymatic and cellular levels.[4]

Table 2: Comparative Activity of 3-Amino-benzo[d]isoxazole Derivatives as c-Met Inhibitors [4]

CompoundStructurec-Met Enzymatic IC50 (nM)EBC-1 Cellular IC50 (μM)
8d (Structure not fully specified in snippet)<10-
8e (Structure not fully specified in snippet)<10-
12 (Structure not fully specified in snippet)<10-
28a (Structure not fully specified in snippet)1.80.18
28b (Structure not fully specified in snippet)<10-
28c (Structure not fully specified in snippet)<10-
28d (Structure not fully specified in snippet)<10-
28h (Structure not fully specified in snippet)<10-
28i (Structure not fully specified in snippet)<10-

These findings underscore the potential of the 3-amino-benzo[d]isoxazole scaffold as a template for the design of highly effective c-Met inhibitors.

Inhibition of Histone Deacetylases (HDACs)

Histone deacetylases are a class of enzymes that play a crucial role in epigenetic regulation, and their inhibitors have shown significant promise as anticancer agents.[6] While specific Benzo[d]isoxazol-5-amine derivatives targeting HDACs were not extensively detailed in the provided search results, the isoxazole core, in general, has been incorporated into HDAC inhibitor design.[6][7] For instance, a series of isoxazole-based hydroxamic acids have been synthesized and shown to inhibit HDACs.[6] The 3-hydroxy-isoxazole moiety has been identified as a novel zinc-binding group for HDAC6 inhibitors, with compound 23 from a study demonstrating an IC50 of 700 nM.[7]

This suggests that the Benzo[d]isoxazol-5-amine scaffold could be a valuable platform for the development of novel HDAC inhibitors, a hypothesis that warrants further investigation.

Antibacterial Activity

The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents. Benzo[d]isoxazole derivatives have demonstrated promising activity against both Gram-positive and Gram-negative bacteria.[5][8] The antibacterial efficacy is often influenced by the nature of the substituents on the core scaffold.[9]

For example, Schiff bases derived from Benzo[d]isoxazol-5-amine have shown promising in vitro activity against strains like Bacillus subtilis, Klebsiella pneumoniae, and Escherichia coli.[5] Furthermore, a naturally produced benzisoxazole has demonstrated antibiotic activity against multi-drug resistant Acinetobacter baumannii.[10]

Table 3: Reported Antibacterial Activity of Isoxazole Derivatives [9]

Compound ClassBacterial StrainsReported Activity (MIC)
Isoxazole derivatives with 1,3,4-oxadiazoleS. aureus, B. cereus500 µg/mL
Isoxazole-containing chalconesB. subtilis, S. aureus31.25 and 62.5 µg/mL

The diverse antibacterial profiles of these derivatives highlight the potential of the benzo[d]isoxazole scaffold in the development of new treatments for bacterial infections.

Experimental Protocols

To ensure the reproducibility and validation of the presented findings, this section provides detailed, step-by-step methodologies for the synthesis of a representative Benzo[d]isoxazol-5-amine derivative and for key biological assays.

Synthesis of N-(3-ethyl-6-methoxybenzo[d]isoxazol-5-yl)sulfonamide Derivatives (General Procedure)[2]

This protocol describes the synthesis of sulfonamide derivatives from a 3-ethyl-6-methoxybenzo[d]isoxazol-5-amine precursor.

Step 1: Synthesis of 3-Ethyl-6-methoxybenzo[d]isoxazol-5-amine (10)

  • To a solution of N-(3-ethyl-6-methoxybenzo[d]isoxazol-5-yl)acetamide (9) (5.0 g, 21.3 mmol) in a round-bottom flask, add hydrochloric acid (120 mL, 3 mol/L).

  • Stir the reaction mixture at 90 °C for 3 hours.

  • Upon completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Adjust the pH to 7–9 by the addition of a sodium hydroxide solution to precipitate a solid.

  • Filter the solid, wash the filter cake with water, and dry to obtain the target compound 10 as a brown solid.

Step 2: Synthesis of N-(3-ethyl-6-methoxybenzo[d]isoxazol-5-yl)sulfonamides (11)

  • To a solution of 3-ethyl-6-methoxybenzo[d]isoxazol-5-amine (10) (65 mg, 0.34 mmol) in dichloromethane (DCM, 6 mL) in a round-bottom flask, add the desired sulfonyl chloride (0.41 mmol) and pyridine (0.3 mL).

  • Stir the resulting mixture at 43 °C for 3–12 hours.

  • Monitor the reaction progress by TLC (ethyl acetate/petroleum ether, 1:1, v/v).

  • Upon completion, dilute the reaction mixture with 1 mol/L HCl (8 mL) and water (15 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic phases, wash with water and brine, and dry over anhydrous Na2SO4.

  • Evaporate the solvent under reduced pressure to yield the crude product, which can be further purified by chromatography if necessary.

G cluster_0 Synthesis of Sulfonamide Derivatives Acetamide (9) Acetamide (9) Amine (10) Amine (10) Acetamide (9)->Amine (10) HCl, 90°C Sulfonamide (11) Sulfonamide (11) Amine (10)->Sulfonamide (11) R-SO2Cl, Pyridine, 43°C

Caption: Synthetic workflow for N-(3-ethyl-6-methoxybenzo[d]isoxazol-5-yl)sulfonamide derivatives.

c-Met Kinase Assay (Biochemical)[5][11]

This protocol outlines a general method for determining the in vitro potency of a test compound in inhibiting c-Met kinase activity.

  • Prepare a reaction buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[11]

  • In a 384-well plate, add 1 µl of the test inhibitor at various concentrations (or 5% DMSO as a vehicle control).[11]

  • Add 2 µl of recombinant human c-Met kinase enzyme to each well.[11]

  • Prepare a substrate/ATP mixture containing a specific c-Met substrate (e.g., Poly (Glu:Tyr, 4:1)) and ATP in the reaction buffer.

  • Initiate the kinase reaction by adding the substrate/ATP mixture to each well.

  • Incubate the plate at 30°C for a defined period (e.g., 45-60 minutes).[11][12]

  • Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as ADP-Glo™ Kinase Assay, which measures ADP production.[11]

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

G cluster_1 c-Met Kinase Assay Workflow Prepare Reagents Prepare Reagents Plate Inhibitor Plate Inhibitor Prepare Reagents->Plate Inhibitor Add c-Met Enzyme Add c-Met Enzyme Plate Inhibitor->Add c-Met Enzyme Initiate Reaction\n(add Substrate/ATP) Initiate Reaction (add Substrate/ATP) Add c-Met Enzyme->Initiate Reaction\n(add Substrate/ATP) Incubate Incubate Initiate Reaction\n(add Substrate/ATP)->Incubate Detect Phosphorylation Detect Phosphorylation Incubate->Detect Phosphorylation Calculate IC50 Calculate IC50 Detect Phosphorylation->Calculate IC50

Caption: General workflow for a biochemical c-Met kinase inhibition assay.

HDAC Activity/Inhibition Assay (Colorimetric)[13][14]

This protocol describes a colorimetric method for measuring total HDAC activity or its inhibition.

  • Prepare a 1X wash buffer (H1) and an HDAC assay buffer (H2).

  • In a strip-well microplate coated with an acetylated histone substrate, add 28 µl of H2 and 2 µl of nuclear extract (containing HDACs) or purified HDAC enzyme to each well.

  • For inhibition studies, add 2 µl of the test inhibitor at various concentrations and reduce the volume of H2 to 26 µl. For a positive control, use a known HDAC inhibitor like Trichostatin A.

  • Cover the plate and incubate at 37°C for 45-60 minutes.

  • Wash the wells three times with 150 µl of 1X H1.

  • Add 100 µl of a specific antibody that recognizes the deacetylated histone substrate and incubate at room temperature for 60 minutes.

  • Wash the wells four to five times with 150 µl of 1X H1.

  • Add 100 µl of a color developer (H8) and incubate at room temperature for 2-10 minutes, monitoring for color development.

  • Stop the reaction by adding 50 µl of a stop solution (H9).

  • Read the absorbance on a microplate reader at 450 nm.

  • Calculate HDAC activity or inhibition based on the absorbance values.

G cluster_2 HDAC Inhibition Assay Workflow Add HDAC Source & Inhibitor Add HDAC Source & Inhibitor Incubate (Deacetylation) Incubate (Deacetylation) Add HDAC Source & Inhibitor->Incubate (Deacetylation) Wash Wash Incubate (Deacetylation)->Wash Add Detection Antibody Add Detection Antibody Wash->Add Detection Antibody Incubate & Wash Incubate & Wash Add Detection Antibody->Incubate & Wash Add Color Developer Add Color Developer Incubate & Wash->Add Color Developer Stop Reaction & Read Absorbance Stop Reaction & Read Absorbance Add Color Developer->Stop Reaction & Read Absorbance Calculate Inhibition Calculate Inhibition Stop Reaction & Read Absorbance->Calculate Inhibition

Caption: Workflow for a colorimetric HDAC inhibition assay.

Determination of Minimum Inhibitory Concentration (MIC) (Broth Microdilution Method)[15][16]

This protocol outlines the determination of the MIC of a compound against a bacterial strain.

  • Prepare a sterile 96-well microtiter plate.

  • Prepare serial two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL).

  • Dilute the bacterial inoculum in the broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate each well (containing the serially diluted compound) with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 16-20 hours.

  • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

G cluster_3 MIC Determination Workflow Serial Dilution of Compound Serial Dilution of Compound Inoculation with Bacteria Inoculation with Bacteria Serial Dilution of Compound->Inoculation with Bacteria Incubation Incubation Inoculation with Bacteria->Incubation Visual Assessment of Growth Visual Assessment of Growth Incubation->Visual Assessment of Growth Determine MIC Determine MIC Visual Assessment of Growth->Determine MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

The Benzo[d]isoxazol-5-amine scaffold has unequivocally established itself as a versatile and highly valuable starting point for the design and discovery of novel therapeutic agents. The comparative analysis presented herein demonstrates the remarkable adaptability of this core structure, yielding potent inhibitors of diverse biological targets, including epigenetic modulators like BET proteins and HDACs, key signaling kinases such as c-Met, and a range of bacterial pathogens.

The structure-activity relationship studies highlighted in this guide underscore the critical role of the substituents at the 3-, 5-, and 6-positions in fine-tuning the biological activity and selectivity of these derivatives. The synthetic accessibility of the 5-amino group, in particular, provides a gateway for extensive chemical exploration and optimization.

Future research in this area should continue to focus on:

  • Expanding the Target Space: Exploring the potential of Benzo[d]isoxazol-5-amine derivatives against other relevant therapeutic targets.

  • Improving Selectivity: Designing derivatives with enhanced selectivity for their intended targets to minimize off-target effects and improve their safety profiles.

  • Optimizing Pharmacokinetic Properties: Fine-tuning the physicochemical properties of these compounds to ensure favorable absorption, distribution, metabolism, and excretion (ADME) profiles for in vivo efficacy.

  • Elucidating Mechanisms of Action: Conducting in-depth mechanistic studies to fully understand how these compounds exert their biological effects at the molecular level.

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Validation

A Comparative Preclinical Assessment of a Novel Benzo[d]isoxazole-Based PIM1 Kinase Inhibitor Against Standard-of-Care Chemotherapeutics

Introduction The quest for more selective and effective anticancer agents is a cornerstone of modern oncology research. While traditional cytotoxic chemotherapies remain fundamental to many treatment regimens, their lack...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quest for more selective and effective anticancer agents is a cornerstone of modern oncology research. While traditional cytotoxic chemotherapies remain fundamental to many treatment regimens, their lack of specificity often leads to significant off-target toxicity and the development of resistance. A promising strategy in drug discovery involves identifying and targeting signaling pathways that are aberrantly activated in cancer cells. The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases, a family of serine/threonine kinases, have emerged as critical regulators of cell survival, proliferation, and drug resistance in numerous malignancies.[1][2] Their overexpression is frequently associated with poor prognosis, making them an attractive target for therapeutic intervention.[2][3][4]

The benzo[d]isoxazole scaffold has been identified as a versatile chemical structure for the development of novel bioactive molecules, including potent kinase inhibitors.[5][6] Derivatives of this core have been synthesized to target various oncogenic proteins, demonstrating significant potential in preclinical studies.[7][8][9][10] This guide introduces a hypothetical, yet scientifically plausible, lead compound derived from this scaffold, which we will refer to as BDI-PIM1-7a , a potent and selective inhibitor of PIM1 kinase.

The objective of this guide is to provide a comprehensive framework for benchmarking BDI-PIM1-7a against two widely used, mechanistically distinct anticancer drugs: Doxorubicin and Paclitaxel . We will detail the rationale behind experimental designs, provide step-by-step protocols for key in vitro and in vivo assays, and present comparative data to evaluate the preclinical potential of this novel targeted agent. This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of new cancer therapies.

Section 1: Compound Profiles and Mechanisms of Action

Understanding the mechanism of action is critical for contextualizing efficacy data and predicting potential synergies or resistances. The three compounds under evaluation operate via fundamentally different pathways.

BDI-PIM1-7a: A Targeted PIM1 Kinase Inhibitor

BDI-PIM1-7a represents a new class of targeted therapies derived from the benzo[d]isoxazole core. Its primary mechanism is the selective inhibition of PIM1 kinase. PIM1 is a constitutively active kinase that does not require phosphorylation for its activity and is a downstream effector of many oncogenic signaling pathways, including JAK/STAT. It promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins such as Bad, and it drives proliferation by phosphorylating targets that regulate the cell cycle and protein synthesis, like 4E-BP1.[11] By inhibiting PIM1, BDI-PIM1-7a is designed to selectively induce apoptosis and halt proliferation in cancer cells that are dependent on this pathway.[1]

PIM1_Signaling_Pathway Upstream Upstream Signals (e.g., JAK/STAT) PIM1 PIM1 Kinase Upstream->PIM1 Activates Bad Bad PIM1->Bad Phosphorylates (Inactivates) cMyc c-Myc PIM1->cMyc Stabilizes fourEBP1 4E-BP1 PIM1->fourEBP1 Phosphorylates (Inactivates) BDI BDI-PIM1-7a BDI->PIM1 Inhibits Bcl2 Bcl-2 Bad->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Proliferation Cell Proliferation & Survival cMyc->Proliferation fourEBP1->Proliferation Inhibits

Caption: PIM1 kinase signaling pathway and the inhibitory action of BDI-PIM1-7a.

Doxorubicin: DNA Intercalation and Topoisomerase II Inhibition

Doxorubicin is an anthracycline antibiotic and one of the most effective broad-spectrum cytotoxic agents available.[12][13] Its primary mechanism involves intercalation into DNA, which obstructs DNA and RNA synthesis. Additionally, it inhibits topoisomerase II, an enzyme critical for relaxing DNA supercoils during replication. This inhibition leads to the stabilization of the DNA-topoisomerase II complex, resulting in DNA double-strand breaks and the induction of apoptosis.[14]

Paclitaxel: Microtubule Stabilization

Paclitaxel, a member of the taxane family, targets the fundamental cellular process of mitosis.[13] It binds to the β-tubulin subunit of microtubules, the protein polymers that form the mitotic spindle. Unlike other agents that cause microtubule depolymerization, paclitaxel stabilizes the microtubule structure, preventing the dynamic instability required for chromosome segregation during anaphase.[15] This disruption of microtubule dynamics leads to a sustained mitotic arrest, which ultimately triggers apoptosis.[15]

Section 2: In Vitro Comparative Efficacy

The initial phase of benchmarking involves a battery of in vitro assays to determine the potency and cellular effects of a compound.[16][17] These assays are performed on a panel of human cancer cell lines to assess activity across different tumor types. For this guide, we will use representative cell lines from breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116).

Cell Viability Assay

Causality Behind Experimental Choice: The cell viability assay is the foundational screen to quantify a compound's dose-dependent cytotoxic or cytostatic effects.[16] We utilize the CellTiter-Glo® Luminescent Cell Viability Assay, which measures intracellular ATP levels. The rationale is that ATP concentration is a direct indicator of metabolically active, viable cells, providing a rapid and highly sensitive readout.[18] The output, the half-maximal inhibitory concentration (IC50), is a key metric for comparing drug potency.

  • Cell Seeding: Plate 5,000 cells per well in a 96-well opaque-walled plate and incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare 10-point, 3-fold serial dilutions of BDI-PIM1-7a, Doxorubicin, and Paclitaxel. Treat cells in triplicate and include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 72 hours, a duration sufficient to capture effects across multiple cell cycles.

  • Lysis and Luminescence Reading: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add reagent to each well, mix on an orbital shaker for 2 minutes to induce cell lysis, and incubate for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and perform a non-linear regression (log(inhibitor) vs. response) to calculate the IC50 values.

CompoundMCF-7 (Breast)A549 (Lung)HCT116 (Colon)
BDI-PIM1-7a 0.050.120.08
Doxorubicin 0.090.150.11
Paclitaxel 0.0080.0150.005

Note: Data are hypothetical and for illustrative purposes.

Apoptosis Induction Assay

Causality Behind Experimental Choice: A critical hallmark of an effective anticancer agent is its ability to induce programmed cell death, or apoptosis.[19] To quantify this, we use flow cytometry with Annexin V and Propidium Iodide (PI) co-staining.[18] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. PI is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells. This dual-staining method allows for the precise differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.[18]

Apoptosis_Assay_Workflow Workflow for Apoptosis Analysis A 1. Seed Cells (6-well plate) B 2. Treat with Compound (24-48 hours) A->B C 3. Harvest Cells (Trypsinization) B->C D 4. Wash & Resuspend in Annexin V Binding Buffer C->D E 5. Stain with FITC-Annexin V & PI D->E F 6. Incubate (15 min, Dark) E->F G 7. Analyze by Flow Cytometry F->G H 8. Quantify Cell Populations (Viable, Apoptotic, Necrotic) G->H

Caption: Experimental workflow for the Annexin V / PI apoptosis assay.

  • Cell Culture: Seed MCF-7 cells in 6-well plates and grow to ~70% confluency.

  • Treatment: Treat cells with each compound at a concentration equivalent to 5x their respective IC50 value for 24 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the samples immediately using a flow cytometer, acquiring at least 10,000 events per sample.

  • Gating Strategy: Gate the cell populations to quantify the percentage of cells in each quadrant (Lower-Left: Viable, Lower-Right: Early Apoptotic, Upper-Right: Late Apoptotic/Necrotic).

Treatment (at 5x IC50)Early ApoptosisLate Apoptosis / NecrosisTotal Apoptotic
Vehicle Control 2.11.53.6
BDI-PIM1-7a 35.412.247.6
Doxorubicin 28.915.844.7
Paclitaxel 15.725.341.0

Note: Data are hypothetical and for illustrative purposes.

Section 3: In Vivo Preclinical Benchmarking

While in vitro assays are essential for initial screening, they do not capture the complexities of a physiological environment.[20] Therefore, in vivo studies are a critical step to evaluate a drug's efficacy and tolerability in a living organism.[17]

Xenograft Model Rationale

Causality Behind Experimental Choice: The cell line-derived xenograft (CDX) model is a foundational tool in preclinical oncology for evaluating anti-cancer therapies.[21][22] This model involves implanting human cancer cell lines into immunodeficient mice, allowing for the observation of tumor growth and response to treatment in a systemic context.[23] While patient-derived xenograft (PDX) models better recapitulate tumor heterogeneity, the high reproducibility and scalability of CDX models make them ideal for initial, standardized benchmarking studies.[20][22] We selected athymic nude mice for this study due to their robust tolerance for tumor engraftment.

Experimental Protocol: Subcutaneous Xenograft Study
  • Cell Implantation: Subcutaneously implant 5 x 10^6 MCF-7 cells (mixed with Matrigel to support initial growth) into the flank of female athymic nude mice.

  • Tumor Growth and Randomization: Monitor tumor growth with caliper measurements. When tumors reach an average volume of 150-200 mm³, randomize the animals into treatment groups (n=8-10 per group).

  • Treatment Groups:

    • Group 1: Vehicle (e.g., 5% DMSO in saline), administered intraperitoneally (i.p.) daily.

    • Group 2: BDI-PIM1-7a (e.g., 30 mg/kg), administered i.p. daily.

    • Group 3: Doxorubicin (e.g., 2 mg/kg), administered intravenously (i.v.) once per week.

    • Group 4: Paclitaxel (e.g., 10 mg/kg), administered i.v. once per week.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week for 21-28 days. Body weight is a key indicator of systemic toxicity.

  • Endpoint Analysis: At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each group relative to the vehicle control.

InVivo_Timeline In Vivo Xenograft Study Timeline Day0 Day 0: Tumor Cell Implantation Day7 Day 7-10: Tumors Palpable, Randomization Day0->Day7 Day10 Day 10-28: Treatment Period Day7->Day10 Monitoring Monitor Tumor Volume & Body Weight (2x/week) Day10->Monitoring Day28 Day 28: Study Endpoint, Efficacy Analysis Day10->Day28 Monitoring->Day28

Caption: Timeline of a standard subcutaneous xenograft efficacy study.

Comparative Efficacy and Tolerability
Treatment GroupMean Tumor Volume (mm³)Tumor Growth Inhibition (TGI) (%)
Vehicle 1250-
BDI-PIM1-7a 48061.6
Doxorubicin 65048.0
Paclitaxel 51059.2
Treatment GroupMean Body Weight Change (%)Observations
Vehicle +5.2Normal
BDI-PIM1-7a +2.1No adverse effects
Doxorubicin -8.5Ruffled fur, lethargy
Paclitaxel -6.3Mild weight loss

Note: Data are hypothetical and for illustrative purposes.

Discussion and Future Directions

The presented data, though hypothetical, illustrates a structured approach to benchmarking a novel targeted agent against established chemotherapies. In vitro, BDI-PIM1-7a demonstrated potent, single-digit nanomolar activity against the MCF-7 breast cancer cell line, comparable to Doxorubicin and slightly less potent than Paclitaxel. Mechanistically, it proved to be a robust inducer of apoptosis.

The in vivo xenograft study is where the potential advantages of a targeted therapy often become apparent. BDI-PIM1-7a showed strong tumor growth inhibition, on par with Paclitaxel and superior to Doxorubicin in this model. Critically, its tolerability profile was markedly better, with minimal impact on body weight compared to the significant weight loss observed in the cytotoxic agent groups. This superior therapeutic window—high efficacy combined with low toxicity—is the primary goal of targeted drug development.

Future Directions:

  • Pharmacodynamic Studies: Analyze tumors from the in vivo study to confirm target engagement (e.g., via immunohistochemistry for phosphorylated PIM1 substrates).

  • Broader Panel Testing: Expand testing to include cell lines with known resistance mechanisms to conventional chemotherapies.

  • Patient-Derived Xenograft (PDX) Models: Evaluate BDI-PIM1-7a in PDX models, which better reflect the heterogeneity and complexity of human tumors and can improve the prediction of clinical efficacy.[20]

  • Combination Studies: Investigate the potential for synergistic effects by combining BDI-PIM1-7a with lower, less toxic doses of standard chemotherapies or other targeted agents.

Conclusion

This guide outlines a rigorous, multi-faceted strategy for the preclinical evaluation of a novel anticancer compound. By systematically comparing the benzo[d]isoxazole-based PIM1 inhibitor BDI-PIM1-7a against standard-of-care drugs like Doxorubicin and Paclitaxel, we can build a comprehensive data package. This comparative approach, grounded in sound experimental design and mechanistic rationale, is essential for identifying promising new therapies with the potential to offer improved efficacy and a wider therapeutic window, ultimately leading to better outcomes for cancer patients.

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Comparative

A Comparative Molecular Docking Guide to Benzo[d]isoxazol-5-amine Analogs as VEGFR-2 Kinase Inhibitors

In the landscape of contemporary oncology research, the quest for potent and selective kinase inhibitors remains a cornerstone of targeted therapy development. Among the myriad of scaffolds explored, the benzo[d]isoxazol...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary oncology research, the quest for potent and selective kinase inhibitors remains a cornerstone of targeted therapy development. Among the myriad of scaffolds explored, the benzo[d]isoxazole core has emerged as a privileged structure, demonstrating significant inhibitory activity against a range of therapeutically relevant kinases. This guide provides an in-depth comparative analysis of rationally designed Benzo[d]isoxazol-5-amine analogs, focusing on their molecular docking profiles against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a pivotal mediator of tumor angiogenesis.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a mere procedural outline, delving into the causal reasoning behind experimental choices and providing a self-validating framework for computational analysis. We will explore the structure-activity relationships (SAR) that govern the interaction of these analogs with the VEGFR-2 ATP-binding site, supported by a detailed, reproducible docking protocol and a comparative analysis of binding energies and interaction patterns.

The Rationale for Targeting VEGFR-2 with Benzo[d]isoxazol-5-amine Analogs

VEGFR-2, a receptor tyrosine kinase, is a primary driver of angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis.[1][2] Its inhibition has been a clinically validated strategy in cancer therapy, with several approved small molecule inhibitors targeting its ATP-binding site.[3] The benzo[d]isoxazole scaffold has been identified as a promising starting point for the design of novel VEGFR-2 inhibitors.[4][5][6][7] The 5-amino group on this scaffold serves as a versatile chemical handle for the introduction of various substituents, allowing for the fine-tuning of steric and electronic properties to optimize binding affinity and selectivity.

This guide will focus on a comparative docking study of a curated set of Benzo[d]isoxazol-5-amine analogs against the kinase domain of VEGFR-2. The objective is to elucidate the structural determinants of high-affinity binding and to provide a predictive framework for the design of next-generation inhibitors.

Experimental Design: A Validated Molecular Docking Workflow

The cornerstone of any credible in-silico study is a robust and validated methodology. The following section details the step-by-step protocol for our comparative molecular docking analysis using AutoDock Vina, a widely recognized and validated open-source docking engine.[8][9][10][11]

Selection of the Target Protein Structure

The choice of the protein structure is paramount for a meaningful docking study. For this analysis, we have selected the crystal structure of the VEGFR-2 kinase domain in complex with the inhibitor Axitinib (PDB ID: 4AGC).[3] This structure provides a high-resolution view of the ATP-binding site and the key interactions formed by a potent, clinically approved inhibitor. Using a ligand-bound conformation for docking studies is a common practice that often leads to more accurate predictions of binding modes for new inhibitors.

Preparation of the Receptor and Ligands

Receptor Preparation (VEGFR-2, PDB ID: 4AGC):

  • Initial Cleanup: The protein structure was downloaded from the Protein Data Bank. All water molecules and the co-crystallized ligand (Axitinib) were removed to prepare the binding site for docking.

  • Protonation and Charge Assignment: Polar hydrogen atoms were added to the protein, and Kollman charges were assigned. These steps are crucial for accurately calculating the electrostatic interactions between the protein and the ligands.

  • Conversion to PDBQT Format: The prepared protein structure was converted to the PDBQT file format using AutoDockTools. This format includes atomic charges, atom-type definitions, and information about torsional degrees of freedom, which are essential for the AutoDock Vina calculations.

Ligand Preparation (Benzo[d]isoxazol-5-amine Analogs):

A representative set of Benzo[d]isoxazol-5-amine analogs with varying substituents will be used for this comparative study. For the purpose of this guide, we will consider a hypothetical set of analogs to illustrate the process.

  • 2D Structure Sketching and 3D Conversion: The 2D structures of the analogs were sketched using a chemical drawing software and then converted to 3D structures.

  • Energy Minimization: The 3D structures of the ligands were subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain stable, low-energy conformations.

  • Torsional Degrees of Freedom and PDBQT Conversion: The rotatable bonds in each ligand were defined, and the structures were converted to the PDBQT format, assigning Gasteiger charges.

Molecular Docking Protocol using AutoDock Vina

The following diagram illustrates the comprehensive workflow for our molecular docking protocol.

docking_workflow cluster_prep Preparation Phase cluster_docking Docking & Analysis Phase PDB Download VEGFR-2 Crystal Structure (PDB ID: 4AGC) Clean Remove Water & Co-crystallized Ligand PDB->Clean Protonate Add Polar Hydrogens & Assign Kollman Charges Clean->Protonate Receptor_PDBQT Convert Receptor to PDBQT Format Protonate->Receptor_PDBQT Grid Define Grid Box around the Active Site Receptor_PDBQT->Grid Ligands Design & Sketch Benzo[d]isoxazol-5-amine Analogs (2D) Convert_3D Convert to 3D Structures Ligands->Convert_3D Minimize Energy Minimization (MMFF94) Convert_3D->Minimize Ligand_PDBQT Convert Ligands to PDBQT Format Minimize->Ligand_PDBQT Vina Run AutoDock Vina Simulation Ligand_PDBQT->Vina Grid->Vina Analyze Analyze Docking Poses & Binding Energies Vina->Analyze Visualize Visualize Protein-Ligand Interactions Analyze->Visualize

Figure 1: A comprehensive workflow for the molecular docking of Benzo[d]isoxazol-5-amine analogs against VEGFR-2.

Step-by-Step Docking Procedure:

  • Grid Box Definition: A grid box was defined to encompass the entire ATP-binding site of VEGFR-2. The dimensions and center of the grid box were determined based on the location of the co-crystallized ligand in the original PDB structure to ensure that the docking search is focused on the relevant region.

  • Configuration File: A configuration file was created containing the paths to the prepared receptor and ligand PDBQT files, the coordinates of the grid box center, and its dimensions.

  • Running AutoDock Vina: The docking simulation was initiated from the command line, specifying the configuration file. AutoDock Vina performs a stochastic search of the conformational, orientational, and positional space of the ligand within the defined grid box.

  • Analysis of Results: The output from AutoDock Vina includes a log file with the binding affinities (in kcal/mol) for the top-ranked poses and a PDBQT file containing the coordinates of these poses. The pose with the lowest binding energy is typically considered the most favorable.

Comparative Analysis of Docking Results

To facilitate a clear comparison, the docking results for our hypothetical set of Benzo[d]isoxazol-5-amine analogs are summarized in the table below. This table includes the docking score (binding affinity) and the key interacting amino acid residues within the VEGFR-2 active site.

Analog IDSubstituent (R)Docking Score (kcal/mol)Key Interacting Residues
BIA-1 -H-7.8Cys919, Glu885
BIA-2 -CH₃-8.2Cys919, Glu885, Val848
BIA-3 -OCH₃-8.5Cys919, Glu885, Asp1046
BIA-4 -Cl-8.9Cys919, Glu885, Asp1046, Val916
BIA-5 -CF₃-9.3Cys919, Glu885, Asp1046, Leu1035

Table 1: Comparative docking results of hypothetical Benzo[d]isoxazol-5-amine analogs against VEGFR-2.

Interpretation of Structure-Activity Relationships (SAR)

The data presented in Table 1 allows us to derive preliminary structure-activity relationships for this series of analogs:

  • The Hinge Region Interaction: A consistent hydrogen bonding interaction with the backbone amide of Cys919 in the hinge region is observed for all analogs. This is a canonical interaction for Type II kinase inhibitors and is crucial for anchoring the ligand in the ATP-binding pocket.

  • The Role of the DFG Motif: Interactions with Glu885 and Asp1046 of the DFG motif are also prevalent, particularly for the more potent analogs. These interactions help to stabilize the inactive "DFG-out" conformation of the kinase, a hallmark of many selective VEGFR-2 inhibitors.

  • Impact of Substituents: The nature of the substituent at the R position significantly influences the binding affinity.

    • The introduction of a small, electron-donating methyl group (BIA-2) leads to a modest improvement in binding affinity, likely through favorable van der Waals interactions with hydrophobic residues like Val848.

    • The methoxy group (BIA-3) further enhances binding, potentially by forming an additional hydrogen bond with Asp1046.

    • The electron-withdrawing chloro (BIA-4) and trifluoromethyl (BIA-5) groups result in the highest binding affinities. This suggests that these groups may engage in favorable electrostatic or halogen bonding interactions within the binding pocket, for instance with Val916 and the hydrophobic pocket near Leu1035.

The following diagram illustrates the key interactions of a potent Benzo[d]isoxazol-5-amine analog within the VEGFR-2 active site.

binding_interactions cluster_vegrf2 VEGFR-2 Active Site Cys919 Cys919 (Hinge Region) Glu885 Glu885 (DFG Motif) Asp1046 Asp1046 (DFG Motif) Hydrophobic_Pocket Hydrophobic Pocket (Val848, Val916, Leu1035) Analog Benzo[d]isoxazol-5-amine Analog Analog->Cys919 H-Bond Analog->Glu885 H-Bond Analog->Asp1046 H-Bond / Electrostatic Analog->Hydrophobic_Pocket Hydrophobic Interactions

Figure 2: Key binding interactions of a potent Benzo[d]isoxazol-5-amine analog with VEGFR-2.

Conclusion and Future Directions

This comparative molecular docking guide demonstrates a systematic and scientifically rigorous approach to evaluating the potential of Benzo[d]isoxazol-5-amine analogs as VEGFR-2 inhibitors. The detailed, step-by-step protocol provides a reproducible framework for researchers to conduct similar in-silico studies. Our analysis of the hypothetical docking results highlights the critical role of interactions with the hinge region and the DFG motif, and underscores the significant impact of substituent choice on binding affinity.

The structure-activity relationships derived from this study suggest that further optimization of the substituent at the 5-amino position with electron-withdrawing and hydrophobic moieties could lead to the development of even more potent VEGFR-2 inhibitors. It is imperative to note that while molecular docking is a powerful tool for hypothesis generation and lead prioritization, the findings must be validated through experimental assays, such as in vitro kinase inhibition assays and cellular proliferation studies, to confirm the predicted biological activity.

References

  • Taylor & Francis. (n.d.). Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pharmacophore screening, molecular docking, and MD simulations for identification of VEGFR-2 and c-Met potential dual inhibitors. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Discovery of VEGFR2 inhibitors by integrating naïve Bayesian classification, molecular docking and drug screening approaches. Retrieved from [Link]

  • PubMed. (n.d.). Design, synthesis, molecular docking, and anticancer activity of benzoxazole derivatives as VEGFR-2 inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation. Retrieved from [Link]

  • ResearchGate. (n.d.). SELECTING PROTEIN STRUCTURE/S FOR DOCKING-BASED VIRTUAL SCREENING: A CASE STUDY ON TYPE II INHIBITORS OF VEGFR-2 KINASE. Retrieved from [Link]

  • RCSB PDB. (n.d.). 5OYJ: Crystal structure of VEGFR-2 domains 4-5 in complex with DARPin D4b. Retrieved from [Link]

  • Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Retrieved from [Link]

  • MDPI. (n.d.). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Retrieved from [Link]

  • PubMed. (n.d.). Benzoxazole/benzothiazole-derived VEGFR-2 inhibitors: Design, synthesis, molecular docking, and anticancer evaluations. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, synthesis, molecular docking, and anticancer activity of benzoxazole derivatives as VEGFR-2 inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures and IC 50 values of type-II inhibitors against VEGFR-2. Retrieved from [Link]

  • PubMed. (n.d.). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Retrieved from [Link]

  • The Scripps Research Institute. (n.d.). Tutorial – AutoDock Vina. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Retrieved from [Link]

  • YouTube. (2023). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. Retrieved from [Link]

  • PubMed. (n.d.). Structure-Activity Relationship Studies on VEGFR2 Tyrosine Kinase Inhibitors for Identification of Potential Natural Anticancer Compounds. Retrieved from [Link]

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  • PubMed. (n.d.). Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition. Retrieved from [Link]

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  • ResearchGate. (n.d.). Discovery of N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amine derivatives as novel VEGFR-2 kinase inhibitors. Retrieved from [Link]

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Validation

A Comparative Guide to Validating the Anti-proliferative Activity of Benzo[d]isoxazol-5-amine Derivatives

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anti-proliferative activity of novel Benzo[d]isoxazol-5-amine derivatives. It offers a compara...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anti-proliferative activity of novel Benzo[d]isoxazol-5-amine derivatives. It offers a comparative analysis of methodologies, supporting experimental data, and the scientific rationale behind the recommended protocols.

The Benzo[d]isoxazole scaffold is a promising pharmacophore in oncology research. Derivatives of Benzo[d]isoxazol-5-amine have demonstrated potential as inhibitors of key proteins involved in cancer development, such as the Bromodomain and Extra-Terminal (BET) proteins.[1] A notable example is the development of BRD4 inhibitors, a critical target in cancer therapy.[1][2][3] By modifying the 3-ethyl-benzo[d]isoxazole core with various sulfonamide groups, researchers have synthesized compounds with potent BRD4 binding and significant anti-proliferative activity against leukemia cells.[1][2][3]

I. Foundational Principles of Anti-proliferative Activity Validation

The primary objective of an anti-proliferative assay is to quantify a compound's ability to inhibit cell growth and multiplication.[4] These assays are fundamental in the discovery and development of potential cancer therapeutics.[4][5] The validation process for Benzo[d]isoxazol-5-amine derivatives should be systematic, employing a panel of relevant cancer cell lines and established, reproducible assay methodologies.

A. Strategic Selection of Cancer Cell Lines

The choice of cancer cell lines is critical for obtaining meaningful and translatable data. It is recommended to utilize a diverse panel of cell lines representing different cancer types to assess the spectrum of activity of the Benzo[d]isoxazol-5-amine derivatives. For instance, studies on similar isoxazole derivatives have used breast (MCF-7), cervical (HeLa), and liver (Hep3B) cancer cell lines.[6][7] The National Cancer Institute's NCI-60 panel, a collection of 60 human tumor cell lines, represents a gold standard for broad-based anti-cancer drug screening.[8][9]

B. The Imperative for Positive and Negative Controls

To ensure the validity of experimental results, the inclusion of appropriate controls is non-negotiable.

  • Positive Controls: Established chemotherapeutic agents with known anti-proliferative activity should be included to confirm the sensitivity of the assay system. Examples include Doxorubicin, Cisplatin, and Paclitaxel.[10][11]

  • Vehicle Control (Negative Control): The solvent used to dissolve the Benzo[d]isoxazol-5-amine derivatives (e.g., DMSO) must be tested at the same concentration used for the test compounds to account for any inherent cytotoxicity of the vehicle.

II. Core Methodologies for Assessing Anti-proliferative Activity

A multi-assay approach is recommended to provide a comprehensive and robust validation of the anti-proliferative effects of Benzo[d]isoxazol-5-amine derivatives. The following assays are widely accepted and offer complementary information.

A. Short-Term Cytotoxicity/Cytostatic Assays

These assays measure the immediate impact of a compound on cell viability and metabolic activity over a relatively short incubation period (typically 48-72 hours).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a widely used method to assess cell viability.[12] It is based on the principle that metabolically active cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12] The amount of formazan produced is proportional to the number of viable cells.[12]

  • SRB (Sulphorhodamine B) Assay: The SRB assay is a robust and cost-effective colorimetric method that quantifies total cellular protein content as a proxy for cell number.[13] It is a reliable method for assessing cell proliferation and cytotoxicity across diverse cancer cell lines.[13] The assay relies on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[14]

B. Long-Term Clonogenic Survival Assay

The colony formation assay, or clonogenic assay, is a gold-standard method for evaluating the long-term survival and proliferative capacity of single cells.[15] It assesses the ability of a single cell to undergo enough divisions to form a visible colony of at least 50 cells. This assay is particularly valuable for determining the long-term efficacy of a compound, as some treatments may not induce immediate cell death but may prevent sustained proliferation.[16]

III. Experimental Protocols: A Step-by-Step Guide

The following protocols are provided as a detailed guide for executing the recommended assays.

A. MTT Assay Protocol

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) and incubate for 24 hours to allow for cell attachment.[17]

  • Compound Treatment: Treat the cells with a range of concentrations of the Benzo[d]isoxazol-5-amine derivatives and control compounds. Include vehicle-only wells.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours until a purple precipitate is visible.[12][17]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[12][17]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

B. SRB Assay Protocol

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay for cell seeding and compound treatment.

  • Cell Fixation: After the incubation period, gently add a cold fixative reagent, such as 10% trichloroacetic acid (TCA), to each well and incubate for 1 hour at 4°C.[14][18]

  • Washing: Wash the plates several times with water to remove the fixative and excess medium components.[14]

  • Staining: Add the SRB solution to each well and incubate at room temperature for 30 minutes.[18]

  • Washing: Wash the plates with 1% acetic acid to remove unbound dye.[18]

  • Solubilization: Add a solubilization buffer (e.g., 10 mM Tris base) to each well to dissolve the bound SRB dye.[18]

  • Absorbance Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.[18]

C. Colony Formation Assay Protocol

  • Cell Seeding: Prepare a single-cell suspension and seed a low number of cells (e.g., 200 cells/well) into 6-well plates.[15]

  • Compound Treatment: Treat the cells with the Benzo[d]isoxazol-5-amine derivatives at various concentrations.

  • Incubation: Incubate the plates for a period that allows for colony formation (typically 10-14 days), changing the medium as needed.

  • Fixing and Staining: After the incubation period, gently wash the colonies with PBS, fix them with a solution like paraformaldehyde, and then stain with a staining solution such as crystal violet.[15]

  • Colony Counting: Count the number of colonies (a cluster of at least 50 cells) in each well, either manually or using an automated colony counter.[15]

IV. Data Analysis and Interpretation

The primary endpoint for the MTT and SRB assays is the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%. For the colony formation assay, the plating efficiency and surviving fraction are calculated to determine the compound's effect on clonogenic survival.

Comparative Data Presentation

The anti-proliferative activity of the Benzo[d]isoxazol-5-amine derivatives should be compared with that of standard chemotherapeutic agents. The results should be summarized in a clear and concise table.

Table 1: Comparative Anti-proliferative Activity (IC50 in µM)

CompoundMCF-7 (Breast)HeLa (Cervical)Hep3B (Liver)
Benzo[d]isoxazol-5-amine Derivative 1 Insert DataInsert DataInsert Data
Benzo[d]isoxazol-5-amine Derivative 2 Insert DataInsert DataInsert Data
Doxorubicin (Positive Control) Insert DataInsert DataInsert Data
Cisplatin (Positive Control) Insert DataInsert DataInsert Data
V. Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Anti-proliferative Assays

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assays Anti-proliferative Assays cluster_analysis Data Analysis cell_culture Cancer Cell Line Culture cell_seeding Cell Seeding in Multi-well Plates cell_culture->cell_seeding treatment Add Compounds to Cells cell_seeding->treatment compound_prep Prepare Benzo[d]isoxazol-5-amine Derivatives & Controls compound_prep->treatment mtt_srb Short-term Assays (MTT / SRB) treatment->mtt_srb 48-72h Incubation colony Long-term Assay (Colony Formation) treatment->colony 10-14 Day Incubation readout Measure Absorbance / Count Colonies mtt_srb->readout colony->readout ic50 Calculate IC50 / Survival Fraction readout->ic50 comparison Compare with Controls ic50->comparison

Caption: Experimental workflow for validating the anti-proliferative activity of novel compounds.

Potential Signaling Pathway Inhibition by Benzo[d]isoxazole Derivatives

Isoxazole derivatives have been shown to exert their anti-cancer effects through various mechanisms, including the induction of apoptosis and inhibition of key signaling pathways.[19][20]

signaling_pathway cluster_cell Cancer Cell cluster_nucleus Nucleus GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation BRD4 BRD4 cMyc c-Myc BRD4->cMyc cMyc->Proliferation Benzo Benzo[d]isoxazol-5-amine Derivatives Benzo->BRD4 Inhibition

Caption: Potential inhibition of the BRD4/c-Myc signaling pathway by Benzo[d]isoxazol-5-amine derivatives.

VI. Conclusion

This guide outlines a robust and comprehensive strategy for validating the anti-proliferative activity of Benzo[d]isoxazol-5-amine derivatives. By employing a combination of short-term and long-term assays, utilizing appropriate cell line models and controls, and adhering to detailed protocols, researchers can generate reliable and reproducible data. This information is crucial for advancing promising compounds through the drug discovery pipeline and ultimately contributing to the development of novel cancer therapeutics.

References

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Comparative

A Head-to-Head Comparison of Synthetic Routes to Benzo[d]isoxazol-5-amine: A Guide for Medicinal Chemists

Introduction Benzo[d]isoxazol-5-amine is a "privileged" scaffold in medicinal chemistry, serving as a critical building block for a diverse range of pharmacologically active agents. Its derivatives have been investigated...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzo[d]isoxazol-5-amine is a "privileged" scaffold in medicinal chemistry, serving as a critical building block for a diverse range of pharmacologically active agents. Its derivatives have been investigated for applications ranging from antibacterial agents to inhibitors of key cancer targets like BRD4.[1] The strategic placement of the amino group at the 5-position provides a versatile handle for further chemical modification, making the efficient and scalable synthesis of this intermediate a topic of significant interest to researchers in drug discovery and development.

This guide provides a head-to-head comparison of two primary synthetic strategies for preparing Benzo[d]isoxazol-5-amine. We will delve into the mechanistic rationale, provide detailed experimental protocols, and offer a comparative analysis of their respective advantages and disadvantages to inform your selection of the optimal route for your research needs.

Synthetic Strategies Overview

Two divergent and well-established strategies dominate the synthesis of Benzo[d]isoxazol-5-amine. The choice between them often depends on the availability of starting materials, desired scale, and tolerance for specific reagents.

G cluster_0 Synthetic Strategies start Target: Benzo[d]isoxazol-5-amine route1 Route 1: Post-Cyclization Functionalization start->route1 Late-stage amination route2 Route 2: Pre-Cyclization Functionalization start->route2 Ring formation from pre-aminated precursor G A 1,2-Benzisoxazole B Step 1: Nitration A->B HNO₃, H₂SO₄ C 5-Nitro-1,2-benzisoxazole B->C D Step 2: Reduction C->D SnCl₂·2H₂O or H₂, Pd/C E Benzo[d]isoxazol-5-amine D->E

Caption: Workflow for the Nitration-Reduction synthetic route.

Step 1: Nitration of 1,2-Benzisoxazole

Mechanistic Insight: The nitration of an aromatic ring is a classic example of electrophilic aromatic substitution. Concentrated sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). [2]The benzisoxazole ring system directs this substitution, with the 5-position being a favorable site for attack. The reaction is highly exothermic and requires careful temperature control to prevent over-nitration and side-product formation.

Experimental Protocol (Representative) This protocol is adapted from standard procedures for the nitration of benzisoxazole derivatives. [3][4]

  • Preparation of Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-salt bath (0 to -5 °C), cautiously add 7 mL of concentrated nitric acid to 30 mL of concentrated sulfuric acid. Stir the mixture while maintaining the low temperature.

  • Reactant Addition: Dissolve 1,2-benzisoxazole (0.1 mol) in a minimal amount of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Reaction: Slowly add the benzisoxazole solution dropwise to the cold nitrating mixture. The temperature must be strictly maintained below 5 °C throughout the addition. After the addition is complete, allow the reaction to stir in the ice bath for an additional 30 minutes, then let it slowly warm to room temperature and stir for 1-2 hours.

  • Work-up: Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

  • Isolation and Purification: The precipitated solid, 5-Nitro-1,2-benzisoxazole, is collected by vacuum filtration. The crude product is washed thoroughly with cold deionized water until the filtrate is neutral (pH ~7). The solid is then dried. Further purification can be achieved by recrystallization from ethanol to yield the pure product. [3][4]

Step 2: Reduction of 5-Nitro-1,2-benzisoxazole

Causality in Reagent Selection: The choice of reducing agent is critical. While catalytic hydrogenation (e.g., H₂ over Pd/C) is a very clean method, it requires specialized equipment (hydrogenator) and can sometimes lead to cleavage of the labile N-O bond in the isoxazole ring. [5]A more common and accessible laboratory method is the use of metal salts in acidic media, such as tin(II) chloride (SnCl₂). SnCl₂ is a mild reducing agent that selectively reduces the nitro group to an amine in high yield without affecting many other functional groups. [6][7] Experimental Protocol (Using SnCl₂) This protocol is based on a general procedure for the reduction of aromatic nitro compounds with tin(II) chloride. [6][8]

  • Reaction Setup: In a round-bottom flask, suspend 5-Nitro-1,2-benzisoxazole (10 mmol) in 50 mL of ethanol.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, ~30 mmol, 3 equivalents) to the suspension.

  • Reaction: Heat the mixture to reflux (approximately 78 °C) and stir vigorously. Monitor the reaction progress using TLC until the starting nitro compound is completely consumed (typically 3-4 hours).

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Neutralization and Extraction: Add ice-cold water to the residue. Carefully neutralize the mixture by the dropwise addition of a saturated sodium bicarbonate (NaHCO₃) solution or 2M KOH until the pH is approximately 8. This will precipitate tin salts. [6][9]The aqueous slurry is then extracted three times with ethyl acetate.

  • Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude Benzo[d]isoxazol-5-amine can be purified by column chromatography on silica gel.

Route 2: Cyclization of 2-Hydroxy-5-nitrobenzaldehyde Oxime

G A 2-Hydroxy-5- nitrobenzaldehyde B Step 1: Oxime Formation A->B NH₂OH·HCl, Base C Aldehyde Oxime B->C D Step 2: Cyclization C->D Acetic Anhydride, Heat E 5-Nitro-1,2-benzisoxazole D->E F Step 3: Reduction E->F SnCl₂·2H₂O or H₂, Pd/C G Benzo[d]isoxazol-5-amine F->G

Caption: Workflow for the Cyclization-Reduction synthetic route.

Steps 1 & 2: Oxime Formation and Dehydrative Cyclization

Mechanistic Insight: The synthesis begins with the condensation of 2-hydroxy-5-nitrobenzaldehyde with hydroxylamine to form the corresponding oxime. The subsequent cyclization is a key step, often achieved by heating with a dehydrating agent like acetic anhydride. The acetic anhydride activates the oxime hydroxyl group, facilitating an intramolecular nucleophilic attack by the phenolic oxygen to form the N-O bond of the isoxazole ring. [10] Experimental Protocol (Representative)

  • Oxime Formation: Dissolve 2-hydroxy-5-nitrobenzaldehyde (10 mmol) in ethanol. Add an aqueous solution of hydroxylamine hydrochloride (12 mmol) and sodium acetate (12 mmol). Stir the mixture at room temperature for 2-4 hours. The product, 2-hydroxy-5-nitrobenzaldehyde oxime, will precipitate and can be collected by filtration, washed with water, and dried.

  • Cyclization: Suspend the dried oxime (8 mmol) in acetic anhydride (5-10 equivalents). Heat the mixture to reflux (approximately 140 °C) for 1-2 hours.

  • Work-up and Isolation: Monitor the reaction by TLC. After completion, cool the mixture to room temperature and pour it slowly into ice-cold water with vigorous stirring to precipitate the crude product and hydrolyze excess acetic anhydride.

  • Purification: Filter the solid, wash thoroughly with water, and dry. The crude 5-Nitro-1,2-benzisoxazole can be purified by recrystallization from an ethanol/water mixture.

Step 3: Reduction of 5-Nitro-1,2-benzisoxazole

This final step is identical to Step 2 in Route 1. The 5-nitro-1,2-benzisoxazole intermediate produced via cyclization is reduced to the target Benzo[d]isoxazol-5-amine using a method such as SnCl₂/EtOH or catalytic hydrogenation.

Head-to-Head Comparison

FeatureRoute 1: Nitration & ReductionRoute 2: Cyclization & Reduction
Starting Material 1,2-Benzisoxazole2-Hydroxy-5-nitrobenzaldehyde
Number of Steps 23
Key Reagents Conc. HNO₃, Conc. H₂SO₄, SnCl₂·2H₂ONH₂OH·HCl, Acetic Anhydride, SnCl₂·2H₂O
Typical Overall Yield Moderate to GoodModerate
Scalability Good; nitration is a common industrial process.Good; reagents are inexpensive.
Safety & Handling High: Use of highly corrosive and exothermic nitrating mixture requires strict temperature control and careful handling.Moderate: Acetic anhydride is corrosive and lachrymatory. Hydroxylamine can be unstable.
Atom Economy Lower, due to the use of stoichiometric tin salts in the reduction step.Lower, due to the use of stoichiometric reagents in all steps.
Advantages - More direct and fewer steps. - Potentially higher overall yield.- Avoids direct handling of 1,2-benzisoxazole. - Starts from a commercially available, functionalized phenol.
Disadvantages - Use of hazardous nitrating mixture. - Work-up of tin salts can be cumbersome. [9]- Longer synthetic sequence. - May have a lower overall yield due to the additional step.

Conclusion and Recommendations

Both synthetic routes represent viable and effective methods for the preparation of Benzo[d]isoxazol-5-amine.

Route 1 (Nitration-Reduction) is the more convergent and direct approach. For laboratories equipped to handle highly exothermic nitration reactions safely, this route is likely to be the most efficient in terms of step count and overall yield. It is well-suited for producing moderate to large quantities of the target compound.

Route 2 (Cyclization-Reduction) offers a valuable alternative, particularly when the starting material, 2-hydroxy-5-nitrobenzaldehyde, is more readily accessible or cost-effective than 1,2-benzisoxazole. While it involves an additional step, it avoids the use of a concentrated nitric/sulfuric acid mixture, which may be preferable from a safety perspective in some laboratory settings.

Ultimately, the choice of synthesis will be guided by a laboratory's specific constraints, including starting material availability, scale, and safety infrastructure. Both pathways reliably lead to the versatile 5-nitro-1,2-benzisoxazole intermediate, which can be efficiently reduced to the desired Benzo[d]isoxazol-5-amine, a key building block for advancing drug discovery programs.

References

Sources

Validation

A Senior Application Scientist's Guide to Confirming Target Engagement of Benzo[d]isoxazol-5-amine in Cellular Models

Introduction The benzo[d]isoxazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its ability to bind to a diverse range of biological targets. Derivatives of its p...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzo[d]isoxazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its ability to bind to a diverse range of biological targets. Derivatives of its parent amine, Benzo[d]isoxazol-5-amine, have demonstrated potent activity as inhibitors of crucial protein families, including Bromodomain and Extra-Terminal (BET) proteins like BRD4, G-protein-coupled receptor kinases, and the PD-1/PD-L1 immune checkpoint pathway.[1][2][3][4][5][6] This versatility makes it an attractive starting point for drug discovery campaigns.

However, the journey from a promising chemical scaffold to a validated therapeutic candidate is fraught with challenges. A critical, and often overlooked, step is the unequivocal confirmation of target engagement within a cellular environment. It is not enough to demonstrate potent inhibition in a biochemical assay with a purified protein. We must prove that the compound reaches its intended target inside the complex milieu of a living cell and binds to it with sufficient affinity and specificity to elicit a biological response.[7][8] Failure to rigorously validate target engagement is a primary contributor to the late-stage failure of drug candidates due to a lack of efficacy or unforeseen toxicity.[8]

This guide provides a comparative analysis of state-of-the-art methodologies for confirming the cellular target engagement of Benzo[d]isoxazol-5-amine derivatives. As a senior application scientist, my objective is not merely to present protocols but to instill a strategic, evidence-based approach. We will explore the causality behind experimental choices, compare the strengths and limitations of each technique, and provide the detailed, self-validating workflows necessary to build a robust and compelling data package for any drug discovery program.

The Centrality of Target Engagement

At its core, target engagement is the physical, measurable interaction between a drug molecule and its protein target within a cell. This event is the linchpin connecting the compound's chemical properties to its ultimate biological effect. Validating this interaction is paramount because it directly addresses the question: "Is the observed cellular phenotype—such as apoptosis or cell cycle arrest—a direct consequence of the drug hitting its intended target?" Answering this question early and definitively de-risks a project and enables rational, structure-guided optimization.

Compound Benzo[d]isoxazol-5-amine Derivative Engagement Target Engagement (Direct Binding) Compound->Engagement Enters Cell Target Intracellular Protein Target (e.g., BRD4, GRK2) Target->Engagement Pathway Downstream Pathway Modulation Engagement->Pathway Inhibition or Activation Phenotype Cellular Phenotype (e.g., Apoptosis, Gene Expression Change) Pathway->Phenotype Biological Cascade

Caption: The causal chain from compound to cellular effect.

The Direct Approach: Cellular Thermal Shift Assay (CETSA®)

The Cellular Thermal Shift Assay (CETSA) has emerged as a gold-standard method for directly demonstrating target engagement in a label-free manner.[9] Its power lies in a simple biophysical principle: the binding of a ligand, such as a Benzo[d]isoxazol-5-amine derivative, to its target protein confers thermal stability.[10][11] When heated, this stabilized protein-ligand complex will denature and aggregate at a higher temperature than the unbound protein. By measuring the amount of soluble protein remaining at various temperatures, we can directly quantify this engagement.

Methodological Comparison
MethodDetectionThroughputApplication
Classical CETSA Western BlotLowValidating a single, known target.
High-Throughput CETSA AlphaScreen®, ELISA, RPPAHighDose-response curves, screening campaigns.[10][12]
CETSA-MS / TPP Mass SpectrometryMediumUnbiased, proteome-wide target deconvolution.[13]
Experimental Workflow: Classical CETSA for a Known Target

This workflow is designed to validate the engagement of a Benzo[d]isoxazol-5-amine derivative with its hypothesized target (e.g., BRD4).

cluster_prep 1. Cell Treatment cluster_heat 2. Thermal Challenge cluster_lysis 3. Lysis & Separation cluster_detect 4. Detection & Analysis Treat Treat cell culture with Compound or Vehicle (DMSO) Aliquot Aliquot treated cells into PCR tubes Treat->Aliquot Heat Heat aliquots across a temperature gradient (e.g., 40°C to 70°C) Aliquot->Heat Lyse Lyse cells via freeze-thaw cycles Heat->Lyse Spin Centrifuge to pellet aggregated proteins Lyse->Spin Collect Collect supernatant (soluble fraction) Spin->Collect WB Analyze soluble protein by Western Blot (e.g., anti-BRD4) Collect->WB Plot Plot melt curves & determine thermal shift (ΔTagg) WB->Plot

Caption: The experimental workflow for a classical CETSA experiment.

Detailed Protocol: Western Blot-Based CETSA
  • Cell Culture and Treatment:

    • Culture your cellular model (e.g., MV4-11 cells for BRD4) to ~80% confluency.

    • Treat cells with the Benzo[d]isoxazol-5-amine derivative at the desired concentration (e.g., 1 µM) or with vehicle control (e.g., 0.1% DMSO) for 1-2 hours in serum-free media.

  • Harvesting and Aliquoting:

    • Harvest cells by scraping, wash with PBS, and resuspend in PBS containing protease inhibitors to a concentration of 10-20x10^6 cells/mL.

    • Aliquot 50 µL of the cell suspension into individual PCR tubes for each temperature point.

  • Thermal Challenge:

    • Place the PCR tubes in a thermal cycler with a heated lid.

    • Run a temperature gradient program (e.g., 40, 44, 48, 52, 56, 60, 64, 68°C) for 3 minutes, followed by a 3-minute hold at room temperature.

  • Cell Lysis:

    • Lyse the cells by subjecting the tubes to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble and Aggregated Fractions:

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the heat-induced protein aggregates.

  • Sample Preparation and Detection:

    • Carefully transfer the supernatant (containing the soluble protein fraction) to new tubes.

    • Determine protein concentration using a BCA assay.

    • Normalize samples to the same protein concentration, mix with Laemmli buffer, and analyze via SDS-PAGE and Western Blot using a primary antibody specific to the target protein.

  • Data Analysis:

    • Quantify band intensities from the Western Blot.

    • Plot the relative band intensity against temperature for both the vehicle- and compound-treated samples to generate melting curves. The temperature at which 50% of the protein is denatured is the Tagg. The difference in Tagg between the curves is the thermal shift.

Data Interpretation
Temperature (°C)Vehicle (% Soluble)Compound (1µM) (% Soluble)
48100100
5295100
5650 (Tagg)92
601550 (Tagg)
64520
Result Tagg = 56°C Tagg = 60°C
Conclusion Thermal Shift (ΔTagg) = +4°C, confirming target engagement.

The Selectivity Approach: Kinome Profiling

Many Benzo[d]isoxazol-5-amine derivatives are designed as kinase inhibitors.[14] For these compounds, confirming engagement with the primary target is only half the story. It is equally critical to understand their selectivity profile across the human kinome.[15] Kinase profiling services provide this by screening the compound against a large panel of kinases, revealing both on-target potency and potential off-target liabilities that could lead to toxicity.[16][17]

Why This Is a Necessary Comparison

A potent and engaging compound is of little use if it inhibits dozens of other kinases with similar affinity. This "polypharmacology" can sometimes be beneficial but is often a source of off-target effects.[18] Comparing the activity against the primary target to the rest of the kinome provides a quantitative measure of selectivity.

cluster_on On-Target cluster_off Off-Targets Compound Benzo[d]isoxazol-5-amine Kinase Inhibitor Panel Kinase Panel (>400 kinases) Compound->Panel Assay Biochemical Assay (e.g., ADP-Glo, TR-FRET) Panel->Assay Data Data Analysis (% Inhibition at 1µM) Assay->Data OnTarget Primary Target (e.g., GRK2) 95% Inhibition Data->OnTarget OffTarget1 Kinase X 75% Inhibition Data->OffTarget1 OffTarget2 Kinase Y 15% Inhibition Data->OffTarget2 OffTarget3 Kinase Z 5% Inhibition Data->OffTarget3

Caption: Visualizing a kinase selectivity profile.

Experimental Protocol: Conceptual Workflow for Kinase Profiling

While typically outsourced to specialized vendors, the underlying protocol involves:

  • Compound Submission: The client provides the Benzo[d]isoxazol-5-amine derivative at a specified stock concentration.

  • Assay Setup: The vendor dispenses a large panel of purified recombinant kinases into assay plates, along with their specific substrates and ATP.

  • Inhibition Measurement: The test compound is added at one or more concentrations (e.g., a single high dose of 1 µM for initial screening). The reaction is allowed to proceed.

  • Detection: The amount of product (e.g., ADP for the ADP-Glo assay) is measured. This is inversely proportional to the inhibitory activity of the compound on that kinase.

  • Data Reporting: Results are typically reported as percent inhibition relative to a control. Hits (e.g., >50% inhibition) are often followed up with full IC50 determination.

Data Interpretation
Kinase TargetFamily% Inhibition @ 1µMSelectivity Note
GRK2 (Primary) AGC 98% Potent on-target activity
GRK5 (Primary)AGC95%Potent on-target activity
PKAAGC45%Moderate off-target, same family
ROCK1AGC12%Weak off-target, same family
ABL1TK5%Clean against tyrosine kinases
SRC TK 82% Significant off-target liability
EGFRTK3%Clean against tyrosine kinases

This data provides actionable insights: the compound is potent against its intended targets but also hits SRC, a finding that must be investigated for potential therapeutic implications or toxicity.

The Unbiased Approach: Phenotypic Screening & Target Deconvolution

What if the mechanism of action for a Benzo[d]isoxazol-5-amine derivative is unknown? In this scenario, a phenotypic screening approach is invaluable.[19][20] This strategy begins with the desired biological outcome (the "phenotype") and works backward to identify the molecular target responsible. This is a powerful method for discovering novel biology and first-in-class medicines.[13][20]

The Challenge: Target Deconvolution

The primary challenge of phenotypic screening is "target deconvolution" or "target ID"—the process of identifying the specific protein(s) that the active compound engages to produce the observed phenotype.[13][20] This is where methods converge, as CETSA-MS (Thermal Proteome Profiling) is a premier technique for unbiasedly identifying these targets.

Experimental Workflow: Phenotypic Screen to Validated Target

cluster_screen 1. Phenotypic Screen cluster_decon 2. Target Deconvolution (CETSA-MS) cluster_val 3. Target Validation Screen Screen compound library in a disease-relevant cellular assay (e.g., High-Content Imaging) Hit Identify 'Hit' Benzo[d]isoxazol- 5-amine derivative based on desired phenotype (e.g., cell cycle arrest) Screen->Hit CETSAMS Perform CETSA-MS on cells treated with the 'Hit' compound Hit->CETSAMS Analyze Identify proteins with significant thermal shifts compared to vehicle CETSAMS->Analyze Candidate Generate list of candidate target proteins Analyze->Candidate Validate Validate candidates using orthogonal methods (e.g., Classical CETSA, siRNA knockdown) Candidate->Validate Confirm Confirm engagement and link target to phenotype Validate->Confirm

Caption: The workflow from a phenotypic hit to a validated target.

Data Interpretation: Comparing Phenotypes
CompoundPrimary TargetObserved Phenotype (Prostate Cancer Cells)
JQ1 (Reference) BET ProteinsG1 Cell Cycle Arrest, c-Myc downregulation
Compound 17b (Test) [3]BET ProteinsG1 Cell Cycle Arrest, c-Myc downregulation
Paclitaxel (Control) MicrotubulesG2/M Cell Cycle Arrest

The similar phenotypic fingerprint between the test compound and a known BET inhibitor strongly suggests a shared mechanism of action, which can then be confirmed directly using CETSA.

Comparative Summary and Strategic Recommendations

No single method is sufficient to build a complete picture of target engagement. A multi-faceted, orthogonal approach is required for a truly robust validation.

MethodPrincipleThroughputKey Question AnsweredBest For...
CETSA Ligand-induced thermal stabilizationLow-High"Does my compound bind to my target in a cell?"[10]Hypothesis-driven validation of a known or suspected target.
Kinome Profiling Enzymatic inhibition panelHigh"How selective is my kinase inhibitor?"[17]Assessing selectivity and identifying off-target liabilities for kinase inhibitors.
Phenotypic Screen Cellular functional responseHigh"What compounds cause a desired biological effect?"[20]Discovering first-in-class compounds with novel mechanisms of action.

Strategic Workflow Recommendation:

  • For Compounds with a Hypothesized Target: Begin with Classical CETSA to confirm direct binding in cells. Follow up with a Kinase Profile (if applicable) or a broad liability panel to assess selectivity.

  • For Compounds with an Unknown Mechanism: Start with a Phenotypic Screen to identify hits. Use CETSA-MS for target deconvolution on the most promising hits. Finally, validate the top candidate from the MS screen using Classical CETSA and genetic methods (e.g., siRNA/CRISPR) to causally link the target to the phenotype.

Conclusion

Confirming the cellular target engagement of a promising molecule like a Benzo[d]isoxazol-5-amine derivative is not a mere checkbox exercise; it is the fundamental basis of a successful drug discovery program. By moving beyond simple biochemical assays and embracing cellularly relevant techniques like CETSA, comprehensive kinome profiling, and unbiased phenotypic screening, we can build a deep, mechanistic understanding of our compounds. This rigorous, multi-pronged approach allows us to make better-informed decisions, rationally optimize lead candidates, and ultimately increase the probability of translating a promising scaffold into a life-changing therapeutic.

References

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]

  • Swinney, D. C., & Anthony, J. (2011). How were new medicines discovered? Nature Reviews Drug Discovery. [Link]

  • Almqvist, H., et al. (2016). CETSA simplifies quantitative modeling of drug-target interactions in living cells. Nature Methods. [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]

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  • Gingras, A. C., et al. (2007). Analysis of protein complexes using mass spectrometry. Nature Reviews Molecular Cell Biology. [Link]

  • Antolin, A. A., & Mestres, J. (2014). Linking off-target kinase pharmacology to clinical adverse events. ChemMedChem. [Link]

  • Shaw, J., et al. (2019). A high-throughput cellular thermal shift assay (CETSA) for measuring drug-target engagement in living cells. Scientific Reports. [Link]

  • Terstappen, G. C., et al. (2007). Target deconvolution strategies in drug discovery. Nature Reviews Drug Discovery. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

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  • National Center for Biotechnology Information. (n.d.). Current Experimental Methods for Characterizing Protein–Protein Interactions. PubMed Central. [Link]

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  • Reaction Biology. (n.d.). Kinase Screening & Profiling Service. Reaction Biology. [Link]

  • PNAS. (2008). Quantitative proteomics approach for identifying protein–drug interactions in complex mixtures using protein stability measurements. Proceedings of the National Academy of Sciences. [Link]

  • Wikipedia. (n.d.). Methods to investigate protein–protein interactions. Wikipedia. [Link]

  • PubMed. (2013). Design and synthesis of novel 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine derivatives as selective G-protein-coupled receptor kinase-2 and -5 inhibitors. PubMed. [Link]

  • PubMed. (2023). Rational design, synthesis and biological evaluation of benzo[d]isoxazole derivatives as potent BET bivalent inhibitors for potential treatment of prostate cancer. PubMed. [Link]

  • National Center for Biotechnology Information. (2022). Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. PubMed Central. [Link]

  • PubMed. (2022). Discovery of benzo[d]isothiazole derivatives as novel scaffold inhibitors targeting the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction through "ring fusion" strategy. PubMed. [Link]

  • MDPI. (2022). Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. MDPI. [Link]

  • PubMed. (2022). Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. PubMed. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Benzo[d]isoxazol-5-amine

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds we handle, including their proper disp...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds we handle, including their proper disposal. This guide provides a detailed protocol for the safe disposal of Benzo[d]isoxazol-5-amine (CAS No. 239097-74-6), a versatile benzisoxazole derivative frequently used in medicinal chemistry.[1][2][3] Given the limited availability of a specific, comprehensive Safety Data Sheet (SDS) for this compound, a conservative and prudent approach is mandated. Therefore, Benzo[d]isoxazol-5-amine and its associated waste must be treated as hazardous.

This guide is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and environmental responsibility in your laboratory.

Hazard Identification and Risk Assessment

While a detailed toxicological profile for Benzo[d]isoxazol-5-amine is not extensively documented in readily available literature, the known hazards of structurally related benzisoxazoles and amino-heterocyclic compounds necessitate a cautious approach.[4][5] For instance, related compounds are known irritants to the eyes, skin, and respiratory system.[4] Furthermore, many amine-containing aromatic compounds carry risks of being harmful if swallowed or absorbed through the skin.[4] A general safety data sheet for a hazardous substance with some structural similarities indicates potential for allergic skin reactions and long-term aquatic toxicity.

Inferred Potential Hazards:

  • Skin, eye, and respiratory tract irritation.

  • Potential for allergic skin reaction.

  • Harmful if swallowed or absorbed through the skin.

  • Potential for long-lasting harmful effects on aquatic life.[6]

Due to these potential hazards, under no circumstances should Benzo[d]isoxazol-5-amine or its waste be disposed of via standard laboratory drains or in the general trash.[5][6]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling Benzo[d]isoxazol-5-amine for any purpose, including disposal, the following personal protective equipment is mandatory. The rationale for each piece of equipment is to create a barrier between the researcher and the potential chemical hazard.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To protect against accidental splashes of solutions or contact with airborne solid particles.[6]
Hand Protection Nitrile or other chemically resistant gloves.To prevent direct skin contact and potential absorption of the chemical.[6]
Body Protection A laboratory coat or chemical-resistant apron.To protect the skin and personal clothing from contamination.[6]
Respiratory Protection A NIOSH-approved respirator if dust may be generated.To prevent the inhalation of fine particles, especially when handling the solid compound.[6]

All handling of Benzo[d]isoxazol-5-amine should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of Benzo[d]isoxazol-5-amine is to manage it as hazardous waste through your institution's certified disposal channels.[5][8]

Step 1: Waste Segregation and Containerization

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.

  • Dedicated Waste Container: Designate a specific, leak-proof container for all Benzo[d]isoxazol-5-amine waste.[9] This includes unused or expired compounds, contaminated consumables (e.g., weighing paper, pipette tips), and contaminated PPE.

  • Container Material: Use a high-density polyethylene (HDPE) or other chemically compatible container with a secure, screw-top lid.[6] The original product container, if in good condition, is an excellent option.[5]

  • Avoid Mixing: Do not mix Benzo[d]isoxazol-5-amine waste with other chemical waste streams unless their compatibility has been explicitly verified by a qualified chemist or your institution's Environmental Health and Safety (EHS) department.[6][7]

Step 2: Labeling

Accurate and clear labeling is a legal requirement and a critical safety measure.

  • Label Content: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "Benzo[d]isoxazol-5-amine," and the associated hazard warnings (e.g., "Irritant," "Handle with Care").[5][9]

  • Date of Accumulation: Mark the date when the first piece of waste is added to the container.

Step 3: Waste Accumulation and Storage
  • Solid Waste: Carefully place solid waste into the designated container, minimizing the generation of dust.

  • Liquid Waste: If Benzo[d]isoxazol-5-amine is in a solution, collect it in a compatible, leak-proof container.

  • Storage Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be well-ventilated, away from general laboratory traffic, and ideally have secondary containment.[6][7] The container must remain closed except when adding waste.[9]

Step 4: Arranging for Final Disposal
  • Contact EHS: Once the waste container is full or ready for disposal, contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.[6][7]

  • Documentation: Provide an accurate waste manifest with all required information about the chemical and its quantity.

The following diagram illustrates the decision-making workflow for the proper disposal of Benzo[d]isoxazol-5-amine.

DisposalWorkflow Disposal Workflow for Benzo[d]isoxazol-5-amine start Start: Need to dispose of Benzo[d]isoxazol-5-amine waste assess_hazards Assess Hazards (Treat as Hazardous due to limited data) start->assess_hazards don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->don_ppe waste_form Is the waste solid or liquid? don_ppe->waste_form collect_solid Collect in a labeled, sealed HDPE container for solids. waste_form->collect_solid Solid collect_liquid Collect in a labeled, sealed HDPE container for liquids. waste_form->collect_liquid Liquid store_saa Store in designated Satellite Accumulation Area (SAA). collect_solid->store_saa collect_liquid->store_saa contact_ehs Contact Institutional EHS for pickup. store_saa->contact_ehs disposal Professional Disposal (Licensed Hazardous Waste Vendor) contact_ehs->disposal

Caption: Disposal workflow for Benzo[d]isoxazol-5-amine.

Spill Management

In the event of a spill, prompt and safe cleanup is essential.

  • Evacuate and Notify: Immediately alert others in the vicinity and evacuate the immediate area. Notify your laboratory supervisor and EHS department.[6]

  • Secure the Area: If it is safe to do so, restrict access to the spill area.

  • Consult SDS (if available) or EHS: For specific cleanup instructions.

  • Cleanup: Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or a chemical absorbent pad.[6] Avoid raising dust.

  • Collect and Dispose: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[4][6]

  • Decontaminate: Clean the spill area according to your laboratory's approved procedures.

  • Dispose of Contaminated Materials: All materials used for cleanup must be disposed of as hazardous waste.[6]

Regulatory Compliance

Disposal of hazardous waste is governed by strict regulations from agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) in the United States.[10][11] Adherence to these regulations, as well as state and local rules, is not optional. Your institution's EHS department is your primary resource for ensuring compliance.

By treating Benzo[d]isoxazol-5-amine with the caution it deserves and following these detailed procedures, you contribute to a safer research environment and demonstrate a commitment to environmental stewardship.

References

  • Benzo[d]isoxazol-3-amine | CAS#:36216-80-5 | Chemsrc . [Link]

  • CAS No. 239097-74-6, Benzo[d]isoxazol-5-amine - 001CHEMICAL . [Link]

  • Chemical Safety Data Sheet MSDS / SDS - Heynova . [Link]

  • 5-Aminoisoxazole | C3H4N2O | CID 84591 - PubChem - NIH . [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . [Link]

  • Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal . [Link]

  • Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration . [Link]

  • Chemical Hazards and Toxic Substances - Standards | Occupational Safety and Health Administration - OSHA . [Link]

  • Hazardous Waste Listings | EPA . [Link]

  • 1910.1200 - Hazard Communication. | Occupational Safety and Health Administration - OSHA . [Link]

  • Guidance For Hazard Determination | Occupational Safety and Health Administration - OSHA . [Link]

  • Controlling Occupational Exposure to Hazardous Drugs - OSHA . [Link]

  • Frequent Questions About Hazardous Waste Identification | US EPA . [Link]

  • Management of Hazardous Waste Pharmaceuticals | US EPA . [Link]

  • EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk - ESSR . [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - MDPI . [Link]

  • Update on Chemicals Removal at the Refinery on St. Croix - EPA . [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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